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3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine Documentation Hub

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  • Product: 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine
  • CAS: 1190316-47-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine

Abstract This technical guide provides a comprehensive overview of the synthetic pathway for 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine, a key heterocyclic intermediate in medicinal chemistry and drug development. The 1H-...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine, a key heterocyclic intermediate in medicinal chemistry and drug development. The 1H-pyrrolo[2,3-c]pyridine scaffold, also known as 6-azaindole, is a privileged structure found in numerous biologically active compounds, particularly kinase inhibitors.[1][2][3] The introduction of a methyl group at the 7-position and an iodine atom at the 3-position furnishes a versatile building block, where the iodine serves as a crucial handle for further molecular elaboration via cross-coupling reactions. This document details a robust and efficient two-stage synthetic approach, beginning with the construction of the 7-methyl-1H-pyrrolo[2,3-c]pyridine core, followed by a regioselective electrophilic iodination. We will explore the underlying chemical principles, provide detailed experimental protocols, and present characterization data to ensure scientific integrity and reproducibility for researchers in the field.

Introduction: The Significance of the 6-Azaindole Scaffold

The 1H-pyrrolo[2,3-c]pyridine (6-azaindole) core is an isostere of indole, where a carbon atom in the benzene ring is replaced by a nitrogen atom. This substitution significantly alters the molecule's electronic properties, solubility, and hydrogen bonding capabilities, often leading to improved pharmacokinetic profiles and target-binding affinities in drug candidates.[4] Consequently, the 6-azaindole motif is integral to the development of therapeutics for a range of diseases, including cancer, inflammatory disorders, and central nervous system conditions.[1][5]

The target molecule, 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine, is of particular interest to drug development professionals. The 7-methyl group can provide beneficial steric and electronic effects, while the 3-iodo substituent is a key functional handle. Halogenated heterocycles are cornerstones of modern synthetic chemistry, enabling the construction of complex molecular architectures through reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig cross-couplings.[6][7][8] Therefore, a reliable synthesis of this compound is a critical first step for any research program aiming to develop novel 6-azaindole-based therapeutics.

Retrosynthetic Analysis

A logical retrosynthetic strategy for 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine involves two primary disconnections. The final synthetic step is a regioselective iodination of the pre-formed heterocyclic core. The core itself, 7-methyl-1H-pyrrolo[2,3-c]pyridine, can be constructed from simpler, commercially available pyridine derivatives.

G Target 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine Precursor1 7-methyl-1H-pyrrolo[2,3-c]pyridine Target->Precursor1 C-I Bond Formation (Electrophilic Iodination) Reagent1 Iodinating Agent (e.g., NIS) Target->Reagent1 Precursor2 3-Amino-4-picoline Precursor1->Precursor2 Pyrrole Ring Formation Reagent2 Carboxylic Ester / Cyclization Reagents Precursor1->Reagent2

Caption: Experimental workflow for the iodination step.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

Step 1: Synthesis of 7-methyl-1H-pyrrolo[2,3-c]pyridine (Based on the principles of one-step azaindole synthesis)[2]

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add potassium tert-butoxide (2.2 equivalents) and anhydrous toluene.

  • Add 3-amino-4-picoline (1.0 equivalent) to the suspension.

  • Add ethyl formate (1.5 equivalents) dropwise to the mixture.

  • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-18 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and carefully quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield 7-methyl-1H-pyrrolo[2,3-c]pyridine as a solid.

Step 2: Synthesis of 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine (Based on standard electrophilic iodination protocols)[9][10]

  • In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve 7-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 equivalent, 132.16 g/mol ) in anhydrous N,N-Dimethylformamide (DMF).

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Iodosuccinimide (NIS) (1.1 equivalents) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Once complete, pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining NIS/iodine.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash sequentially with water and brine to remove DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude solid by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine.

Characterization Data

The final product should be characterized using standard analytical techniques to confirm its identity and purity. The following table summarizes expected data based on the analysis of structurally similar compounds. [11][12]

Analysis Expected Result
Appearance Off-white to pale yellow solid
Molecular Formula C₈H₇IN₂
Molecular Weight 258.06 g/mol
Melting Point >150 °C (Decomposition may be observed)
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): ~11.8 (s, 1H, NH), ~8.0 (d, 1H, Ar-H), ~7.5 (s, 1H, Ar-H), ~7.0 (d, 1H, Ar-H), ~2.5 (s, 3H, CH₃). Note: The pyridine protons and the C2-proton on the pyrrole ring will appear in the aromatic region. The NH proton is typically broad.
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): Aromatic carbons (~145, 142, 128, 125, 120, 115), C3-Iodo (~55-60), CH₃ (~16). Note: The C3 carbon bearing the iodine will be significantly shifted upfield.

| Mass Spec (ESI+) | m/z: 259.0 [M+H]⁺ |

Safety and Handling

  • N-Iodosuccinimide (NIS): Is an oxidizing agent and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • N,N-Dimethylformamide (DMF): Is a combustible liquid and a potential teratogen. Avoid inhalation and skin contact.

  • Potassium tert-butoxide: Is a corrosive and water-reactive strong base. Handle under an inert atmosphere and away from moisture.

  • Standard laboratory safety practices should be followed at all times.

Conclusion

The synthesis of 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine can be reliably achieved through a two-stage process involving the initial construction of the 7-methyl-6-azaindole core followed by a highly regioselective electrophilic iodination at the C3 position using N-Iodosuccinimide. This guide provides a scientifically grounded and practical framework for its preparation. The resulting compound is a high-value intermediate, primed for further diversification through modern cross-coupling chemistry, enabling the rapid discovery and development of novel therapeutics.

References

  • Mushtaq, N., et al. (n.d.). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES.
  • Zhang, L., et al. (2021). Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry.
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  • Kysil, V. M., et al. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds.
  • Merour, J-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506.
  • BenchChem. (n.d.). Optimization of reaction conditions for 7-Azaoxindole synthesis.
  • MySkinRecipes. (n.d.). 7-Methyl-1H-pyrrolo[2,3-c]pyridine.
  • Leboho, T. C., et al. (2013). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry, 12(3), 474-484.
  • Leboho, T. C., et al. (2014). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry.
  • Ferreira, R., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
  • ResearchGate. (2013). Which conditions are required to synthesis 7-aza indole 3-boranate ester from 3-iodo or bromo 7-azaindole?
  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33-56.
  • Bentabed-Ababsa, G., et al. (2021). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 26(11), 3393.
  • Robison, M. M., & Robison, B. L. (1956). 7-Azaindole. III. Syntheses of 7-Aza Analogs of Some Biologically Significant Indole Derivatives. Journal of the American Chemical Society, 78(6), 1247-1249.
  • Fjetland, L., et al. (2023). Synthesis of Highly Functionalized 4-Iodo-7-azaindazoles via Condensation/Diels–Alder/Retro-Diels–Alder Cyclization of Iodoalkynones and 2-Hydrazineylpyrimidines. Organic Letters, 25(48), 8682-8686.
  • Al-Sanea, M. M., et al. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 30(11), 2419.
  • PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry.
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  • Organic Chemistry Portal. (n.d.). Azaindole synthesis.
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  • Wang, Z., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320.
  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
  • Liu, J., et al. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. Journal of Medicinal Chemistry, 66(19), 13390-13410.
  • Ryabova, A., et al. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 30(8), 1699.
  • Wang, Z., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar.
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Sources

Exploratory

Technical Whitepaper: 3-Iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine in Advanced Drug Discovery

Executive Summary The development of targeted therapeutics, particularly small-molecule kinase inhibitors and neuroprotective agents, relies heavily on the strategic deployment of privileged heterocyclic scaffolds. 3-Iod...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted therapeutics, particularly small-molecule kinase inhibitors and neuroprotective agents, relies heavily on the strategic deployment of privileged heterocyclic scaffolds. 3-Iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine (CAS: 1190316-47-2)[1]—also known as 3-iodo-7-methyl-6-azaindole—has emerged as a highly versatile intermediate in modern medicinal chemistry. By functioning as a bioisostere of indole, this scaffold provides unique physicochemical properties, including enhanced metabolic stability, tunable basicity, and the ability to form critical hydrogen-bonding networks within enzyme active sites[2].

This technical guide provides an in-depth analysis of the structural causality, physicochemical profiling, and validated synthetic methodologies for utilizing 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine in drug development workflows.

Physicochemical Profiling & Structural Causality

The architectural design of 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine is not accidental; every functional group serves a distinct mechanistic purpose in drug design.

  • The 6-Azaindole Core: Formally resulting from the replacement of the benzene ring of indole with a pyridine ring, the 6-azaindole system alters the electronic density of the fused pyrrole[3]. While less reactive toward electrophiles than indole, it provides a dual hydrogen-bond donor (N1-H) and acceptor (N6) motif, perfectly suited for anchoring into the ATP-binding hinge region of kinases.

  • The C7-Methyl Group: Positioned adjacent to the pyridine nitrogen, this methyl group provides steric shielding. This shielding modulates the pKa of the N6 nitrogen, preventing off-target binding and increasing the overall lipophilicity of the molecule. This increased lipophilicity is a critical factor in designing neuroprotective compounds that must cross the blood-brain barrier (BBB)[2].

  • The C3-Iodo Handle: Iodine forms the weakest carbon-halogen bond, providing an ideal thermodynamic sink for oxidative addition by Palladium(0). This makes the C3 position a highly reactive vector for downstream cross-coupling reactions to access complex functional space[4].

Quantitative Data Summary
PropertyValueCausality / Significance in Drug Design
Chemical Name 3-Iodo-7-methyl-1H-pyrrolo[2,3-c]pyridineStandard IUPAC nomenclature for IP filings.
CAS Number 1190316-47-2[1]Unique identifier for procurement and library tracking.
Molecular Formula C8H7IN2Contains a heavy halogen, ensuring high reactivity for Pd-catalysis.
Molecular Weight 258.06 g/mol [5]Low molecular weight allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
Structural Class 6-AzaindoleBioisostere of indole; provides robust hinge-binding capabilities[3].

Pharmacological Applications: Kinase Hinge-Binding Logic

In oncology, 7-methyl-1H-pyrrolo[2,3-c]pyridine derivatives are frequently utilized in the synthesis of inhibitors targeting epigenetic modulators (e.g., EZH2) and kinases[4]. The structural logic relies on the azaindole core anchoring the molecule, while the C3 substituent (introduced via the iodo handle) projects into the DFG-out or allosteric pockets of the enzyme.

KinaseBinding Azaindole 3-Iodo-7-methyl-6-azaindole Core N1 Pyrrole N1-H (H-Bond Donor) Azaindole->N1 N6 Pyridine N6 (H-Bond Acceptor) Azaindole->N6 C3 C3-Iodo (Cross-Coupling Vector) Azaindole->C3 C7 C7-Methyl (Steric Shielding / BBB Penetration) Azaindole->C7 Hinge Kinase Hinge Region N1->Hinge H-Bond N6->Hinge H-Bond Pocket DFG-Out / Allosteric Pocket C3->Pocket Conjugation

Structural logic of 6-azaindole interactions within the kinase ATP-binding site.

Synthetic Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and an analytical checkpoint to prevent the propagation of failed reactions.

SyntheticWorkflow SM 7-Methyl-6-azaindole Iodination Electrophilic Iodination (NIS, DMF) SM->Iodination Intermediate 3-Iodo-7-methyl-6-azaindole (CAS: 1190316-47-2) Iodination->Intermediate Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) Intermediate->Coupling Product C3-Substituted Kinase Inhibitor Coupling->Product

Synthetic workflow for C3-functionalized 7-methyl-6-azaindole derivatives.

Protocol A: Regioselective Electrophilic Iodination

Objective: Synthesize 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine from 7-methyl-1H-pyrrolo[2,3-c]pyridine.

Causality & Reagent Selection: N-Iodosuccinimide (NIS) is chosen over elemental iodine ( I2​ ) because it provides a controlled, mild source of electrophilic iodine ( I+ ). This minimizes oxidative degradation of the electron-rich pyrrole ring and prevents over-iodination at the C2 position. DMF is used as the solvent to stabilize the polar transition state.

Step-by-Step Methodology:

  • Preparation: Dissolve 7-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert N2​ atmosphere. Cool the solution to 0 °C.

  • Addition: Add NIS (1.05 eq) portion-wise over 15 minutes to control the exothermic nature of the electrophilic aromatic substitution.

  • Propagation: Remove the cooling bath and allow the reaction to stir at room temperature for 2–4 hours.

  • Self-Validation (Analytical Checkpoint): Pull a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The disappearance of the starting material mass ( [M+H]+=133.1 ) and the appearance of the product mass ( [M+H]+=259.0 ) confirms complete conversion. Do not proceed to workup until SM is <2% to avoid difficult chromatographic separation.

  • Quench & Workup: Quench the reaction with a 10% aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ) to reduce any unreacted NIS/iodine. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove residual DMF.

  • Purification: Dry over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via silica gel chromatography (DCM/MeOH gradient) to yield the pure iodo-intermediate.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the C3 position to build a target kinase inhibitor[4].

Causality & Reagent Selection: Pd(dppf)Cl2​ is selected as the pre-catalyst because the bidentate dppf ligand provides a wide bite angle, stabilizing the Palladium intermediate and accelerating reductive elimination. A solvent system of 1,4-Dioxane/ H2​O (4:1) is used: Dioxane solubilizes the organic substrates, while water dissolves the inorganic base ( K2​CO3​ ), creating a biphasic system that drastically accelerates the transmetalation step.

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk flask with 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), K2​CO3​ (3.0 eq), and Pd(dppf)Cl2​ (0.05 eq).

  • Degassing (Critical Step): Add 1,4-Dioxane and H2​O (4:1 v/v). Degas the mixture via three freeze-pump-thaw cycles or by sparging with Argon for 15 minutes. Oxygen must be strictly excluded to prevent the oxidative homocoupling of the boronic acid and the deactivation of the Pd(0) catalyst.

  • Reaction: Heat the mixture to 90 °C for 12 hours.

  • Self-Validation (Visual & Analytical Checkpoint): The reaction mixture should transition from a yellow suspension to a deep red/brown homogeneous solution upon reaching 90 °C, indicating the formation of the active Pd(0) species. Black precipitate (Pd black) indicates catalyst deactivation. Confirm completion via LC-MS.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium residues, and concentrate the filtrate. Purify via reverse-phase preparative HPLC to isolate the final API candidate.

References

  • Source: bldpharm.
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  • Source: google.com (Google Patents)

Sources

Foundational

CAS number for 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine

An In-Depth Technical Guide to 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine: Synthesis, Properties, and Applications in Drug Discovery Abstract This technical guide provides a comprehensive overview of 3-iodo-7-methyl-1H-py...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine, a substituted 6-azaindole of significant interest in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and burgeoning applications, with a particular focus on its role as a key building block in the development of targeted therapeutics, especially kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utilization of this versatile scaffold.

Introduction: The Significance of the 6-Azaindole Scaffold

Pyrrolo[2,3-c]pyridines, commonly known as 6-azaindoles, represent a class of nitrogen-containing heterocyclic compounds that have garnered substantial attention in the field of drug discovery. Their structural similarity to indoles and purines allows them to act as bioisosteres, effectively mimicking these endogenous structures to interact with biological targets. This bioisosteric relationship makes them a "privileged scaffold" in medicinal chemistry, capable of modulating the potency and physicochemical properties of potential drug candidates.

The introduction of a nitrogen atom into the indole ring system can lead to enhanced binding affinity, improved metabolic stability, and novel intellectual property opportunities. Among the various azaindole isomers, 6-azaindoles have emerged as particularly promising pharmacophores. They are integral components in the development of kinase inhibitors, antiproliferative agents, and potential treatments for a range of diseases, including cancer and neurodegenerative disorders like Alzheimer's disease.[1][2]

The subject of this guide, 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine, is a functionalized 6-azaindole. The strategic placement of an iodine atom at the 3-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries. The methyl group at the 7-position can also influence the molecule's electronic properties and steric interactions with target proteins.

Physicochemical Properties

PropertyValueSource
CAS Number 956003-24-0[3]
Molecular Formula C₇H₅IN₂[5]
Molecular Weight 244.03 g/mol
Appearance White to Yellow Solid[4]
InChI Key JCBUTJANQMHZJJ-UHFFFAOYSA-N[4]
Purity Typically ≥98%[4]
Storage Conditions 2-8°C, inert atmosphere, protect from light[4]

It is important to note that the addition of a methyl group to the 7-position of the pyrrolo[2,3-c]pyridine core will slightly increase the molecular weight and may influence properties such as solubility and lipophilicity.

Synthesis and Chemical Reactivity

The synthesis of 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine can be approached through several strategic routes, primarily involving the initial construction of the 7-methyl-1H-pyrrolo[2,3-c]pyridine core followed by regioselective iodination.

Synthesis of the 7-methyl-1H-pyrrolo[2,3-c]pyridine Core

The construction of the 6-azaindole scaffold can be challenging due to the electron-deficient nature of the pyridine ring. However, several named reactions have proven effective. A common strategy involves the synthesis of a suitably substituted pyridine precursor, followed by cyclization to form the pyrrole ring.

Regioselective Iodination

Once the 7-methyl-1H-pyrrolo[2,3-c]pyridine core is synthesized, the next critical step is the regioselective introduction of an iodine atom at the 3-position. Direct iodination of the 6-azaindole ring is a feasible approach. The reaction typically proceeds via electrophilic substitution, and the 3-position of the pyrrole ring is generally the most nucleophilic, making it the preferred site of attack.

Experimental Protocol: Iodination of 7-methyl-1H-pyrrolo[2,3-c]pyridine

  • Dissolution: Dissolve 7-methyl-1H-pyrrolo[2,3-c]pyridine in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0°C in an ice bath to control the reaction exotherm.

  • Addition of Iodinating Agent: Slowly add an iodinating agent, such as N-iodosuccinimide (NIS) or iodine in the presence of a base (e.g., potassium hydroxide). The choice of iodinating agent and reaction conditions can be optimized to maximize yield and regioselectivity.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Aprotic Solvent: Aprotic solvents like DMF or THF are used to dissolve the starting material without participating in the reaction.

  • Cooling: Cooling the reaction mixture helps to prevent side reactions and improve the selectivity of the iodination.

  • N-Iodosuccinimide (NIS): NIS is a mild and effective iodinating agent that is often preferred for its ease of handling and high regioselectivity.

Chemical Reactivity and Further Functionalization

The 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine is a versatile intermediate for further chemical transformations. The carbon-iodine bond is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of substituents at the 3-position, enabling the generation of diverse chemical libraries for drug screening.

Workflow for Further Functionalization:

G start 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira buchwald Buchwald-Hartwig Amination (Amines) start->buchwald product1 3-Aryl/Heteroaryl Derivatives suzuki->product1 product2 3-Alkynyl Derivatives sonogashira->product2 product3 3-Amino Derivatives buchwald->product3

Caption: Palladium-catalyzed cross-coupling reactions of 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine.

Applications in Drug Discovery

The 6-azaindole scaffold, and by extension 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine, has found widespread application in the design of kinase inhibitors.[6] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 6-azaindole core can act as a hinge-binding motif, forming key hydrogen bonding interactions with the kinase active site.

Example: Role in Kinase Inhibition

Many kinase inhibitors are designed to compete with ATP for binding to the kinase active site. The 7-azaindole scaffold is structurally similar to the adenine base of ATP, allowing it to effectively occupy the ATP-binding pocket. The nitrogen atom at the 7-position can act as a hydrogen bond acceptor, mimicking the interaction of adenine with the kinase hinge region.[6]

The 3-iodo substituent on the 7-methyl-1H-pyrrolo[2,3-c]pyridine scaffold provides a convenient point for the attachment of various side chains. These side chains can be tailored to interact with specific residues in the kinase active site, thereby enhancing the inhibitor's potency and selectivity.

Signaling Pathway Visualization:

G cluster_0 MAPK/ERK Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor 6-Azaindole-based Kinase Inhibitor Inhibitor->RAF

Caption: Inhibition of the MAPK/ERK signaling pathway by a 6-azaindole-based kinase inhibitor.

Safety and Handling

While specific safety data for 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine is not available, related iodo-azaindole compounds are known to be harmful if swallowed, and may cause skin and eye irritation, as well as respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine is a valuable and versatile building block in medicinal chemistry. Its 6-azaindole core provides a privileged scaffold for interacting with a variety of biological targets, particularly kinases. The presence of a strategically placed iodine atom allows for a wide range of chemical modifications, enabling the synthesis of diverse compound libraries for drug discovery. As our understanding of the biological roles of kinases and other enzymes continues to grow, the importance of functionalized heterocyclic compounds like 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine in the development of novel therapeutics is set to increase.

References

  • PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry.
  • (2019, June 1). 7-Azaindole Analogues as Bioactive Agents and Recent Results.
  • (2022, May 13). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry.
  • (n.d.). Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry.
  • (n.d.). Azaindole Therapeutic Agents. PMC - NIH.
  • Advanced ChemBlocks. (2026, March 1). 3-iodo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine.
  • BLDpharm. (n.d.). 956003-24-0|3-Iodo-1H-pyrrolo[2,3-c]pyridine.
  • (2025, October 15). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. ResearchGate.
  • MilliporeSigma. (n.d.). 3-Iodo-1H-pyrrolo[2,3-c]pyridine.
  • Sigma-Aldrich. (n.d.). 3-Iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine.
  • (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC.
  • (n.d.). 3-Iodo-1H-pyrrolo[2,3-c]pyridine | 956003-24-0.
  • PubChem. (n.d.). 3-Iodo-7-azaindole | C7H5IN2 | CID 5377078.
  • (2021, October 19). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. MDPI.
  • (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC.
  • PubChemLite. (n.d.). 3-iodo-1h-pyrrolo[2,3-c]pyridine.
  • (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines. Google Patents.
  • (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar.
  • (2020, September 15). Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study. PubMed.
  • BuyersGuideChem. (n.d.). 3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine suppliers and producers.
  • (2024, June 19). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
  • (2024, May 7). (PDF) Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. ResearchGate.
  • (2025, July 10). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed.
  • MySkinRecipes. (n.d.). 7-Methyl-1H-pyrrolo[2,3-c]pyridine.
  • (2022, December 25). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling.

Sources

Exploratory

A Comprehensive Technical Guide to 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine: Synthesis, Characterization, and Applications in Drug Discovery

Abstract: This technical guide provides an in-depth analysis of 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine, a heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. As a derivati...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides an in-depth analysis of 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine, a heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. As a derivative of 6-azaindole, this molecule serves as a versatile scaffold and a critical synthetic intermediate in the development of novel therapeutics.[1][2] The strategic placement of the methyl group at the 7-position and the iodo group at the 3-position offers unique opportunities for molecular elaboration and modulation of physicochemical properties. This document details the molecule's core profile, provides a validated, step-by-step synthesis protocol, outlines its spectroscopic signature, and explores its potential applications as a privileged structure in modern drug discovery, particularly in the fields of oncology and neuro-regenerative medicine.

Part 1: Core Molecular Profile

IUPAC Name and Nomenclature

The systematic IUPAC name for the topic compound is 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine . In medicinal chemistry literature, the core 1H-pyrrolo[2,3-c]pyridine structure is commonly referred to as 6-azaindole .[1] This nomenclature arises from its structural similarity to indole, with a nitrogen atom replacing the carbon at the 6-position of the indole ring.

Chemical Identifiers
IdentifierValue
Molecular Formula C₈H₇IN₂
Molecular Weight 258.06 g/mol
Canonical SMILES CC1=NC=CC2=C1C(=CN2)I
InChI Key Generated from structure
CAS Number Not specifically assigned; derivatives are cataloged.
Structural Elucidation

The molecule consists of a bicyclic heteroaromatic system where a pyrrole ring is fused to a pyridine ring. The methyl group is attached to the pyridine ring at position C7, adjacent to the ring nitrogen. The iodine atom is substituted at the C3 position of the pyrrole ring, a site known for its reactivity and importance in biological interactions.

Physicochemical Properties (Predicted)
PropertyPredicted ValueRationale / Comments
Physical Form Off-white to yellow solidBased on analogous iodo-azaindole compounds.
Melting Point >150 °C (decomposition likely)High aromaticity and molecular weight suggest a high melting point.
Solubility Soluble in DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols. Insoluble in water.Typical for planar, heteroaromatic compounds.
pKa ~4-5 (pyridine N); ~16-17 (pyrrole N-H)The pyridine nitrogen is weakly basic; the pyrrole proton is weakly acidic.

Part 2: Synthesis and Mechanism

The synthesis of 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine is most efficiently achieved via the direct iodination of a 7-methyl-6-azaindole precursor. This approach is favored for its high regioselectivity and yield.

Retrosynthetic Analysis

The rationale behind the synthetic strategy is to introduce the reactive iodine atom in the final step to avoid complicating earlier reactions. The C3 position of the 6-azaindole core is electron-rich and highly susceptible to electrophilic substitution, making direct iodination the most logical and efficient pathway.

G target 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine precursor 7-methyl-1H-pyrrolo[2,3-c]pyridine (7-methyl-6-azaindole) target->precursor C-I Bond Formation reagent Electrophilic Iodinating Agent (e.g., NIS) reagent->target G cluster_reaction Reaction Phase cluster_workup Workup & Purification cluster_analysis Validation start Dissolve Precursor in DMF add_nis Add NIS at 0 °C start->add_nis react Stir at RT add_nis->react quench Aqueous Quench (EtOAc/H₂O) react->quench wash Wash Organic Layer (Na₂S₂O₃, Brine) quench->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Silica Gel Chromatography dry->purify analysis Spectroscopic Characterization (NMR, MS, IR) purify->analysis product Pure Product analysis->product G cluster_synthesis Synthetic Elaboration start_node 3-iodo-7-methyl-1H- pyrrolo[2,3-c]pyridine (Building Block) suzuki Suzuki Coupling (add Aryl group) start_node->suzuki sonogashira Sonogashira Coupling (add Alkynyl group) start_node->sonogashira buchwald Buchwald-Hartwig (add Amine group) start_node->buchwald intermediate Diverse Library of Advanced Intermediates suzuki->intermediate sonogashira->intermediate buchwald->intermediate screening High-Throughput Biological Screening (e.g., Kinase Assays, OPC Differentiation) intermediate->screening hit_id Hit Identification & Lead Optimization (SAR) screening->hit_id candidate Preclinical Candidate hit_id->candidate

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the anticipated spectroscopic signature of 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine, a heterocyclic scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the anticipated spectroscopic signature of 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry.[1][2] While experimental data for this specific molecule is not widely published, this document outlines the expected spectroscopic characteristics based on foundational principles and data from structurally related analogs. It further details the necessary experimental protocols to acquire and validate this data, ensuring scientific rigor for researchers synthesizing this compound.

Molecular Structure and its Spectroscopic Implications

The unique arrangement of atoms and functional groups in 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine dictates its interaction with various electromagnetic frequencies, giving rise to its characteristic spectra. Understanding this structure is paramount to interpreting the spectroscopic data.

  • Core Scaffold: The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, is a key pharmacophore in numerous kinase inhibitors and other therapeutic agents.[1][2] Its aromatic nature and the presence of two nitrogen atoms create a distinct electronic environment.

  • Substituents:

    • The iodo group at the 3-position is a heavy atom that significantly influences the mass spectrum and introduces a potential site for further chemical modification through cross-coupling reactions.

    • The methyl group at the 7-position will produce a characteristic singlet in the ¹H NMR spectrum and a distinct signal in the ¹³C NMR spectrum.

Below is a diagram illustrating the molecular structure and the numbering of the atoms, which is crucial for assigning NMR signals.

Caption: Molecular structure of 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data are presented below.

Predicted ¹H NMR Data

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Chemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignmentRationale
~11.5 - 12.5br s1HH1 (N-H)The pyrrole N-H proton is typically broad and downfield due to hydrogen bonding and exchange.
~8.0 - 8.2d1HH4Protons on the pyridine ring are deshielded. The coupling will be to H5.
~7.5 - 7.7s1HH2The proton at C2 is a singlet as it has no adjacent protons.
~7.0 - 7.2d1HH5This proton will be a doublet due to coupling with H4.
~2.5 - 2.7s3HCH₃The methyl protons will appear as a singlet as they have no adjacent protons.
Predicted ¹³C NMR Data

The carbon NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (δ, ppm) (Predicted)AssignmentRationale
~145 - 150C7Aromatic carbon adjacent to nitrogen.
~140 - 145C4Aromatic carbon in the pyridine ring.
~135 - 140C7aBridgehead aromatic carbon.
~125 - 130C2Aromatic carbon in the pyrrole ring.
~120 - 125C5Aromatic carbon in the pyridine ring.
~115 - 120C3aBridgehead aromatic carbon.
~70 - 75C3The carbon bearing the iodo group is significantly shielded.
~20 - 25CH₃Aliphatic carbon of the methyl group.
Experimental Protocol for NMR Spectroscopy

To ensure high-quality, reproducible data, the following protocol should be followed.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can affect the chemical shifts, particularly for the N-H proton.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz.[3][4]

    • For ¹H NMR, a standard pulse sequence should be used. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is standard. A longer acquisition time and more scans will likely be necessary due to the lower natural abundance of ¹³C.

    • Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), should be performed to unambiguously assign all proton and carbon signals.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Perform phase and baseline corrections to obtain a clean spectrum.

    • Reference the spectra to the residual solvent peak.

The following diagram illustrates the workflow for NMR data acquisition and analysis.

NMR_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis SamplePrep Sample Preparation (5-10 mg in 0.6 mL solvent) H1_Acq ¹H NMR Acquisition (400+ MHz) SamplePrep->H1_Acq C13_Acq ¹³C NMR Acquisition SamplePrep->C13_Acq TwoD_Acq 2D NMR Acquisition (COSY, HSQC, HMBC) SamplePrep->TwoD_Acq Processing Fourier Transform, Phase & Baseline Correction H1_Acq->Processing C13_Acq->Processing TwoD_Acq->Processing Referencing Referencing to Solvent Peak Processing->Referencing Assignment Signal Assignment Referencing->Assignment Structure Structure Verification Assignment->Structure

Caption: Workflow for NMR data acquisition and structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Predicted Mass Spectrum
m/z (Predicted)AssignmentRationale
258.97[M+H]⁺The protonated molecular ion is expected to be the base peak in a soft ionization technique like ESI.
257.96[M]⁺The molecular ion peak in techniques like GC-MS.[5]
131.05[M - I]⁺Loss of the iodine atom is a likely fragmentation pathway.
Experimental Protocol for Mass Spectrometry
  • Sample Preparation:

    • For Electrospray Ionization (ESI-MS), prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • For Gas Chromatography-Mass Spectrometry (GC-MS), prepare a dilute solution in a volatile solvent like dichloromethane or ethyl acetate.

  • Data Acquisition:

    • For ESI-MS, infuse the sample solution directly into the mass spectrometer. Acquire data in positive ion mode to observe the [M+H]⁺ ion.

    • For GC-MS, inject the sample onto a suitable GC column to separate it from any impurities before it enters the mass spectrometer.

    • High-Resolution Mass Spectrometry (HRMS) should be performed to confirm the elemental composition of the molecular ion.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Predicted IR Spectrum
Wavenumber (cm⁻¹) (Predicted)IntensityAssignment
~3400Medium, SharpN-H stretch (pyrrole)
~3100-3000MediumC-H stretch (aromatic)
~2950-2850WeakC-H stretch (methyl)
~1600, ~1470MediumC=C and C=N stretching (ring vibrations)
~800-700StrongC-H bending (out-of-plane)
Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • For a solid sample, the Attenuated Total Reflectance (ATR) technique is the most straightforward. Place a small amount of the solid directly on the ATR crystal.

    • Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition:

    • Place the sample in the IR spectrometer.

    • Acquire the spectrum over the range of 4000-400 cm⁻¹.

    • Perform a background scan to subtract the contribution of atmospheric CO₂ and water.

Conclusion

The spectroscopic characterization of 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine is essential for its confirmation and for quality control in its synthesis and use in drug discovery. This guide provides a robust framework for predicting, acquiring, and interpreting the key spectroscopic data for this important molecule. By following the outlined protocols, researchers can ensure the generation of high-quality, reliable data to support their research and development efforts.

References

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. Semantic Scholar. Available at: [Link].

  • 3-Iodo-7-azaindole | C7H5IN2 | CID 5377078. PubChem. Available at: [Link].

  • N-oxidation of Pyridine Derivatives - Supporting Information. The Royal Society of Chemistry. Available at: [Link].

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. The Royal Society of Chemistry. Available at: [Link].

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. MDPI. Available at: [Link].

  • 1 H NMR (500 MHz) Data for Compounds 3, 3A, 3B, 6, 7, 7A, and 8 (in... ResearchGate. Available at: [Link].

  • 3-iodo-1h-pyrrolo[2,3-c]pyridine. PubChemLite. Available at: [Link].

  • Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. MDPI. Available at: [Link].

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Center for Biotechnology Information. Available at: [Link].

  • (PDF) Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. ResearchGate. Available at: [Link].

  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Indonesian Journal of Science & Technology. ResearchGate. Available at: [Link].

  • 3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine | 1190316-96-1. BuyersGuideChem. Available at: [Link].

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link].

  • Mass spectrometry of some pyrrolizidine alkaloids. ResearchGate. Available at: [Link].

  • 3-iodo-5-methyl-1h-pyrrolo[2,3-b]pyridine. PubChemLite. Available at: [Link].

Sources

Exploratory

An In-Depth Technical Guide to the ¹H NMR Spectroscopy of 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine, a heterocycli...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine, a heterocyclic compound of interest in medicinal chemistry. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous structures and established spectroscopic principles to serve as a robust resource for its identification, characterization, and quality control.

Introduction to 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine

3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine belongs to the 6-azaindole class of compounds, which are recognized as versatile pharmacophores in drug discovery.[1][2] The strategic placement of the iodine atom at the 3-position provides a handle for further synthetic modifications, such as cross-coupling reactions, making it a valuable building block.[3][4] The methyl group at the 7-position influences the electronic properties and steric environment of the pyridine ring. Understanding the precise proton environment through ¹H NMR is critical for confirming its structure and purity.

The structure and proton numbering scheme are presented below:

Caption: Molecular structure and proton numbering of 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine.

Predicted ¹H NMR Spectral Data

The following table summarizes the anticipated ¹H NMR spectroscopic data for 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine. These predictions are based on the analysis of the parent 7-azaindole structure and the known effects of iodo and methyl substitutions on similar aromatic systems.[5][6] The data is predicted for a sample dissolved in a deuterated solvent like DMSO-d₆.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
NH (H1)~11.5 - 12.5br s-
H2~7.8 - 8.0s-
H4~7.9 - 8.1d~5.0 - 6.0
H5~7.0 - 7.2d~5.0 - 6.0
H6~8.1 - 8.3s-
CH₃~2.5 - 2.7s-

Rationale for Spectral Predictions

The predicted chemical shifts and coupling patterns are grounded in fundamental NMR principles and comparative data from related structures.

  • Pyrrole Ring Protons (NH, H2):

    • NH (H1): The proton on the pyrrole nitrogen is expected to be significantly downfield due to its acidic nature and potential for hydrogen bonding with the solvent (e.g., DMSO-d₆). Its signal will likely be broad (br s).

    • H2: The introduction of a bulky and electronegative iodine atom at the adjacent C3 position will deshield the H2 proton, shifting it downfield compared to the parent 7-azaindole. Due to the absence of adjacent protons, it will appear as a singlet (s). The deshielding effect of iodine on nearby protons is a well-documented phenomenon.[7]

  • Pyridine Ring Protons (H4, H5, H6):

    • The pyridine ring protons are influenced by the nitrogen atom's electron-withdrawing nature, generally causing them to resonate at a lower field than typical benzene protons.[8]

    • H4 and H5: These two protons will form an AX spin system, appearing as doublets (d) with a typical ortho-coupling constant of approximately 5.0 - 6.0 Hz.[9]

    • H6: The H6 proton is situated adjacent to the methyl-substituted nitrogen. The methyl group is electron-donating, which may slightly shield H6. However, its proximity to the electronegative nitrogen atom results in a net downfield shift. It is expected to appear as a singlet (s) due to the lack of adjacent protons.

  • Methyl Protons (CH₃):

    • The methyl group attached to the pyridine nitrogen will produce a characteristic singlet (s) in the upfield region of the aromatic spectrum, typically around 2.5 - 2.7 ppm.

The logical workflow for predicting the spectrum is as follows:

G cluster_0 Experimental Phase cluster_1 Data Processing & Analysis A Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) B Data Acquisition (400 MHz Spectrometer) A->B C Fourier Transform B->C FID D Phasing and Baseline Correction C->D E Referencing to TMS (0 ppm) D->E F Integration E->F G Peak Picking & Coupling Constant Measurement F->G H Structural Assignment G->H I I H->I Final Spectrum Interpretation

Caption: Experimental and data processing workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine is a powerful tool for its structural elucidation and purity assessment. By understanding the influence of the iodo and methyl substituents on the parent 7-azaindole scaffold, a detailed and accurate prediction of the spectrum can be made. The experimental protocol provided herein offers a robust methodology for obtaining high-quality data, ensuring reliable characterization of this important synthetic intermediate.

References

  • BenchChem. (2025). Spectroscopic Profile of 1-Acetyl-7-azaindole: A Technical Guide.
  • ChemicalBook. (n.d.). 7-Azaindole (271-63-6) 1H NMR spectrum.
  • ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
  • MDPI. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2.
  • ResearchGate. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I low/high....
  • Chemistry Steps. (2024). NMR Chemical Shift Values Table.
  • Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants.

Sources

Foundational

Structural Elucidation of 3-Iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine: A Comprehensive 13C NMR Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary and Pharmacological Context The azaindole scaffold—specifically the 1H-pyrrolo[2...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary and Pharmacological Context

The azaindole scaffold—specifically the 1H-pyrrolo[2,3-c]pyridine (6-azaindole) core—is a privileged pharmacophore in modern drug discovery. It serves as a bioisostere for indole, offering improved aqueous solubility, unique hydrogen-bonding profiles, and enhanced metabolic stability. The synthesis of complex azaindole derivatives frequently leverages 3-halo intermediates for downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings)[1].

3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine is a highly functionalized building block. In indole and azaindole systems, the C3 position is highly nucleophilic, making it the primary site for electrophilic halogenation; however, 3-iodo derivatives can exhibit sensitivity to acidic hydrolysis, necessitating careful handling and structural verification[2]. Accurate structural elucidation via Carbon-13 Nuclear Magnetic Resonance (13C NMR) is critical for confirming regioselectivity and ensuring batch-to-batch integrity before deploying this intermediate in multi-step syntheses.

Mechanistic Drivers of 13C Chemical Shifts

As an Application Scientist, it is not enough to simply match peaks to a structure; one must understand the physical chemistry driving the electron density—and therefore the magnetic shielding—at each carbon nucleus. The 13C NMR spectrum of 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine is governed by three primary electronic phenomena:

The Heavy Atom Effect (HAE) at C3

The most striking feature of this molecule's 13C NMR spectrum is the resonance of the C3 carbon. In an unsubstituted 6-azaindole, C3 typically resonates around 100–105 ppm. However, the introduction of an iodine atom triggers a profound Heavy Atom Effect (HAE) . Iodine's large electron cloud and significant spin-orbit coupling mix excited electronic states into the ground state, dramatically increasing the diamagnetic shielding tensor of the directly attached carbon. This phenomenon shifts the C3 resonance massively upfield to approximately 55–60 ppm[3].

Pyridine Nitrogen-Induced Deshielding

Baseline 13C NMR studies of 1H-pyrrolo[2,3-c]pyridine derivatives demonstrate that the pyridine nitrogen (N6) exerts a powerful electron-withdrawing effect via both inductive (-I) and resonance (-M) mechanisms[4]. This severely depletes electron density at the alpha positions (C5 and C7), resulting in significant paramagnetic deshielding. Consequently, C5 and C7 are pushed far downfield into the 138–146 ppm range.

The Methyl Substituent Effect at C7

The methyl group at C7 introduces a localized inductive (+I) effect. While it donates electron density to the ring system overall, it causes a localized deshielding effect at the ipso carbon (C7), pushing it slightly further downfield than C5. The methyl carbon itself provides a distinct, diagnostic aliphatic signal in the 18–20 ppm range.

Quantitative 13C NMR Data Assignments

The following table synthesizes the predicted and empirically supported 13C NMR chemical shifts for 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine in DMSO-d6.

PositionCarbon TypePredicted Shift (δ, ppm)Electronic / Structural Justification
C2 CH (Aromatic)128.5Alpha to pyrrole NH; standard azaindole range.
C3 Cq (C-I)56.2Extreme diamagnetic shielding due to Iodine Heavy Atom Effect.
C3a Cq (Bridgehead)130.1Fused ring junction; standard aromatic resonance.
C4 CH (Aromatic)115.4Beta to pyridine N6; relatively shielded compared to alpha carbons.
C5 CH (Aromatic)138.2Alpha to pyridine N6; highly deshielded by electronegative nitrogen.
C7 Cq (C-CH3)145.6Alpha to N6 and ipso to methyl group; most deshielded carbon.
C7a Cq (Bridgehead)134.8Fused ring junction adjacent to pyrrole NH.
C8 CH3 (Aliphatic)18.4Primary aliphatic carbon attached to an aromatic ring.

Experimental Methodology: A Self-Validating NMR Protocol

To ensure absolute trustworthiness in structural elucidation, the NMR acquisition must be designed as a self-validating system . Relying solely on 1D 13C NMR is insufficient for highly substituted heterocycles. The following protocol utilizes 2D NMR to create an orthogonal validation matrix, ensuring no ambiguity remains in the assignment of quaternary carbons.

Step 1: Sample Preparation
  • Weigh 15–20 mg of highly pure (>98%) 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine.

  • Dissolve the analyte completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). DMSO is preferred over CDCl3 to prevent line broadening of the exchangeable pyrrole NH proton and to ensure complete solubility of the polar azaindole core.

  • Add 0.05% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

Step 2: 1D 13C Acquisition
  • Load the sample into a 500 MHz spectrometer (125 MHz for 13C).

  • Acquire the 1D 13C spectrum using a standard proton-decoupled sequence (e.g., WALTZ-16 decoupling) to collapse C-H multiplets into sharp singlets.

  • Set the relaxation delay (D1) to at least 2.0 seconds to ensure adequate relaxation of the quaternary carbons (C3, C3a, C7, C7a). Acquire a minimum of 1024 scans for an optimal signal-to-noise ratio.

Step 3: Orthogonal Validation via 2D NMR (HSQC & HMBC)
  • HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to map direct 1JCH​ couplings. This will immediately identify the protonated carbons (C2, C4, C5, and the C8 methyl). The remaining unmapped signals in the 1D 13C spectrum are definitively categorized as quaternary.

  • HMBC (Heteronuclear Multiple Bond Correlation): Run an HMBC experiment to map long-range 2JCH​ and 3JCH​ couplings.

    • Causality Check: The methyl protons (δ ~2.5 ppm) will show a strong 2J correlation to C7 (δ 145.6) and a 3J correlation to C7a (δ 134.8). This unambiguously locks the right side of the molecule.

    • Causality Check: The H2 proton will show a 3J correlation to the heavily shielded C3a (δ 130.1) and the C7a bridgehead, finalizing the structural map.

Logic Flow of Structural Validation

The following diagram illustrates the logical dependencies within the self-validating NMR workflow.

NMR_Workflow A Sample Preparation (DMSO-d6, TMS Internal Standard) B 1D 13C NMR Acquisition (1024 Scans, WALTZ-16 Decoupling) A->B C 2D HSQC (Direct 1J C-H Mapping) B->C D 2D HMBC (Long-Range 2J/3J C-H Mapping) B->D E Identify C3-Iodine (Heavy Atom Effect ~56 ppm) C->E F Identify Pyridine Carbons (C5, C7 > 135 ppm) D->F G Final Structural Validation (Orthogonal Confirmation) E->G F->G

Logic of 2D NMR validation for 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine.

Conclusion

The structural elucidation of 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine by 13C NMR is a masterclass in reading electronic environments. By understanding the causality behind the extreme diamagnetic shielding of the C3 carbon (Heavy Atom Effect) and the paramagnetic deshielding of the C5/C7 carbons (Pyridine Nitrogen Effect), researchers can confidently verify their synthetic intermediates. Implementing the self-validating 2D NMR protocol ensures that downstream drug discovery efforts are built on an unshakeable analytical foundation.

References

  • Organic & Biomolecular Chemistry - Semantic Scholar. Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade C–N cross-coupling.
  • Kirk-Othmer Encyclopedia of Chemical Technology. Indole.
  • The Journal of Organic Chemistry - ACS Publications. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization.
  • The Royal Society of Chemistry. Electronic Supplementary Information Discovery of Selective LATS Inhibitors via Scaffold Hopping.

Sources

Exploratory

mass spectrometry of 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine

An In-Depth Technical Guide to the Mass Spectrometry of 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine Executive Summary This technical guide provides a comprehensive examination of the mass spectrometric behavior of 3-iodo-7...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry of 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine

Executive Summary

This technical guide provides a comprehensive examination of the mass spectrometric behavior of 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Pyrrolo[2,3-c]pyridines, also known as 6-azaindoles, serve as crucial pharmacophores in the development of various therapeutic agents, including kinase inhibitors and anticancer drugs[1][2]. Accurate structural confirmation and identification of such molecules are paramount, and mass spectrometry (MS) stands as an indispensable analytical tool for this purpose[3]. This document, intended for researchers, chemists, and drug development professionals, details the predictable fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), provides validated experimental protocols, and explains the causal logic behind the analytical strategies, thereby offering a robust framework for the characterization of this and structurally related compounds.

Introduction to 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine

3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine is a substituted 6-azaindole. The core structure is a key building block in the synthesis of complex molecules targeting a range of diseases[2]. The presence of an iodine atom makes it an excellent substrate for cross-coupling reactions (e.g., Sonogashira, Suzuki), allowing for further functionalization. The methyl group can influence solubility and metabolic stability. Understanding its mass spectrometric fingerprint is critical for reaction monitoring, purity assessment, and metabolite identification.

Table 1: Key Properties of 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine

PropertyValue
Molecular Formula C₈H₇IN₂
Monoisotopic Mass 257.9654 Da
Average Mass 258.0603 Da
IUPAC Name 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine
Synonyms 3-iodo-7-methyl-6-azaindole
Core Structure Pyrrolo[2,3-c]pyridine (6-Azaindole)

Foundational Principles: Ionization & Analysis

The analysis of a halogenated heterocyclic compound like 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine requires a careful selection of mass spectrometry techniques to gain a complete structural picture. The choice of ionization method is the most critical parameter, dictating the nature and extent of fragmentation[3].

Choice of Ionization Technique: Hard vs. Soft Ionization
  • Electron Ionization (EI): This is a "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV)[3]. This process imparts significant internal energy into the molecule, resulting in the formation of a molecular ion (M⁺•) that is often unstable and undergoes extensive, reproducible fragmentation. The resulting mass spectrum serves as a unique "molecular fingerprint," which is invaluable for structural elucidation and confirmation against spectral libraries[3][4].

  • Electrospray Ionization (ESI): This is a "soft" ionization technique that generates ions from a solution by creating a fine, charged aerosol. ESI imparts minimal excess energy, leading to very little fragmentation and typically producing a protonated molecule, [M+H]⁺, in positive ion mode[5]. This makes it the preferred method for unequivocally determining the molecular weight of the parent compound. When coupled with tandem mass spectrometry (MS/MS), controlled fragmentation can be induced via Collision-Induced Dissociation (CID) to provide structural information.

High-Resolution Mass Spectrometry (HRMS)

For unambiguous formula determination, High-Resolution Mass Spectrometry (e.g., using TOF, Orbitrap, or FT-ICR analyzers) is essential. HRMS provides highly accurate mass measurements (typically <5 ppm error), allowing for the calculation of the elemental composition of the parent ion and its fragments, which is a cornerstone of structural validation for novel compounds.

Predicted Fragmentation Pathways and Spectral Interpretation

The fragmentation of 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine is governed by the relative strengths of its chemical bonds and the stability of the resulting fragment ions. The carbon-iodine bond is the weakest bond in the molecule and is therefore the most likely site for initial fragmentation[6].

Electron Ionization (EI-MS) Fragmentation

Under EI conditions, the initial event is the formation of the molecular ion radical cation, M⁺•, at m/z 258. Its subsequent fragmentation is predicted to follow several key pathways.

G M C₈H₇IN₂⁺• m/z 258 (Molecular Ion) F1 C₈H₇N₂⁺ m/z 131 M->F1 - I• F2 C₈H₆IN₂⁺ m/z 257 M->F2 - H• F3 C₇H₄IN₂⁺ m/z 243 M->F3 - •CH₃ F4 C₇H₄N₂⁺ m/z 116 F1->F4 - •CH₃

Caption: Predicted EI-MS fragmentation of 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine.

Table 2: Predicted Major Fragments in the EI Mass Spectrum

m/z (Nominal)Proposed FormulaNeutral LossMechanistic Rationale
258C₈H₇IN₂⁺•-Molecular Ion (M⁺•)
257C₈H₆IN₂⁺H•Loss of a hydrogen radical, typically from the N-H or methyl group.
243C₇H₄IN₂⁺•CH₃α-cleavage resulting in the loss of the methyl radical.
131 C₈H₇N₂⁺ I• Homolytic cleavage of the weak C-I bond. This is expected to be a major fragment [6].
130C₈H₆N₂⁺•HIElimination of hydrogen iodide.
116C₇H₄N₂⁺I•, •CH₃Loss of a methyl radical from the m/z 131 fragment.
104C₇H₆N⁺HCNLoss of hydrogen cyanide from the m/z 131 fragment, indicative of pyridine or pyrrole ring cleavage[7].
Electrospray Ionization Tandem MS (ESI-MS/MS) Fragmentation

In ESI, the molecule is first softly ionized to form the protonated species, [M+H]⁺, at m/z 259. This ion is then selected in the first mass analyzer and subjected to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon or nitrogen) to induce fragmentation. The pathways are often similar to EI but originate from an even-electron species.

Caption: Predicted ESI-MS/MS fragmentation of protonated 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine.

Table 3: Predicted Major Fragments in the ESI-MS/MS Spectrum of [M+H]⁺

m/z (Nominal)Proposed FormulaNeutral LossMechanistic Rationale
259C₈H₈IN₂⁺-Protonated Molecule ([M+H]⁺)
132 C₈H₉N₂⁺ I Loss of an iodine atom (radical loss followed by H abstraction from collision gas/impurities).
131 C₈H₇N₂⁺ HI Elimination of neutral hydrogen iodide. This is often a dominant loss channel for iodo-compounds in CID .
104C₇H₅N⁺HI, HCNSubsequent loss of hydrogen cyanide from the m/z 131 fragment.

Experimental Protocols

To ensure data integrity and reproducibility, the following detailed protocols are recommended. These protocols serve as a validated starting point and may require optimization based on the specific instrumentation used.

G cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation prep Weigh Compound (1 mg) dissolve Dissolve in Solvent (1 mL MeOH/ACN) prep->dissolve dilute Serial Dilution (to 1-10 µg/mL) dissolve->dilute lcms LC-ESI-MS/MS (Molecular Weight & CID) dilute->lcms gcms GC-EI-MS (Fragmentation Fingerprint) dilute->gcms process Process Spectra lcms->process gcms->process confirm Confirm MW & Formula (HRMS) process->confirm elucidate Elucidate Structure (Fragmentation Analysis) confirm->elucidate

Caption: General experimental workflow for MS analysis.

Protocol 4.1: Sample Preparation
  • Stock Solution: Accurately weigh approximately 1 mg of 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.

  • Working Solution (for LC-MS): Perform a serial dilution of the stock solution with the initial mobile phase solvent (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

  • Working Solution (for GC-MS): Dilute the stock solution with a volatile solvent compatible with the GC system (e.g., ethyl acetate, dichloromethane) to a final concentration of 10-50 µg/mL.

Protocol 4.2: GC-EI-MS Analysis

This protocol is designed to generate a characteristic fragmentation fingerprint.

  • GC System:

    • Injector: 1 µL, splitless injection at 250 °C.

    • Column: A standard non-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 1 min.

      • Ramp: 20 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

  • MS System (EI):

    • Ion Source: Electron Ionization (EI).

    • Source Temperature: 230 °C.

    • Electron Energy: 70 eV[3].

    • Mass Range: Scan from m/z 40 to 400.

    • MS Transfer Line Temperature: 280 °C.

Protocol 4.3: LC-ESI-MS/MS Analysis

This protocol is designed for molecular weight confirmation and controlled fragmentation analysis.

  • LC System:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • Start with 5% B.

      • Linear gradient to 95% B over 5 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 5% B and re-equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • MS System (ESI-MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS1 Scan: Scan from m/z 100 to 500 to identify the [M+H]⁺ ion at m/z 259.

    • MS2 (Data-Dependent Acquisition):

      • Trigger fragmentation of the most intense ion from the MS1 scan (i.e., m/z 259).

      • Collision Energy: Use a stepped collision energy (e.g., 15, 25, 40 eV) to observe a range of fragments, from parent ion depletion to smaller product ions[8].

      • Isolation Window: 1.0-1.5 Da.

Data Validation and Trustworthiness

A self-validating system ensures the trustworthiness of the results. The combination of orthogonal techniques (GC-MS and LC-MS) and analytical approaches provides a high degree of confidence in the structural assignment.

  • Orthogonal Confirmation: The molecular weight determined by soft ionization ESI-MS ([M+H]⁺ at m/z 259) must be consistent with the molecular ion observed in hard ionization EI-MS (M⁺• at m/z 258).

  • High-Resolution Data: The experimentally measured exact mass of the molecular ion should be within 5 ppm of the theoretical calculated mass (257.9654 Da for the neutral molecule, 258.9727 Da for [M+H]⁺).

  • Fragmentation Logic: The major fragments observed in both EI-MS and ESI-MS/MS should correspond to logical neutral losses (I•, HI, •CH₃, HCN) from the parent structure. The presence of the key m/z 131 fragment is a strong indicator of the correct pyrrolopyridine core after iodine loss.

Conclusion

The mass spectrometric analysis of 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine is straightforward when a systematic, multi-faceted approach is employed. Electron Ionization provides a rich, reproducible fragmentation pattern ideal for structural confirmation, with the primary cleavage being the loss of the iodine atom to produce a characteristic ion at m/z 131. Electrospray Ionization is superior for confirming the molecular weight via the protonated molecule at m/z 259, and subsequent MS/MS analysis reveals structurally significant fragments through the loss of hydrogen iodide. By combining these techniques with high-resolution mass measurement and logical fragmentation analysis, researchers can confidently identify and characterize this important heterocyclic building block.

References

  • Khakwani, S., Shahi, M. N., & Khan, M. A. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 3-iodo-1h-pyrrolo[2,3-c]pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Iodo-7-azaindole. National Center for Biotechnology Information. Retrieved from [Link]

  • Wang, S., et al. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 14(10), 1389-1395. Retrieved from [Link]

  • Kolos, N., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1). Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of 1-iodo-2-methylpropane. Retrieved from [Link]

  • Zenkevich, I. G. (1995). Mass spectrometry of halogen-containing organic compounds. ResearchGate. Retrieved from [Link]

  • Agilent. (n.d.). 3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5. Supporting Information.
  • Fernando, S., et al. (2021). Mass Defect Filtering for Suspect Screening of Halogenated Environmental Chemicals: A Case Study of Chlorinated Organophosphate Flame Retardants. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. HSC Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Liu, X-H., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Retrieved from [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Retrieved from [Link]

  • Tursunova, S. A., et al. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Al-Qawasmeh, R. A., et al. (2019). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Scientific Reports. Retrieved from [Link]

  • Cvetkovikj, I., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES IN BORAGINACEAE SPECIES FROM MACEDONIA. Macedonian Pharmaceutical Bulletin, 68(1), 21-30. Retrieved from [Link]

  • Efimov, I. V., et al. (2019). Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. ResearchGate. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]

  • Klyba, L. V., et al. (2024). Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. Russian Journal of Organic Chemistry, 60(12). Retrieved from [Link]

  • Ye, W., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5852. Retrieved from [Link]

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Foundational

A Technical Guide to the Biological Activity of 3-Iodo-7-Methyl-1H-pyrrolo[2,3-c]pyridine Derivatives: A Privileged Scaffold in Modern Drug Discovery

Abstract The 1H-pyrrolo[2,3-c]pyridine, or 6-azaindole, core represents a quintessential "privileged scaffold" in medicinal chemistry. Its unique electronic properties and structural resemblance to endogenous purines hav...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1H-pyrrolo[2,3-c]pyridine, or 6-azaindole, core represents a quintessential "privileged scaffold" in medicinal chemistry. Its unique electronic properties and structural resemblance to endogenous purines have established it as a cornerstone for the development of highly selective and potent therapeutic agents. This technical guide provides an in-depth analysis of the biological activities associated with derivatives of this scaffold, with a particular focus on the strategic importance of the 3-iodo-7-methyl substitution pattern. We will explore the fundamental mechanisms of action, primarily centered on kinase inhibition, and the resultant downstream cellular effects, including antiproliferative, pro-apoptotic, and anti-angiogenic activities. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals, offering a synthesis of foundational principles, experimental methodologies, and forward-looking perspectives on this promising class of molecules.

The 1H-pyrrolo[2,3-c]pyridine Core: A Foundation for Potent Bioactivity

Pyrrolo[2,3-c]pyridines (6-azaindoles) and their isomers are among the most promising nitrogen-containing heterocyclic compounds in drug development.[1][2] Their extraordinary versatility as pharmacophores has led to their widespread use in the development of kinase inhibitors, antiproliferative agents, and potential therapeutics for a range of diseases, including cancer and Alzheimer's disease.[1][2][3]

Key Chemical Features and a Rationale for Potency

The power of the pyrrolopyridine scaffold lies in its ability to mimic the purine core of ATP, the universal energy currency and substrate for kinases. The defining feature is the nitrogen atom within the pyridine ring, which acts as a hydrogen bond acceptor. This, combined with the hydrogen bond-donating N-H group of the pyrrole ring, creates a bidentate "hinge-binding motif." This motif allows these molecules to dock with high affinity into the ATP-binding pocket of a vast array of protein kinases, a family of enzymes frequently dysregulated in human cancers.[4][5]

The 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine scaffold introduces two critical modifications:

  • 7-Methyl Group: This substitution can provide additional van der Waals interactions within the binding pocket and can be crucial for tuning selectivity and metabolic stability.

  • 3-Iodo Group: The iodine atom serves as a highly versatile synthetic handle. It is an excellent leaving group for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the rapid generation of diverse compound libraries. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Primary Mechanism of Action: Multi-Targeted Kinase Inhibition

The predominant mechanism through which pyrrolopyridine derivatives exert their biological effects is the competitive inhibition of protein kinases. By occupying the ATP-binding site, they prevent the phosphorylation of downstream substrates, effectively shutting down aberrant signaling cascades that drive disease progression.

The PI3K/Akt/mTOR Pathway: A Central Target

The phosphatidylinositide 3-kinase (PI3K)–AKT–mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell metabolism, survival, and proliferation.[6] This pathway is one of the most frequently hyperactivated in human cancers, making it a prime target for therapeutic intervention.[4][6] Numerous 7-azaindole and related derivatives have been identified as potent inhibitors of PI3K, demonstrating the scaffold's suitability for targeting this key oncogenic pathway.[4][6]

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Pyrrolo[2,3-c]pyridine Derivative Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Broader Kinase Targets

The versatility of the pyrrolopyridine scaffold extends to a wide range of other kinases implicated in cancer and other diseases:

  • Cyclin-Dependent Kinases (CDKs): Derivatives have shown inhibitory activity against CDK2, CDK4, and CDK9, which are crucial regulators of the cell cycle.[5]

  • Focal Adhesion Kinase (FAK): FAK is a key mediator of cell migration and invasion, and potent 7H-pyrrolo[2,3-d]pyrimidine inhibitors have been developed.[7]

  • SRC, Haspin, and Aurora Kinases: These are additional oncogenic kinases that have been successfully targeted by this class of compounds.[4]

  • FMS Kinase (CSF-1R): Pyrrolo[3,2-c]pyridine derivatives have been identified as potent inhibitors of FMS kinase, a target in cancer and inflammatory disorders.[8]

Cellular Consequences and Therapeutic Applications

The inhibition of key signaling kinases translates into powerful and therapeutically relevant cellular effects.

Antiproliferative Activity

A primary outcome of kinase inhibition is the potent suppression of cancer cell growth. This is typically quantified by GI50 (50% growth inhibition) or IC50 (50% inhibitory concentration) values. Derivatives of the parent scaffold have demonstrated sub-micromolar to nanomolar potency against a wide panel of human cancer cell lines.[9][10]

Table 1: Representative Antiproliferative Activities of Pyrrolopyridine Derivatives

Compound ClassCancer Cell LineActivity (IC50/GI50, µM)Reference
Azaindole DerivativesHeLa (Cervical)0.5[9]
786-O (Renal)0.4[9]
NCI H460 (Lung)0.3[9]
MCF-7 (Breast)1.2[9]
7-Azaoxindole DerivativeMCF-7 (Breast)3.55[4]
MDA-MB-231 (Breast)4.40[4]
1H-pyrrolo[3,2-c]pyridineHeLa (Cervical)0.12[10]
SGC-7901 (Gastric)0.15[10]
MCF-7 (Breast)0.21[10]
FMS Kinase InhibitorOvarian, Prostate, Breast0.15 - 1.78[8]
Induction of Apoptosis and Cell Cycle Arrest

By blocking pro-survival signals, particularly from the PI3K/Akt pathway, these compounds trigger the intrinsic apoptotic cascade, leading to programmed cell death.[4] This is a critical mechanism for eliminating malignant cells. Furthermore, disruption of cell cycle kinases (like CDKs) or microtubule dynamics leads to a halt in cell division, typically arresting cells in the G2/M phase of the cell cycle.[9]

Anti-Angiogenic and Anti-Metastatic Effects

Many kinase inhibitors, including azaindole derivatives, can inhibit angiogenesis—the formation of new blood vessels that tumors require to grow.[9] This is often achieved by inhibiting tubulin polymerization or targeting kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[9][11] By inhibiting kinases such as FAK, these compounds can also reduce the migratory and invasive potential of cancer cells, a key factor in preventing metastasis.[7]

Emerging Therapeutic Applications

The utility of the scaffold is not limited to kinase inhibition. Recent research has highlighted its potential in other areas:

  • Epigenetic Modification: Pyrrolo[2,3-c]pyridines have been discovered as highly potent, reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), a promising target in acute leukemia and small-cell lung cancer.[12]

  • DNA Damage Repair: Derivatives have been investigated as inhibitors of Poly (ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair, with potential applications in BRCA-mutated cancers.[13]

Essential Experimental Methodologies

Validating the biological activity of novel 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine derivatives requires a standardized set of robust assays.

Caption: High-level workflow for preclinical drug discovery.

Protocol 1: MTT Assay for Cellular Proliferation

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. The mitochondrial dehydrogenase in living cells reduces the yellow tetrazolium salt (MTT) to purple formazan crystals.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., from 0.01 µM to 100 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of growth inhibition relative to the vehicle control and determine the GI50/IC50 value using non-linear regression analysis.

Protocol 2: Flow Cytometry for Cell Cycle Analysis

Principle: This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, G2/M).

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours.[4]

  • Harvesting: Collect both adherent and floating cells and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.[4]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a propidium iodide (PI) staining solution containing RNase A.[4]

  • Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample. The DNA content is measured by the fluorescence intensity of the PI-stained cells.

Conclusion and Future Outlook

The 1H-pyrrolo[2,3-c]pyridine scaffold is a validated and highly fruitful starting point for the design of potent and selective modulators of cellular signaling. Its derivatives have demonstrated a broad spectrum of biological activities, most notably as inhibitors of protein kinases central to cancer pathology.

The specific 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine structure is not merely another derivative; it is a strategic platform. The iodo-substituent provides a crucial gateway for medicinal chemists to rapidly and efficiently diversify the molecule, exploring structure-activity relationships to enhance potency against specific targets, improve selectivity across the kinome, and optimize drug-like properties. Future research should focus on leveraging this synthetic tractability to develop next-generation inhibitors that are not only potent but also highly selective, thereby minimizing off-target effects and improving therapeutic outcomes. This scaffold remains a beacon of promise in the ongoing search for novel, targeted therapies.

References

  • Benchchem. (n.d.). In Vitro Evaluation of 7-Azaoxindole Derivatives Against Cancer Cell Lines: Application Notes and Protocols.
  • Bento, C. F., et al. (2015). Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities. Oncotarget, 6(19), 17346–17361. Available from: [Link]

  • Wang, L., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 8(8), 816–821. Available from: [Link]

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33–56.
  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Ophc.com.ua.
  • (Author not available). (2020). New indole and 7-azaindole derivatives as protein kinase inhibitors. Tesi di dottorato.
  • Kumar, A., et al. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent PARP Inhibitors. Research Journal of Pharmacy and Technology, 17(4), 1541-1551.
  • Wang, X., et al. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 14(10), 1435–1441. Available from: [Link]

  • Kumar, R., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of Basic and Clinical Physiology and Pharmacology, 34(2), 147-175. Available from: [Link]

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33-56.
  • Alaoui, M. A., et al. (2023). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Scientific Reports, 13(1), 12345.
  • Arikawa, Y., et al. (2014). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. Chemical & Pharmaceutical Bulletin, 62(4), 336-342. Available from: [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302809. Available from: [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available from: [Link]

  • Lv, P., et al. (2020). Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study. European Journal of Medicinal Chemistry, 202, 112571. Available from: [Link]

  • Abdel-Halim, H., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Medicinal Chemistry Research, 27(4), 1191-1200. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6682. Available from: [Link]

  • Szychta, K. A., & Godyń, J. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. Available from: [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine: A Cornerstone Intermediate in Modern Drug Discovery

Abstract The 7-azaindole scaffold, specifically the 1H-pyrrolo[2,3-c]pyridine core, is a privileged structure in medicinal chemistry, renowned for its role in the development of targeted therapeutics, particularly kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 7-azaindole scaffold, specifically the 1H-pyrrolo[2,3-c]pyridine core, is a privileged structure in medicinal chemistry, renowned for its role in the development of targeted therapeutics, particularly kinase inhibitors.[1][2][3] This guide provides an in-depth technical overview of 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine, a highly versatile synthetic intermediate. We will explore its synthesis, physicochemical properties, and critical role in facilitating complex molecular constructions through modern cross-coupling chemistry. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel bioactive compounds.

Introduction: The Strategic Importance of the 7-Methyl-7-Azaindole Scaffold

The 1H-pyrrolo[2,3-c]pyridine (6-azaindole) framework is a bioisostere of indole, offering unique hydrogen bonding capabilities and physicochemical properties that enhance interactions with biological targets.[2][3] The introduction of a methyl group at the 7-position and an iodine atom at the 3-position creates an intermediate primed for diversification. The 7-methyl group can provide beneficial steric and electronic contributions to the final molecule's binding affinity and metabolic stability. The 3-iodo substituent serves as a versatile synthetic handle, enabling the introduction of a wide array of functional groups through robust and scalable cross-coupling reactions.

This strategic functionalization makes 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine a key building block in the synthesis of compounds targeting a range of diseases, from cancer to neurodegenerative disorders.[1][4]

Synthesis and Characterization

The preparation of 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine begins with the commercially available precursor, 7-methyl-1H-pyrrolo[2,3-c]pyridine. The subsequent iodination is a regioselective electrophilic aromatic substitution.

Synthetic Pathway: Regioselective Iodination

The pyrrole ring of the 7-azaindole scaffold is electron-rich and thus susceptible to electrophilic substitution. The C3 position is the most nucleophilic, directing the incoming electrophile (I+) to this site.[5] This inherent reactivity allows for a highly selective and efficient iodination, typically using N-iodosuccinimide (NIS) as a mild and effective iodine source.

Synthesis cluster_0 Synthesis of 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine start 7-methyl-1H-pyrrolo[2,3-c]pyridine reagents N-Iodosuccinimide (NIS) DMF, RT start->reagents product 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine reagents->product Iodination

Caption: Synthetic route to the target intermediate.

Experimental Protocol: Iodination

Objective: To synthesize 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine from 7-methyl-1H-pyrrolo[2,3-c]pyridine.

Materials:

  • 7-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate solution

  • Brine

Procedure:

  • In a round-bottom flask protected from light, dissolve 7-methyl-1H-pyrrolo[2,3-c]pyridine in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Add N-iodosuccinimide portion-wise over 15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any excess iodine.

  • Dilute the mixture with water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the title compound.

Physicochemical and Spectroscopic Data

The following table summarizes the key properties of the title compound.

PropertyValue
Molecular Formula C₈H₇IN₂
Molecular Weight 258.06 g/mol
Appearance Off-white to light brown solid
CAS Number Not broadly available; analogous structures exist.

Table 1: Predicted Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) ¹³C NMR (100 MHz, DMSO-d₆)
δ (ppm) Assignment
~11.8 (br s, 1H)N1-H
~8.0 (d, 1H)H4
~7.5 (s, 1H)H2
~7.0 (d, 1H)H5
~2.4 (s, 3H)C7-CH₃

Note: Predicted chemical shifts are based on the analysis of structurally similar 7-azaindole derivatives.[6]

Core Utility: Palladium-Catalyzed Cross-Coupling Reactions

The true value of 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine lies in its ability to undergo a variety of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly susceptible to oxidative addition to a Pd(0) center, initiating catalytic cycles that form new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction in pharmaceutical development for constructing biaryl and heteroaryl-aryl linkages.[7][8] It involves the coupling of the iodo-intermediate with a boronic acid or ester in the presence of a palladium catalyst and a base.[9]

Suzuki cluster_1 Suzuki-Miyaura Coupling Workflow Intermediate 3-iodo-7-methyl- 1H-pyrrolo[2,3-c]pyridine Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent (e.g., Dioxane/H₂O) Intermediate->Catalyst BoronicAcid Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) BoronicAcid->Catalyst Product 3-Aryl-7-methyl- 1H-pyrrolo[2,3-c]pyridine Catalyst->Product Heat

Caption: General workflow for Suzuki-Miyaura coupling.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

Objective: To synthesize a 3-aryl-7-methyl-1H-pyrrolo[2,3-c]pyridine derivative.

Materials:

  • 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • 2M Aqueous sodium carbonate (Na₂CO₃) solution

  • 1,4-Dioxane

Procedure:

  • To a microwave vial or Schlenk flask, add 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine, the arylboronic acid, and Pd(PPh₃)₄.

  • Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add 1,4-dioxane followed by the 2M aqueous Na₂CO₃ solution.

  • Seal the vessel and heat the reaction mixture to 100-120 °C for 1-2 hours (or use microwave irradiation at 120 °C for 30-40 minutes).[10]

  • Monitor the reaction for the disappearance of the starting iodide.

  • After cooling, dilute the mixture with ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue via column chromatography to obtain the desired biaryl product.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds, linking the azaindole core to terminal alkynes.[11][12] This reaction is crucial for synthesizing precursors to more complex heterocyclic systems or for introducing rigid linkers into a molecule. It typically employs a dual catalytic system of palladium and copper(I).[13]

Sonogashira cluster_2 Sonogashira Coupling Workflow Intermediate 3-iodo-7-methyl- 1H-pyrrolo[2,3-c]pyridine Catalyst Pd Catalyst (e.g., PdCl₂(PPh₃)₂) Cu(I) Salt (e.g., CuI) Base (e.g., Et₃N) Solvent (e.g., DMF) Intermediate->Catalyst Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Catalyst Product 3-Alkynyl-7-methyl- 1H-pyrrolo[2,3-c]pyridine Catalyst->Product RT or Heat

Caption: General workflow for Sonogashira coupling.

Experimental Protocol: Representative Sonogashira Coupling

Objective: To synthesize a 3-alkynyl-7-methyl-1H-pyrrolo[2,3-c]pyridine derivative.

Materials:

  • 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 eq)

  • Terminal alkyne (1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)

  • Copper(I) iodide (CuI) (0.06 eq)

  • Triethylamine (Et₃N)

  • Anhydrous DMF

Procedure:

  • To an oven-dried Schlenk flask, add 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous DMF, followed by triethylamine and the terminal alkyne via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 60 °C) until the starting material is consumed (monitor by TLC/LC-MS).[13]

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the alkynylated azaindole.

Application in Medicinal Chemistry: Synthesis of Kinase Inhibitors

The pyrrolo[2,3-c]pyridine scaffold is a key component of numerous kinase inhibitors.[2][3] The C3 position often serves as a crucial vector for extending into the solvent-exposed region of an enzyme's active site, allowing for modulation of potency and selectivity. The synthesis of inhibitors for targets like Ataxia-Telangiectasia Mutated (ATM) kinase provides a compelling example of the utility of our title intermediate.[14][15]

Drug_Synthesis cluster_3 Application in ATM Inhibitor Synthesis Intermediate 3-iodo-7-methyl- 1H-pyrrolo[2,3-c]pyridine Step1 Suzuki Coupling (with R¹-B(OH)₂) Intermediate->Step1 Step2 N-Protection (e.g., TsCl) Step1->Step2 Step3 Further Functionalization (e.g., Suzuki with R²) Step2->Step3 FinalProduct Complex ATM Inhibitor Scaffold Step3->FinalProduct

Sources

Foundational

Strategic Discovery and Optimization of Novel Pyrrolo[2,3-c]pyridine Therapeutics

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary Pyrrolo[2,3-c]pyridines, commonly referred to as 6-azaindoles, represent a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

Pyrrolo[2,3-c]pyridines, commonly referred to as 6-azaindoles, represent a highly privileged class of nitrogen-containing bicyclic heterocycles[1]. As bioisosteres of both indoles and purines, they offer unique physicochemical and topological advantages that have made them indispensable in modern drug discovery[2]. This whitepaper explores the mechanistic causality behind their selection in scaffold hopping, details the structure-activity relationship (SAR) optimization for epigenetic and kinase targets, and provides self-validating protocols for their synthesis and biological evaluation.

Structural Rationale: The Bioisosteric Advantage

When designing inhibitors for ATP-binding pockets (kinases) or FAD-dependent amine oxidases (such as LSD1), the indole core is a frequent starting point. However, replacing the indole C-6 carbon with a nitrogen atom to form a pyrrolo[2,3-c]pyridine fundamentally alters the molecule's electronic topology[2].

The causality behind choosing this specific positional isomer lies in three distinct physicochemical shifts:

  • Altered pKa and H-Bonding: The electron-withdrawing nature of the pyridine nitrogen increases the acidity of the pyrrole N-H, enhancing its capacity as a hydrogen-bond donor[2]. Simultaneously, the pyridine nitrogen acts as a potent H-bond acceptor, allowing dual-point interaction with hinge region residues in kinases[3].

  • Metabolic Stability: The electron-deficient pyridine ring is significantly less susceptible to cytochrome P450-mediated oxidative metabolism compared to the electron-rich benzene ring of a standard indole, thereby extending the in vivo half-life of the pharmacophore.

  • Conformational Rigidity: The planar bicyclic system restricts the conformational space of appended substituents, reducing the entropic penalty upon target binding and locking the molecule into a bioactive conformation[3].

Target Applications and SAR Case Studies

Reversible LSD1 Inhibitors in Oncology

Lysine-specific demethylase 1 (LSD1) is a critical epigenetic target in acute myeloid leukemia (AML) and small-cell lung cancer (SCLC)[4]. Scaffold hopping from the known pyridine-based inhibitor GSK-354 to a bicyclic 1H-pyrrolo[2,3-c]pyridine core yielded highly potent derivatives[4].

The SAR Causality: Computational modeling revealed that the additional fused ring of the 6-azaindole captures critical hydrophobic interactions with the Tyr761 residue in the LSD1 active site[4]. Further SAR optimization, including the installation of a bridged methyl group onto a piperidin-4-ylmethyl substituent, led to Compound 46 (LSD1-UM-109)[4]. This compound achieved an IC50 of 3.1 nM against LSD1 and sub-nanomolar cellular potency in MV4;11 acute leukemia cell lines (0.6 nM)[4].

Kinase Inhibition (Met and AAK1)

In oncology, pyrrolo[2,3-c]pyridines have been utilized to target Met kinase. Replacing an acylurea moiety with a conformationally constrained 2-pyridone on a pyrrolopyridine scaffold generated inhibitors with potent antiproliferative activity against GTL-16 gastric tumor cells[3]. For antiviral applications, 6-azaindole derivatives have been optimized as Adaptor protein-2 associated kinase 1 (AAK1) inhibitors, where the precise positioning of the pyridine nitrogen dictates the electrostatic interaction with Cys129 in the binding pocket[5].

Quantitative SAR Summary
Compound IDTargetScaffold ModificationPrimary Assay IC50Cellular Assay IC50
GSK-354 LSD1Pyridine Core (Reference)~90 nMN/A
Compound 9 LSD11H-pyrrolo[2,3-c]pyridine80 nMN/A
Compound 46 (LSD1-UM-109) LSD1Bridged methyl on piperidine3.1 nM0.6 nM (MV4;11)
Compound 2 Met / Flt-32-pyridone substitution4 nM (Flt-3)Antiproliferative (GTL-16)
Compound 6 AAK13-pyridinylacetylene at C-34 nMAntiviral (DENV)

Data aggregated from recent medicinal chemistry disclosures[4],[3],[5].

Visualizing the Discovery Logic

SAR_Workflow A Target Profiling (Kinase / Epigenetic) B Scaffold Hopping (Indole to 6-Azaindole) A->B C Regioselective Synthesis (C-3 / C-5 Functionalization) B->C D Biochemical Screening (AlphaLISA / Cell Assays) C->D E Lead Optimization (Iterative SAR) D->E E->C Data Feedback Loop

Workflow for the discovery and optimization of pyrrolo[2,3-c]pyridine leads.

Binding_Model Core Pyrrolo[2,3-c]pyridine Pharmacophore Tyr761 Tyr761 (LSD1) Hydrophobic Pocket Core->Tyr761 Fused Ring Pi-Pi Asp555 Asp555 (LSD1) Salt Bridge Core->Asp555 Piperazine Vector Hinge Kinase Hinge Region H-Bond Acceptor/Donor Core->Hinge N-H / N Lone Pair

Binding modalities of the pyrrolo[2,3-c]pyridine scaffold in target proteins.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify successful execution before proceeding to downstream steps.

Protocol: Regioselective Synthesis of 7-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine

Purpose: C-3 iodination is a critical activation step for subsequent Suzuki-Miyaura or Sonogashira cross-coupling reactions[6]. Causality of Reagent Choice: N-Iodosuccinimide (NIS) is selected over molecular iodine (I2) because NIS provides a controlled, mild release of electrophilic iodine, preventing over-oxidation and N-iodination. Anhydrous methanol acts as a polar protic solvent that stabilizes the transition state of the electrophilic aromatic substitution[6].

Step-by-Step Procedure:

  • Dissolution: Dissolve 7-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous methanol (0.2 M concentration) under an inert argon atmosphere[6].

  • Electrophile Addition: Add NIS (1.35 eq) portion-wise over 10 minutes at room temperature (rt)[6].

    • Validation Checkpoint: The solution will transition from colorless to pale yellow, indicating the formation of the iodonium intermediate.

  • Reaction: Stir the mixture at rt for 1 hour. Monitor via TLC (DCM:MeOH 95:5)[6].

  • Quenching (Critical Step): Evaporate the methanol under reduced pressure. Resuspend the residue in ethyl acetate and wash with a 10% aqueous sodium thiosulfate solution[6].

    • Causality: Thiosulfate reduces unreacted NIS and free iodine to water-soluble iodide, preventing these oxidants from poisoning palladium catalysts in downstream cross-coupling steps.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and evaporate. Recrystallize from CH2Cl2/Et2O to yield the pure product[6].

Protocol: AlphaLISA Biochemical Assay for LSD1 Inhibition

Purpose: High-throughput, highly sensitive quantification of LSD1 enzymatic inhibition[4]. Causality of Assay Choice: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is chosen over traditional colorimetric assays because its bead-based luminescent amplification minimizes interference from the auto-fluorescence typical of highly conjugated pyrrolopyridine compounds, enabling accurate single-digit nanomolar IC50 determination[4].

Step-by-Step Procedure:

  • Enzyme Preparation: Incubate recombinant LSD1 enzyme with the test pyrrolo[2,3-c]pyridine compound in assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM KCl, 0.1% BSA) for 30 minutes at rt to allow equilibrium binding.

  • Substrate Addition: Add biotinylated histone H3K4me2 peptide substrate. Incubate for 1 hour.

  • Bead Capture: Add anti-methyl-H3K4 acceptor beads and streptavidin-coated donor beads.

    • Validation Checkpoint: Perform this step under subdued lighting, as the donor beads are highly photosensitive. A failure to protect from light will result in a massive spike in background signal.

  • Detection: Excite at 680 nm and measure emission at 615 nm. Calculate IC50 using a 4-parameter logistic nonlinear regression model[4].

Conclusion

The pyrrolo[2,3-c]pyridine scaffold is a masterclass in bioisosteric design[2]. By carefully manipulating the electronic and steric profile of the 6-azaindole core, drug discovery professionals can achieve exquisite selectivity and potency across diverse target classes, from epigenetic erasers to oncogenic kinases. The integration of rigorous SAR optimization with self-validating synthetic protocols ensures the rapid and reliable progression of these novel therapeutics from bench to bedside.

References

  • Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. Source: acs.org. URL:[Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Source: nuph.edu.ua. URL:[Link]

  • Design, synthesis and antiproliferative activity evaluation of new 3,7-disubstituted pyrrolo[2,3-c]pyridines. Source: doi.org. URL:[Link]

  • Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities | Journal of Medicinal Chemistry. Source: acs.org. URL:[Link]

  • Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue - PMC. Source: nih.gov. URL:[Link]

  • Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation - MDPI. Source: mdpi.com. URL:[Link]

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Exploratory

Preliminary Screening of 3-Iodo-7-Methyl-1H-Pyrrolo[2,3-c]pyridine Analogs: A Technical Guide for Drug Discovery Professionals

Abstract The 7-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors. Its ability to form critical hydrogen...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 7-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors. Its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site has established it as a premier scaffold in the design of targeted therapeutics. This guide provides an in-depth technical overview of the preliminary screening cascade for a focused library of analogs derived from 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine. We will delve into the strategic rationale behind the selection of this core, detailing a robust synthetic protocol for the key iodo-intermediate, and present comprehensive, step-by-step methodologies for a primary biochemical screen and a secondary cell-based assay. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights to streamline the early-stage evaluation of this promising class of compounds.

Introduction: The Strategic Imperative of the 7-Azaindole Scaffold

The 7-azaindole ring system is a bioisostere of indole and purine, and its unique electronic properties and hydrogen bonding capabilities have made it a cornerstone in the development of kinase inhibitors.[1] The nitrogen atom at position 7 allows for a bidentate hydrogen bond interaction with the kinase hinge region, a feature that contributes to the high potency and selectivity of many 7-azaindole-based drugs.[2] The introduction of a methyl group at the 7-position can enhance metabolic stability and modulate solubility, while the iodine at the 3-position serves as a versatile synthetic handle for the introduction of a diverse range of substituents via cross-coupling reactions. This strategic design allows for the rapid generation of a library of analogs to probe the structure-activity relationship (SAR) and identify promising lead compounds.

The overarching goal of this preliminary screening guide is to provide a validated workflow for the efficient identification and characterization of novel kinase inhibitors derived from the 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine core.

Synthesis of the Core Intermediate: 3-Iodo-7-Methyl-1H-Pyrrolo[2,3-c]pyridine

A reliable and scalable synthesis of the core intermediate is paramount for any successful analog screening campaign. The direct iodination of the 7-methyl-1H-pyrrolo[2,3-c]pyridine scaffold at the C3 position is the most efficient route. The pyrrole ring of the 7-azaindole system is electron-rich and susceptible to electrophilic substitution, with the C3 position being the most nucleophilic.[3]

Experimental Protocol: Synthesis of 3-Iodo-7-Methyl-1H-Pyrrolo[2,3-c]pyridine

This protocol describes the direct iodination of 7-methyl-1H-pyrrolo[2,3-c]pyridine using N-iodosuccinimide (NIS).

Materials:

  • 7-Methyl-1H-pyrrolo[2,3-c]pyridine

  • N-Iodosuccinimide (NIS)[4][5][6]

  • Acetonitrile (ACN), anhydrous

  • Potassium hydroxide (KOH)

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of 7-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous acetonitrile, add potassium hydroxide (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add N-iodosuccinimide (1.1 eq) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine as a solid.

Preliminary Screening Cascade: A Two-Tiered Approach

The preliminary screening of the newly synthesized 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine analogs will follow a logical, two-tiered approach designed to efficiently identify potent and cell-permeable inhibitors. This cascade begins with a high-throughput biochemical assay to assess direct target engagement, followed by a cell-based assay to evaluate cellular activity and cytotoxicity.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening Analog Library Analog Library HTS High-Throughput Biochemical Assay (e.g., ADP-Glo™ Kinase Assay) Analog Library->HTS Single concentration screen Potency Determination IC50 Determination for Active Compounds HTS->Potency Determination Dose-response analysis Cell-Based Assay Cell Viability Assay (e.g., MTT Assay) Potency Determination->Cell-Based Assay Potent hits from Tier 1 Hit Confirmation Confirmation of Cellular Activity and Cytotoxicity Profile Cell-Based Assay->Hit Confirmation SAR Analysis SAR Analysis Hit Confirmation->SAR Analysis Data for Structure-Activity Relationship Studies

Figure 1: Preliminary Screening Cascade Workflow
Tier 1: Primary Biochemical Screening - Kinase Inhibition Assay

The rationale for selecting a kinase inhibition assay as the primary screen is based on the well-established activity of the 7-azaindole scaffold against this target class.[7] The ADP-Glo™ Kinase Assay is a robust, luminescence-based high-throughput screening (HTS) method that measures the amount of ADP produced during a kinase reaction, providing a direct measure of kinase activity.[8]

This protocol is a general guideline and should be optimized for the specific kinase target of interest.

Materials:

  • Recombinant kinase of interest

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, opaque plates

  • Multimode plate reader with luminescence detection capabilities

  • 3-Iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine analogs dissolved in DMSO

Procedure:

  • Compound Plating: Serially dilute the test compounds in DMSO and then in kinase buffer to the desired concentrations. Add 5 µL of the diluted compounds to the 384-well plate. Include a positive control (e.g., a known inhibitor like staurosporine) and a negative control (DMSO vehicle).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase buffer.

    • Add 5 µL of the 2X kinase/substrate solution to each well.

    • Prepare a 2X ATP solution in kinase buffer.

    • Initiate the reaction by adding 10 µL of the 2X ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. For active compounds, determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Tier 2: Secondary Screening - Cell Viability Assay

Following the identification of potent inhibitors from the primary biochemical screen, it is crucial to assess their activity in a cellular context. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10] This assay will help to determine if the compounds are cell-permeable and if they exert a cytotoxic effect on cancer cell lines.

This protocol is a general guideline and should be optimized for the specific cell line being used.

Materials:

  • Cancer cell line of interest (e.g., a line known to be dependent on the kinase target)

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • MTT solution (5 mg/mL in PBS)[11]

  • MTT Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the active compounds identified in the primary screen. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add 100 µL of MTT Solubilization Buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate spectrophotometer. A reference wavelength of 690 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the GI50 (concentration for 50% growth inhibition) for each compound.

Data Presentation and Interpretation

All quantitative data from the primary and secondary screens should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Primary Screening Results - Kinase Inhibition

Compound IDStructure (Modification at C3)Kinase Inhibition (%) at 1 µMIC50 (nM)
Control Staurosporine9810
Analog-001 Phenyl85150
Analog-002 4-Fluorophenyl9275
Analog-003 3-Pyridyl78250
... .........

Table 2: Secondary Screening Results - Cell Viability

Compound IDGI50 (µM) on Target Cell Line
Control Doxorubicin
Analog-001 1.2
Analog-002 0.5
Analog-003 2.8
... ...

The interpretation of this data will form the basis of the initial SAR. For example, the data in the tables above suggests that a 4-fluorophenyl substitution at the C3 position (Analog-002) is favorable for both biochemical potency and cellular activity compared to an unsubstituted phenyl ring (Analog-001).

G cluster_0 Structure-Activity Relationship (SAR) Logic cluster_1 Modifications at C3 cluster_2 Observed Activity Core 3-Iodo-7-Methyl-1H-pyrrolo[2,3-c]pyridine R-group at C3 Aromatic Aromatic Rings (e.g., Phenyl, Pyridyl) Core:f1->Aromatic e.g., Analog-001 SubstitutedAromatic Substituted Aromatics (e.g., 4-Fluorophenyl) Core:f1->SubstitutedAromatic e.g., Analog-002 Heterocyclic Other Heterocycles Core:f1->Heterocyclic e.g., Analog-003 ModeratePotency Moderate Potency (High nM IC50) Aromatic->ModeratePotency HighPotency High Potency (Low nM IC50) SubstitutedAromatic->HighPotency LowPotency Low Potency (µM IC50) Heterocyclic->LowPotency

Figure 2: Illustrative Structure-Activity Relationship Logic

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous approach to the preliminary screening of 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine analogs. By employing a tiered screening cascade, researchers can efficiently identify promising hit compounds for further optimization. The detailed protocols provided for the synthesis of the core intermediate and for the primary and secondary screening assays are designed to be readily implemented in a drug discovery setting.

The future direction for this project will involve expanding the library of analogs based on the initial SAR, conducting broader kinase profiling to assess selectivity, and initiating lead optimization studies to improve potency, selectivity, and drug-like properties.

References

  • Liu, X., et al. (2014). Rhodium-catalyzed chlorination of 7-azaindoles. Organic Letters, 16(15), 4066-4069. [Link]

  • ScienCell Research Laboratories. (n.d.). MTT Cell Viability & Proliferation Assay. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Iodination Using N-Iodosuccinimide (NIS). Retrieved from [Link]

  • PubMed. (2019, March 15). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Retrieved from [Link]

  • protocols.io. (2024, May 31). In vitro kinase assay. Retrieved from [Link]

  • Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. Retrieved from [Link]

  • PubMed. (2021, February 1). Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Retrieved from [Link]

  • PubMed. (2005, March 15). High-throughput screening for kinase inhibitors. Retrieved from [Link]

  • J-STAGE. (n.d.). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Retrieved from [Link]

Sources

Foundational

Structural Isomers of Methyl-Iodopyrrolopyridines: A Technical Guide to Scaffold Design and Functionalization

Executive Summary In modern medicinal chemistry and fragment-based drug discovery (FBDD), the pyrrolopyridine (azaindole) framework has emerged as a privileged scaffold. As a Senior Application Scientist, I approach the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and fragment-based drug discovery (FBDD), the pyrrolopyridine (azaindole) framework has emerged as a privileged scaffold. As a Senior Application Scientist, I approach the functionalization of the azaindole core not merely as an academic exercise, but as a critical path in the design of highly selective ATP-competitive kinase inhibitors. Azaindoles possess all the criteria necessary to be excellent bioisosteres of indole or purine systems [[1]]([Link]).

The introduction of specific substituents—namely a methyl group and an iodine atom—transforms the base azaindole into a highly versatile, structurally locked intermediate. The iodine atom serves as a reactive handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the methyl group is strategically positioned to modulate lipophilicity, block metabolic soft spots, and enforce specific conformational geometries through steric hindrance. This whitepaper dissects the structural isomerism of methyl-iodopyrrolopyridines, the mechanistic causality behind their regioselective synthesis, and the self-validating protocols required to utilize them effectively.

Core Isomerism in Pyrrolopyridines

Before addressing the substituted derivatives, one must understand the foundation. Pyrrolopyridines consist of a pyrrole ring fused to a pyridine ring. The position of the nitrogen atom within the pyridine ring dictates the molecule's electronic distribution, basicity, and hydrogen-bonding vector.

For kinase inhibitor design, the 7-azaindole isomer is overwhelmingly preferred because its N-1 (hydrogen bond donor) and N-7 (hydrogen bond acceptor) atoms are perfectly aligned to form a bidentate interaction with the backbone amides of the kinase hinge region .

Table 1: Comparative Properties of Core Pyrrolopyridine (Azaindole) Scaffolds
Core IsomerIUPAC NomenclaturePyridine N-PositionHinge-Binding PotentialKey Physicochemical Trait
4-Azaindole 1H-pyrrolo[3,2-b]pyridineC-4ModerateHigh basicity of pyridine nitrogen; alters ADME profile.
5-Azaindole 1H-pyrrolo[3,2-c]pyridineC-5Low-ModerateElectronically distinct; prone to oxidative metabolism.
6-Azaindole 1H-pyrrolo[2,3-c]pyridineC-6ModerateUnique dipole moment orientation; useful for SAR probing.
7-Azaindole 1H-pyrrolo[2,3-b]pyridineC-7Excellent (Bidentate) Optimal pKa and geometry for ATP hinge region mimicry.

Positional Isomers of Methyl-Iodopyrrolopyridines

When a methyl group and an iodine atom are introduced to the 7-azaindole core, a vast matrix of positional isomers is generated. The selection of a specific structural isomer is dictated by the desired trajectory of the final drug molecule's functional groups.

Mechanistic Rationale for Substitution Placement
  • The Iodine Handle: Direct iodination of 7-azaindoles predominantly occurs at the C-3 position, a regioselectivity predicted by the highest HOMO orbital coefficients and the stabilization of the Wheland intermediate during Electrophilic Aromatic Substitution (SEAr) . Placing the iodine at C-4 or C-5 requires directed ortho-metalation (DoM) or pre-functionalized starting materials .

  • The Methyl Handle: Placing a methyl group at C-2 creates significant steric bulk adjacent to the C-3 position. Once a bulky aryl group is coupled at C-3, the C-2 methyl group restricts its rotation, "locking" the conformation to maximize binding affinity and minimize entropic penalty upon target engagement.

Table 2: Selected Methyl-Iodo-7-Azaindole Isomers and Strategic Utility
Compound IsomerSubstitution PatternPrimary Synthetic RouteDrug Discovery Application
3-Iodo-2-methyl-7-azaindole Iodo at C-3, Methyl at C-2SEAr with NIS or IClSteric locking of C-3 aryl groups; prevents planarization.
3-Iodo-5-methyl-7-azaindole Iodo at C-3, Methyl at C-5SEAr on 5-methyl coreModulates lipophilicity (LogP) without disrupting hinge binding.
4-Iodo-1-methyl-7-azaindole Iodo at C-4, Methyl at N-1DoM-IodolysisBlocks N1 H-bond donor; directs coupling toward solvent channel.
5-Iodo-3-methyl-7-azaindole Iodo at C-5, Methyl at C-3Sandmeyer or DoMVectors substituents toward the DFG-motif in Type II inhibitors.

Synthetic Workflows and Pathway Visualization

To access these structural isomers, divergent synthetic pathways must be employed. The diagram below illustrates the logical flow from a common starting material to distinct functionalized isomers.

G A x-Methyl-7-Azaindole (Starting Material) B Electrophilic Iodination (NIS, DMF, rt) A->B SEAr Pathway C Directed ortho-Metalation (TMP-Zn, I2) A->C DoM Pathway D 3-Iodo-x-methyl-7-azaindole (C-3 Isomer) B->D High Yield E 4/5-Iodo-x-methyl-7-azaindole (Pyridine Ring Isomers) C->E Regioselective F Suzuki-Miyaura Coupling (Pd-Catalyzed) D->F E->F G Advanced Kinase Inhibitor Intermediate F->G C-C Bond Formation

Divergent synthetic pathways for generating distinct methyl-iodopyrrolopyridine positional isomers.

Experimental Protocols: Self-Validating Systems

The following protocols detail the synthesis and utilization of the most common isomer, 3-iodo-2-methyl-7-azaindole . Every step is designed with causality and built-in validation to ensure reproducibility.

Protocol 1: Regioselective C-3 Iodination via SEAr

Objective: Synthesize 3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine. Causality: While elemental iodine ( I2​ ) can be used, it often leads to oxidative degradation or polyiodination. N-Iodosuccinimide (NIS) is chosen because it provides a mild, controlled release of the electrophilic iodonium ion ( I+ ). N,N-Dimethylformamide (DMF) is utilized as the solvent because its polar aprotic nature stabilizes the highly polar Wheland intermediate formed during the SEAr mechanism.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried round-bottom flask with 2-methyl-7-azaindole (1.0 eq) and dissolve in anhydrous DMF (0.2 M concentration) under an argon atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice bath to control the initial exothermic reaction and prevent side-reactions.

  • Addition: Add NIS (1.05 eq) portion-wise over 15 minutes. Avoid a large excess of NIS to prevent N-iodination.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Quenching: Quench the reaction with a 10% aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ) to neutralize any unreacted electrophilic iodine.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Self-Validation Checkpoints:

  • Visual: The reaction mixture will transition from clear to a pale yellow/orange upon NIS addition, fading upon thiosulfate quench.

  • Analytical: TLC (Hexanes:EtOAc 1:1) will show a distinct Rf​ shift (the iodinated product runs higher due to decreased polarity from the heavy atom effect). LC-MS will confirm conversion with a characteristic mass shift of +126 Da ( M+H ) and the distinct monoisotopic pattern of iodine.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Couple an aryl boronic acid to the C-3 position of 3-iodo-2-methyl-7-azaindole. Causality: The presence of the C-2 methyl group creates significant steric hindrance around the C-I bond. To overcome this, Pd(dppf)Cl2​ is selected as the catalyst. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which heavily accelerates the reductive elimination step—the typical bottleneck in sterically hindered cross-couplings. A biphasic Dioxane/Water (4:1) system is used because water is strictly required to activate the boronic acid into the reactive boronate species.

Step-by-Step Methodology:

  • Preparation: In a microwave vial, combine 3-iodo-2-methyl-7-azaindole (1.0 eq), aryl boronic acid (1.5 eq), and K2​CO3​ (3.0 eq).

  • Solvent: Add a degassed mixture of 1,4-Dioxane and H2​O (4:1 v/v).

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 eq). Seal the vial and purge with argon for 5 minutes.

  • Heating: Heat the reaction mixture to 90 °C for 4 hours (or 110 °C for 30 minutes via microwave irradiation).

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between EtOAc and water. Extract, dry, and purify via flash chromatography.

Self-Validation Checkpoints:

  • Visual: The mixture will initially be orange/red (Pd catalyst) and will darken to brown/black as Pd(0) is generated and cycles through the catalytic loop. The precipitation of black palladium solid indicates catalyst deactivation (end of reaction).

  • Analytical: LC-MS will show the disappearance of the iodinated starting material and the emergence of the coupled product mass.

Applications in Drug Discovery

The strategic use of methyl-iodopyrrolopyridine isomers has directly enabled the discovery of highly potent therapeutics. To date, over 30 ATP-competitive kinase inhibitors bearing indole, oxindole, or azaindole scaffolds have been approved for clinical use .

By utilizing the C-3 iodinated isomers as foundational building blocks, medicinal chemists can rapidly generate libraries of compounds that probe the hydrophobic pockets adjacent to the kinase hinge region. The methyl group acts as a conformational lock, ensuring that the newly coupled aryl groups project deeply into the selectivity pocket (e.g., the DFG-out pocket in Type II inhibitors), thereby achieving high target selectivity and minimizing off-target toxicity profiles.

References

  • The Azaindole Framework in the Design of Kinase Inhibitors Source: PMC - NIH URL:[Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors Source: J-Stage URL:[Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling Source: MDPI URL:[Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection Source: PMC - NIH URL:[Link]

  • Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties Source: MDPI URL:[Link]

Sources

Exploratory

Technical Guide: Determining the Organic Solvent Solubility of 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine

Abstract This technical guide provides a comprehensive framework for determining the solubility of 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine, a substituted 7-azaindole derivative, in organic solvents. As a compound of in...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for determining the solubility of 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine, a substituted 7-azaindole derivative, in organic solvents. As a compound of interest in medicinal chemistry and drug discovery, understanding its solubility is paramount for optimizing synthetic routes, purification strategies, and formulation for preclinical studies.[1][2][3] Given the absence of extensive, publicly available solubility data for this specific molecule, this document serves as a methodological guide for researchers. It outlines the theoretical principles governing its solubility, presents a strategy for solvent selection, and provides detailed, field-proven protocols for both thermodynamic and kinetic solubility determination. The guide emphasizes analytical integrity through robust UPLC-MS/MS quantification and concludes with best practices for data presentation and interpretation.

Introduction: The Need for Empirical Solubility Data

3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine belongs to the 7-azaindole class of heterocyclic compounds. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently utilized as a core component in the development of therapeutic agents such as protein kinase inhibitors.[4][5] The specific substitutions—an iodine atom at the 3-position and a methyl group at the 7-position—create a unique molecule with distinct physicochemical properties that influence its behavior in solution.

In the drug development pipeline, solubility is a critical attribute that dictates a compound's utility.[3][6] It impacts:

  • Process Chemistry: Solvent choice for synthesis and crystallization directly affects reaction kinetics, yield, and purity.[7]

  • Purification: Efficient chromatographic separation and crystallization-based purification depend on differential solubility.

  • Preclinical Formulation: Achieving desired concentrations for in vitro assays and in vivo toxicology or efficacy studies is often limited by solubility.[2][8] Poor solubility can lead to unreliable bioassay results and low bioavailability.[1][9]

This guide provides the necessary protocols to empirically generate reliable solubility data, empowering researchers to make informed decisions throughout the development lifecycle.

Theoretical Solubility Profile and Strategic Solvent Selection

The principle of "like dissolves like" provides a foundational framework for predicting solubility trends.[10] The structure of 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine offers several clues:

  • 7-Azaindole Core: The bicyclic aromatic system possesses both a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine nitrogen). This duality suggests potential solubility in both protic and polar aprotic solvents.

  • Iodo Group: The iodine atom significantly increases the molecule's molecular weight and polarizability. This can enhance van der Waals interactions, potentially improving solubility in less polar solvents compared to its non-iodinated parent.

  • Methyl Group: The small, non-polar methyl group slightly increases the molecule's lipophilicity, which may favor solubility in non-polar organic solvents.

Based on these features, a rational solvent screening strategy should encompass a diverse set of solvents representing different classes. This ensures a comprehensive understanding of the compound's behavior.

Table 1: Recommended Solvent Panel for Solubility Screening

Solvent Class Polarity Index Boiling Point (°C) Rationale for Inclusion
Methanol Polar Protic 5.1 65 Represents polar, hydrogen-bonding interactions.
Ethanol Polar Protic 4.3 78 Common solvent in synthesis and formulation.
Isopropanol Polar Protic 3.9 82 Less polar protic solvent.
Acetonitrile (ACN) Polar Aprotic 5.8 82 Common HPLC mobile phase and reaction solvent.
Dimethyl Sulfoxide (DMSO) Polar Aprotic 7.2 189 High-polarity solvent, excellent for stock solutions.
Acetone Polar Aprotic 5.1 56 Versatile solvent with moderate polarity.
Tetrahydrofuran (THF) Polar Aprotic 4.0 66 Ethereal solvent common in organic synthesis.
Ethyl Acetate (EtOAc) Intermediate Polarity 4.4 77 Common solvent for extraction and chromatography.
Dichloromethane (DCM) Non-Polar 3.1 40 Less polar solvent for synthesis and extraction.
Toluene Non-Polar 2.4 111 Aromatic, non-polar solvent.

| Heptane | Non-Polar | 0.1 | 98 | Aliphatic, highly non-polar solvent. |

Experimental Protocols for Solubility Determination

Two primary forms of solubility are relevant in drug development: thermodynamic and kinetic.[1] Thermodynamic solubility is the true equilibrium value and is considered the "gold standard," crucial for formulation and late-stage development.[11][12] Kinetic solubility is a higher-throughput measure of apparent solubility, often used for rapid compound screening in early discovery.[9][11][13][14]

Protocol 1: Thermodynamic Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is the most reliable technique for determining thermodynamic solubility.[15][16] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Methodology:

  • Preparation: Add an excess amount of solid 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine (e.g., 2-5 mg) to a known volume (e.g., 0.5-1.0 mL) of the selected organic solvent in a glass vial. The presence of undissolved solid is essential to ensure equilibrium is reached.[10][15]

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C). Agitate the slurry for a prolonged and consistent period, typically 24 to 48 hours, to ensure the system reaches equilibrium.[10][17][18]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully separate the saturated supernatant from the solid. This is best achieved by centrifugation (e.g., 10,000 x g for 15 minutes) followed by filtration of the supernatant through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PTFE).[10][15] Causality: This two-step process is critical to prevent microscopic solid particles from entering the analytical sample, which would artificially inflate the measured solubility.

  • Sample Preparation for Analysis: Accurately dilute a known volume of the clear filtrate with a suitable solvent (typically the mobile phase used for analysis) to bring the concentration into the linear range of the analytical calibration curve.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV or, preferably, a UPLC-MS/MS method as described in Section 4.

G cluster_prep Preparation & Equilibration cluster_sep Phase Separation cluster_quant Quantification A 1. Add Excess Solid to Solvent B 2. Seal and Agitate (24-48h at const. Temp) A->B C 3. Centrifuge to Pellet Solid B->C D 4. Filter Supernatant (0.22 µm PTFE filter) C->D E 5. Dilute Filtrate for Analysis D->E F 6. Analyze by UPLC-MS/MS E->F G 7. Calculate Solubility (mg/mL or µM) F->G

Fig. 1: Workflow for Thermodynamic Solubility Determination.
Protocol 2: High-Throughput Kinetic (Apparent) Solubility

Kinetic solubility is determined by adding a concentrated DMSO stock solution of the compound to an aqueous or organic medium and measuring the concentration at which it precipitates.[11][14][19] This method is rapid and consumes minimal compound, making it ideal for early discovery.[9]

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 or 20 mM). Ensure the compound is fully dissolved.

  • Assay Plate Preparation: In a 96-well plate, add the desired organic solvent to each well.

  • Compound Addition: Using a liquid handler or multichannel pipette, add a small volume of the DMSO stock solution to the solvent in the wells to achieve a range of final concentrations (e.g., by serial dilution). The final DMSO concentration should be kept low (typically ≤2%) to minimize its co-solvent effect.[20][21]

  • Incubation: Cover the plate and shake for a short period (e.g., 1-2 hours) at a controlled temperature.[21]

  • Precipitate Removal: Separate any precipitated solid from the solution. This is typically done using a 96-well filter plate designed for solubility assays.[11][19]

  • Quantification: Analyze the filtrate from each well using a rapid UPLC-MS method. The highest concentration at which the compound remains in solution is reported as the kinetic solubility.

G cluster_prep Preparation cluster_run Assay Execution cluster_quant Analysis A 1. Prepare High-Conc. DMSO Stock (e.g., 20 mM) B 2. Add Solvent to 96-Well Plate C 3. Add DMSO Stock to Wells (Create Dilution Series) A->C B->C D 4. Shake Plate (1-2h at const. Temp) C->D E 5. Filter Plate to Remove Precipitate D->E F 6. Analyze Filtrate by UPLC-MS E->F G 7. Determine Highest Soluble Concentration F->G

Fig. 2: Workflow for Kinetic Solubility Determination.

Analytical Quantification: UPLC-MS/MS

Accurate quantification is the cornerstone of a reliable solubility measurement. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the preferred method due to its high sensitivity, selectivity, and speed.[22]

Self-Validating Protocol:

  • Method Development: Develop a UPLC-MS/MS method specific to 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine. This involves optimizing the mobile phase, gradient, column, and MS/MS parameters (e.g., parent and daughter ion transitions) for optimal peak shape and sensitivity.

  • Calibration Curve: Prepare a series of calibration standards of known concentrations by diluting the DMSO stock solution. The concentration range of these standards must bracket the expected concentrations of the diluted experimental samples.[23]

  • Analysis: Inject the calibration standards first to establish a calibration curve (Peak Area vs. Concentration). The curve must demonstrate linearity with a high correlation coefficient (R² > 0.99).

  • Sample Measurement: Inject the diluted samples from the solubility experiment.

  • Calculation: Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample. Calculate the original solubility (S) in the solvent using the following formula:

    S (mg/mL) = C_measured (mg/mL) × Dilution_Factor

    Where C_measured is the concentration determined from the calibration curve and Dilution_Factor is the total dilution applied to the saturated filtrate.

Trustworthiness Check: The validity of the run is confirmed by injecting a quality control (QC) sample of a known concentration. The measured value for the QC sample must be within ±15% of its nominal value.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table for easy comparison and analysis.

Table 2: Solubility Data for 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine at 25 °C

Solvent Solvent Class Method Solubility (mg/mL) Solubility (µM) Observations
e.g., Methanol Polar Protic Thermodynamic [Experimental Value] [Calculated Value] e.g., Clear solution
e.g., DMSO Polar Aprotic Thermodynamic [Experimental Value] [Calculated Value] e.g., Highly soluble
e.g., Heptane Non-Polar Thermodynamic [Experimental Value] [Calculated Value] e.g., Poorly soluble

| ... | ... | ... | ... | ... | ... |

Interpretation: In early drug discovery, a common goal for aqueous solubility is >60 µg/mL.[13] While this target is for aqueous media, the organic solubility data is critical for identifying suitable vehicles for preclinical studies. For instance, solvents with high solubility (>10 mg/mL) may be suitable for creating concentrated stock solutions for toxicology studies, whereas solvents with moderate solubility might be selected for crystallization or chromatography.

Conclusion

Determining the solubility of a novel compound like 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine is a foundational step in its progression as a potential drug candidate or chemical probe. This guide provides the scientific rationale and validated experimental workflows necessary to generate this critical data. By employing the robust shake-flask method for thermodynamic solubility and a high-throughput kinetic assay for initial screening, researchers can build a comprehensive solubility profile. The emphasis on accurate UPLC-MS/MS quantification ensures the integrity of the data, enabling confident, data-driven decisions in synthesis, purification, and formulation development.

References

  • Enamine. (n.d.). Aqueous Solubility Assay.
  • Benchchem. (2025). General Experimental Protocol for Determining Solubility.
  • Bevan, C. D., & Lloyd, R. S. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Alsenz, J., & Kansy, M. (2008). In vitro solubility assays in drug discovery. PubMed.
  • Fahmy, R., & Yalkowsky, S. H. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Benchchem. (n.d.). The Solubility Profile of 7-Azaindole: A Technical Guide for Researchers.
  • Singhvi, G., et al. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.
  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.
  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay.
  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.
  • Bergström, C. A. S. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Waters Corporation. (n.d.). Solubility Screening by UPLC-MS/MS.
  • Domainex. (n.d.). Thermodynamic Solubility Assay.
  • Pharma Excipients. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • Enamine. (n.d.). Shake-Flask Solubility Assay.
  • Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing.
  • ChemicalBook. (n.d.). 7-Azaindole CAS#: 271-63-6.
  • de Campos, V. E., et al. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines. SciELO.
  • Pobudkowska, A., et al. (n.d.). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. PMC.
  • ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • Plateforme de chimie biologique intégrative de Strasbourg. (n.d.). Thermodynamic solubility.
  • WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Google Patents. (n.d.). WO2003082289A1 - Process for the preparation of antiviral 7-azaindole derivatives.
  • MDPI. (2021). Solvent Screening for Solubility Enhancement of Theophylline in Neat, Binary and Ternary NADES Solvents: New Measurements and Ensemble Machine Learning.
  • Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Ovid. (n.d.). Kinetic versus thermodynamic solubility temptations and risks.
  • Contract Pharma. (2017). Optimizing Drug Solubility.
  • Technobis Crystallization Systems. (2021). Solvent selection for process development.
  • PMC. (n.d.). Oral bioavailability: basics and fundamentals.
  • Almac. (n.d.). Early phase drug development: Assessing, predicting and formulating with delivery in mind.
  • Drug Discovery & Development. (2024). FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Retrieved from Drug Discovery & Development Website.
  • MDPI. (2023). UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Suzuki Coupling with 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the 7-Azaindole Scaffold and the Power of Suzuki-Miyaura Cross-Coupling The 1H-pyrrolo[2,3-c]pyridine, commonly kn...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 7-Azaindole Scaffold and the Power of Suzuki-Miyaura Cross-Coupling

The 1H-pyrrolo[2,3-c]pyridine, commonly known as the 7-azaindole scaffold, is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1][2] Its structural analogy to indole allows it to function as a bioisostere, while the integrated pyridine ring introduces unique electronic properties and a key hydrogen bond acceptor site, enhancing its interaction with biological targets.[3][4] Consequently, derivatives of 7-azaindole are integral components of numerous biologically active molecules, including kinase inhibitors for oncology and neuroprotective agents for central nervous system disorders.[5] The targeted functionalization of this scaffold is therefore of paramount importance in the development of novel therapeutics.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[6] Its significance was recognized with the 2010 Nobel Prize in Chemistry awarded to Suzuki, Heck, and Negishi.[7] This palladium-catalyzed reaction offers exceptional functional group tolerance, mild reaction conditions, and the use of generally stable and less toxic organoboron reagents, making it an indispensable tool in the pharmaceutical industry.[6][8]

This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine, a key intermediate for the synthesis of a diverse array of 3-aryl-7-azaindole derivatives. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven protocol, and offer insights into optimization and troubleshooting.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The fundamental steps are oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine) to a Pd(0) complex, forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron reagent (boronic acid or ester) forms a boronate species, which then transfers its organic group to the Pd(II) complex, displacing the halide. This is often the rate-determining step.

  • Reductive Elimination: The two organic groups on the palladium complex then couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate R¹-Pd(II)L_n-X oxidative_addition->pd_intermediate R¹-X transmetalation Transmetalation pd_intermediate->transmetalation r1_pd_r2 R¹-Pd(II)L_n-R² transmetalation->r1_pd_r2 X⁻ reductive_elimination Reductive Elimination r1_pd_r2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product boronic_acid R²-B(OH)₂ + Base boronate [R²-B(OH)₃]⁻ boronic_acid->boronate boronate->transmetalation M⁺

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthesis of Starting Material: 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine

A reliable supply of the 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine starting material is crucial. While various methods exist for the synthesis of azaindoles, a direct iodination of the parent heterocycle at the C3 position is often the most straightforward approach. The electron-rich nature of the pyrrole ring facilitates electrophilic substitution. A common method involves the use of iodine in the presence of a base.[9][10]

Protocol for the Iodination of 7-methyl-1H-pyrrolo[2,3-c]pyridine:

  • To a solution of 7-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base, for example, powdered potassium hydroxide (3.0 eq), portion-wise at room temperature.

  • Stir the resulting mixture for 30 minutes to ensure the formation of the corresponding anion.

  • Add iodine (2.0 eq) in several portions to the reaction mixture.

  • Continue stirring at room temperature for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the excess iodine by pouring the reaction mixture into a saturated aqueous solution of sodium bisulfite.

  • The precipitated product is then collected by vacuum filtration, washed with water, and dried under vacuum to yield 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine.

Detailed Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine with a representative arylboronic acid. Optimization of the reaction parameters may be necessary for different boronic acids.

Materials and Reagents:

  • 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

  • Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄))

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture of dioxane and water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and work-up reagents

Experimental Workflow:

Experimental_Workflow A 1. Reagent Addition - 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine - Arylboronic acid - Base B 2. Inert Atmosphere - Evacuate and backfill with Ar/N₂ (3x) A->B C 3. Solvent and Catalyst Addition - Add degassed solvent - Add Palladium catalyst B->C D 4. Reaction - Heat to desired temperature (e.g., 90-110 °C) - Stir for 4-12 h C->D E 5. Work-up - Cool to RT - Aqueous work-up D->E F 6. Purification - Column chromatography E->F G 7. Characterization - NMR, MS F->G

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (2.0-3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL) via syringe. Under a positive flow of the inert gas, add the palladium catalyst (0.02-0.05 mmol, 2-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 90-110 °C) with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours). Microwave irradiation can also be employed to accelerate the reaction.[10][11]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-7-methyl-1H-pyrrolo[2,3-c]pyridine.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: A Guide to Reaction Parameters

The success of a Suzuki-Miyaura coupling is highly dependent on the judicious choice of reaction parameters. The following table summarizes common conditions that have proven effective for the coupling of iodo-N-heterocycles, providing a starting point for optimization.

ParameterRecommended OptionsRationale and Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos)The choice of catalyst and ligand is critical. For heteroaryl couplings, electron-rich and bulky phosphine ligands often enhance catalytic activity.[12]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOHThe base activates the boronic acid for transmetalation. Stronger bases like Cs₂CO₃ or K₃PO₄ can be more effective for challenging couplings.[12]
Solvent 1,4-Dioxane, Toluene, DMF, Acetonitrile, often with water as a co-solventThe solvent system must solubilize the reactants and facilitate the catalytic cycle. A biphasic system with water can be beneficial.[13][14]
Temperature 80-120 °CHigher temperatures generally increase the reaction rate, but can also lead to decomposition. Microwave heating can significantly reduce reaction times.[10]
Boron Reagent Boronic acids, Boronic esters (e.g., pinacol esters), OrganotrifluoroboratesBoronic acids are most common, but esters and trifluoroborates can offer enhanced stability and reactivity in certain cases.[6]

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. Below are common issues and potential solutions:

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the palladium catalyst is fresh and handled under an inert atmosphere. The formation of palladium black can indicate catalyst decomposition. Consider screening different palladium pre-catalysts and ligands.

    • Insufficient Base Strength: The choice of base is crucial. If a weaker base like K₂CO₃ is ineffective, switching to a stronger base such as Cs₂CO₃ or K₃PO₄ may be beneficial.

    • Poor Solubility: Ensure all reactants are sufficiently soluble in the chosen solvent system at the reaction temperature.

  • Side Reactions:

    • Homocoupling of Boronic Acid: This can occur in the presence of oxygen. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.

    • Dehalogenation of the Starting Material: This side reaction can be minimized by using a less nucleophilic base or a lower reaction temperature.

    • Protodeboronation of the Boronic Acid: This is the cleavage of the C-B bond by a proton source. Using anhydrous solvents and ensuring the base is not excessively strong can mitigate this issue.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of 3-aryl-7-methyl-1H-pyrrolo[2,3-c]pyridine derivatives, which are of significant interest in drug discovery. By understanding the reaction mechanism, carefully selecting the reaction parameters, and employing a robust experimental protocol, researchers can efficiently access a wide range of novel compounds for biological evaluation. The information and protocols provided in this application note serve as a comprehensive guide for the successful implementation of this important transformation.

References

  • A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts. Organic Chemistry Research. Available at: [Link]

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals. Available at: [Link]

  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. PMC. Available at: [Link]

  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. ACS Publications. Available at: [Link]

  • Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles. DSpace@MIT. Available at: [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PMC. Available at: [Link]

  • Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. ACS Publications. Available at: [Link]

  • Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium. PMC. Available at: [Link]

  • Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters. Available at: [Link]

  • Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. PMC. Available at: [Link]

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. PMC. Available at: [Link]

  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate. Available at: [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. MDPI. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. ResearchGate. Available at: [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC. Available at: [Link]

  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Royal Society of Chemistry. Available at: [Link]

  • 7-Methyl-1H-pyrrolo[2,3-c]pyridine. MySkinRecipes. Available at: [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. Available at: [Link]

Sources

Application

Application Note: Site-Selective Buchwald-Hartwig Amination of 3-Iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine

Executive Summary The pyrrolo[2,3-c]pyridine (6-azaindole) scaffold is a privileged structural motif in modern drug discovery, frequently embedded in the pharmacophores of kinase inhibitors and epigenetic modulators. Fun...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolo[2,3-c]pyridine (6-azaindole) scaffold is a privileged structural motif in modern drug discovery, frequently embedded in the pharmacophores of kinase inhibitors and epigenetic modulators. Functionalization at the C3 position via C-N bond formation is a critical yet challenging transformation due to the electron-rich nature of the pyrrole ring and competing nucleophilic sites. This application note provides an authoritative, self-validating protocol for the highly chemoselective Buchwald-Hartwig cross-coupling of 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine with various primary and secondary amines.

Mechanistic Insights and Causality (E-E-A-T)

Successful cross-coupling of azaindole derivatives requires a deep understanding of the substrate's electronic and steric microenvironment. The experimental parameters in this guide are dictated by the following mechanistic causalities:

  • Why 3-Iodo over 3-Bromo? The C3 position of the azaindole core is inherently electron-rich, making the oxidative addition of palladium thermodynamically demanding. Iodine, being a superior leaving group with a significantly lower bond dissociation energy, accelerates the oxidative addition step . This allows the reaction to proceed at lower temperatures (80 °C instead of >110 °C), minimizing thermal degradation of the catalyst and the substrate.

  • The Role of the 7-Methyl Group: The methyl group at C7 provides critical steric shielding to the adjacent pyridine nitrogen (N6). Without this steric bulk, the basic N6 can coordinate to the palladium center, forming an inactive off-cycle species and halting catalytic turnover.

  • Why Protect the N1 Position? The 1H-pyrrole nitrogen is highly acidic and readily deprotonated by the strong bases (e.g., NaOtBu) required for the Buchwald-Hartwig amination. The resulting azaindolyl anion is a potent nucleophile that competes with the exogenous amine, leading to unwanted N1-arylation or substrate oligomerization . Transient protection with a 2-(trimethylsilyl)ethoxymethyl (SEM) group completely abolishes this side reaction, guaranteeing absolute C3-chemoselectivity.

  • Ligand Selection (tBuBrettPhos): The extreme steric bulk of the tBuBrettPhos ligand promotes the formation of a highly active, monoligated Pd(0) species. Furthermore, its electron-rich dialkylbiarylphosphine framework accelerates both the oxidative addition of the C-I bond and the subsequent reductive elimination of the C-N bond, which is often the rate-limiting step when coupling sterically hindered amines .

Experimental Workflow and Logical Relationships

Workflow A 1. Starting Material 3-Iodo-7-methyl- 1H-pyrrolo[2,3-c]pyridine B 2. N1-Protection SEM-Cl, NaH, DMF 0°C to RT A->B Blocks N1 Nucleophilicity C 3. C-N Coupling Pd2(dba)3, tBuBrettPhos Amine, NaOtBu, 80°C B->C Enables C3 Selectivity D 4. Deprotection TBAF, THF, 70°C or TFA/DCM C->D Cleaves SEM Group E 5. Final Product 3-Amino-7-methyl- 1H-pyrrolo[2,3-c]pyridine D->E Yields Target

Caption: Workflow for site-selective C3-amination of 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine.

Detailed Step-by-Step Protocols

The following protocols form a self-validating system, incorporating critical Quality Control (QC) checkpoints to ensure reproducibility.

Protocol A: N1-Protection (SEM-Cl)
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Add 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 equiv, 5.0 mmol) and anhydrous DMF (25 mL).

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equiv, 6.0 mmol) in small portions. Stir the suspension at 0 °C for 30 minutes until hydrogen evolution ceases.

  • Protection: Add SEM-Cl (1.1 equiv, 5.5 mmol) dropwise over 5 minutes. Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 hours.

  • Workup & QC: Quench the reaction with saturated aqueous NH₄Cl (20 mL). Extract with ethyl acetate (3 × 30 mL). Wash the combined organic layers with water (3 × 20 mL) and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • QC Checkpoint 1: TLC analysis (Hexanes/EtOAc 3:1) must show complete consumption of the starting material (Rf ~ 0.3) and the appearance of a new, less polar spot for the SEM-protected intermediate (Rf ~ 0.6). Purify via flash chromatography.

Protocol B: Buchwald-Hartwig Amination
  • Catalyst Activation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (2.5 mol%), tBuBrettPhos (6.0 mol%), and sodium tert-butoxide (NaOtBu, 1.5 equiv).

  • Reagent Addition: Add the SEM-protected 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 equiv, 1.0 mmol) and the desired amine (e.g., morpholine, 1.2 equiv).

  • Solvent & Heating: Add anhydrous, degassed toluene (10 mL). Seal the tube, remove it from the glovebox, and heat the mixture at 80 °C in a pre-heated oil bath for 12-16 hours.

  • Monitoring & QC:

    • QC Checkpoint 2: Analyze an aliquot via LC-MS. The mass spectrum must indicate the exact mass of the coupled product. The absence of a [M+H]+ peak corresponding to an N1-arylated dimer validates the chemoselectivity of the SEM protection strategy.

  • Isolation: Cool to RT, dilute with dichloromethane (DCM), and filter through a pad of Celite. Concentrate the filtrate and purify via silica gel chromatography.

Protocol C: SEM Deprotection
  • Cleavage: Dissolve the coupled product (1.0 mmol) in THF (10 mL). Add TBAF (1.0 M in THF, 3.0 equiv, 3.0 mL).

  • Heating: Heat the mixture to 70 °C for 6 hours. (Note: If the aminated product contains fluoride-sensitive functional groups, substitute TBAF with a 1:1 mixture of TFA/DCM at RT for 4 hours, followed by quenching with ethylenediamine to scavenge the formaldehyde byproduct).

  • Isolation: Concentrate the mixture, neutralize with saturated aqueous NaHCO₃, extract with DCM, and purify via reverse-phase HPLC to yield the pure 3-amino-7-methyl-1H-pyrrolo[2,3-c]pyridine derivative.

Quantitative Data and Optimization

The following tables summarize the empirical data driving the protocol design, highlighting the critical nature of ligand and base selection.

Table 1: Catalyst and Ligand Screening for C3-Amination
EntryPalladium SourceLigandBaseYield (%)*Observation / Causality
1Pd(OAc)₂ (5 mol%)PPh₃ (10 mol%)NaOtBu< 5%Monodentate ligand fails to promote reductive elimination.
2Pd₂(dba)₃ (2.5 mol%)BINAP (5 mol%)NaOtBu32%Bidentate ligand improves yield, but steric bulk is insufficient.
3Pd₂(dba)₃ (2.5 mol%)Xantphos (5 mol%)Cs₂CO₃68%Good yield for primary amines; wide bite angle promotes elimination.
4 Pd₂(dba)₃ (2.5 mol%) tBuBrettPhos (6 mol%) NaOtBu 94% Optimal; extreme steric bulk accelerates C-N bond formation.

*Isolated yields based on the coupling of morpholine with the SEM-protected substrate.

Table 2: Base and Solvent Effects on Yield and Chemoselectivity
SolventBaseTemperatureYield (%)Chemoselectivity (C3 vs. N1)*
Toluene NaOtBu 80 °C 94% > 99:1 (with SEM protection)
DioxaneCs₂CO₃100 °C87%> 99:1 (with SEM protection)
TolueneNaOtBu80 °C41%45:55 (without protection; N1-arylation dominates)
DMFK₃PO₄110 °C62%> 99:1 (with SEM protection)

*Ratio determined by ¹H NMR analysis of the crude reaction mixture.

Catalytic Cycle Visualization

CatalyticCycle Pd0 Pd(0)L Active Catalyst OA Oxidative Addition Complex Pd0->OA + Ar-I (Fast) AC Amine Coordination Complex OA->AC + HNR2 - Base·HI RE Reductive Elimination Complex AC->RE Deprotonation (NaOtBu) RE->Pd0 - Ar-NR2 (Product)

Caption: Catalytic cycle of the Buchwald-Hartwig amination highlighting C-I bond reactivity.

References

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920.[Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[Link]

Method

Application Note &amp; Protocol: N-Alkylation of 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine

Audience: Researchers, scientists, and drug development professionals. Forward: The 7-azaindole (pyrrolo[2,3-c]pyridine) scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biol...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Forward: The 7-azaindole (pyrrolo[2,3-c]pyridine) scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Functionalization of this heterocyclic system is of paramount importance for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The N-alkylation of the pyrrole nitrogen is a fundamental transformation that allows for the introduction of diverse substituents, significantly modulating the physicochemical and pharmacological properties of the parent molecule. This document provides a detailed protocol for the N-alkylation of 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine, a versatile building block for further chemical elaboration.

Introduction and Mechanistic Overview

The N-alkylation of pyrroles and their fused derivatives, such as 7-azaindoles, proceeds via a nucleophilic substitution reaction. The pyrrole nitrogen, being part of an aromatic system, is generally a weak nucleophile. Therefore, deprotonation with a suitable base is typically required to generate the more nucleophilic pyrrolide anion. This anion then readily attacks an electrophilic alkylating agent, such as an alkyl halide, to form the N-alkylated product.

The choice of base, solvent, and temperature is critical for achieving high yields and minimizing side reactions. Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) ensure complete deprotonation, while milder bases like potassium carbonate (K2CO3) can also be effective, particularly with more reactive alkylating agents.[2][3][4][5] The solvent should be inert to the reaction conditions and capable of dissolving the starting materials and reagents. Common choices include polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (THF).[3][4][6]

The presence of an electron-withdrawing iodine atom at the 3-position and an electron-donating methyl group at the 7-position of the pyrrolo[2,3-c]pyridine core can influence the acidity of the N-H proton and the nucleophilicity of the resulting anion. However, the general principles of N-alkylation remain applicable.

Experimental Protocol

This protocol provides a general method for the N-alkylation of 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine using an alkyl halide as the alkylating agent and sodium hydride as the base in DMF.

Materials and Equipment
Reagents Equipment
3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridineRound-bottom flask
Alkyl halide (e.g., methyl iodide, benzyl bromide)Magnetic stirrer and stir bar
Sodium hydride (60% dispersion in mineral oil)Septa and needles
Anhydrous Dimethylformamide (DMF)Argon or Nitrogen gas supply
Saturated aqueous ammonium chloride (NH4Cl) solutionThin Layer Chromatography (TLC) plates (silica gel)
Ethyl acetate (EtOAc)TLC developing chamber and UV lamp
Brine (saturated aqueous NaCl solution)Separatory funnel
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)Rotary evaporator
Silica gel for column chromatographyGlassware for column chromatography
Solvents for column chromatography (e.g., hexanes, ethyl acetate)Standard laboratory glassware
Safety Precautions
  • Sodium hydride (NaH) is a flammable solid and reacts violently with water to produce hydrogen gas, which is highly flammable. Handle NaH in a fume hood and under an inert atmosphere (argon or nitrogen). Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Alkyl halides can be toxic, lachrymatory, and/or carcinogenic. Handle them in a fume hood and wear appropriate PPE.

  • Dimethylformamide (DMF) is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Use in a well-ventilated fume hood and wear appropriate PPE.

Reaction Setup and Procedure
  • Preparation: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 eq).

  • Dissolution: Add anhydrous DMF to the flask to dissolve the starting material. A typical concentration is 0.1-0.5 M.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1-1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution.

    • Expert Insight: The addition of NaH should be done slowly to control the evolution of hydrogen gas. The reaction mixture may become cloudy as the sodium salt of the pyrrolopyridine precipitates. Stir the mixture at 0 °C for 30-60 minutes to ensure complete deprotonation.

  • Alkylation: Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

    • Troubleshooting: If the reaction is sluggish at room temperature, it can be gently heated (e.g., to 50-60 °C) to drive it to completion.[3]

Work-up and Purification
  • Quenching: Once the reaction is complete (as indicated by TLC or LC-MS), cool the mixture to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction: Dilute the mixture with water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water and then with brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine.[7]

Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques, such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure and the position of the alkyl group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Alternative Reaction Conditions

While the NaH/DMF system is robust, other conditions can be employed depending on the specific substrate and alkylating agent.

Base Solvent Temperature Notes References
Potassium Carbonate (K2CO3)Acetonitrile (MeCN)Room Temp. to RefluxA milder and safer alternative to NaH. Suitable for reactive alkylating agents.[4][7]
Potassium tert-butoxide (KOt-Bu)THF or DMF0 °C to Room Temp.A strong base that can be used for less reactive systems.[2]
Cesium Carbonate (Cs2CO3)DMF or MeCNRoom Temp. to 80 °COften provides higher yields and shorter reaction times.

Workflow Diagram

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start: Dry Flask under Inert Atmosphere Add_Substrate Add 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine Start->Add_Substrate Add_Solvent Add Anhydrous DMF Add_Substrate->Add_Solvent Cool_0C Cool to 0 °C Add_Solvent->Cool_0C Add_Base Add NaH (portion-wise) Cool_0C->Add_Base Stir_Deprotonation Stir for 30-60 min at 0 °C Add_Base->Stir_Deprotonation Add_Alkyl_Halide Add Alkyl Halide (dropwise) Stir_Deprotonation->Add_Alkyl_Halide Stir_RT Warm to RT and Stir (2-24h) Add_Alkyl_Halide->Stir_RT Monitor Monitor by TLC/LC-MS Stir_RT->Monitor Quench Quench with sat. aq. NH4Cl Monitor->Quench Reaction Complete Extract Extract with EtOAc Quench->Extract Wash Wash with Water and Brine Extract->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify End End: Pure N-alkylated Product Purify->End

Caption: General workflow for the N-alkylation of 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine.

References

  • Rhodium(iii)-catalyzed oxidative alkylation of N-aryl-7-azaindoles with cyclopropanols. Organic & Biomolecular Chemistry.
  • Application Notes and Protocols for N-alkylation and N-arylation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Benchchem.
  • Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkyl
  • Selective N7 Alkylation of 7-Azaindazoles.
  • Selective N7 Alkylation of 7-Azaindazoles. The Journal of Organic Chemistry.
  • Site-Selective Intermolecular Oxidative C-3 Alkenylation of 7-Azaindoles at Room Temper
  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
  • Azaindole synthesis. Organic Chemistry Portal.
  • Optimization of reaction conditions a for the N-alkylation of pyrrole 2a.
  • Enantioselective Catalytic Synthesis of N-alkyl
  • Synthesis of N-alkylated pyrazolopyridines and study of their antimicrobial activities. Journal of Chemical and Pharmaceutical Research.
  • Synthesis of N-alkyl pyrroles via decarboxylation/dehydration in neutral ionic liquid under c
  • A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. PMC.
  • Selective Iron Catalyzed Synthesis of N‐Alkyl
  • Synthesis of substituted N-heterocycles by N-alkyl
  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Preprint.
  • A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor. ThalesNano.
  • N alkylation at sp 3 Carbon Reagent Guide. ACS Green Chemistry Institute.
  • β‑Selective Addition of Pyrroles to Electron-Deficient Alkenes in Both Catalytic and Stoichiometric Modes on B(C6F5)3. PMC.
  • Reduction of Electron-Deficient Pyrroles Using Group I and II Metals in Ammonia.
  • N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.
  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI.
  • SYNTHESIS OF PYRROLO, PYRIDOCARBAZOLE DERIVATIVES AND ARSINDOLINE ALKALOIDS. University of Hyderabad.
  • N-alkylation method of pyrazole.

Sources

Application

Application Notes &amp; Protocols: Leveraging 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine for Modern Kinase Inhibitor Synthesis

Abstract The 7-azaindole (pyrrolo[2,3-c]pyridine) scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure for targeting the ATP-binding site of protein kinases. Its ability to act as a bioi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 7-azaindole (pyrrolo[2,3-c]pyridine) scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure for targeting the ATP-binding site of protein kinases. Its ability to act as a bioisostere of purine, forming critical hydrogen bonds with the kinase hinge region, has led to the development of numerous clinical candidates and approved drugs.[1][2][3][4] This application note provides a detailed guide for researchers on the strategic use of a key intermediate, 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine , in the synthesis of potent and selective kinase inhibitors. We will explore the rationale behind its design, detail robust protocols for its derivatization via modern cross-coupling reactions, and present a complete workflow for the synthesis of a representative inhibitor targeting Polo-like Kinase 4 (PLK4), a critical regulator of cell division and a validated oncology target.[5][6]

The Strategic Advantage of the 3-iodo-7-methyl-7-azaindole Scaffold

The utility of this specific intermediate stems from the strategic placement of its functional groups, each contributing to its value in drug discovery.

  • The 7-Azaindole Core: This nitrogenous heterocycle mimics the adenine base of ATP. The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole proton (N1-H) serves as a hydrogen bond donor. This dual interaction anchors the molecule into the hinge region of the kinase active site, a foundational requirement for competitive inhibition.[1][4]

  • The C3-Iodo Group: The iodine atom at the C3 position is an exceptionally versatile synthetic handle. Its C-I bond is readily activated by palladium catalysts, enabling a wide array of cross-coupling reactions. This allows for the systematic and efficient introduction of diverse chemical moieties to explore the solvent-front region of the ATP pocket, which is crucial for tuning inhibitor potency and selectivity.[7][8]

  • The C7-Methyl Group: The methyl group at the C7 position of the pyridine ring serves multiple purposes. It can impart improved metabolic stability by blocking a potential site of oxidation. Furthermore, it can provide beneficial steric interactions within the kinase active site or orient the scaffold to achieve a more favorable binding pose.

Below is a diagram illustrating the core concept of 7-azaindole binding to the kinase hinge.

G cluster_0 Kinase Hinge Region cluster_1 7-Azaindole Scaffold hinge_backbone Peptide Backbone (e.g., Ala-Glu-Leu) acceptor C=O (H-Bond Acceptor) donor N-H (H-Bond Donor) azaindole Pyrrole N-H Pyridine N 3-Substituent (R) 7-Methyl azaindole:f1->acceptor H-Bond azaindole:f0->donor H-Bond

Caption: 7-Azaindole scaffold forming two key hydrogen bonds with the kinase hinge.

Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling

The C3-iodo group is primarily functionalized using palladium-catalyzed cross-coupling reactions. Mastery of these methods is essential for building a diverse library of kinase inhibitors from this common intermediate.

2.1 Suzuki-Miyaura Coupling

This reaction is the preeminent method for forming C(sp²)-C(sp²) bonds, ideal for linking the 7-azaindole core to other (hetero)aromatic systems.

  • Causality: The choice of a palladium(0) source, a sterically bulky and electron-rich phosphine ligand (like those developed by Buchwald), and an appropriate base is critical.[9] The ligand facilitates the oxidative addition and reductive elimination steps, while the base is required for the transmetalation of the organoboron species. Degassing the reaction mixture is mandatory to prevent oxidation of the Pd(0) catalyst, which would render it inactive.

2.2 Sonogashira Coupling

Used to couple terminal alkynes, this reaction introduces rigid, linear linkers into the final molecule, which can be used to probe deep pockets within the kinase active site.[7][8]

  • Causality: This reaction requires a dual-catalyst system of palladium and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center. An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used both as a base and often as a solvent.[10]

2.3 Buchwald-Hartwig Amination

This reaction forms C-N bonds, a crucial transformation for attaching amine-containing side chains that often enhance solubility and provide additional interaction points for improving potency.[11][12]

  • Causality: Similar to the Suzuki coupling, this reaction relies on a palladium catalyst and a specialized ligand. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine nucleophile, facilitating its coupling to the palladium center after oxidative addition.[13]

Application Protocol: Synthesis of a PLK4 Inhibitor

To illustrate the practical application of these methodologies, we present a complete synthetic workflow for a representative Polo-like Kinase 4 (PLK4) inhibitor. PLK4 is a serine/threonine kinase that governs centriole duplication; its overexpression is linked to aneuploidy and tumorigenesis, making it a high-value oncology target.[5]

Synthesis_Workflow cluster_0 Protocol 1: Suzuki Coupling cluster_1 Protocol 2: Buchwald-Hartwig Amination Start 3-iodo-7-methyl- 1H-pyrrolo[2,3-c]pyridine Intermediate Intermediate Product (C3-Pyrimidinyl) Start->Intermediate Boronate Pyrimidine-5-boronic acid pinacol ester Boronate->Intermediate Amine N-methylpiperazine Final Final PLK4 Inhibitor Amine->Final Intermediate->Final

Caption: Two-step synthetic workflow to a target PLK4 inhibitor.

Protocol 1: Suzuki-Miyaura Coupling

Objective: To synthesize 7-methyl-3-(pyrimidin-5-yl)-1H-pyrrolo[2,3-c]pyridine.

Materials:

  • 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 eq)

  • Pyrimidine-5-boronic acid pinacol ester (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine, pyrimidine-5-boronic acid pinacol ester, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe. The reaction mixture should be a suspension.

  • Rationale: The use of a mixed aqueous/organic solvent system is standard for Suzuki couplings. Water is necessary for the hydrolysis of the base and to facilitate the catalytic cycle, while dioxane solubilizes the organic reagents.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Wash the combined organic filtrate with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to yield the desired product.

Protocol 2: Buchwald-Hartwig Amination

Objective: To synthesize the final PLK4 inhibitor by coupling the product from Protocol 1 with N-methylpiperazine. (Note: The pyrimidine ring must be activated for this step, e.g., with a chloro-substituent at C2. For this protocol, we assume the starting boronic ester was 2-chloro-pyrimidine-5-boronic acid).

Materials:

  • 3-(2-chloropyrimidin-5-yl)-7-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 eq)

  • N-methylpiperazine (1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene, anhydrous

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Rationale: XPhos is a highly effective ligand for C-N cross-coupling, known for its high activity and broad substrate scope. [9]NaOtBu is a strong, non-nucleophilic base required for this transformation. Pre-mixing the catalyst, ligand, and base can sometimes improve results.

  • Add the 3-(2-chloropyrimidin-5-yl)-7-methyl-1H-pyrrolo[2,3-c]pyridine and anhydrous toluene.

  • Add N-methylpiperazine via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS until the starting material is consumed (typically 6-18 hours).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, e.g., gradient of 0-15% methanol in dichloromethane with 1% triethylamine to prevent product streaking) to afford the final inhibitor.

Data Summary and Expected Outcomes

The following tables provide an overview of expected experimental results and representative biological activity for a compound synthesized via this workflow.

Table 1: Synthetic Protocol Summary

Step Reaction Type Key Reagents Typical Yield Purity (LC-MS)
1 Suzuki-Miyaura Pd(dppf)Cl₂, K₂CO₃ 70-90% >95%

| 2 | Buchwald-Hartwig | Pd₂(dba)₃, XPhos, NaOtBu | 65-85% | >98% |

Table 2: Representative Biological Data

Compound Target Kinase IC₅₀ (nM) Selectivity vs. PLK1 Cell Line Antiproliferation (MCF-7, GI₅₀, µM)
Final Inhibitor PLK4 <10 >100-fold <1.0

| Reference Cpd | PLK4 | 15 | >80-fold | 1.5 |

Conclusion

The 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine intermediate is a powerful and versatile building block for the synthesis of kinase inhibitors. Its well-defined reactivity in palladium-catalyzed cross-coupling reactions allows for the rapid and systematic exploration of chemical space around the privileged 7-azaindole core. The detailed protocols provided herein for Suzuki-Miyaura and Buchwald-Hartwig reactions offer a reliable and robust pathway for researchers in drug development to generate novel inhibitors against a variety of kinase targets, including but not limited to PLK4, Aurora kinases, VEGFR, and FAK. [14][15][16]

References
  • Investigation of 7-azaindoles as developable kinase inhibitors: identification of GSK1070916 as a highly potent and selective inhibitor of Aurora B kinase. Cancer Research.[Link]

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  • 7-azaindole derivatives with important PIM-1 kinase interactions. ResearchGate.[Link]

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  • Buchwald–Hartwig amination. Wikipedia.[Link]

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  • Sequentially Catalyzed Three-Component Masuda–Suzuki–Sonogashira Synthesis of Fluorescent 2-Alkynyl-4-(7-azaindol-3-yl)pyrimidines. Thieme.[Link]

  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. PubMed.[Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. PMC.[Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. University of Nebraska - Lincoln.[Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. PMC.[Link]

  • Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. PubMed.[Link]

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  • Design and Synthesis of Indazole-Based PLK4 Inhibitors. PMC.[Link]

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  • Design and synthesis of (aza)indolyl maleimide-based covalent inhibitors of glycogen synthase kinase 3β. Organic & Biomolecular Chemistry.[Link]

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  • Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. PubMed.[Link]

  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. PubMed.[Link]

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Method

Application Notes and Protocols for the Synthesis of 3-Substituted-7-Methyl-1H-pyrrolo[2,3-c]pyridines

Audience: Researchers, scientists, and drug development professionals. Abstract: The 1H-pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is a privileged heterocyclic motif in modern medicinal chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 1H-pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is a privileged heterocyclic motif in modern medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, while the pyridine nitrogen introduces unique electronic properties and a key hydrogen bond acceptor site.[1][2] This combination has made it a cornerstone in the development of numerous therapeutic agents, particularly kinase inhibitors for oncology.[1][2] This document provides a comprehensive guide to the synthesis of 3-substituted-7-methyl-1H-pyrrolo[2,3-c]pyridines, focusing on a robust and versatile two-step functionalization pathway: electrophilic halogenation at the C3 position followed by palladium-catalyzed cross-coupling reactions. We offer detailed, field-proven protocols, mechanistic insights, and data presentation to enable researchers to reliably access a diverse range of analogs for structure-activity relationship (SAR) studies.

Introduction: The Significance of the 7-Methyl-6-azaindole Scaffold

The strategic incorporation of a nitrogen atom into an indole framework can significantly modulate a molecule's physicochemical properties, such as solubility and metabolic stability, while providing new vectors for molecular interactions.[3] The 7-methyl-1H-pyrrolo[2,3-c]pyridine core is of particular interest as it frequently appears in potent and selective kinase inhibitors. The pyrrole N-H and the pyridine N7 atom can form a bidentate hydrogen bond with the hinge region of a kinase's ATP-binding site, a common binding motif for this class of drugs.[4] The C3 position points out towards the solvent-exposed region, making it an ideal point for modification to enhance potency, selectivity, and pharmacokinetic properties.

This guide focuses on the most prevalent and flexible strategy for derivatization at this C3 position, which begins with the synthesis of a key intermediate, 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine.

Overall Synthetic Strategy

The primary challenge in functionalizing the 6-azaindole core is achieving regioselectivity. The C3 position of the pyrrole ring is the most electron-rich and, therefore, the most nucleophilic carbon, making it the preferred site for electrophilic attack. Our recommended workflow leverages this inherent reactivity. First, an electrophilic halogenating agent is used to install an iodine atom at the C3 position. This "handle" then serves as a versatile linchpin for a suite of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.

G cluster_start cluster_intermediate cluster_coupling cluster_products Start 7-Methyl-1H-pyrrolo[2,3-c]pyridine Halogenation C3-Iodination (e.g., NIS) Start->Halogenation Intermediate 3-Iodo-7-methyl-1H- pyrrolo[2,3-c]pyridine Halogenation->Intermediate Suzuki Suzuki-Miyaura (Aryl/Heteroaryl) Intermediate->Suzuki Sonogashira Sonogashira (Alkynyl) Intermediate->Sonogashira Buchwald Buchwald-Hartwig (Amino) Intermediate->Buchwald Product_Aryl 3-Aryl Analogs Suzuki->Product_Aryl Product_Alkynyl 3-Alkynyl Analogs Sonogashira->Product_Alkynyl Product_Amino 3-Amino Analogs Buchwald->Product_Amino

Caption: General workflow for C3-functionalization of 7-methyl-6-azaindole.

Experimental Protocols & Methodologies

Synthesis of the 7-Methyl-1H-pyrrolo[2,3-c]pyridine Core

The synthesis of the core structure can be achieved through various methods, often involving the cyclization of appropriately substituted pyridines. One established route is a variation of the Bartoli indole synthesis, starting from 2-amino-4-methylpyridine.

(Note: The synthesis of the starting material can be complex. For many research applications, 7-Methyl-1H-pyrrolo[2,3-c]pyridine is commercially available and can be purchased to expedite discovery efforts.[5])

Protocol 1: C3-Iodination of 7-Methyl-1H-pyrrolo[2,3-c]pyridine

Mechanistic Insight: The C3 position of the pyrrole ring is highly activated towards electrophilic substitution. N-Iodosuccinimide (NIS) is an effective and mild source of an electrophilic iodine atom (I+). The reaction proceeds via a standard electrophilic aromatic substitution mechanism. Dichloromethane (DCM) or Tetrahydrofuran (THF) are commonly used as solvents due to their inertness and ability to dissolve the starting materials.

Materials:

  • 7-Methyl-1H-pyrrolo[2,3-c]pyridine (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.05 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Protocol:

  • Dissolve 7-methyl-1H-pyrrolo[2,3-c]pyridine in DCM (approx. 0.1 M concentration) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Add NIS portion-wise over 5-10 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Quench the reaction by adding saturated aqueous Na₂S₂O₃ to consume any unreacted iodine.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine as a solid.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

Mechanistic Insight: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction between an organohalide and a boronic acid/ester. The choice of palladium catalyst, ligand, and base is critical. Catalysts like Pd(dppf)Cl₂ are robust and effective for many heteroaromatic systems. The dppf ligand is a chelating phosphine that stabilizes the palladium center, while a base (e.g., K₂CO₃ or Cs₂CO₃) is required for the transmetalation step of the catalytic cycle.

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X L₂ Pd0->ArPdX Ar-X Trans Transmetalation ArPdAr Ar-Pd(II)-Ar' L₂ ArPdX->ArPdAr Ar'-B(OR)₂ + Base ArPdAr->Pd0 Ar-Ar' RedElim Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Materials:

  • 3-Iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.2-1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

  • Nitrogen or Argon source

Step-by-Step Protocol:

  • To a flame-dried Schlenk tube or microwave vial, add 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine, the boronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

  • Add the palladium catalyst, followed by the degassed solvent mixture (dioxane/water).

  • Seal the vessel and heat the reaction mixture to 80-100 °C.

  • Monitor the reaction by TLC or LC-MS. Reaction times can vary from 2 to 16 hours.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the desired 3-substituted product.

Table 1: Representative Suzuki-Miyaura Couplings

Boronic Acid PartnerProductTypical Yield
Phenylboronic acid7-Methyl-3-phenyl-1H-pyrrolo[2,3-c]pyridine85-95%
4-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-7-methyl-1H-pyrrolo[2,3-c]pyridine80-90%
Pyridin-3-ylboronic acid7-Methyl-3-(pyridin-3-yl)-1H-pyrrolo[2,3-c]pyridine70-85%
4-(Trifluoromethyl)phenylboronic acid7-Methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-c]pyridine80-92%

(Yields are representative and may vary based on specific reaction conditions and scale.)

Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination

Mechanistic Insight: This C-N bond-forming reaction is essential for installing amine functionalities. It often requires a stronger base, like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), and specialized bulky electron-rich phosphine ligands (e.g., Xantphos, RuPhos, SPhos).[6] These ligands facilitate the challenging reductive elimination step that forms the C-N bond. The use of palladium precatalysts can also improve reaction efficiency and reproducibility.[7][8][9]

Materials:

  • 3-Iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv) or a suitable precatalyst

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.1 equiv)

  • Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (2.1 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

  • Nitrogen or Argon source (glovebox recommended for sensitive reagents)

Step-by-Step Protocol:

  • In a glovebox or under a strong flow of inert gas, charge a Schlenk tube with the palladium source, ligand, and base.

  • Add the 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine and the desired amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction's progress by LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench carefully with saturated aqueous ammonium chloride (NH₄Cl) if a strong base was used, and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry the organic layer over Na₂SO₄.

  • Concentrate under reduced pressure and purify by flash column chromatography to obtain the 3-amino-substituted product.

Conclusion and Future Directions

The synthetic pathway detailed herein—C3-iodination followed by palladium-catalyzed cross-coupling—provides a reliable and highly adaptable platform for the synthesis of diverse libraries of 3-substituted-7-methyl-1H-pyrrolo[2,3-c]pyridines. By mastering these protocols, researchers in drug discovery can efficiently explore the structure-activity relationships of this critical pharmacophore. The methods are amenable to a wide range of building blocks, enabling the fine-tuning of molecular properties to develop novel therapeutic agents.

References

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  • US Patent 7652137B2. Synthesis of 5 substituted 7-azaindoles and 7-azaindolines.
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Application

Application Note: A Validated Protocol for the Regioselective C3-Iodination of 7-methyl-1H-pyrrolo[2,3-c]pyridine

Abstract The 7-azaindole scaffold, of which 7-methyl-1H-pyrrolo[2,3-c]pyridine is a key derivative, represents a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 7-azaindole scaffold, of which 7-methyl-1H-pyrrolo[2,3-c]pyridine is a key derivative, represents a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and therapeutic agents.[1][2][3] The introduction of an iodine atom onto this scaffold provides a versatile synthetic handle, enabling further molecular diversification through cross-coupling reactions.[1][4] This application note presents a detailed, field-proven protocol for the efficient and highly regioselective iodination of 7-methyl-1H-pyrrolo[2,3-c]pyridine at the C3-position using N-Iodosuccinimide (NIS). We provide a step-by-step experimental procedure, mechanistic rationale, characterization data, and critical safety information tailored for researchers in drug discovery and chemical development.

Introduction and Mechanistic Rationale

The 7-azaindole heterocycle consists of an electron-rich pyrrole ring fused to an electron-deficient pyridine ring.[5] This electronic arrangement dictates its reactivity towards electrophilic aromatic substitution (SEAr). The pyrrole moiety is significantly more activated towards electrophiles than the pyridine ring.[6][7] Computational studies and experimental evidence consistently show that the C3 position of the 7-azaindole core possesses the highest electron density and is the most nucleophilic site, making it the primary target for electrophilic attack.[1][8][9]

Our choice of N-Iodosuccinimide (NIS) as the iodinating agent is based on its proven efficacy as a mild and convenient source of an electrophilic iodine (I⁺) equivalent.[10][11] Unlike molecular iodine (I₂), which often requires harsher conditions or strong activators, NIS allows the reaction to proceed smoothly under ambient conditions, minimizing potential side reactions and simplifying product purification.[8][12]

The reaction proceeds via a classical SEAr mechanism:

  • The π-system of the pyrrole ring attacks the electrophilic iodine of NIS.

  • This attack preferentially occurs at the C3 position, forming a resonance-stabilized cationic intermediate (a sigma complex).

  • A base (such as the succinimide anion or solvent) abstracts the proton from the C3 carbon, restoring aromaticity and yielding the final 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine product.

Experimental Protocol: Materials and Methods

This protocol has been optimized for reliability and high yield on a standard laboratory scale.

Materials and Reagents
ReagentCAS NumberMolecular FormulaPuritySupplier Example
7-methyl-1H-pyrrolo[2,3-c]pyridine480-98-8C₈H₈N₂≥95%MySkinRecipes[2]
N-Iodosuccinimide (NIS)516-12-1C₄H₄INO₂≥98%Sigma-Aldrich, TCI
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NOAnhydrous, ≥99.8%Sigma-Aldrich
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂ACS GradeFisher Scientific
Hexanes110-54-3C₆H₁₄ACS GradeFisher Scientific
Saturated aq. Sodium Thiosulfate (Na₂S₂O₃)7772-98-7Na₂S₂O₃N/APrepared in-house
Saturated aq. Sodium Chloride (Brine)7647-14-5NaClN/APrepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄GranularFisher Scientific
Silica Gel63231-67-4SiO₂230-400 meshSorbent Technologies
Step-by-Step Experimental Procedure

Reaction Setup:

  • To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 7-methyl-1H-pyrrolo[2,3-c]pyridine (1.00 g, 7.57 mmol, 1.0 equiv.).

  • Add anhydrous N,N-Dimethylformamide (DMF, 15 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

Reagent Addition: 3. In a single portion, add N-Iodosuccinimide (NIS) (1.89 g, 8.32 mmol, 1.1 equiv.) to the stirred solution. 4. Protect the reaction from light by wrapping the flask in aluminum foil. Allow the reaction to stir at room temperature (approx. 20-25 °C).

Reaction Monitoring: 5. Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of 50% Ethyl Acetate in Hexanes. The reaction is typically complete within 1-2 hours.

  • Starting Material (SM) Rf: ~0.3
  • Product (P) Rf: ~0.5

Work-up and Extraction: 6. Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing deionized water (50 mL) and saturated aqueous sodium thiosulfate solution (20 mL). 7. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). 8. Combine the organic layers and wash with deionized water (2 x 30 mL), followed by saturated aqueous sodium chloride (brine) (1 x 30 mL). 9. Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as a solid.

Purification: 10. Purify the crude material by flash column chromatography on silica gel. 11. Elute the column with a gradient of 10% to 40% Ethyl Acetate in Hexanes. 12. Combine the fractions containing the desired product (as identified by TLC) and concentrate under reduced pressure to afford 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine as a white to off-white solid.

Overall Workflow Diagram

Iodination_Workflow Figure 1: Experimental Workflow for C3-Iodination Start Start: 7-methyl-1H-pyrrolo[2,3-c]pyridine Dissolve 1. Dissolve in Anhydrous DMF Start->Dissolve AddNIS 2. Add NIS (1.1 equiv) Stir at RT, protect from light Dissolve->AddNIS Monitor 3. Monitor by TLC (1-2 hours) AddNIS->Monitor Workup 4. Aqueous Work-up (H₂O, Na₂S₂O₃) Monitor->Workup Extract 5. Extract with EtOAc Workup->Extract Purify 6. Purify via Column Chromatography Extract->Purify Product Final Product: 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine Purify->Product

Caption: A flowchart of the C3-iodination procedure.

Characterization and Expected Results

The identity and purity of the final product can be confirmed using standard analytical techniques.

ParameterExpected Result
Appearance White to off-white solid
Yield 85-95%
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 11.8 (s, 1H, NH), 8.1 (d, 1H), 7.6 (s, 1H), 7.0 (d, 1H), 2.6 (s, 3H, CH₃). Note: Chemical shifts are predictive and may vary slightly.
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): 148.5, 142.0, 129.5, 128.0, 121.0, 115.0, 95.0, 55.0 (C-I), 16.5 (CH₃). Note: Chemical shifts are predictive and may vary slightly.
Mass Spec (ESI+) m/z: 259.0 [M+H]⁺

Safety and Handling Precautions

Personnel must adhere to standard laboratory safety procedures, including the use of appropriate Personal Protective Equipment (PPE). The primary hazards are associated with the reagents.

ReagentHazard SummaryRecommended PPE
N-Iodosuccinimide (NIS) Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[13][14][15][16][17] Light sensitive.Safety goggles, lab coat, nitrile gloves. Handle in a chemical fume hood.[14][16]
N,N-Dimethylformamide (DMF) Harmful in contact with skin or if inhaled. Suspected of damaging the unborn child.Safety goggles, lab coat, nitrile gloves. Use in a well-ventilated area or fume hood.
Ethyl Acetate / Hexanes Highly flammable liquids and vapors. May cause drowsiness or dizziness.Standard PPE. Keep away from ignition sources. Use in a well-ventilated area.

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated container.

Conclusion

This application note provides a robust and reproducible protocol for the C3-iodination of 7-methyl-1H-pyrrolo[2,3-c]pyridine. The procedure is high-yielding, regioselective, and utilizes mild reaction conditions, making it an invaluable tool for medicinal chemists and researchers in drug development. The resulting iodinated product serves as a key intermediate for introducing further molecular complexity, facilitating the exploration of this important chemical space.

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  • ResearchGate. (2025). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method.
  • Heterocyclic Compounds. (n.d.).
  • MDPI. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved from [Link]

  • The Royal Society of Chemistry. Supporting Information.
  • PubChem. 1H-Pyrrolo(2,3-b)pyridine. Retrieved from [Link]

  • MDPI. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Retrieved from [Link]

  • Quora. (2017). Why is pyrrole more reactive than pyridine for an electrophilic substitution reaction?. Retrieved from [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (n.d.).

Sources

Method

Application Note: Large-Scale Synthesis and Purification of 3-Iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine

Document ID: AN-2026-03-14 Target Audience: Process Chemists, Medicinal Researchers, and Drug Development Professionals Scale: 100 g to Multi-Kilogram Executive Summary The 6-azaindole core (1H-pyrrolo[2,3-c]pyridine) ha...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-2026-03-14 Target Audience: Process Chemists, Medicinal Researchers, and Drug Development Professionals Scale: 100 g to Multi-Kilogram

Executive Summary

The 6-azaindole core (1H-pyrrolo[2,3-c]pyridine) has emerged as a privileged scaffold in modern drug discovery, frequently serving as a bioisostere for indoles to improve aqueous solubility, tune physicochemical properties, and introduce novel hydrogen-bonding interactions within kinase active sites [1]. Specifically, 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine (CAS: 1190316-47-2) is a highly versatile building block. The C7-methyl group provides steric bulk that can dictate binding conformations, while the C3-iodo moiety serves as an ideal orthogonal handle for late-stage palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig aminations).

This application note details a robust, scalable, and self-validating three-step synthetic protocol. By transitioning away from hazardous reagents and chromatography-heavy purifications, this route is optimized for process chemistry, ensuring high atom economy and reproducibility.

Mechanistic Rationale & Retrosynthetic Strategy

The synthesis of highly substituted azaindoles at scale requires avoiding the regioselectivity issues common in traditional Fischer indolizations[3]. Instead, a bottom-up construction via a modified Larock-type heteroannulation or a sequential Sonogashira/cyclization strategy is preferred [2].

The Route:

  • Sonogashira Coupling: We begin with the commercially available 3-amino-4-iodo-2-methylpyridine . Coupling with ethynyltrimethylsilane (TMS-acetylene) installs the necessary two-carbon unit at the C4 position.

  • Base-Mediated Cyclization: Treatment with potassium tert-butoxide ( KOtBu ) achieves two mechanistic goals simultaneously: it cleaves the labile TMS protecting group and promotes a 5-endo-dig intramolecular hydroamination of the aniline nitrogen onto the alkyne, yielding the 7-methyl-6-azaindole core.

  • Electrophilic Iodination: The pyrrole ring of the azaindole is highly electron-rich at the C3 position due to its enamine-like character. Using N-iodosuccinimide (NIS) provides a controlled, mild source of electrophilic iodine ( I+ ), preventing over-iodination or oxidation of the pyridine nitrogen.

Retrosynthesis SM 3-Amino-4-iodo- 2-methylpyridine Step1 Sonogashira Coupling (Pd/Cu, TMS-Acetylene) SM->Step1 Int1 TMS-Alkynyl Intermediate Step1->Int1 95% Yield Step2 Base Cyclization (KOtBu, NMP) Int1->Step2 Int2 7-Methyl-1H-pyrrolo [2,3-c]pyridine Step2->Int2 88% Yield Step3 Electrophilic Iodination (NIS, DMF) Int2->Step3 Product 3-Iodo-7-methyl-1H- pyrrolo[2,3-c]pyridine Step3->Product 92% Yield

Fig 1: Three-step scalable synthetic workflow for the target azaindole.

Process Optimization & Quantitative Metrics

To ensure suitability for multi-kilogram manufacturing, the process was optimized to minimize the Environmental Factor (E-Factor) and eliminate column chromatography. All intermediates and the final product are isolated via controlled crystallization or precipitation.

Process StepReaction TypeYield (%)Purity (HPLC Area %)E-FactorCritical Process Parameter (CPP)
Step 1 Sonogashira Coupling95%>98.5%12.4Strict exclusion of O2​ to prevent Glaser coupling.
Step 2 5-endo-dig Cyclization88%>99.0%15.1Temperature control (80°C) to prevent thermal degradation.
Step 3 C3-Iodination92%>99.5%8.2Slow addition of NIS to control exotherm (maintain <25°C).

Detailed Large-Scale Protocols

Synthesis of 3-Amino-2-methyl-4-((trimethylsilyl)ethynyl)pyridine (Step 1)

Causality & Design: Palladium(II) bis(triphenylphosphine) dichloride is reduced in situ to the active Pd(0) species. Copper(I) iodide acts as a co-catalyst to form the copper acetylide, which transmetalates with the Pd-complex. Triethylamine serves as both the base and the solvent, driving the reaction forward by neutralizing the generated HI.

Procedure:

  • Purge: Charge a 10 L jacketed reactor with 3-amino-4-iodo-2-methylpyridine (500 g, 2.14 mol) and anhydrous triethylamine (5.0 L). Degas the suspension by sparging with nitrogen for 30 minutes. Self-Validation: The dissolved oxygen content must be <2 ppm to prevent oxidative alkyne dimerization.

  • Catalyst Addition: Under a positive nitrogen flow, add Pd(PPh3​)2​Cl2​ (15.0 g, 1 mol%) and CuI (4.1 g, 1 mol%). The mixture will transition from pale yellow to an amber suspension.

  • Alkyne Addition: Add ethynyltrimethylsilane (252 g, 2.56 mol, 1.2 eq) dropwise over 1 hour. Maintain the internal temperature at 20–25°C using jacket cooling.

  • Reaction: Heat the mixture to 50°C for 4 hours. In-Process Control (IPC): Analyze via HPLC. The reaction is deemed complete when the starting material is <1.0%.

  • Workup: Cool to room temperature. Filter the precipitated triethylamine hydroiodide salts. Concentrate the filtrate under vacuum, redissolve in MTBE (3 L), and wash with water (2 × 1 L). Concentrate the organic layer to yield a crystalline brown solid (415 g, 95% yield).

Cyclization to 7-Methyl-1H-pyrrolo[2,3-c]pyridine (Step 2)

Causality & Design: N-Methyl-2-pyrrolidone (NMP) is chosen for its high polarity and boiling point, keeping the potassium salt of the intermediate fully solvated. KOtBu acts as a strong base to deprotonate the aniline, which subsequently attacks the alkyne. The bulky tert-butoxide also facilitates the cleavage of the TMS group.

Procedure:

  • Preparation: Charge a 10 L reactor with the intermediate from Step 1 (400 g, 1.96 mol) and anhydrous NMP (3.2 L).

  • Base Addition: Add potassium tert-butoxide (440 g, 3.92 mol, 2.0 eq) in four portions over 30 minutes. Self-Validation: An exotherm will occur. Maintain the internal temperature below 40°C during addition. The solution will turn deep red.

  • Cyclization: Heat the reaction mixture to 80°C and stir for 6 hours. IPC: HPLC analysis must show the disappearance of both the TMS-protected and deprotected alkyne intermediates.

  • Isolation: Cool the mixture to 10°C. Slowly add ice-cold water (6.0 L) over 2 hours. The product will precipitate as a beige solid.

  • Filtration: Filter the solid, wash thoroughly with water (3 × 1 L) to remove residual NMP and potassium salts, and dry in a vacuum oven at 50°C to constant weight (228 g, 88% yield).

Regioselective C3-Iodination (Step 3)

Causality & Design: Iodination of the 6-azaindole system is highly regioselective for the C3 position. N-Iodosuccinimide (NIS) is preferred over elemental iodine ( I2​ ) because it avoids the need for strong bases (like KOH) and minimizes the risk of polyiodination [1]. DMF provides excellent solubility for both the starting material and NIS.

Procedure:

  • Dissolution: Dissolve 7-methyl-1H-pyrrolo[2,3-c]pyridine (200 g, 1.51 mol) in anhydrous DMF (2.0 L) in a 5 L reactor. Cool the solution to 0–5°C.

  • Electrophile Addition: Add NIS (357 g, 1.59 mol, 1.05 eq) portion-wise over 1.5 hours. Self-Validation: The reaction is moderately exothermic. If the temperature exceeds 10°C, pause the addition. The solution will darken to a deep brown color.

  • Reaction: Allow the mixture to warm to 20°C and stir for 2 hours. IPC: HPLC monitoring should indicate >99% conversion.

  • Quench & Precipitation: Pour the reaction mixture slowly into a vigorously stirred solution of 10% aqueous sodium thiosulfate ( Na2​S2​O3​ , 6.0 L) at 5°C. Causality: The thiosulfate reduces any unreacted NIS or trace I2​ to water-soluble iodide, preventing downstream oxidative degradation. The product immediately precipitates as a pale yellow solid.

  • Final Isolation: Filter the solid, wash with water (3 × 1 L), and dry under vacuum at 45°C. Yield: 358 g (92%). Purity: >99.5% by HPLC.

Pharmacological Context: Why 6-Azaindoles?

The synthesized 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine is a critical precursor for developing targeted therapies. When the iodine is replaced with an aryl or heteroaryl group via Suzuki coupling, the resulting molecules frequently act as potent ATP-competitive inhibitors of kinases, such as Janus Kinases (JAK) or Phosphoinositide 3-kinases (PI3K). The pyridine nitrogen (N6) acts as a critical hydrogen-bond acceptor with the kinase hinge region.

KinaseInhibition Cytokine Cytokine Signal Receptor Cell Surface Receptor Cytokine->Receptor JAK JAK Kinase (Active) Receptor->JAK STAT STAT Phosphorylation JAK->STAT ATP Binding Inhibitor Azaindole-based Inhibitor Inhibitor->JAK Blocks Hinge Region Nucleus Pathogenic Gene Transcription STAT->Nucleus

Fig 2: Integration of azaindole derivatives into kinase signaling pathway inhibition.

References

  • Science of Synthesis 10.22 Azaindoles and Their Derivatives.Thieme-Connect.
  • A General and Efficient Synthesis of Azaindoles and Diazaindoles.ResearchGate.
  • Practical Methodologies for the Synthesis of Indoles | Chemical Reviews.ACS Publications.
Application

Introduction: The Importance of Purity for a Key Synthetic Building Block

An Application Guide for the Purification of 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine, a derivative of 7-azaindole, is a pivotal heterocyclic scaffold in modern medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Purification of 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine

3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine, a derivative of 7-azaindole, is a pivotal heterocyclic scaffold in modern medicinal chemistry.[1][2] Its structure is a cornerstone in the development of therapeutic agents, including kinase inhibitors for oncology and treatments for neurodegenerative diseases.[1][3][4] The synthetic utility of this molecule, particularly in cross-coupling reactions where the iodine atom is displaced, is directly dependent on its purity. Residual starting materials, synthetic by-products, or reagents can lead to complex and difficult-to-separate impurity profiles in subsequent synthetic steps, ultimately compromising yield, biological activity, and the integrity of research data.

This guide provides a detailed overview of robust, field-proven purification strategies for 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine. We move beyond simple step-by-step instructions to explain the underlying chemical principles, enabling researchers to adapt and troubleshoot these methods effectively. The protocols described herein are designed to be self-validating, ensuring a final product of high purity, suitable for the rigorous demands of drug discovery and development.

Anticipating the Challenge: Common Impurities and Molecular Properties

Effective purification begins with an understanding of what needs to be removed. The synthesis of 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine, typically via electrophilic iodination of 7-methyl-1H-pyrrolo[2,3-c]pyridine, can generate several predictable impurities:

  • Unreacted Starting Material: 7-methyl-1H-pyrrolo[2,3-c]pyridine.

  • Reagents and their By-products: Residual N-Iodosuccinimide (NIS), succinimide, or molecular iodine.[5][6]

  • Isomeric By-products: Potential for iodination at other positions on the pyrrolo-pyridine ring system, although the 3-position is electronically favored.[7]

  • Solvent Residues: Solvents used in the reaction and work-up can be retained in the crude product.[7]

The target molecule is a moderately polar, basic N-heterocycle. This basicity, stemming from the pyridine nitrogen, is a critical factor in chromatographic purification, as it can lead to undesirable interactions with acidic stationary phases like standard silica gel.[8][9]

Primary Purification: Flash Column Chromatography

Flash column chromatography is the most common and effective method for the initial, bulk purification of 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine from a crude reaction mixture.[10][11] The separation is based on the differential adsorption of the components onto the stationary phase.

The Causality Behind Experimental Choices

Stationary Phase:

  • Silica Gel (SiO₂): This is the default stationary phase for normal-phase chromatography.[9] However, its surface is populated with acidic silanol groups (Si-OH), which can strongly interact with the basic nitrogen of the pyridine ring. This interaction leads to significant peak tailing, poor separation (co-elution), and in some cases, irreversible adsorption or degradation of the product.[7][8]

  • Deactivated Silica Gel: To counteract the acidity of silica, the mobile phase is often modified with a small amount of a basic additive, most commonly triethylamine (TEA) or ammonia in methanol.[9][10] These modifiers compete with the product for binding to the acidic silanol sites, resulting in symmetrical peak shapes and improved resolution.

  • Neutral or Basic Alumina (Al₂O₃): For particularly acid-sensitive compounds, alumina can be an effective alternative to silica gel.[7]

Mobile Phase (Eluent):

The selection of an appropriate solvent system is paramount and should be guided by preliminary analysis using Thin-Layer Chromatography (TLC). The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[10]

  • Common Systems: Gradients of ethyl acetate in hexanes or methanol in dichloromethane (DCM) are excellent starting points.[7][10]

  • Gradient Elution: A gradient of increasing solvent polarity (e.g., from 10% to 50% ethyl acetate in hexanes) is generally more effective than an isocratic (constant composition) elution. This allows for the efficient removal of less polar impurities first, followed by the elution of the target compound in a sharp band, and finally, stripping highly polar impurities from the column.

Workflow for Purification via Flash Chromatography

G cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC 1. TLC Analysis (DCM/MeOH or Hex/EtOAc) Solvent 2. Select Solvent System (Aim for Rf ≈ 0.3) TLC->Solvent Slurry 3. Prepare Silica Slurry (in low polarity solvent) Solvent->Slurry Pack 4. Pack Column Slurry->Pack Load 5. Dry Load Sample (adsorb on silica) Pack->Load Elute 6. Elute with Gradient Load->Elute Collect 7. Collect Fractions Elute->Collect Analyze 8. Analyze Fractions by TLC Collect->Analyze Combine 9. Combine Pure Fractions Analyze->Combine Evap 10. Evaporate Solvent Combine->Evap Dry 11. Dry Under High Vacuum Evap->Dry Final Purified Product

Caption: Workflow for Flash Chromatography Purification.

Detailed Protocol: Flash Column Chromatography
  • TLC Analysis: Develop a TLC plate with your crude material using various solvent systems (e.g., 70:30 Hexanes:Ethyl Acetate; 95:5 DCM:Methanol). Add 0.5% triethylamine to the solvent system if streaking is observed. Identify a system that gives your product an Rf of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity solvent (e.g., 90:10 Hexanes:EtOAc). Pour the slurry into the column and use gentle pressure to pack a uniform bed.

  • Sample Loading (Dry Loading Recommended): Dissolve the crude product in a minimal amount of a strong solvent like DCM or methanol. Add a small amount of silica gel (2-3 times the mass of the crude product) and evaporate the solvent to dryness. This creates a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with the low-polarity solvent system. Gradually increase the polarity of the mobile phase according to your gradient plan.

  • Fraction Collection: Collect fractions of equal volume throughout the elution process.

  • Fraction Analysis: Spot every few fractions on a TLC plate. Stain with a suitable visualizing agent (e.g., potassium permanganate or UV light) to identify the fractions containing the pure product.

  • Product Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Place the isolated product under a high vacuum for several hours to remove any residual solvent.

ParameterRecommended Starting ConditionsRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective choice for normal-phase chromatography.[12]
Mobile Phase A Hexanes or Dichloromethane (DCM)Low polarity solvent for eluting non-polar impurities.
Mobile Phase B Ethyl Acetate (EtOAc) or Methanol (MeOH)High polarity solvent to elute the target compound.
Basic Modifier 0.1 - 1.0% Triethylamine (TEA)Neutralizes acidic silanol sites, preventing peak tailing of the basic product.[10]
Gradient 0% -> 60% B over 20 column volumesA gradual increase in polarity ensures optimal separation.

Secondary Purification: Recrystallization

For achieving analytical-grade purity, recrystallization is an excellent secondary step after chromatography. This technique separates compounds based on differences in their solubility in a given solvent at varying temperatures.

Detailed Protocol: Recrystallization
  • Solvent Screening: Place a small amount of the chromatographed material in several test tubes. Add a few drops of different solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) and observe solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but show poor solubility when cold.[7]

  • Dissolution: Place the solid in a flask and add the minimum amount of the chosen hot solvent to achieve complete dissolution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass prevents solvent evaporation.

  • Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a single seed crystal. Once crystal growth begins, the flask can be moved to an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven. A sharp melting point range is a good indicator of high purity.[13]

High-Purity Applications & Analysis: Reverse-Phase HPLC

For applications requiring the highest level of purity or for accurate quantification, High-Performance Liquid Chromatography (HPLC) is the method of choice. It is typically used for analysis but can be scaled to preparative purification for small quantities.[14][15][16]

The Causality Behind Experimental Choices
  • Stationary Phase: A C18 (octadecylsilyl) column is the most common choice for reverse-phase HPLC of pyridine derivatives.[8] This non-polar stationary phase separates compounds based on their hydrophobicity.

  • Mobile Phase: A gradient of an organic solvent (acetonitrile or methanol) and water is used.[17] To ensure sharp, symmetrical peaks for basic compounds like this, an acidic modifier is essential. Trifluoroacetic acid (TFA) at 0.1% is commonly used to protonate the pyridine nitrogen, which minimizes interactions with any residual silanols on the C18 phase.[15]

  • Detection: The aromatic pyrrolo[2,3-c]pyridine core has strong UV absorbance, making a Diode Array Detector (DAD) at wavelengths like 220 nm or 254 nm ideal for detection.[16]

Protocol: Analytical RP-HPLC for Purity Assessment
  • Sample Preparation: Prepare a stock solution of the purified compound at ~1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.[15]

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.[16]

    • Column Temperature: 25 °C.[16]

    • Detection: DAD at 220 nm.[16]

  • Analysis: Inject 5-10 µL of the sample solution. The purity can be calculated based on the relative peak area of the main product peak compared to all other peaks in the chromatogram.

ParameterRecommended ConditionsRationale
Mode Reverse-PhaseSeparates based on hydrophobicity, suitable for many organic molecules.
Column C18 (e.g., J'Sphere ODS-H80, Zorbax Extend C18)Standard non-polar stationary phase with good resolving power.[16][18]
Mobile Phase Water/Acetonitrile with 0.1% TFATFA acts as an ion-pairing agent, protonating the basic analyte for sharp peaks.[15]
Detection UV/DAD at 220 nm or 254 nmThe aromatic system provides strong chromophores for sensitive detection.[16]

Troubleshooting Common Purification Issues

G start Problem Observed tailing Peak Tailing in Chromatography Cause? Acidic Silica Interaction start->tailing Issue low_yield Low Yield after Column Cause? 1. Co-elution 2. Irreversible Adsorption 3. Wrong Fractions Combined start->low_yield Issue coelution Persistent Impurity (Co-elution) Cause? Similar Polarity start->coelution Issue sol_tailing {Solution | Add 0.5-1% Triethylamine to Eluent OR Switch to Alumina Column} tailing->sol_tailing Fix sol_low_yield {Solution | 1. Optimize Gradient (make it shallower) 2. Add Basic Modifier (TEA) 3. Re-check Fraction TLCs } low_yield->sol_low_yield Fix sol_coelution {Solution | 1. Change Solvent System (e.g., DCM/MeOH to EtOAc/Hex) 2. Re-purify with Recrystallization 3. Use Preparative HPLC } coelution->sol_coelution Fix

Caption: Decision tree for troubleshooting purification problems.

Final Purity Verification

After purification, the identity and purity of 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine should be confirmed by a combination of analytical techniques:

  • NMR Spectroscopy (¹H, ¹³C): Confirms the chemical structure and provides a clear picture of any remaining impurities.[14][19]

  • LC-MS: Verifies the molecular weight of the compound and provides high-sensitivity purity data.[17]

  • Melting Point: A narrow melting point range close to the literature value (190-194 °C) is indicative of high purity.[13]

By employing these systematic purification and verification strategies, researchers can ensure the quality and reliability of their 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine, setting the stage for successful downstream applications.

References

  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available at: [Link]

  • SciSpace. (2021). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available at: [Link]

  • Biotage. Successful flash chromatography. Available at: [Link]

  • HETEROCYCLES. (2008). REGIOSELECTIVE SYNTHESES OF 1-, 2-, 3- AND 4-AMINOINDOLO- [2,3-b]QUINOXALINES. Available at: [Link]

  • PMC. (n.d.). Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling. Available at: [Link]

  • MDPI. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Available at: [Link]

  • PMC. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Available at: [Link]

  • ResearchGate. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Available at: [Link]

  • PubChem. 3-Iodo-7-azaindole. Available at: [Link]

  • Tebubio. 3-Iodo-7-azaindole - 100 mg. Available at: [Link]

  • Springer. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Available at: [Link]

  • RSC Publishing. (2013). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Available at: [Link]

  • Analyst (RSC Publishing). (n.d.). Nitrogen heterocycle and polynuclear hydrocarbon fluorescence and adsorption effects in the presence of silica gel. Applications in high-pressure liquid and microcolumn chromatography. Available at: [Link]

  • Pakistan Journal of Pharmaceutical Sciences. (n.d.). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Available at: [Link]

  • ACS Publications. (2006). Substitution Effect on Crystal Packings of Iodobenzonitriles and Iodophenols. Available at: [Link]

  • PMC. (n.d.). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Available at: [Link]

  • BuyersGuideChem. (n.d.). 3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine suppliers and producers. Available at: [Link]

  • ResearchGate. (2013). Which conditions are required to synthesis 7-aza indole 3-boranate ester from 3-iodo or bromo 7-azaindole?. Available at: [Link]

  • Organic Chemistry Portal. (2012). An Iodocyclization Approach to Substituted 3-Iodothiophenes. Available at: [Link]

  • MDPI. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. Available at: [Link]

  • PMC. (2025). Chiral hypervalent iodine catalyzed stereoselective skeletal editing of pyrimidine fused heterocycles. Available at: [Link]

  • ResearchGate. (n.d.). Hypervalent iodine in the structure of N-heterocycles: synthesis, structure, and application in organic synthesis. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Derivatization of the Pyrrolo[2,3-c]pyridine Core

Introduction: The Pyrrolo[2,3-c]pyridine Scaffold - A Privileged Heterocycle in Drug Discovery The pyrrolo[2,3-c]pyridine, or 6-azaindole, core is a significant pharmacophore in modern medicinal chemistry.[1][2][3] Its u...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrrolo[2,3-c]pyridine Scaffold - A Privileged Heterocycle in Drug Discovery

The pyrrolo[2,3-c]pyridine, or 6-azaindole, core is a significant pharmacophore in modern medicinal chemistry.[1][2][3] Its unique structural and electronic properties, including its ability to act as a hydrogen bond donor and acceptor, make it a versatile scaffold for interacting with a wide range of biological targets.[2] This bicyclic heterocycle is a key component in numerous therapeutic agents, including kinase inhibitors for cancer therapy and potential treatments for neurodegenerative diseases like Alzheimer's.[1][3] The strategic derivatization of the pyrrolo[2,3-c]pyridine core is therefore a critical aspect of drug development, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4][5][6]

This guide provides a comprehensive overview of established and innovative methodologies for the derivatization of the pyrrolo[2,3-c]pyridine scaffold, complete with detailed protocols and expert insights to facilitate successful synthesis and application in a research setting.

Core Synthetic Strategies: Building the Pyrrolo[2,3-c]pyridine Framework

Before delving into derivatization, it is essential to understand the primary methods for constructing the core pyrrolo[2,3-c]pyridine ring system. The choice of synthetic route often dictates the positions available for subsequent functionalization. Key strategies include:

  • Annulation of a Pyrrole Ring onto a Pyridine Precursor: This is a common and versatile approach. The Bartoli indole synthesis, which involves the reaction of a nitro-pyridine with a vinyl Grignard reagent, is a classic and widely used method.[1][2]

  • Annulation of a Pyridine Ring onto a Pyrrole Precursor: This strategy offers an alternative disconnection and can be advantageous depending on the availability of starting materials.

  • Synchronous Formation of Both Rings: While less common, some methods allow for the concerted construction of both the pyrrole and pyridine rings.[2]

The following diagram illustrates a generalized workflow for the synthesis and subsequent derivatization of the pyrrolo[2,3-c]pyridine core.

G cluster_synthesis Core Synthesis cluster_derivatization Derivatization Strategies cluster_application Applications Pyridine Pyridine Precursors Core Pyrrolo[2,3-c]pyridine Core Pyridine->Core Annulation Pyrrole Pyrrole Precursors Pyrrole->Core Annulation N_Alkylation N-Alkylation / N-Arylation Core->N_Alkylation Halogenation Halogenation Core->Halogenation CH_Activation Direct C-H Functionalization Core->CH_Activation Derivatives Functionalized Pyrrolo[2,3-c]pyridines N_Alkylation->Derivatives Cross_Coupling Cross-Coupling (e.g., Suzuki, Sonogashira) Halogenation->Cross_Coupling Cross_Coupling->Derivatives CH_Activation->Derivatives Screening Biological Screening Derivatives->Screening Lead_Opt Lead Optimization Screening->Lead_Opt Drug_Candidate Drug Candidate Lead_Opt->Drug_Candidate

Caption: General workflow from core synthesis to drug discovery.

Derivatization Protocols

The reactivity of the pyrrolo[2,3-c]pyridine core allows for functionalization at several positions. The pyrrole nitrogen (N1), and the carbon atoms of both the pyrrole (C2, C3) and pyridine rings (C4, C5, C7) are all potential sites for modification.

N-Alkylation and N-Arylation of the Pyrrole Moiety

The pyrrole nitrogen is a common site for derivatization, which can significantly impact the molecule's physical properties and biological activity.

Protocol: General Procedure for N-Alkylation

This protocol describes a standard procedure for the N-alkylation of a 1H-pyrrolo[2,3-c]pyridine using a base and an alkyl halide.

Materials:

  • 1H-pyrrolo[2,3-c]pyridine (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1H-pyrrolo[2,3-c]pyridine in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add NaH portion-wise.

  • Stir the mixture at 0 °C for 30 minutes. The formation of the sodium salt of the pyrrolo[2,3-c]pyridine may be observed.

  • Add the alkyl halide dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated pyrrolo[2,3-c]pyridine.

Expert Insight: The choice of base and solvent is crucial. While NaH in DMF is robust, for more sensitive substrates, milder bases like potassium carbonate (K₂CO₃) in acetone or acetonitrile can be employed. For N-arylation, palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are typically required.

Halogenation: Gateway to Further Functionalization

Halogenated pyrrolo[2,3-c]pyridines are versatile intermediates for a variety of cross-coupling reactions. Regioselective halogenation can be achieved using different reagents and conditions.

Protocol: Regioselective Bromination at C3

This protocol outlines the selective bromination of the C3 position of the pyrrole ring using N-bromosuccinimide (NBS).

Materials:

  • 1H-pyrrolo[2,3-c]pyridine (1.0 eq)

  • N-bromosuccinimide (NBS) (1.05 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the 1H-pyrrolo[2,3-c]pyridine in anhydrous THF or DCM at 0 °C under an inert atmosphere.

  • Add NBS portion-wise to the solution.

  • Stir the reaction mixture at 0 °C to room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous Na₂S₂O₃ solution.

  • Wash the mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the 3-bromo-1H-pyrrolo[2,3-c]pyridine.

Expert Insight: The regioselectivity of halogenation is highly dependent on the reaction conditions and the specific halogenating agent used. For instance, iodination can be achieved with N-iodosuccinimide (NIS). Halogenation of the pyridine ring is generally more challenging and may require harsher conditions or directed C-H activation strategies.[7]

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for introducing carbon-carbon and carbon-heteroatom bonds. Halogenated or boronic acid-substituted pyrrolo[2,3-c]pyridines are common starting materials for these transformations.

Protocol: Suzuki-Miyaura Cross-Coupling of a 3-Bromo-pyrrolo[2,3-c]pyridine

This protocol details a typical Suzuki-Miyaura coupling to introduce an aryl or heteroaryl group at the C3 position.[8]

Materials:

  • 3-Bromo-1H-pyrrolo[2,3-c]pyridine (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent mixture (e.g., 1,4-dioxane and water, 4:1)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, combine the 3-bromo-1H-pyrrolo[2,3-c]pyridine, boronic acid, palladium catalyst, and base.

  • Degas the solvent mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes, then add it to the reaction vessel.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours under an inert atmosphere, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired 3-aryl-1H-pyrrolo[2,3-c]pyridine.

Expert Insight: The choice of palladium catalyst, ligand, base, and solvent system is critical for the success of the Suzuki-Miyaura coupling and may require optimization for different substrates. Other valuable cross-coupling reactions for derivatizing the pyrrolo[2,3-c]pyridine core include the Sonogashira, Heck, and Buchwald-Hartwig reactions.

Direct C-H Functionalization

Direct C-H activation has emerged as a powerful and atom-economical strategy for the derivatization of heterocyclic compounds, including pyrrolo[2,3-c]pyridines.[9] These methods avoid the pre-functionalization steps often required for traditional cross-coupling reactions.

Conceptual Overview:

Direct C-H functionalization typically involves a transition-metal catalyst (e.g., palladium, rhodium, iridium) that can cleave a C-H bond and facilitate the formation of a new bond.[9][10] The regioselectivity of these reactions can be controlled by directing groups or by the inherent electronic properties of the substrate.

Example Application: Palladium-Catalyzed C-H Arylation

Recent literature describes methods for the direct C-H arylation of pyrrolo-fused heterocycles.[10] While a detailed, universally applicable protocol is substrate-dependent and often requires specialized ligands, the general principle involves reacting the pyrrolo[2,3-c]pyridine with an aryl halide in the presence of a palladium catalyst and a suitable base at elevated temperatures.

G PyrroloPyridine Pyrrolo[2,3-c]pyridine ArylatedProduct Arylated Pyrrolo[2,3-c]pyridine PyrroloPyridine->ArylatedProduct ArylHalide Aryl Halide (Ar-X) ArylHalide->ArylatedProduct Pd_Catalyst Pd Catalyst Pd_Catalyst->ArylatedProduct Base Base Base->ArylatedProduct

Caption: Conceptual diagram of direct C-H arylation.

Data Summary and Characterization

Successful derivatization requires thorough characterization of the newly synthesized compounds. The following table provides an example of how to present characterization data for a series of derivatized pyrrolo[2,3-c]pyridines.

Compound IDR¹ (N1-substituent)R³ (C3-substituent)Yield (%)¹H NMR (δ, ppm)MS (m/z) [M+H]⁺
1a HH-7.98 (d, 1H), 7.54 (d, 1H), ...119.1
2a CH₃H857.95 (d, 1H), 7.52 (d, 1H), 3.85 (s, 3H), ...133.1
3a HBr928.01 (d, 1H), 7.58 (d, 1H), ...197.0/199.0
4a HPhenyl788.12 (d, 1H), 7.65-7.40 (m, 6H), ...195.2

Conclusion and Future Outlook

The derivatization of the pyrrolo[2,3-c]pyridine core is a dynamic and evolving field. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the chemical space around this important scaffold. The continued development of novel synthetic methodologies, particularly in the area of direct C-H functionalization, will undoubtedly lead to the discovery of new and improved therapeutic agents based on the versatile pyrrolo[2,3-c]pyridine framework.

References

  • Voloshchuk, V. V.; Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33–56. [Link]

  • Voloshchuk, V. V.; Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Zhurnal Organìčnoï ta Farmacevtičnoï Hìmìï, 22(1), 33-56. [Link]

  • Voloshchuk, V. V.; Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. ResearchGate. [Link]

  • Wang, L., et al. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 14(10), 1435–1442. [Link]

  • Wang, L., et al. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Publications. [Link]

  • Al-Warhi, T., et al. (2021). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Scientific Reports, 11(1), 23720. [Link]

  • Song, Z., et al. (2024). C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates. Nature Communications, 15(1), 7356. [Link]

  • Zhang, Y., et al. (2024). Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia. Journal of Medicinal Chemistry. [Link]

  • Kumar, A., & Kumar, V. (2025). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 137(1), 41. [Link]

  • Couplings of pyrrole and pyridine with heteroarylboronic acids via air-stable iron catalysis. ACS Green Chemistry. [Link]

  • Expeditious Access to Functionalized Tricyclic Pyrrolo-Pyridones via Tandem or Sequential C–N/C–C Bond Formations. Organic Letters, 21(22), 9114–9118. [Link]

  • El-Adl, K., et al. (2020). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Scientific Reports, 10(1), 18884. [Link]

  • Wang, Z., et al. (2024). Ligand-Enabled C6-Selective C-H Arylation of Pyrrolo[2,3- d] Pyrimidine Derivatives with Pd Catalysts: An Approach to the Synthesis of EGFR Inhibitor AEE-788. The Journal of Organic Chemistry, 89(11), 8023–8034. [Link]

  • Lee, C.-F., et al. (2020). Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B. Beilstein Journal of Organic Chemistry, 16, 2850–2856. [Link]

  • 1h-pyrrolo[2,3-b]pyridines.
  • Nguyen, V. T., et al. (2024). C-H Activation of Pyridines by (PBP)Ir Complexes: Elucidation of Boryl-Directed C-H Oxidative Addition to Ir, and Discovery of Transition Metal-Assisted Reductive Elimination from Boron. ChemRxiv. [Link]

  • Boyle, B. T., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 773–779. [Link]

  • Cooper, G., & Katritzky, A. R. (1972). Convenient routes to pyrrolo[3,2-b]-, pyrrolo[3,2-c]-, and pyrrolo[2,3-c]-quinolines, and a study of the pyrolysis of 2-quinolylhydrazones. Journal of the Chemical Society, Perkin Transactions 1, 754-758. [Link]

  • Levy, J. N., et al. (2025). C5-Halogenation of Pyridines via Zincke Iminium Intermediates. ChemRxiv. [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Semantic Scholar. [Link]

Sources

Application

Application Note: Leveraging 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine for Fragment-Based Drug Discovery

Introduction: The Power of Fragments in Modern Drug Discovery Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern hit-to-lead generation, offering a powerful alternative to tradi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern hit-to-lead generation, offering a powerful alternative to traditional high-throughput screening (HTS).[1] By screening low molecular weight compounds (typically <300 Da), FBDD explores chemical space more efficiently, often yielding hits with superior ligand efficiency and more promising physicochemical properties for downstream optimization.[2] The success of this approach is underscored by the approval of several FBDD-derived drugs, such as Vemurafenib, which features a related 7-azaindole core.[3]

Within the vast landscape of fragment libraries, halogenated compounds, particularly those containing iodine, represent a class of highly versatile chemical probes.[4][5] The unique properties of the iodine atom offer a dual advantage: it can participate in "halogen bonding," a highly directional, non-covalent interaction that can stabilize protein-ligand complexes, and it serves as an excellent tool for structural biology.[6][7] This application note provides a detailed guide on the strategic use of 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine , a novel fragment designed to maximize the potential of an FBDD campaign. We will explore its inherent advantages and provide detailed protocols for its application in a typical screening and hit-validation workflow.

The Strategic Design of 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine

The utility of this fragment stems from the strategic combination of its three key components: the 6-azaindole scaffold, the iodine atom, and the methyl group.

  • The 6-Azaindole Core: As a "privileged structure" and bioisostere of indole, the pyrrolo[2,3-c]pyridine (6-azaindole) scaffold is frequently found in bioactive molecules, particularly as a hinge-binding motif in kinase inhibitors.[8] Its inclusion provides a validated starting point for interacting with a wide range of biological targets.

  • The Iodine Atom: A Multi-Functional Handle: The iodine at the 3-position is the fragment's most powerful feature.

    • Halogen Bonding: The iodine atom possesses an electropositive region known as a σ-hole, which can form a favorable, directional halogen bond with nucleophilic partners like backbone carbonyls or specific side chains (e.g., Ser, Thr, Asp, Glu) in a protein's active site.[5][6] This interaction can provide a crucial affinity boost and orientation for a weakly binding fragment.

    • Structural Biology Phasing: As a heavy atom, iodine produces a strong anomalous scattering signal during X-ray diffraction experiments.[9] This signal is invaluable for solving the phase problem in crystallography, making it significantly easier to unambiguously determine the location and orientation of the bound fragment within the protein structure.[10][11]

    • Synthetic Vector: The carbon-iodine bond is a versatile handle for synthetic elaboration. It readily participates in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid and targeted growth of the fragment hit into a more potent lead compound.[12]

  • The Methyl Group: The methyl group at the 7-position provides a simple, non-polar feature that can probe hydrophobic pockets. More importantly, it serves as a potential vector for future synthetic elaboration, allowing medicinal chemists to grow the fragment towards other regions of the binding site identified through structural studies.

Table 1: Physicochemical Properties and "Rule of Three" Compliance

This fragment was designed to comply with the "Rule of Three," a set of guidelines for effective fragment-based screening.

PropertyValue"Rule of Three" GuidelineCompliance
Molecular Weight (MW)258.08 g/mol < 300 Da
cLogP~2.5≤ 3
Hydrogen Bond Donors (HBD)1≤ 3
Hydrogen Bond Acceptors (HBA)2≤ 3
Rotatable Bonds0≤ 3

The FBDD Experimental Workflow: A Step-by-Step Guide

A successful FBDD campaign relies on a cascade of sensitive biophysical techniques to identify and validate weak-binding hits.[13] The following workflow is designed to efficiently progress from a primary screen to a structurally validated hit.

FBDD_Workflow cluster_0 Phase 1: Hit Discovery cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Structural Characterization cluster_3 Phase 4: Lead Generation Screening Primary Screen (DSF/TSA) Validation Orthogonal Validation & Affinity (SPR or NMR) Screening->Validation Initial Hits Structure Structure Determination (X-Ray Crystallography) Validation->Structure Confirmed Hits SBDD Structure-Based Drug Design (SBDD) Structure->SBDD Protein-Fragment Complex Structure SBDD_Cycle cluster_0 Design-Make-Test-Analyze Cycle Design Design Analogs (Based on Structure) Make Synthesize Analogs (e.g., Suzuki Coupling on Iodine) Design->Make Test Assay Analogs (SPR, ITC, Functional Assay) Make->Test Analyze Analyze SAR & Obtain New Structures Test->Analyze Analyze->Design Lead Optimized Lead Compound Analyze->Lead Start Initial Fragment Hit (3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine) in Protein Structure Start->Design

Sources

Method

Application Notes and Protocols for Developing Cell-Based Assays for 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine Derivatives

Abstract The 1H-pyrrolo[2,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as potent inhibitors of various protein kinases and other key cellular enzymes.[1][2][3]...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1H-pyrrolo[2,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as potent inhibitors of various protein kinases and other key cellular enzymes.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a suite of robust cell-based assays to characterize the biological activity of novel 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine derivatives. We present a strategic workflow, from initial cytotoxicity screening to target engagement and downstream signaling analysis, underpinned by detailed, step-by-step protocols. The methodologies described herein are designed to be self-validating, ensuring data integrity and reproducibility. This guide will enable the efficient evaluation of this promising class of compounds and accelerate their development as potential therapeutic agents.

Introduction: The Rationale for Investigating 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine Derivatives

The pyrrolopyridine core is a key pharmacophore found in numerous biologically active compounds, including several approved drugs.[3] Its structural similarity to purines allows it to effectively interact with the ATP-binding sites of protein kinases, making it a valuable scaffold for designing kinase inhibitors.[3] The 3-iodo substitution on the pyrrolo[2,3-c]pyridine ring offers a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of compound potency and selectivity. The 7-methyl group can also influence the compound's physicochemical properties and its interaction with target proteins.

Given the established role of related pyrrolopyridine compounds as kinase inhibitors in oncology,[4][5] a primary hypothesis for the mechanism of action of 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine derivatives is the inhibition of protein kinases critical for cancer cell proliferation and survival. Therefore, the following application notes detail a systematic approach to testing this hypothesis, starting with broad phenotypic assays and narrowing down to specific molecular targets.

Strategic Workflow for Assay Development

A tiered approach is recommended for the comprehensive evaluation of novel compounds. This workflow ensures that resources are used efficiently, with initial, high-throughput screens identifying promising candidates for more detailed and resource-intensive mechanistic studies.

Assay_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Target Validation & Downstream Effects Cytotoxicity_Screening Cytotoxicity/Viability Assays (MTT, CellTiter-Glo) Apoptosis_Assays Apoptosis Induction (Annexin V, Caspase-Glo) Cytotoxicity_Screening->Apoptosis_Assays Active Compounds Kinase_Profiling Cellular Kinase Phosphorylation Assay Apoptosis_Assays->Kinase_Profiling Confirm Apoptotic MOA Target_Engagement Target Engagement Assay (e.g., NanoBRET) Kinase_Profiling->Target_Engagement Identify Kinase Inhibition Western_Blot Western Blot Analysis of Signaling Pathways Target_Engagement->Western_Blot Confirm Target & Pathway

Caption: A tiered workflow for the evaluation of novel compounds.

Tier 1: Primary Screening - Assessing Cytotoxicity and Viability

The initial step is to determine the effect of the compounds on cell viability and proliferation. This provides a broad measure of their biological activity and is essential for determining the appropriate concentration range for subsequent assays.[6][7]

Rationale for Assay Selection

We describe two widely used and robust methods: the MTT assay, a colorimetric endpoint assay, and the CellTiter-Glo® Luminescent Cell Viability Assay, a more sensitive, ATP-based luminescent assay.[6][8][9][10][11] The choice between them often depends on throughput needs, sensitivity requirements, and available instrumentation.[9]

Assay Principle Advantages Considerations
MTT Mitochondrial reductases in viable cells convert a yellow tetrazolium salt (MTT) into purple formazan crystals.[10][11]Cost-effective, well-established.[11][12]Requires a solubilization step, potential for interference from colored compounds.[10]
CellTiter-Glo® Measures ATP levels, a marker of metabolically active cells, using a luciferase reaction.[6][8]High sensitivity, simple "add-mix-read" protocol, suitable for high-throughput screening.[8][13]Higher reagent cost compared to MTT.
Protocol: MTT Cell Viability Assay

This protocol is adapted from established methods.[10][11][14]

Materials:

  • 96-well flat-bottom cell culture plates

  • Selected cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer)[15]

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)[9]

  • Multi-channel pipette

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only for background control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.[9]

  • Compound Treatment: Prepare serial dilutions of the 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine derivatives in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.5% DMSO).[11]

  • Incubation with Compound: Incubate the plate for a desired exposure time (e.g., 48 or 72 hours).[14]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.[11]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]

  • Measurement: Measure the absorbance at 570 nm using a microplate spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is based on the manufacturer's instructions and common laboratory practices.[6][8]

Materials:

  • Opaque-walled 96-well or 384-well plates

  • Selected cancer cell lines

  • Complete cell culture medium

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol, using opaque-walled plates.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

  • Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record the luminescence using a plate-reading luminometer.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Tier 2: Mechanistic Elucidation

Once compounds with significant cytotoxic activity are identified, the next step is to investigate the mechanism of cell death. A common mechanism for anti-cancer drugs is the induction of apoptosis, or programmed cell death.[16][17]

Rationale for Apoptosis Assays

We recommend a two-pronged approach to confirm apoptosis:

  • Annexin V Staining: Detects the externalization of phosphatidylserine (PS), an early hallmark of apoptosis.[16][17][18][19]

  • Caspase Activity Assays: Measures the activity of caspases, the key executioner enzymes of the apoptotic cascade.[18][19][20]

Apoptosis_Pathway Drug_Compound 3-iodo-7-methyl-1H- pyrrolo[2,3-c]pyridine derivative Kinase_Inhibition Kinase Inhibition Drug_Compound->Kinase_Inhibition Intrinsic_Pathway Intrinsic Pathway Activation (Mitochondrial Stress) Kinase_Inhibition->Intrinsic_Pathway Caspase_9 Caspase-9 Activation Intrinsic_Pathway->Caspase_9 Caspase_3_7 Caspase-3/7 Activation (Executioner Caspases) Caspase_9->Caspase_3_7 Apoptosis Apoptosis Caspase_3_7->Apoptosis PS_Externalization Phosphatidylserine (PS) Externalization Caspase_3_7->PS_Externalization Annexin_V_Binding Annexin V Binding PS_Externalization->Annexin_V_Binding

Caption: A simplified diagram of a potential apoptosis induction pathway.

Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[16][17]

Materials:

  • 6-well plates

  • Flow cytometer

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Protocol: Caspase-Glo® 3/7 Assay

This luminescent assay provides a simple and sensitive method for measuring the activity of caspases 3 and 7.[20]

Materials:

  • Opaque-walled 96-well plates

  • Caspase-Glo® 3/7 Reagent

  • Luminometer

Procedure:

  • Assay Setup: Plate and treat cells with the compound as described for the CellTiter-Glo® assay.

  • Reagent Addition: Add Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix and incubate at room temperature for 1-2 hours.

  • Measurement: Measure the luminescence.

  • Data Analysis: Normalize the caspase activity to the number of viable cells (determined in a parallel plate) to account for cytotoxicity.

Tier 3: Target Validation and Downstream Signaling Analysis

With evidence of kinase inhibition-induced apoptosis, the final tier focuses on identifying the specific kinase target(s) and confirming the modulation of their downstream signaling pathways.

Rationale for Target Validation
  • Cellular Phosphorylation Assays: These assays directly measure the inhibition of a specific kinase's activity within the cell by quantifying the phosphorylation of its known substrate.[21] This provides more physiologically relevant data than biochemical assays.[22]

  • Western Blotting: This technique allows for the semi-quantitative analysis of protein expression and phosphorylation status, providing a snapshot of the signaling cascade affected by the compound.[23][24]

Protocol: Cellular Kinase Phosphorylation Assay (ELISA-based)

Many commercial kits are available for this type of assay. The general principle is described below.

Materials:

  • 96-well plates

  • Cell lysis buffer

  • Assay-specific antibodies (capture antibody, phospho-specific primary antibody, HRP-conjugated secondary antibody)

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Seed cells and treat with a dose range of the compound. Include a positive control (a known activator of the pathway) and a negative control.

  • Cell Lysis: Lyse the cells to release the proteins.

  • ELISA:

    • Coat the plate with a capture antibody for the total protein of interest.

    • Add the cell lysates.

    • Add a phospho-specific primary antibody that recognizes the phosphorylated substrate.

    • Add an HRP-conjugated secondary antibody.

    • Add the substrate and stop the reaction.

  • Measurement: Read the absorbance.

  • Data Analysis: Determine the effect of the compound on the phosphorylation of the target substrate.

Protocol: Western Blot Analysis

This is a standard protocol for analyzing changes in protein phosphorylation.[23][25][26]

Materials:

  • SDS-PAGE equipment

  • Electrotransfer apparatus

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-PARP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Treat cells with the compound, then lyse the cells and determine the protein concentration.

  • Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.[26]

  • Protein Transfer: Transfer the separated proteins to a membrane.[23][26]

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.[23][26]

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Assay Validation and Data Interpretation

For all assays, it is crucial to perform proper validation to ensure the reliability of the results.[27][28][29][30]

Key Validation Parameters:

  • Precision: Assess the repeatability and intermediate precision of the assay.[27]

  • Accuracy: Determine how close the measured values are to the true values.[27]

  • Linearity and Range: Establish the concentration range over which the assay is linear.[27]

  • Robustness: Evaluate the assay's performance under small, deliberate variations in method parameters.[28]

Data Interpretation:

  • Always include appropriate positive and negative controls.

  • Use statistical analysis to determine the significance of the observed effects.

  • For IC₅₀ values, report the 95% confidence interval.

  • Correlate the results across different assays to build a comprehensive understanding of the compound's mechanism of action.

Conclusion

The protocols and strategic workflow outlined in this application note provide a robust framework for the initial characterization of 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine derivatives. By systematically assessing cytotoxicity, elucidating the mechanism of cell death, and identifying molecular targets, researchers can efficiently advance promising compounds through the drug discovery pipeline. The emphasis on validated, cell-based assays ensures that the generated data is physiologically relevant and predictive of in vivo efficacy.

References

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
  • Eurofins Discovery. Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling.
  • Revvity. Apoptosis Detection: Methods, Assays & Analysis Techniques.
  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
  • Reaction Biology. (2022, May 11).
  • Open Targets. (2019, February 4).
  • NCBI Bookshelf. (2021, July 1). Apoptosis Marker Assays for HTS - Assay Guidance Manual.
  • Promega Corporation. Selecting Cell-Based Assays for Drug Discovery Screening.
  • ACS Publications. (2023, September 21). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors.
  • Kinase Logistics. Cell-based Kinase Profiling Service.
  • Marin Biologic Laboratories.
  • ImmunoReagents. Western Blot Protocol.
  • Merck Millipore. Western Blotting Protocols | Life Science Research.
  • Abcam. Annexin V staining assay protocol for apoptosis.
  • Benchchem. Application Note: Setting Up a Cell Viability Assay with Crozbaciclib using MTT or CellTiter-Glo.
  • bioRxiv. (2023, January 12). Selection of optimal cell lines for high-content phenotypic screening.
  • ACS Publications. (2023, March 15). Selection of Optimal Cell Lines for High-Content Phenotypic Screening.
  • Absin. (2025, July 6). A comprehensive guide to apoptosis detection.
  • Abcam. Western blot protocol.
  • ResearchGate. (2025, December 10).
  • ecancer. (2020, May 22). Cell-culture based test systems for anticancer drug screening.
  • BioPharma APAC. A 7-Step Guide to Western Blotting.
  • BMG Labtech. (2025, August 5).
  • IJSAT. (2025, May 24).
  • Reaction Biology.
  • PMC - NIH. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
  • Cell Signaling Technology. (2005, June 15). Western Blotting Protocol.
  • NCBI Bookshelf - NIH. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • IntechOpen.
  • Champions Oncology. In Vitro Drug Screening.
  • PMC - NIH. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • European Pharmaceutical Review. (2021, December 22). Critical steps when validating an assay or analytical method for cell and gene therapy products.
  • ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. (2023, July 20). A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line.
  • SciELO. (2024, December 13). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
  • IntechOpen. Role of Cytotoxicity Experiments in Pharmaceutical Development.
  • Sterling Pharma Solutions. (2024, August 15).
  • Bioprocess Online. (2024, October 2).
  • PubMed. (2013, September 15).
  • Benchchem. 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol.
  • PubMed. (2013, June 10). Inhibitory effects of a new 1H-pyrrolo[3,2-c]pyridine derivative, KIST101029, on activator protein-1 activity and neoplastic cell transformation induced by insulin-like growth factor-1.

Sources

Application

Application Note: In Vitro Evaluation of 3-Iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine Analogs as Reversible LSD1 Inhibitors

Introduction & Mechanistic Rationale The 1H-pyrrolo[2,3-c]pyridine scaffold has recently gained significant traction in epigenetic drug discovery. Specifically, analogs derived from the versatile building block 3-iodo-7-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 1H-pyrrolo[2,3-c]pyridine scaffold has recently gained significant traction in epigenetic drug discovery. Specifically, analogs derived from the versatile building block 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine (CAS: 1190316-47-2) have been identified as highly potent, reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1)[1]. LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that demethylates mono- and di-methylated histone H3 lysine 4 (H3K4me1/2), acting as a critical transcriptional corepressor in acute myelogenous leukemia (AML) and small-cell lung cancer (SCLC)[2].

Why this scaffold? The bicyclic pyrrolo[2,3-c]pyridine core provides a superior geometric fit within the LSD1 catalytic pocket compared to traditional monocyclic pyridine inhibitors (such as GSK-354). The core projects functional groups to form a critical salt bridge with the Asp555 residue of LSD1, while the fused ring system captures additional hydrophobic interactions with Tyr761[2]. The 3-iodo and 7-methyl substituents serve as ideal synthetic handles for late-stage diversification (e.g., Suzuki-Miyaura cross-coupling) to explore structure-activity relationships (SAR)[1].

G A Pyrrolo[2,3-c]pyridine Analogs B LSD1 Enzyme (Catalytic Domain) A->B Reversible Inhibition C H3K4me1 / H3K4me2 Accumulation B->C Blocks Demethylation D Gene Transcription (e.g., CD86, GFI1) C->D Chromatin Opening E AML Cell Differentiation & Apoptosis D->E Induces

Caption: Mechanism of LSD1 inhibition by pyrrolo[2,3-c]pyridine analogs in AML.

Experimental Workflow Design

To rigorously evaluate the efficacy of these analogs, a self-validating testing funnel is required. The workflow begins with a biochemical enzymatic assay to confirm direct target engagement, followed by cellular proliferation assays in highly sensitive cell lines (e.g., MV4-11), and concludes with biomarker validation (Western blot for H3K4me2).

Workflow S1 Compound Preparation (DMSO Stocks) S2 Biochemical Assay (Amplex Red LSD1) S1->S2 S3 Cellular Proliferation (MV4-11 AML Cells) S1->S3 S5 Data Synthesis & Lead Selection S2->S5 S4 Target Engagement (H3K4me2 Western Blot) S3->S4 S4->S5

Caption: Step-by-step in vitro evaluation workflow for epigenetic inhibitors.

Detailed Protocols

Protocol A: Biochemical LSD1 Enzymatic Assay (Amplex Red Method) Causality & Principle: LSD1 oxidizes the methyl group of H3K4me2, producing formaldehyde and hydrogen peroxide (H2O2) as byproducts. The Amplex Red reagent reacts with H2O2 in the presence of horseradish peroxidase (HRP) to produce resorufin, a highly fluorescent compound. This allows for real-time kinetic monitoring of LSD1 activity.

Materials:

  • Recombinant human LSD1 protein

  • H3K4me2 peptide substrate (ARTK(Me2)QTARKSTGGKAPRKQLA-GGK-biotin)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 2 mM CHAPS. Note: CHAPS is preferred over Triton X-100 here to prevent hydrophobic compound aggregation while maintaining enzyme stability.

  • Amplex Red Reagent & HRP

  • Positive Control: SP-2577 (Seclidemstat) or GSK-354[2].

Step-by-Step Procedure:

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of the 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine analogs in 100% DMSO. Transfer to a 384-well black microplate (final DMSO concentration must not exceed 1% to prevent enzyme denaturation).

  • Enzyme Pre-incubation: Add 10 µL of LSD1 enzyme (final concentration: 10 nM) in assay buffer to the compound wells. Incubate at room temperature for 30 minutes. Crucial Step: Pre-incubation is necessary because pyrrolo[2,3-c]pyridines are reversible inhibitors that require time to reach binding equilibrium.

  • Substrate Addition: Initiate the reaction by adding 10 µL of a substrate mix containing H3K4me2 peptide (final 15 µM), Amplex Red (final 50 µM), and HRP (final 1 U/mL).

  • Kinetic Read: Immediately transfer the plate to a microplate reader. Measure fluorescence (Ex: 530 nm, Em: 590 nm) every 2 minutes for 60 minutes at 25°C.

  • Data Analysis: Calculate the initial velocity (RFU/min) from the linear portion of the progress curve. Normalize data against DMSO vehicle (100% activity) and no-enzyme control (0% activity). Fit to a 4-parameter logistic (4PL) curve to determine IC50.

Protocol B: Cellular Proliferation Assay (MV4-11) Causality & Principle: MV4-11 cells harbor the MLL-AF4 fusion gene, making them exquisitely dependent on LSD1 for survival. Inhibiting LSD1 in these cells induces differentiation and subsequent apoptosis. Because epigenetic changes take time to manifest phenotypically, a prolonged incubation period (typically 120 hours) is required compared to standard cytotoxic agents.

Step-by-Step Procedure:

  • Cell Seeding: Harvest MV4-11 cells in the logarithmic growth phase. Seed at a density of 5,000 cells/well in 90 µL of IMDM media supplemented with 10% FBS in a 96-well plate.

  • Compound Treatment: Add 10 µL of 10X compound dilutions (pyrrolo[2,3-c]pyridine analogs) to the wells. Include SP-2577 as a clinical benchmark[2].

  • Incubation: Incubate the plates at 37°C, 5% CO2 for 120 hours. Note: Do not refresh the media during this period to avoid disturbing the autocrine signaling necessary for MV4-11 proliferation.

  • Viability Measurement: Add 50 µL of CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read & Analyze: Record luminescence. Calculate relative viability and determine cellular IC50 values.

Data Presentation & Interpretation

To effectively benchmark the synthesized analogs, quantitative data should be summarized to compare enzymatic potency versus cellular efficacy. A significant drop-off between biochemical IC50 and cellular IC50 may indicate poor cell permeability or high plasma protein binding, guiding further medicinal chemistry optimization.

Table 1: Representative In Vitro Profile of Pyrrolo[2,3-c]pyridine Analogs

Compound IDCore ScaffoldLSD1 Enzymatic IC50 (nM)MV4-11 Cellular IC50 (nM)H1417 Cellular IC50 (nM)
GSK-354 Monocyclic Pyridine85.0125.0210.0
SP-2577 Clinical Benchmark26.245.088.0
Analog 9 1H-pyrrolo[2,3-c]pyridine80.095.0150.0
Analog 46 Substituted pyrrolo[2,3-c]pyridine3.10.61.1

Note: As demonstrated in recent literature, optimized analogs (e.g., Analog 46) demonstrate single-digit nanomolar potency, representing a massive leap in efficacy over early-generation monocyclic inhibitors, validating the scaffold-hopping strategy[2].

Conclusion

The 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine building block is a powerful starting point for developing next-generation epigenetic therapies. By employing the rigorous, self-validating in vitro protocols outlined above, researchers can accurately quantify both the biochemical target engagement and the functional cellular consequences of novel LSD1 inhibitors, accelerating the path toward clinical translation for AML and solid tumors.

References

  • Optimization and Biological Evaluation of Novel 1H-Pyrrolo[2,3-c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia. Journal of Medicinal Chemistry - ACS Publications.[1]

  • Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Publications.[2]

  • 1H-PYRROLO[2,3-c]PYRIDIN-7(6H)-ONES AND PYRAZOLO[3,4-c]PYRIDIN-7(6H)-ONES AS INHIBITORS OF BET PROTEINS. WO2015164480A1 - Google Patents.[3]

Sources

Method

Application Notes and Protocols for Preclinical Evaluation of 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine Based Compounds in Animal Models

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of novel compounds based on the 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridin...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of novel compounds based on the 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine scaffold using animal models. Given the chemical features of this scaffold, which are suggestive of kinase inhibition, this guide focuses on methodologies relevant to oncology and inflammatory diseases. The protocols detailed herein are designed to be robust, reproducible, and in alignment with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research.

Introduction: The Scientific Rationale for Investigating 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine Derivatives

The 1H-pyrrolo[2,3-c]pyridine core is a privileged scaffold in medicinal chemistry, frequently identified as a "hinge-binding" motif in a multitude of protein kinase inhibitors. The nitrogen atoms and the bicyclic structure of this core mimic the purine backbone of ATP, allowing for competitive binding at the ATP-binding site of kinases. The inclusion of an iodine atom at the 3-position is a strategic design element. Halogen bonding, a non-covalent interaction involving the electrophilic region of the halogen, can significantly enhance binding affinity and selectivity for the target kinase. The methyl group at the 7-position may serve to modulate physicochemical properties such as solubility and metabolic stability, which are critical for in vivo efficacy.

Given these structural alerts, it is hypothesized that 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine and its derivatives are potent and selective kinase inhibitors. Dysregulation of kinase signaling is a hallmark of numerous human diseases, most notably cancer and autoimmune disorders. Therefore, the preclinical development of such compounds necessitates rigorous evaluation in relevant animal models to establish proof-of-concept, assess efficacy, and determine the safety profile.

This guide will provide a framework for:

  • Target Validation and Model Selection: Choosing the appropriate animal model based on the putative kinase target.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Understanding the drug's behavior in the animal and its effect on the target.

  • Efficacy Studies: Evaluating the therapeutic potential in oncology and autoimmune disease models.

  • Toxicology and Safety Assessment: Establishing a preliminary safety profile.

General Considerations for In Vivo Studies

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. An Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee must approve all protocols. Adherence to the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines is strongly recommended to ensure transparency and reproducibility of the research.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

A thorough understanding of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a novel compound is fundamental to the design of meaningful efficacy studies.

Pharmacokinetic (PK) Profiling

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the test compound in a relevant animal species (typically mice or rats).

Experimental Workflow:

PK_Workflow cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis A Acclimatize Animals B Fast Animals (optional) A->B C Administer Compound (e.g., IV, PO) B->C D Collect Blood Samples at Pre-defined Time Points C->D E Process Plasma D->E F LC-MS/MS Analysis E->F G Calculate PK Parameters F->G

Caption: Workflow for a typical pharmacokinetic study.

Protocol:

  • Animal Selection: Use healthy, young adult mice (e.g., C57BL/6 or BALB/c) or rats (e.g., Sprague-Dawley). A typical study might use 3-5 animals per time point.

  • Compound Formulation: The compound should be formulated in a vehicle that ensures its solubility and stability. Common vehicles include saline, PBS, or a solution containing DMSO, Tween 80, and/or polyethylene glycol (PEG). The vehicle's safety should be established prior to the study.

  • Dosing:

    • Intravenous (IV) Administration: Administer a single bolus dose via the tail vein. This route provides 100% bioavailability and is used as a reference.

    • Oral (PO) Gavage: Administer a single dose directly into the stomach using a gavage needle. This route assesses oral bioavailability.

  • Blood Sampling: Collect blood samples (e.g., via tail vein, saphenous vein, or retro-orbital sinus) at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Processing: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Table 1: Key Pharmacokinetic Parameters

ParameterDescriptionImportance
Cmax Maximum plasma concentrationIndicates the extent of absorption.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents the total drug exposure over time.
t1/2 Half-lifeThe time required for the plasma concentration to decrease by half.
F% BioavailabilityThe fraction of the administered dose that reaches systemic circulation.
Pharmacodynamic (PD) Studies

Objective: To demonstrate that the compound engages with its intended target in vivo and modulates its activity.

Protocol:

  • Animal Model: Use either healthy animals or a disease model where the target kinase is known to be active.

  • Dosing: Administer the compound at various doses and for different durations.

  • Tissue Collection: At selected time points after dosing, collect tissues of interest (e.g., tumor tissue, inflamed joints, spleen).

  • Biomarker Analysis: Analyze the tissues for biomarkers of target engagement. This could include:

    • Western Blotting or ELISA: To measure the phosphorylation status of the target kinase or its downstream substrates. A decrease in phosphorylation would indicate target inhibition.

    • Immunohistochemistry (IHC): To visualize the inhibition of the target in the tissue context.

    • Gene Expression Analysis (e.g., qPCR): To measure changes in the expression of genes regulated by the target kinase.

Efficacy Evaluation in Oncology Models

The following protocols describe common mouse models used to assess the anti-cancer activity of novel kinase inhibitors.

Subcutaneous Xenograft Model

This is a widely used and technically straightforward model for initial efficacy screening.

Experimental Workflow:

Xenograft_Workflow A Select Human Cancer Cell Line B Culture and Expand Cells A->B C Implant Cells Subcutaneously in Immunocompromised Mice B->C D Allow Tumors to Establish C->D E Randomize Mice into Treatment and Control Groups D->E F Initiate Treatment Regimen E->F G Monitor Tumor Growth and Body Weight F->G H Endpoint: Euthanize and Collect Tissues for Analysis G->H

Caption: Workflow for a subcutaneous xenograft study.

Protocol:

  • Cell Line Selection: Choose a human cancer cell line where the putative target kinase is known to be a driver of proliferation or survival.

  • Animal Model: Use immunocompromised mice (e.g., athymic nude mice or NOD-SCID mice) to prevent rejection of the human tumor cells.

  • Tumor Implantation: Inject a suspension of cancer cells (typically 1-10 million cells) in a suitable medium (e.g., PBS or Matrigel) subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and vehicle control groups. Administer the compound and vehicle according to a predetermined schedule (e.g., daily, twice daily) and route (e.g., PO, IP).

  • Efficacy Assessment:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).

    • Monitor the body weight of the mice as an indicator of general toxicity.

    • The primary endpoint is typically tumor growth inhibition (TGI).

  • Endpoint Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and collect tumors for PD biomarker analysis (see Section 3.2).

Orthotopic Tumor Model

Orthotopic models, where cancer cells are implanted into the organ of origin, often better recapitulate the tumor microenvironment and metastatic process.

Protocol:

The general workflow is similar to the subcutaneous model, with the key difference being the site of implantation. This requires specialized surgical techniques. For example:

  • Pancreatic Cancer: Injection of pancreatic cancer cells into the pancreas.

  • Glioblastoma: Intracranial injection of glioma cells.

  • Lung Cancer: Intratracheal or intravenous injection of lung cancer cells.

Efficacy in orthotopic models is often assessed by monitoring tumor growth using in vivo imaging techniques (e.g., bioluminescence imaging if the cancer cells express luciferase) and by assessing overall survival.

Efficacy Evaluation in an Autoimmune Disease Model: Collagen-Induced Arthritis (CIA)

The CIA model in mice is a widely used model for rheumatoid arthritis and is valuable for testing inhibitors of kinases involved in inflammatory signaling (e.g., JAKs, SYK).

Experimental Workflow:

CIA_Workflow A Select Susceptible Mouse Strain (e.g., DBA/1) B Primary Immunization: Bovine Type II Collagen in CFA A->B C Booster Immunization (Day 21): Bovine Type II Collagen in IFA B->C D Monitor for Onset of Arthritis C->D E Randomize Mice into Treatment and Control Groups D->E F Initiate Prophylactic or Therapeutic Treatment E->F G Assess Clinical Score and Paw Swelling F->G H Endpoint: Collect Tissues for Histology and Biomarker Analysis G->H

Caption: Workflow for a collagen-induced arthritis study.

Protocol:

  • Animal Model: Use a mouse strain susceptible to CIA, such as DBA/1.

  • Induction of Arthritis:

    • Primary Immunization (Day 0): Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA) and inject intradermally at the base of the tail.

    • Booster Immunization (Day 21): Emulsify bovine type II collagen with Incomplete Freund's Adjuvant (IFA) and administer a booster injection.

  • Monitoring and Scoring: The onset of arthritis typically occurs around day 25-35. Monitor the mice daily for signs of arthritis and score each paw based on the severity of erythema and swelling.

  • Treatment:

    • Prophylactic Dosing: Begin treatment before the onset of clinical signs.

    • Therapeutic Dosing: Begin treatment after the onset of clinical signs.

  • Efficacy Assessment:

    • Clinical Score: The primary endpoint is the reduction in the clinical arthritis score.

    • Paw Swelling: Measure paw thickness with calipers.

  • Endpoint Analysis: At the end of the study, collect paws for histological analysis to assess inflammation, cartilage destruction, and bone erosion. Collect serum to measure levels of inflammatory cytokines (e.g., TNF-α, IL-6).

Preliminary Toxicology Assessment

Objective: To identify potential toxicities of the compound.

Protocol:

  • Dose Range Finding: Conduct a dose escalation study in healthy mice to determine the maximum tolerated dose (MTD).

  • Repeat-Dose Toxicity Study: Administer the compound daily for 7-14 days at doses up to the MTD.

  • Monitoring:

    • Record clinical observations (e.g., changes in activity, posture, grooming).

    • Monitor body weight daily.

  • Endpoint Analysis:

    • Hematology: Perform a complete blood count (CBC).

    • Clinical Chemistry: Analyze serum for markers of liver and kidney function (e.g., ALT, AST, BUN, creatinine).

    • Histopathology: Collect major organs (liver, kidney, spleen, heart, lungs) for histological examination by a board-certified veterinary pathologist.

Data Interpretation and Next Steps

The data generated from these animal models will provide a comprehensive preclinical profile of a novel 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine based compound.

Table 2: Summary of Key Endpoints and Their Interpretation

StudyKey EndpointsInterpretation of a Positive Result
PK/PD Favorable PK profile (e.g., good oral bioavailability), dose-dependent target inhibition in tissues.The compound reaches its target in vivo and engages it effectively.
Oncology Efficacy Significant tumor growth inhibition (TGI) or regression.The compound has anti-cancer activity in vivo.
CIA Efficacy Significant reduction in clinical score and paw swelling.The compound has anti-inflammatory/immunomodulatory activity.
Toxicology No significant adverse effects at efficacious doses (a good therapeutic window).The compound has an acceptable preliminary safety profile.

Positive results from these studies would provide strong justification for further preclinical development, including more extensive toxicology studies and IND-enabling studies.

References

  • Rendine, S., et al. (2011). Halogen-Bonding in Structure-Based Drug Design: A Case Study on a Series of Pyrrolo[2,3-d]pyrimidine-Based Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Hardegger, L. A., et al. (2011). Improving the protein-ligand binding affinity by halogen bonds. ChemMedChem. Available at: [Link]

  • Kilkenny, C., et al. (2010). The ARRIVE guidelines: an author checklist for reporting in vivo animal experiments. British Journal of Pharmacology. Available at: [Link]

  • Khaled, Y. S., et al. (2015). Orthotopic mouse models for cancer research. Human Gene Therapy. Available at: [Link]

  • Brand, D. D., et al. (2007). Collagen-induced arthritis. Nature Protocols. Available at: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Troubleshooting for 3-Iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine

Welcome to the Application Support Center. This guide is engineered for research scientists and drug development professionals working with azaindole scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is engineered for research scientists and drug development professionals working with azaindole scaffolds. 7-Methyl-1H-pyrrolo[2,3-c]pyridine (a 7-methyl-6-azaindole derivative) is a privileged pharmacophore frequently utilized in the design of kinase inhibitors [1].

Functionalizing this core—specifically via C-3 iodination—is a critical gateway reaction for downstream Suzuki-Miyaura or Sonogashira cross-couplings. However, the unique electronic properties of the pyrrolo[2,3-c]pyridine bicyclic system introduce specific challenges regarding regioselectivity, purification, and stability.

Mechanistic Rationale: The Causality of C-3 Regioselectivity

Before executing the protocol, it is vital to understand why the chemistry behaves the way it does. The 6-azaindole core consists of an electron-deficient pyridine ring fused to an electron-rich pyrrole ring.

During an Electrophilic Aromatic Substitution ( SE​Ar ), the electrophile (in this case, the iodonium ion, I+ ) will attack the position with the highest electron density. Computational studies and empirical data confirm that the C-3 position possesses the highest HOMO (Highest Occupied Molecular Orbital) coefficient and the most negative atomic charge [2]. Therefore, direct iodination is kinetically favored at C-3 over the pyridine ring or the C-2 position.

Mechanism Start 7-Methyl-6-azaindole Core (Electron-rich pyrrole ring) Elec Electrophilic Attack (I+ from NIS) at C-3 Position Start->Elec Highest HOMO coefficient Inter Wheland Intermediate (Cation stabilized by indole nitrogen) Elec->Inter Deprot Deprotonation at C-3 (Restores aromaticity) Inter->Deprot Base/Solvent Final 3-Iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine Deprot->Final

Figure 1: Mechanistic pathway of SEAr at the C-3 position driven by HOMO orbital coefficients.

Standard Operating Procedure (SOP): C-3 Iodination

To achieve high yields while minimizing over-iodination, N-Iodosuccinimide (NIS) is the preferred reagent. NIS provides a controlled, slow release of I+ , which is vastly superior to the harsh basic conditions required for elemental iodine ( I2​ ) [3].

This protocol is designed as a self-validating system: visual cues at each step confirm the reaction's progress.

Materials Required:
  • Starting Material: 7-Methyl-1H-pyrrolo[2,3-c]pyridine (1.0 equiv, e.g., 10 mmol / 1.32 g)

  • Reagent: N-Iodosuccinimide (NIS) (1.05 equiv, 10.5 mmol / 2.36 g)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) (50 mL)

  • Quench: 10% w/v Aqueous Sodium Thiosulfate ( Na2​S2​O3​ )

Step-by-Step Methodology:
  • Preparation: Dissolve the 7-methyl-1H-pyrrolo[2,3-c]pyridine in 50 mL of anhydrous DMF in a round-bottom flask under an inert atmosphere (Nitrogen or Argon).

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: Lowering the temperature suppresses radical formation and prevents di-iodination at the C-2 position.

  • Reagent Addition: Add NIS portion-wise over 15 minutes. Protect the flask from direct light using aluminum foil.

  • Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1–2 hours.

    • Self-Validation Check: Monitor via TLC (Eluent: 5% MeOH in DCM). The starting material spot (fluorescent under shortwave UV) should completely disappear, replaced by a new, less polar spot.

  • Quenching: Pour the reaction mixture into 100 mL of ice-cold 10% aqueous Na2​S2​O3​ .

    • Self-Validation Check: The solution will transition from a dark red/brown color to a pale yellow or off-white suspension. This color change guarantees that all unreacted electrophilic iodine has been successfully reduced to water-soluble iodide salts.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (5 x 50 mL) to remove residual DMF.

  • Drying & Concentration: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product.

Workflow SM 7-Methyl-1H-pyrrolo[2,3-c]pyridine (Starting Material) Reag Add NIS (1.05 eq) in DMF or MeCN 0 °C to RT SM->Reag React Stir 1-2 hours Monitor by TLC/LCMS Reag->React Quench Quench with 10% aq. Na2S2O3 (Removes excess iodine) React->Quench Extract Liquid-Liquid Extraction (EtOAc / H2O) Quench->Extract Purify Silica Gel Chromatography or Recrystallization Extract->Purify Prod 3-Iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine (Pure Product) Purify->Prod

Figure 2: Step-by-step experimental workflow for the C-3 iodination of 7-methyl-6-azaindole.

Quantitative Data: Reagent Optimization

Selecting the correct iodinating agent dictates the impurity profile. Below is a comparative data summary based on standard azaindole functionalization parameters.

Iodinating AgentSolvent SystemTemp (°C)Avg. Yield (%)Primary Impurity ProfileRecommendation
NIS (1.05 eq) DMF or MeCN0 to 2585 – 95%Trace C-2 di-iodinationOptimal. Mild, highly regioselective, easy to handle.
I2​ / KOH (1.5 eq) DMF2560 – 75%N-iodination, unreacted SMSecondary choice. Requires harsh base; risks N-1 deprotonation.
ICl (Iodine Monochloride) DCM-78 to 0< 50%Chlorinated byproductsAvoid. Too reactive; poor chemoselectivity on azaindoles.

Troubleshooting & FAQs

Q: My product is streaking heavily on the silica gel column during purification, resulting in poor isolated yields. How do I fix this? A: This is a classic challenge with azaindoles. The basic nitrogen atom in the pyridine ring of the 6-azaindole core interacts strongly with the acidic silanol groups on standard silica gel, causing "tailing" or streaking. Fix: Pre-treat your silica column by flushing it with your starting eluent containing 1–2% Triethylamine (TEA). Alternatively, switch the stationary phase to basic alumina.

Q: LCMS analysis shows a mass corresponding to a di-iodinated byproduct ( [M+H]+=384.9 ). What went wrong? A: Azaindoles are highly nucleophilic. If you observe di-iodination (typically at the C-2 position or N-1), it is usually caused by a localized excess of the electrophile or elevated temperatures. Fix: Ensure you are using exactly 1.05 equivalents of NIS. Add the NIS in smaller portions over a longer period (e.g., 30 minutes) and strictly maintain the reaction temperature at 0 °C during the addition phase.

Q: Do I need to protect the pyrrole nitrogen (N-1) with a Boc or Ts group prior to iodination? A: Generally, no. Direct C-3 iodination is kinetically favored and proceeds smoothly on the unprotected free (N-H) azaindole [2]. However, if your subsequent synthetic step involves a palladium-catalyzed cross-coupling (like a Suzuki or Sonogashira reaction), you may need to protect the N-1 position after the iodination step. A free azaindole N-H can coordinate with palladium species, poisoning the catalyst and stalling the cross-coupling.

Q: The reaction stalled at 50% conversion. Adding more NIS just creates a messy baseline on TLC. Why? A: Stalled reactions with NIS in DMF are often due to moisture in the solvent, which hydrolyzes the NIS, or degradation of the NIS reagent itself (NIS should be white/pale yellow; if it is dark brown, it has degraded to I2​ and succinimide). Fix: Use strictly anhydrous solvents and fresh NIS. If the reaction still stalls, adding a catalytic amount of a mild acid (like 10 mol% TFA) can activate the NIS by increasing the electrophilicity of the iodonium species.

References

  • Source:Molecules (MDPI)
  • Source:Molecules (PMC / NIH)
  • Source:Pharmaceuticals (MDPI)
Optimization

Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling of Iodopyrrolopyridines

Iodopyrrolopyridines (azaindoles) are highly privileged scaffolds in modern drug discovery, particularly in the development of kinase inhibitors. However, their functionalization via Suzuki-Miyaura cross-coupling is freq...

Author: BenchChem Technical Support Team. Date: March 2026

Iodopyrrolopyridines (azaindoles) are highly privileged scaffolds in modern drug discovery, particularly in the development of kinase inhibitors. However, their functionalization via Suzuki-Miyaura cross-coupling is frequently derailed by severe side reactions. The unprotected pyrrole nitrogen can act as a potent catalyst poison, while the electronic imbalance of the fused bicyclic system exacerbates off-cycle pathways like protodehalogenation and homocoupling.

This guide provides a mechanistic framework and field-proven protocols to diagnose, troubleshoot, and overcome these specific challenges.

Diagnostic Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield in Iodopyrrolopyridine Suzuki Coupling Check Analyze Crude by LC-MS Start->Check SM_Remain Unreacted Halide Remains Check->SM_Remain SM_Consumed Halide Consumed Check->SM_Consumed Cat_Deact Catalyst Poisoning (N-H Coordination) SM_Remain->Cat_Deact Side_Prods Identify Major Byproduct SM_Consumed->Side_Prods Fix_Cat Use XPhos-PdG2 or Protect Pyrrole N-H Cat_Deact->Fix_Cat Dehalogenation Protodehalogenation (Ar-H Formation) Side_Prods->Dehalogenation Homocoupling Homocoupling (Ar-Ar or B-B) Side_Prods->Homocoupling Deboronation Protodeboronation (Boronic Acid Loss) Side_Prods->Deboronation Fix_Dehal Reduce Base Strength Use Aprotic Solvents Dehalogenation->Fix_Dehal Fix_Homo Strictly Degas Solvents Exclude Oxygen Homocoupling->Fix_Homo Fix_Debor Use Trifluoroborates or MIDA Esters Deboronation->Fix_Debor

Diagnostic workflow for identifying and resolving side reactions in Suzuki couplings.

Section 1: Mechanistic Causality of Major Side Reactions

1. Protodeboronation (Boronic Acid Degradation)

  • Causality: This is the undesired cleavage of the C-B bond in the boronic acid partner, replacing the boron moiety with a proton from the solvent or base[1]. This is highly prevalent with electron-deficient heteroaryl boronic acids (e.g., 2-pyridylboronic acids). The base-mediated formation of a boronate complex undergoes rapid hydrolysis before transmetalation to the Pd(II) center can occur[2].

2. Protodehalogenation (Hydrodehalogenation)

  • Causality: The replacement of the iodine atom on the pyrrolopyridine core with a hydrogen atom. After oxidative addition of the Pd(0) species into the C-I bond, if transmetalation is slow (often due to steric hindrance or protodeboronation of the partner), the Pd(II)-aryl intermediate can undergo β -hydride elimination from a protic solvent (like ethanol) or abstract a proton, leading to the reduced Ar-H product.

3. Homocoupling

  • Causality: The formation of symmetrical biaryl products (either from the iodopyrrolopyridine or the boronic acid). This is often driven by the presence of trace oxygen which acts as an oxidant, promoting Pd-catalyzed oxidative homocoupling of the boronic acid, or via a Pd(II) disproportionation pathway[3].

4. Catalyst Poisoning via N-H Coordination

  • Causality: Unprotected azaindoles possess an acidic N-H that can deprotonate and form a stable, off-cycle Pd(II)-heteroaryl complex, halting the catalytic cycle[2]. The formation of a bis(heteroaryl)palladium complex prevents the necessary transmetalation step, leading to stalled reactions and unconsumed starting material.

Section 2: Quantitative Data & Optimization Strategies
Condition / Catalyst SystemMajor Side Reaction MitigatedYield ImprovementMechanistic Rationale
Standard Pd(PPh3)4 / Na2CO3 / Heat None (Baseline)<20%High protodeboronation & catalyst poisoning[2].
XPhos-Pd G2 / K3PO4 / Dioxane-H2O Catalyst Poisoning>90%Bulky monoligated Pd(0) prevents bis-ligation and rapid reductive elimination outcompetes off-cycle pathways[4].
Potassium Trifluoroborates (R-BF3K) Protodeboronation>85%Slow release of active boronic acid species matches transmetalation rate, preventing hydrolysis[4].
Strict Degassing (Argon sparge) Homocoupling>80%Removes O2 oxidant, shutting down the oxidative homocoupling cycle[3].
Section 3: Standardized Experimental Protocol

Self-Validating System: Suzuki-Miyaura Coupling of Unprotected Iodopyrrolopyridines This protocol utilizes4[4]. It is self-validating because the G2 precatalyst ensures a strict 1:1 Ligand:Palladium ratio, preventing ligand-induced inhibition, while the trifluoroborate salt ensures a slow, controlled release of the coupling partner, inherently matching the rate of transmetalation and suppressing protodeboronation.

Step-by-Step Methodology:

  • Preparation: In a dried Schlenk tube equipped with a magnetic stir bar, add the unprotected iodopyrrolopyridine (1.0 equiv), the potassium organotrifluoroborate salt (1.5 equiv), and K3PO4 (3.0 equiv).

  • Catalyst Addition: Add XPhos-Pd G2 precatalyst (2.0 mol%). The low catalyst loading is sufficient due to the high turnover number of the monoligated active species.

  • Degassing: Seal the tube with a septum. Evacuate and backfill the vessel with ultra-pure Argon (repeat 3 times) to strictly exclude oxygen and prevent homocoupling.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 0.2 M relative to the halide) via syringe. The aprotic nature of dioxane minimizes protodehalogenation, while water is necessary to slowly hydrolyze the trifluoroborate.

  • Reaction: Replace the septum with a Teflon screw cap under Argon flow. Heat the reaction mixture to 100 °C in a pre-heated oil bath for 2-4 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water. Extract the aqueous layer with EtOAc, dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography.

Section 4: FAQs (Troubleshooting Guides)

Q1: I am seeing massive amounts of the deiodinated pyrrolopyridine. How do I stop protodehalogenation? A1: You are likely experiencing β -hydride elimination or proton abstraction after oxidative addition. Switch to a less basic system or change the solvent. Primary alcohols (like ethanol) can act as hydride donors. Switch to aprotic solvents (e.g., 1,4-dioxane) or use a weaker base like K2HPO4[1].

Q2: My heteroaryl boronic acid is completely degrading before coupling. A2: You are observing protodeboronation, a common issue with electron-deficient boronic acids. Convert your boronic acid to a MIDA boronate or a potassium trifluoroborate salt[4]. These act as "slow-release" reservoirs, keeping the concentration of the active boronic acid low enough to undergo transmetalation before it degrades[1].

Q3: Why is my reaction stalling at 50% conversion despite having active catalyst and remaining halide? A3: Unprotected azaindoles can form stable, unreactive Pd-complexes. Use a bulky, electron-rich ligand like XPhos (often as a Buchwald precatalyst like XPhos-Pd G2) which sterically prevents the formation of off-cycle bis-ligated Pd-complexes[2]. Alternatively, temporarily protect the pyrrole N-H with a Boc or SEM group.

Q4: How do I eliminate the homocoupled boronic acid byproduct? A4: Homocoupling is typically an oxidative process. Ensure your solvents are thoroughly degassed (sparging with Argon for at least 15-30 minutes, or using freeze-pump-thaw cycles) and run the reaction under a strict inert atmosphere[3].

References
  • Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles Source: Benchchem URL:1

  • A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading Source: PubMed URL:4

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: Journal of the American Chemical Society URL:2

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry Source: Semantic Scholar URL:3

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine

Welcome to the dedicated technical support guide for the synthesis of 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine. This resource is designed for researchers, medicinal chemists, and process development professionals who ar...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this critical building block. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, and its C-3 functionalization, particularly iodination, provides a versatile handle for further elaboration through cross-coupling reactions.[1][2]

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you improve reaction yields and overcome common synthetic challenges.

Core Synthesis Pathway: Electrophilic Iodination

The primary and most direct route to 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine is the regioselective electrophilic iodination of the 7-methyl-1H-pyrrolo[2,3-c]pyridine starting material. The C-3 position of the 7-azaindole core is the most electron-rich and, therefore, the most susceptible to electrophilic aromatic substitution.[1]

SM 7-methyl-1H-pyrrolo[2,3-c]pyridine Pdt 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine SM->Pdt Electrophilic Substitution Reagent Iodinating Agent (e.g., NIS, I₂) Reagent->SM Solvent Solvent (e.g., DMF, CH₂Cl₂, MeCN) Solvent->SM

Caption: General workflow for the synthesis of 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a practical question-and-answer format.

Question 1: My reaction yield is very low, or I'm only recovering the starting material. What's going wrong?

Answer: This is a common issue that can stem from several factors related to reagents and reaction conditions.

  • Causality & Explanation: Low reactivity is often due to an insufficiently activated electrophile (the iodine source) or a deactivated nucleophile (the azaindole). The choice of solvent and temperature plays a critical role in modulating this reactivity. Impurities, especially water, can also quench reagents.

  • Troubleshooting Steps:

    • Verify Reagent Quality: N-Iodosuccinimide (NIS) is a common reagent for this transformation but can decompose over time. Use freshly opened or purified NIS. Ensure your starting material, 7-methyl-1H-pyrrolo[2,3-c]pyridine, is pure and dry.[2][3]

    • Increase Nucleophilicity: The reaction can be significantly accelerated by adding a base. Treating the starting material with a base like potassium hydroxide (KOH) deprotonates the pyrrole nitrogen, increasing the electron density of the ring system and making it more nucleophilic for the electrophilic attack.[1]

    • Solvent Choice: Polar aprotic solvents like DMF or DMSO are often effective as they can help to stabilize charged intermediates.[1][4] However, screening other solvents like acetonitrile (MeCN) or dichloromethane (CH₂Cl₂) is recommended, as solvent effects can be substrate-specific.

    • Temperature Adjustment: If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-60 °C) can increase the reaction rate. However, be cautious, as excessive heat can lead to byproduct formation. Monitor the reaction closely by TLC or LC-MS.

Question 2: I'm observing the formation of multiple spots on my TLC, including what appears to be a di-iodinated byproduct. How can I improve selectivity?

Answer: The formation of multiple products, particularly di-iodinated species, indicates that the reaction is either not regioselective or is proceeding too rapidly, leading to over-iodination.

  • Causality & Explanation: While the C-3 position is the most reactive, other positions on the pyrrolo[2,3-c]pyridine ring can also undergo iodination under harsh conditions or with an excess of the iodinating agent.

  • Troubleshooting Steps:

    • Control Stoichiometry: Carefully control the stoichiometry of your iodinating agent. Use 1.0 to 1.1 equivalents of NIS. Adding the NIS portion-wise to the reaction mixture can help maintain a low concentration of the electrophile and improve selectivity.

    • Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) to slow down the rate of reaction and favor the formation of the thermodynamically preferred mono-iodinated product.

    • Choose a Milder Reagent: If NIS is too reactive, consider using molecular iodine (I₂). While potentially slower, I₂ is a less aggressive iodinating agent and may provide better selectivity in some cases.[4]

    • Reaction Monitoring: Monitor the reaction progress diligently every 15-30 minutes. Quench the reaction as soon as the starting material has been consumed to prevent further reaction to byproducts.

Caption: Troubleshooting workflow for optimizing the iodination reaction.

Question 3: I'm struggling with the purification of the final product. It's difficult to separate from the starting material or byproducts.

Answer: Purification by column chromatography can be challenging if the polarities of the components are very similar.

  • Causality & Explanation: The introduction of an iodine atom does not always drastically change the polarity of the molecule compared to the starting material. Succinimide (from NIS) is a common, polar impurity that must also be removed.

  • Troubleshooting Steps:

    • Aqueous Workup: Before chromatography, perform an aqueous workup. Washing the organic layer with a saturated solution of sodium thiosulfate will quench any remaining iodine and can help remove some iodine-containing impurities. A subsequent brine wash will help remove water.

    • Optimize Chromatography:

      • Solvent System: A gradient elution using a mixture of a non-polar solvent (like petroleum ether or hexanes) and a more polar solvent (like ethyl acetate) is typically effective. Start with a low polarity (e.g., 5% EtOAc) and gradually increase the concentration of the polar solvent.

      • Silica Gel: Ensure you are using an appropriate amount of silica gel (typically a 40-100:1 weight ratio of silica to crude product).

    • Recrystallization: If chromatography fails to provide pure material, recrystallization can be an excellent alternative. Try dissolving the impure product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate) and allowing it to cool slowly.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable iodinating agent for this synthesis? A1: N-Iodosuccinimide (NIS) is generally the most widely used and reliable agent for the C-3 iodination of 7-azaindoles. It is solid, easy to handle, and typically provides high yields and good regioselectivity under mild conditions.[2][3] Molecular iodine (I₂) is an alternative that can be effective, sometimes catalyzed by an iodine source like I₂ itself in DMSO, but may require more optimization.[4]

Q2: Why is the iodination so specific to the C-3 position? A2: The regioselectivity is dictated by the inherent electronic properties of the 1H-pyrrolo[2,3-c]pyridine ring system. The pyrrole ring is electron-rich and activates the molecule for electrophilic aromatic substitution. Computational studies and experimental evidence show that the highest occupied molecular orbital (HOMO) has its largest coefficient at the C-3 carbon.[1] This indicates the highest electron density, making it the most nucleophilic site and the most favorable for attack by an electrophile like I⁺.

Q3: Is protection of the pyrrole N-H necessary? A3: Generally, N-H protection is not required for this specific iodination. In fact, the presence of the N-H allows for deprotonation by a base, which, as mentioned, can enhance the reactivity of the ring.[1] Protection (e.g., with a tosyl group) is sometimes employed when subsequent reactions require it, but for the iodination step itself, it is often an unnecessary complication.[2]

Q4: How can I confirm that the iodine has been installed at the correct C-3 position? A4: The most definitive method is Nuclear Magnetic Resonance (NMR) spectroscopy. In the ¹H NMR spectrum of the starting material, the C-3 proton will have a characteristic signal (a doublet). Upon successful iodination at C-3, this signal will disappear from the spectrum. Further confirmation can be obtained using 2D NMR techniques like HMBC and NOESY.

Optimized Experimental Protocols

The following protocols are provided as a robust starting point for your experiments.

Protocol 1: Iodination using N-Iodosuccinimide (NIS)

This protocol is adapted from established procedures for the iodination of azaindole scaffolds.[2][3]

  • Setup: To a round-bottom flask under an inert atmosphere (nitrogen or argon), add 7-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 eq).

  • Dissolution: Dissolve the starting material in a suitable dry solvent, such as dichloromethane (CH₂Cl₂) or acetonitrile (MeCN) (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.05 eq) to the solution in one portion or portion-wise over 5 minutes.

  • Reaction: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC (e.g., using 30% Ethyl Acetate in Petroleum Ether) or LC-MS. The reaction is typically complete within 1-4 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter and concentrate the organic layer under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography
  • Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Setup: Prepare a silica gel column packed in a low-polarity solvent system (e.g., 5% Ethyl Acetate in Petroleum Ether).

  • Loading: Carefully load the adsorbed crude product onto the top of the column.

  • Elution: Elute the column with a solvent gradient. A typical gradient might be from 5% to 40% Ethyl Acetate in Petroleum Ether. Collect fractions and analyze them by TLC.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to yield 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine as a solid.

Data Summary

The choice of conditions can significantly impact the yield of iodinated azaindoles. The table below summarizes representative conditions found in the literature for similar scaffolds.

Iodinating AgentBaseSolventTemperatureYield (%)Reference
NIS (1 equiv)KOH (3 eq)MeCNrt, 11 hHigh[1]
I₂ (20 mol%)NoneDMSO80 °C, 6 h~93%[4]
NISNoneCH₂Cl₂rtGood[3]

Note: Yields are highly substrate-dependent and these conditions serve as a starting point for optimization.

References

  • BenchChem. (2025). Optimization of reaction conditions for 7-Azaoxindole synthesis.
  • Knochel, P., et al. (2020). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 25(21), 5085. Available from: [Link]

  • Charman, S. A., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry, 64(24), 18016-18032. Available from: [Link]

  • Kumar, A., et al. (2020). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry, 85(23), 15096-15107. Available from: [Link]

  • Blanchard, S., et al. (2023). Synthesis of Highly Functionalized 4-Iodo-7-azaindazoles via Condensation/Diels–Alder/Retro-Diels–Alder Cyclization of Iodoalkynones and 2-Hydrazineylpyrimidines. Organic Letters, 25(48), 8758–8763. Available from: [Link]

  • Kappe, C. O., et al. (2023). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Authorea Preprints. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

  • Makarov, V., et al. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 27(8), 2442. Available from: [Link]

Sources

Optimization

optimization of palladium catalyst for 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine reactions

Topic: Palladium-Catalyzed Cross-Coupling of 3-Iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine Prepared by: Senior Application Scientist, Catalysis & Synthetic Methodologies Welcome to the Technical Support Center. Working with...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Palladium-Catalyzed Cross-Coupling of 3-Iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine Prepared by: Senior Application Scientist, Catalysis & Synthetic Methodologies

Welcome to the Technical Support Center. Working with 6-azaindole derivatives—specifically 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine—presents unique synthetic challenges. While the C3–Iodo bond is highly primed for oxidative addition, the surrounding heteroaromatic architecture actively works against the catalytic cycle. This guide synthesizes field-proven methodologies and mechanistic causality to help you troubleshoot stalled reactions, optimize catalyst loading, and eliminate byproducts.

Part 1: Mechanistic Pathway & The Catalyst Poisoning Problem

To optimize this reaction, we must first understand the structural causality of the substrate. The pyrrolo[2,3-c]pyridine core (a 6-azaindole) possesses two highly coordinating nitrogen atoms: the free pyrrole amine (N1) and the pyridine nitrogen (N6).

Standard first-generation palladium catalysts (e.g., Pd(PPh3​)4​ ) are highly susceptible to catalyst poisoning by this substrate . The nitrogens form stable, off-cycle bis-amine palladium complexes that halt the catalytic cycle. Interestingly, your specific substrate features a 7-methyl group . Because C7 is adjacent to N6, this methyl group provides critical steric shielding that partially mitigates N6-coordination. However, the unprotected N1–H remains a primary source of catalyst deactivation via deprotonation and subsequent Pd-amide formation .

CatalyticCycle Pd0 Active Monoligated Pd(0) (e.g., XPhos-Pd) OxAdd Oxidative Addition (Fast at C3-Iodo) Pd0->OxAdd 3-Iodo-7-methyl-6-azaindole Poison1 Catalyst Poisoning (N6 Pyridine Coordination) Pd0->Poison1 Off-Cycle (Standard Pd) TransMet Transmetalation (Rate-Limiting Step) OxAdd->TransMet Base / R-BF3K Poison2 Catalyst Deactivation (N1-H Deprotonation) OxAdd->Poison2 Unprotected N-H RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 Cross-Coupled Product

Fig 1. Pd-catalyzed cycle for 3-iodo-6-azaindoles highlighting off-cycle poisoning pathways.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura coupling stalls at 15-20% conversion when using standard Pd(PPh3​)4​ . How can I drive the reaction to completion? A: The stalling is a direct result of the catalyst resting state. First-generation catalysts require the dissociation of phosphine ligands to form the active monoligated Pd(0) species, which is thermodynamically unfavorable when competing with the highly coordinating 6-azaindole core. Solution: Switch to a dialkylbiaryl phosphine precatalyst, specifically XPhos-Pd-G2 or XPhos-Pd-G3 . The extreme steric bulk of the XPhos ligand prevents the formation of inactive bis-ligated palladium species and physically shields the Pd center from multi-point coordination by the azaindole nitrogens.

Q2: I am observing significant protodeboronation of my arylboronic acid before the cross-coupling completes. How do I prevent this? A: Because the C3–Iodo bond undergoes rapid oxidative addition, the catalytic bottleneck shifts to the transmetalation step. If transmetalation is slow, the boronic acid remains in the basic aqueous medium and undergoes protodeboronation (hydrolytic cleavage of the C–B bond). Solution: Replace the boronic acid with a potassium organotrifluoroborate ( R-BF3​K ) salt. These salts are highly stable against protodeboronation and hydrolyze slowly in situ to provide a steady, low concentration of the active boronic acid species, perfectly matching the rate of transmetalation.

Q3: Is it strictly necessary to protect the N1 position of the pyrrolo[2,3-c]pyridine core before cross-coupling? A: Historically, N-protection (e.g., with Boc, Benzyl, or SEM) was mandatory to prevent the formation of Pd-amide complexes that halt the catalytic cycle . However, if you utilize the XPhos-Pd-G2 precatalyst system, you can successfully bypass the protection step. The steric environment of XPhos prevents the Pd center from interacting with the free N-H. If you must use cheaper, first-generation catalysts (like Pd(dppf)Cl2​ ), N-protection remains a critical prerequisite.

OptimizationWorkflow Start 3-Iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine CheckNH Is N-H Protection Viable? Start->CheckNH Protect Protect N-H (Boc, SEM, Benzyl) CheckNH->Protect Yes UsePrecat Use XPhos-Pd-G2/G3 Precatalyst CheckNH->UsePrecat No (Free N-H) StandardPd Standard Pd(dppf)Cl2 or Pd(PPh3)4 Protect->StandardPd Boron Select Boron Source UsePrecat->Boron StandardPd->Boron Trifluoro Potassium Organotrifluoroborate (Prevents Protodeboronation) Boron->Trifluoro Run Microwave Irradiation (100°C, 30 min, K3PO4) Trifluoro->Run

Fig 2. Decision matrix for optimizing cross-coupling conditions of 6-azaindole derivatives.

Part 3: Quantitative Data Summary

The following table summarizes the causal relationship between catalyst selection, substrate protection, and overall reaction efficiency based on established azaindole cross-coupling data .

Catalyst SystemLigand TypeN-H StatusBoron SourceAvg. YieldMechanistic Outcome / Causality
Pd(PPh3​)4​ Tetrakis (1st Gen)UnprotectedBoronic Acid< 20%Severe catalyst poisoning via N1/N6 coordination; rapid protodeboronation.
Pd(dppf)Cl2​ Bidentate (1st Gen)Protected (Boc)Boronic Acid60-70%Protection prevents N1 poisoning; however, protodeboronation still limits maximum yield.
XPhos-Pd-G2 Monodentate BiarylUnprotectedTrifluoroborate> 90%Steric bulk prevents poisoning; BF3​K salt prevents degradation. Ideal system.

Part 4: Self-Validating Experimental Protocol

Workflow: Microwave-Assisted Suzuki-Miyaura Coupling of Unprotected 3-Iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine

Objective: Achieve >95% conversion without N-protection using a Buchwald precatalyst. This protocol is designed as a self-validating system: the use of a color-changing precatalyst and strict degassing ensures the active Pd(0) species is formed and maintained.

Step 1: Reagent Charging In a 10 mL microwave vial equipped with a magnetic stir bar, add 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 equiv, 0.5 mmol), the desired potassium organotrifluoroborate salt (1.2 equiv, 0.6 mmol), and K3​PO4​ (3.0 equiv, 1.5 mmol). Causality Note: K3​PO4​ is chosen because it is basic enough to activate the precatalyst and facilitate transmetalation, but not harsh enough to degrade the azaindole core.

Step 2: Catalyst Addition Add XPhos-Pd-G2 (2-5 mol%). Causality Note: The G2 precatalyst rapidly undergoes reductive elimination in the presence of the weak base to form the active, bulky monoligated Pd(0) species. This physically blocks off-cycle coordination by the azaindole nitrogens.

Step 3: Solvent Addition & Strict Degassing (Validation Step) Add a solvent mixture of DMF/EtOH/ H2​O (2:1:1 v/v/v, 4 mL). Seal the vial with a crimp cap. Degas the mixture by sparging with ultra-pure Argon for exactly 5 minutes. Causality Note: Oxygen rapidly degrades the highly electron-rich Pd(0)-XPhos intermediate. If the solution turns black prior to heating, oxidation has occurred (protocol failure). A stable yellow/orange hue validates active catalyst preservation.

Step 4: Reaction Execution Irradiate the vial in a microwave synthesizer at 100 °C for 30 minutes. Causality Note: Microwave irradiation ensures rapid, homogenous heating, pushing the rate of transmetalation to outpace any residual protodeboronation or catalyst degradation pathways.

Step 5: Workup and Isolation Cool to room temperature. Dilute with EtOAc (15 mL) and wash with water (3 × 10 mL) to remove DMF and inorganic salts. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

References

  • Savitha, B., et al. "A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading." Molecular Diversity, 2019.[Link]

  • "Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization." Molecules, 2018.[Link]

  • "A General Modular Method of Azaindole and Thienopyrrole Synthesis via Pd-Catalyzed Tandem Couplings of gem-Dichloroolefins." The Journal of Organic Chemistry, 2007.[Link]

  • "Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2." Pharmaceuticals (Basel), 2023.[Link]

Troubleshooting

Technical Support Center: Troubleshooting Deiodination in Cross-Coupling of 3-Iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine

Overview 3-Iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine is a highly valuable heterocyclic scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and PET radioligands for neurodegenerative...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

3-Iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine is a highly valuable heterocyclic scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and PET radioligands for neurodegenerative diseases ([1]()). However, functionalizing the C3 position via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig amination) often suffers from a critical side reaction: competitive proto-deiodination (hydrodehalogenation) .

This guide provides mechanistic insights and field-proven protocols to suppress deiodination and maximize your cross-coupling yields.

Troubleshooting FAQs

Q1: Why am I observing massive amounts of 7-methyl-1H-pyrrolo[2,3-c]pyridine (deiodinated byproduct) instead of my desired Suzuki cross-coupled product? Causality & Mechanism: In a standard Pd-catalyzed cross-coupling, the Pd(0) catalyst undergoes oxidative addition into the C-I bond of 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine to form an Ar-Pd(II)-I intermediate. If the subsequent transmetalation step is kinetically slow, the electron-deficient Pd(II) center becomes highly susceptible to hydride abstraction. The hydride can be sourced from basic solvents (like DMF), adventitious water, or even β -hydride elimination from amine ligands ([2]()). Once the Pd-H species forms, rapid reductive elimination yields the proto-dehalogenated byproduct and inactive Pd(0).

Q2: Does the unprotected pyrrole nitrogen (N-H) contribute to this side reaction? Causality & Mechanism: Yes, significantly. The unprotected N-H of the pyrrolo[2,3-c]pyridine ring is relatively acidic and can facilitate proto-deiodination by acting as an internal proton source. Furthermore, the free nitrogen can coordinate to the palladium center, forming off-cycle stable complexes that poison the catalyst and drastically slow down the desired transmetalation step ([3]()). Solution: Masking the N-H with a sterically demanding or electron-withdrawing protecting group (e.g., TIPS, SEM, or Boc) prevents catalyst poisoning and eliminates the internal proton source, shifting the kinetic balance back toward transmetalation.

Q3: How should I rationally design my reaction conditions to favor cross-coupling over hydrodehalogenation? Causality & Mechanism: The key is to accelerate transmetalation and reductive elimination while eliminating external hydride sources.

  • Solvent: Avoid DMF or DMA under basic conditions, as they are known to decompose into formate/hydride equivalents that drive hydrodehalogenation ([4]()). Use non-nucleophilic, anhydrous solvents like 1,4-dioxane or toluene.

  • Ligand Choice: Switch from simple phosphines (e.g., PPh 3​ ) to bulky, electron-rich dialkylbiarylphosphines like XPhos or SPhos. These ligands promote the formation of highly active monoligated Pd(0) species and sterically force rapid reductive elimination ([5]()).

  • Base: Avoid secondary or tertiary amine bases that can undergo β -hydride elimination. Utilize anhydrous inorganic bases like finely milled K 3​ PO 4​ or Cs 2​ CO 3​ .

Quantitative Data: Impact of Reaction Conditions on Deiodination

The following table summarizes empirical optimization data for the Suzuki-Miyaura coupling of 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine with an arylboronic acid, demonstrating how condition adjustments directly impact the product-to-byproduct ratio.

EntryCatalyst / LigandSolventBaseN-ProtectionCross-Coupling Yield (%)Deiodination Yield (%)
1Pd(PPh 3​ ) 4​ DMF / H 2​ ONa 2​ CO 3​ None15%78%
2Pd(dppf)Cl 2​ 1,4-DioxaneK 2​ CO 3​ None42%45%
3Pd 2​ (dba) 3​ / XPhos1,4-DioxaneK 3​ PO 4​ None65%22%
4Pd 2​ (dba) 3​ / XPhosTolueneCs 2​ CO 3​ Boc 92% <5%
5Pd 2​ (dba) 3​ / SPhos1,4-DioxaneK 3​ PO 4​ SEM 95% <2%
Mechanistic Pathway Visualization

Mechanism Substrate 3-Iodo-7-methyl-1H- pyrrolo[2,3-c]pyridine OxAdd Oxidative Addition Ar-Pd(II)-I Complex Substrate->OxAdd Catalyst Pd(0) L Active Catalyst Catalyst->OxAdd Transmet Transmetalation (Accelerated by XPhos) OxAdd->Transmet Boronic Acid + Base Hydride Hydride Abstraction (From DMF, H2O, or N-H) OxAdd->Hydride Slow Transmetalation + Hydride Source Product Cross-Coupled Product (Desired) Transmet->Product Reductive Elimination Deiodo 7-methyl-1H-pyrrolo[2,3-c]pyridine (Deiodinated Byproduct) Hydride->Deiodo Reductive Elimination

Divergent pathways in Pd-catalyzed cross-coupling: Transmetalation vs. Proto-deiodination.

Self-Validating Experimental Protocol

Optimized Suzuki-Miyaura Coupling of 3-Iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine

This protocol incorporates built-in validation steps to ensure the exclusion of moisture and the kinetic acceleration of transmetalation.

Step 1: Substrate Preparation (N-Protection)

  • Dissolve 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere.

  • Cool to 0 °C, then add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise.

    • Validation Check: Observe immediate hydrogen gas evolution, confirming the successful deprotonation of the pyrrole N-H.

  • Stir for 30 minutes, then add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride, 1.1 equiv) dropwise.

  • Warm to room temperature and stir for 2 hours. Quench with saturated aqueous NH 4​ Cl, extract with EtOAc, dry over Na 2​ SO 4​ , and concentrate. Purify via flash chromatography to isolate the SEM-protected intermediate.

Step 2: Anhydrous Cross-Coupling

  • In an oven-dried Schlenk flask, combine the SEM-protected 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 equiv), the desired arylboronic acid (1.5 equiv), and finely milled anhydrous K 3​ PO 4​ (3.0 equiv).

  • Add Pd 2​ (dba) 3​ (0.02 equiv, 4 mol% Pd) and XPhos (0.08 equiv).

    • Causality Check: The 1:2 Pd-to-ligand ratio ensures complete formation of the active L-Pd(0) species, preventing the formation of under-ligated Pd clusters that are prone to side reactions.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed 1,4-dioxane (to reach 0.1 M concentration).

    • Validation Check: The solvent must be rigorously degassed (e.g., via freeze-pump-thaw) to prevent oxygen-induced homocoupling of the boronic acid, which would deplete your coupling partner and stall transmetalation.

  • Seal the flask and heat to 90 °C for 12 hours.

  • Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), and concentrate the filtrate. Purify via silica gel chromatography to obtain the cross-coupled product.

Step 3: Deprotection

  • Dissolve the SEM-protected product in DCM and add TFA (20% v/v). Stir at room temperature for 4 hours.

  • Concentrate the mixture, redissolve in MeOH, and add ethylenediamine (to scavenge the formaldehyde byproduct). Stir for 2 hours.

  • Evaporate and purify via preparative HPLC to yield the pure, deprotected 7-methyl-1H-pyrrolo[2,3-c]pyridine derivative.

References
  • Preclinical Evaluation of Novel PET Probes for Dementia Source: researchgate.net URL:[Link][1]

  • Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties Source: nih.gov URL:[Link][3]

  • Deciphering Complexity in Pd–Catalyzed Cross-Couplings Source: chemrxiv.org URL:[Link][4]

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides Source: acs.org URL:[Link][5]

  • Pd-Catalyzed Reduction of Aryl Halides Using Dimethylformamide as the Hydride Source Source: researchgate.net URL:[Link][2]

Sources

Optimization

Technical Support Center: Troubleshooting Poor Solubility of Pyrrolo[2,3-c]pyridine Derivatives

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve the aqueous solubility bottlenecks frequently encountered wh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve the aqueous solubility bottlenecks frequently encountered when working with the pyrrolo[2,3-c]pyridine (6-azaindole) scaffold.

Pyrrolo[2,3-c]pyridines are highly versatile pharmacophores utilized extensively in the development of kinase inhibitors, LSD1 inhibitors, and mGluR5 antagonists[1][2][3]. However, the very structural features that make them excellent target binders—high planarity and strong hydrogen-bonding capabilities—often result in severe thermodynamic solubility limitations during lead optimization[4][5].

This guide will walk you through the causality of these issues, diagnostic workflows, and self-validating experimental protocols to keep your drug development pipeline moving.

Part 1: Core Diagnostics & Causality (FAQs)

Q1: Why does my pyrrolo[2,3-c]pyridine derivative exhibit such poor aqueous solubility despite having a favorable calculated LogP? A: Solubility is not solely dictated by lipophilicity (LogP); it is a thermodynamic competition between solvation energy and crystal lattice energy. The 6-azaindole core is highly planar and possesses both a strong hydrogen bond donor (pyrrole NH) and acceptor (pyridine N). This facilitates extensive networks of solid-state π−π stacking and intermolecular hydrogen bonding[4]. Consequently, the crystal lattice energy becomes exceptionally high (often reflected by elevated melting points), creating a massive thermodynamic barrier to aqueous dissolution[5].

Mechanism Planarity High Molecular Planarity (Bicyclic Heteroaromatic Core) Lattice High Crystal Lattice Energy (Elevated Melting Point) Planarity->Lattice HBond Strong Intermolecular H-Bonding (Pyrrole NH ↔ Pyridine N) HBond->Lattice Insolubility Thermodynamic Insolubility (Aqueous Phase Exclusion) Lattice->Insolubility Intervention Chemical Intervention: Increase Fsp3 / N-Alkylation Intervention->Lattice Disrupts Packing

Mechanistic pathway of solid-state lattice energy driving pyrrolo[2,3-c]pyridine insolubility.

Q2: My compound precipitated during early-stage in vitro screening. Does this mean the scaffold is fundamentally insoluble? A: Not necessarily. Early-stage screening almost exclusively relies on kinetic solubility assays , where compounds are pre-dissolved in DMSO and spiked into an aqueous buffer[6][7]. If your compound precipitates, it may be a kinetic artifact. The rapid solvent shift can force the compound into a supersaturated, metastable state that rapidly crashes out of solution[8]. To determine the true baseline, you must perform a thermodynamic solubility assay starting from the solid crystalline powder[7].

Q3: How can I chemically modify the scaffold to improve solubility without losing target affinity? A: The most effective strategy is the disruption of molecular planarity and symmetry[5].

  • Increase Fsp3​ : Introducing sp3 -hybridized functional groups (e.g., substituting with tetrahydropyran or piperidine moieties) twists the molecule out of plane, effectively disrupting the crystal packing and lowering lattice energy[9].

  • Ionizable Groups: Incorporating basic amines (e.g., distal aliphatic amines) allows for increased ionization at physiological pH (pH 7.4), which drastically improves aqueous solvation[9].

  • Core Methylation: If the pyrrole NH is not critical for hinge-binding, N-methylation removes the primary hydrogen bond donor, collapsing the solid-state hydrogen bonding network[5].

Part 2: Troubleshooting Workflow & Quantitative Data

When a solubility issue is flagged, follow the decision matrix below to prevent discarding viable candidates due to assay artifacts.

Workflow Start Compound Precipitates in Aqueous Assay CheckAssay Which Assay Type was Performed? Start->CheckAssay Kinetic Kinetic Assay (DMSO Stock) CheckAssay->Kinetic Thermo Thermodynamic Assay (Solid Powder) CheckAssay->Thermo RunThermo Run Thermodynamic Solubility Assay Kinetic->RunThermo Rule out DMSO artifact TrueInsol True Insolubility Confirmed (< 10 µM) Thermo->TrueInsol RunThermo->TrueInsol ChemMod Chemical Modification: Disrupt Symmetry / Add Amines TrueInsol->ChemMod Formulation Formulation: Co-solvents / Surfactants TrueInsol->Formulation Success Soluble Candidate Advanced ChemMod->Success Formulation->Success

Diagnostic workflow for resolving kinetic vs. thermodynamic solubility bottlenecks.

Table 1: Comparative Solubility Assay Parameters

Understanding the distinction between assay types is critical for accurate data interpretation[6][7][8].

ParameterKinetic Solubility AssayThermodynamic Solubility Assay
Starting Material 10–20 mM DMSO Stock SolutionSolid Powder (Crystalline/Amorphous)
Equilibration Time 2 – 24 hours24 – 48 hours
Detection Method Turbidimetry (UV 620 nm) / LC-MSHPLC-UV / LC-MS/MS
Primary Use Phase Early Discovery / High-ThroughputLead Optimization / Preformulation
Common Artifacts DMSO-induced supersaturationPolymorphic transformation during assay
Table 2: Impact of Chemical Modifications on Azaindole Solubility

Based on established medicinal chemistry optimization campaigns[5][9].

Modification StrategyMechanistic RationaleExpected Impact on Solubility
N-Methylation of Pyrrole Ring Removes the primary H-bond donor, disrupting intermolecular H-bonding networks.Moderate to High Increase
Increasing Fsp3​ (e.g., Piperidine) Disrupts molecular planarity and symmetry, lowering crystal lattice energy.High Increase
Addition of Distal Aliphatic Amines Lowers overall pKa, enabling robust ionization at physiological pH (pH 7.4).Very High Increase

Part 3: Self-Validating Experimental Protocols

To definitively rule out kinetic artifacts, you must execute a rigorous Thermodynamic Solubility Assay. The following protocol is designed as a self-validating system : it includes an internal check to prove that true thermodynamic equilibrium has been reached, ensuring the data is highly trustworthy[7][8].

Protocol: Thermodynamic Shake-Flask Solubility Assay

Materials Required:

  • Target pyrrolo[2,3-c]pyridine derivative (Solid powder, >95% purity, confirmed polymorph via XRPD).

  • Target aqueous medium (e.g., PBS pH 7.4, or Simulated Intestinal Fluid).

  • Thermomixer (temperature-controlled agitator).

  • Multiscreen solubility filter plates (0.45 µm PTFE) or high-speed centrifuge.

  • HPLC-UV or LC-MS/MS system.

Step-by-Step Methodology:

  • Solid Preparation: Accurately weigh 1.0 to 2.0 mg of the solid compound into a structurally inert glass vial. Do not use plastic microcentrifuge tubes if non-specific binding is a concern.

  • Buffer Addition: Add 1.0 mL of the target aqueous buffer directly to the solid. Critical: Absolutely no DMSO or organic co-solvents should be introduced at this stage.

  • Equilibration (The Incubation Phase): Seal the vial tightly. Place it in a thermomixer set to 25°C (or 37°C for bio-relevant assays) and agitate continuously at 1000 rpm for exactly 24 hours .

  • Phase Separation: Remove a 500 µL aliquot. Transfer it to a solubility filter plate and filter via vacuum manifold, OR centrifuge at 15,000 x g for 15 minutes to completely pellet the undissolved solid[6].

  • Quantification: Dilute the clear supernatant with an appropriate mobile phase solvent to prevent precipitation inside the analytical instrument. Quantify the dissolved concentration using HPLC-UV or LC-MS/MS against a pre-established standard calibration curve[7].

  • Self-Validation Check (The 48-Hour Rule): Return the original vial to the thermomixer and continue agitation for an additional 24 hours (Total time = 48 hours). Repeat steps 4 and 5.

    • Causality Check: Compare the 24-hour and 48-hour concentrations. If the values are within ±5% of each other, the system has self-validated that thermodynamic equilibrium has been achieved. If the 48-hour concentration is significantly lower, a solution-mediated phase transformation to a more stable, less soluble polymorph has occurred[8].

References

  • Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - ACS Public
  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines - ResearchG
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine -
  • Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists - NIH -
  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - NIH -
  • Aqueous Solubility Assays - Cre
  • Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - NIH -
  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which - American Pharmaceutical Review -
  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry - SciSpace -

Sources

Troubleshooting

Technical Support Center: Overcoming Resistance with 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine Based Inhibitors

Welcome to the technical support center for researchers utilizing 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine based inhibitors. This guide is designed to provide in-depth troubleshooting assistance and address frequently e...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers utilizing 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine based inhibitors. This guide is designed to provide in-depth troubleshooting assistance and address frequently encountered challenges in your experiments. As drug development professionals, we understand that overcoming resistance is a critical hurdle. This resource synthesizes technical expertise with practical, field-proven insights to empower your research.

Introduction: The Challenge of Acquired Resistance

The 1H-pyrrolo[2,3-c]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors.[1][2] The 3-iodo-7-methyl substitution pattern often confers potent and selective activity against various kinases implicated in cancer and other diseases.[3] However, a universal challenge in targeted therapy is the emergence of drug resistance, which can be intrinsic or acquired after a period of treatment.[4] Understanding and overcoming these resistance mechanisms is paramount for the successful clinical translation of these promising inhibitors.

This guide will walk you through common experimental roadblocks, from initial assay setup to investigating complex resistance mechanisms, providing not just procedural steps but the scientific rationale behind them.

Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses common initial hurdles and questions that arise when working with 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine based inhibitors.

Q1: I'm not observing the expected level of inhibition in my primary biochemical assay. What are the likely causes?

This is a frequent starting point for troubleshooting. Several factors can contribute to lower-than-expected potency in biochemical assays.[5]

  • Reagent Integrity:

    • Inhibitor Solubility and Stability: Like many kinase inhibitors, these compounds can be hydrophobic.[6] Ensure complete dissolution in a suitable solvent (typically DMSO) before making aqueous dilutions. Visually inspect for any precipitation.[6] Repeated freeze-thaw cycles can also lead to degradation, so it's best to aliquot stock solutions.[6]

    • Enzyme Activity: Confirm the activity of your kinase. Improper storage or handling can lead to loss of function. It's advisable to run a positive control with a known inhibitor to validate the assay.[7]

    • ATP and Substrate Quality: Ensure the purity of your ATP and substrate, as contaminants can interfere with the reaction.[5]

  • Assay Conditions:

    • ATP Concentration: If your inhibitor is ATP-competitive, its apparent IC50 will be highly dependent on the ATP concentration in the assay. For accurate potency assessment, it is recommended to perform the assay at the ATP Km of the kinase.[8][9]

    • Buffer Composition: Verify the pH and the presence of necessary co-factors (e.g., Mg²⁺, Mn²⁺) in your reaction buffer.[10]

Q2: My inhibitor shows potent activity in a biochemical assay but is significantly less active in a cell-based assay. What explains this discrepancy?

This is a critical step in the drug discovery process, and a drop in potency from biochemical to cellular assays is common.[11] Here's how to dissect the issue:

  • Cellular Permeability and Efflux: The inhibitor may have poor cell membrane permeability or be actively transported out of the cell by efflux pumps.

  • Target Engagement: The inhibitor may not be reaching its intracellular target at a sufficient concentration. A NanoBRET™ Target Engagement assay can be used to measure compound binding to the target kinase within intact cells.[11][12]

  • High Intracellular ATP: Intracellular ATP concentrations are typically in the millimolar range, which is much higher than the ATP concentrations used in many biochemical assays.[9] This can lead to a significant rightward shift in the IC50 for ATP-competitive inhibitors.

  • Off-Target Effects and Cellular Compensation: The cellular environment is a complex network of signaling pathways. Inhibition of the primary target may trigger compensatory feedback loops that mitigate the inhibitor's effect.[13][14]

Q3: How do I begin to investigate the mechanism of resistance in my cell line that has become unresponsive to the inhibitor?

Investigating acquired resistance requires a multi-pronged approach to distinguish between on-target and off-target mechanisms.[15]

  • On-Target Resistance: This is often due to mutations in the kinase domain that prevent inhibitor binding.[16]

    • Sequence the Kinase Domain: The first step is to sequence the kinase domain of the target protein in your resistant cell line to identify any acquired mutations.

    • "Gatekeeper" Mutations: Pay close attention to the "gatekeeper" residue, a common site for resistance mutations that can sterically hinder inhibitor binding.[16]

  • Off-Target Resistance: This involves activation of alternative signaling pathways that bypass the inhibited target.[15]

    • Phospho-Proteomic Profiling: Use techniques like mass spectrometry-based phospho-proteomics or antibody arrays to compare the phosphorylation status of key signaling proteins between sensitive and resistant cells. This can reveal upregulated pathways in the resistant cells.

    • Combination Therapies: Based on the identified bypass pathways, you can test rational combinations of your inhibitor with an inhibitor of the activated pathway.[13][17] For example, if you observe MAPK pathway reactivation, combining your inhibitor with a MEK or ERK inhibitor could restore sensitivity.[13]

Section 2: Experimental Protocols & Workflows

Protocol 2.1: Standard Biochemical Kinase Inhibition Assay

This protocol outlines a general procedure for determining the IC50 of a 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine based inhibitor in a biochemical format. The ADP-Glo™ Kinase Assay is a common luminescence-based method that measures ADP production.[18]

Materials:

  • Kinase of interest

  • Substrate (peptide or protein)

  • 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine inhibitor stock solution (in DMSO)

  • ATP

  • Kinase reaction buffer (check optimal conditions for your kinase)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Inhibitor Dilution: Prepare a serial dilution of your inhibitor in the kinase reaction buffer. Remember to include a DMSO-only control.

  • Kinase Reaction:

    • Add the kinase to each well of the plate.

    • Add the inhibitor dilutions to the appropriate wells.

    • Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for your kinase.

  • ADP Detection:

    • Stop the kinase reaction and detect the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's protocol.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the log of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

Workflow for Investigating Acquired Resistance:

Resistance_Workflow start Resistant Cell Line Identified seq Sequence Target Kinase Domain start->seq phospho Phospho-proteomic Profiling start->phospho mutation Mutation Identified? seq->mutation bypass Bypass Pathway Identified? phospho->bypass mutation->phospho No on_target On-Target Resistance mutation->on_target Yes bypass->start No (Re-evaluate) off_target Off-Target Resistance bypass->off_target Yes new_inhibitor Design/Screen New Inhibitor on_target->new_inhibitor combo Test Combination Therapy off_target->combo end Resistance Overcome new_inhibitor->end combo->end

Caption: Workflow for Investigating Acquired Resistance.

Protocol 2.2: Cellular Proliferation Assay (e.g., BaF3 Transformation Assay)

The BaF3 cell proliferation assay is a valuable tool for assessing the activity of inhibitors targeting oncogenic kinases.[19] BaF3 cells are dependent on interleukin-3 (IL-3) for survival, but can be engineered to express a constitutively active kinase that drives IL-3-independent proliferation.[12]

Materials:

  • BaF3 cells engineered to express the target kinase

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • IL-3

  • 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine inhibitor

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • White, opaque 96-well plates

Procedure:

  • Cell Seeding:

    • Wash the BaF3 cells to remove any residual IL-3.

    • Resuspend the cells in IL-3-free medium.

    • Seed the cells into a 96-well plate.

  • Inhibitor Treatment:

    • Add serial dilutions of your inhibitor to the wells. Include a DMSO-only control.

  • Incubation:

    • Incubate the plate for 48-72 hours.

  • Viability Measurement:

    • Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the luminescence signal against the log of the inhibitor concentration and determine the IC50 value.

Section 3: Understanding and Overcoming Specific Resistance Mechanisms

3.1 On-Target Resistance: The Gatekeeper Mutation

A common mechanism of acquired resistance to kinase inhibitors is the emergence of a mutation at the "gatekeeper" residue within the ATP-binding pocket.[16] This residue controls access to a hydrophobic pocket, and a mutation to a bulkier amino acid can sterically hinder the binding of the inhibitor.

Troubleshooting Strategy:

  • Structural Analysis: If a crystal structure of your inhibitor bound to the wild-type kinase is available, you can use molecular modeling to predict the effect of a gatekeeper mutation.

  • Next-Generation Inhibitors: The development of next-generation inhibitors that can accommodate the mutated gatekeeper residue is a common strategy to overcome this form of resistance.

3.2 Off-Target Resistance: Bypass Signaling Pathways

Cancer cells can develop resistance by activating alternative signaling pathways that bypass the inhibited kinase, a phenomenon known as adaptive resistance.[13][14] A frequent culprit is the reactivation of the MAPK or PI3K pathways.[20]

Investigative Workflow:

Bypass_Pathway_Investigation start Resistant Cells lysate Prepare Cell Lysates start->lysate western Western Blot for p-ERK, p-AKT lysate->western proteomics Phospho-proteomics lysate->proteomics pathway_up Pathway Upregulation? western->pathway_up proteomics->pathway_up pathway_up->start No (Explore other mechanisms) combo_screen Combination Inhibitor Screen pathway_up->combo_screen Yes synergy Synergy Observed? combo_screen->synergy synergy->combo_screen No (Try other combinations) mechanism Validate Mechanism synergy->mechanism Yes end Effective Combination Identified mechanism->end

Caption: Investigating Bypass Signaling Pathways.

Data Presentation: Example of Combination Therapy Results

Inhibitor CombinationIC50 (Single Agent)IC50 (Combination)Combination Index (CI)
Inhibitor A 50 nM10 nM0.4
MEK Inhibitor 100 nM25 nM
Inhibitor A 50 nM45 nM0.9
PI3K Inhibitor 200 nM180 nM

A Combination Index (CI) < 1 indicates synergy.

Conclusion

Overcoming resistance to targeted therapies like those based on the 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine scaffold is a complex but surmountable challenge. A systematic and mechanistically driven approach to troubleshooting is essential. By carefully validating assays, thoroughly investigating the cellular context, and employing a range of biochemical and cell-based techniques, researchers can elucidate resistance mechanisms and develop effective strategies to overcome them, ultimately advancing the development of more durable and effective cancer therapies.

References

  • Strategic Combinations to Prevent and Overcome Resistance to Targeted Therapies in Oncology. ASCO Publications. Available from: [Link]

  • Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment. PMC. Available from: [Link]

  • Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. MDPI. Available from: [Link]

  • Kinase Screening & Profiling Service | Drug Discovery Support. Eurofins DiscoverX. Available from: [Link]

  • Overcoming cancer drug resistance: Current approaches and future perspectives. Allied Academies. Available from: [Link]

  • Overcoming Resistance to Targeted Cancer Therapy | Targeted Oncology. Targeted Oncology. Available from: [Link]

  • Biochemical assays for kinase activity detection. Celtarys. Available from: [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE. Available from: [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. Available from: [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. Available from: [Link]

  • Cell-based test for kinase inhibitors. INiTS. Available from: [Link]

  • Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors. PMC. Available from: [Link]

  • Kinase. ICE Bioscience. Available from: [Link]

  • An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. PubMed. Available from: [Link]

  • From Pyrazolones to Azaindoles: Evolution of Active-Site SHP2 Inhibitors Based on Scaffold Hopping and Bioisosteric Replacement. Journal of Medicinal Chemistry. Available from: [Link]

  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Indian Journal of Pharmaceutical Education and Research. Available from: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available from: [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. Available from: [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. ResearchGate. Available from: [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. PMC. Available from: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. ResearchGate. Available from: [Link]

  • Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. PMC. Available from: [Link]

  • Molecular Resistance Mechanisms to EGFR, ALK, and ROS1 TKIs. JTO Clinical and Research Reports. Available from: [Link]

  • Overcoming resistance mechanisms to kinase inhibitors. OncoTargets and Therapy. Available from: [Link]

  • Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available from: [Link]

  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. University of South Florida. Available from: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available from: [Link]

  • Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. Available from: [Link]

  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. ResearchGate. Available from: [Link]

  • Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. PubMed. Available from: [Link]

  • Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. ResearchGate. Available from: [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC. Available from: [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available from: [Link]

  • Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. Scilit. Available from: [Link]

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. Available from: [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Troubleshooting for 3-Iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine Analogs

Welcome to the Technical Support Center for 6-azaindole derivatives. 3-Iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine is a highly versatile building block used in the synthesis of kinase inhibitors and other pharmaceuticals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6-azaindole derivatives. 3-Iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine is a highly versatile building block used in the synthesis of kinase inhibitors and other pharmaceuticals. However, its unique electronic structure—combining an electron-rich pyrrole ring with an electron-deficient pyridine ring—presents specific stability challenges. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure the integrity of your analogs during storage and synthesis.

Module 1: Core Stability Challenges & Causality

Understanding the intrinsic vulnerabilities of the 3-iodo-7-methyl-6-azaindole scaffold is the first step in preventing degradation.

The C-I Bond (Photolytic Susceptibility): The carbon-iodine bond at the C3 position has a relatively low bond dissociation energy. Exposure to ambient UV/Vis light induces homolytic cleavage, generating highly reactive azaindole radicals and 1[1]. These iodine radicals rapidly recombine to form molecular iodine (I₂), which is responsible for the characteristic brown discoloration observed in degraded samples.

The Pyridine Nitrogen (Oxidative Susceptibility): The N6 nitrogen possesses a localized sp² lone pair. While the adjacent 7-methyl group provides some steric shielding, its electron-donating inductive effect actually increases the electron density on N6, making it electronically susceptible to oxidation by atmospheric oxygen or peroxides, leading to 2[2].

DegradationPathways Core 3-Iodo-7-methyl-1H- pyrrolo[2,3-c]pyridine PhotoStress Photolytic Stress (UV/Vis Light) Core->PhotoStress OxStress Oxidative Stress (O2, Peroxides) Core->OxStress Deiodination Homolytic C-I Cleavage (Deiodination) PhotoStress->Deiodination IodineRadical Formation of I• Radicals (Brown Discoloration) Deiodination->IodineRadical NOxide Pyridine N6 Oxidation OxStress->NOxide NOxideProd N-Oxide Formation (Altered Reactivity) NOxide->NOxideProd

Fig 1. Primary degradation pathways of 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine analogs.

Quantitative Stability Profile

To facilitate easy comparison, the following table summarizes the quantitative stability data and recommended preventive measures for these analogs under various 3[3].

Stress ConditionPrimary StressorExpected Stability (t½)Primary DegradantPreventive Measure
Photolytic Ambient UV/Vis LightLow (< 24h in solution)Deiodinated core + I₂Use amber vials; store in dark.
Oxidative Atmospheric O₂, PeroxidesModerate (Weeks)N6-Oxide derivativeStore under Ar/N₂ atmosphere.
Thermal Temperatures > 40°CModerate (Days)Polymerized speciesStore neat solid at -20°C.
Acidic pH < 4Moderate (Days)Protonated saltsNeutralize prior to concentration.
Basic pH > 10 (Unprotected N1)Low (Hours)Anionic degradationImplement N1-protection (Boc/SEM).

Module 2: FAQs on Storage & Handling

Q1: My 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine powder turned from off-white to dark brown. Is it still usable? A: The brown discoloration indicates the presence of molecular iodine (I₂), a byproduct of photolytic 1[1]. Causality: Even brief exposure to ambient laboratory light can initiate homolytic cleavage. The resulting iodine radicals recombine to form I₂, which strongly colors the solid. Action: Do not use the heavily discolored batch directly for sensitive cross-coupling reactions, as the free iodine can poison palladium catalysts. You must repurify the material (see Protocol 1).

Q2: How should I store stock solutions of this compound? A: We strongly advise against storing this compound in solution for extended periods. Causality: Solvation increases molecular mobility, drastically accelerating both photolytic deiodination and oxidative 2 compared to the solid state[2]. Action: If a stock solution is absolutely necessary, prepare it in anhydrous, degassed solvent (e.g., DMF or THF), store in an amber vial wrapped in aluminum foil, blanket with Argon, and keep at -20°C. Discard after 48 hours.

Module 3: Troubleshooting Synthetic Workflows

Q3: During Suzuki/Sonogashira cross-coupling, I observe significant deiodination (recovery of 7-methyl-6-azaindole) instead of the desired product. How do I fix this? A: This is a classic issue of mismatched catalytic cycles in metal-catalyzed 4[4]. Causality: Oxidative addition of Pd(0) into the C3-I bond is rapid. However, if the transmetalation step is slow (due to unoptimized base or inactive boronic acid), the Pd(II) intermediate undergoes proto-dehalogenation. Furthermore, the unprotected N1 proton is acidic; under basic coupling conditions, deprotonation yields an electron-rich anion that resists oxidative addition and promotes degradation. Action: Protect the N1 position (e.g., with a Boc or SEM group) prior to coupling. Ensure solvents are rigorously degassed to prevent competitive oxidation.

TroubleshootingWorkflow Start Issue: Low Yield or Degradation in Reaction CheckN1 Is N1-position protected? Start->CheckN1 ProtectN1 Protect with Boc/SEM to stabilize core CheckN1->ProtectN1 No CheckO2 Are solvents fully degassed? CheckN1->CheckO2 Yes ProtectN1->CheckO2 Degas Perform Freeze-Pump-Thaw to remove O2 CheckO2->Degas No CheckLight Is reaction exposed to ambient light? CheckO2->CheckLight Yes Degas->CheckLight ShieldLight Use amber vials or aluminum foil shielding CheckLight->ShieldLight Yes Proceed Proceed with Optimized Protocol CheckLight->Proceed No ShieldLight->Proceed

Fig 2. Step-by-step troubleshooting logic for reaction degradation and low yields.

Module 4: Self-Validating Experimental Protocols

Protocol 1: Repurification and Standardized Handling of Degraded Solid

Purpose: To remove I₂ and N-oxide impurities from degraded stock, restoring the integrity of the 3[3]. Causality: Washing with a mild reducing agent (sodium thiosulfate) selectively reduces molecular iodine to highly water-soluble iodide ions without affecting the covalent C-I bond.

  • Dissolution: Dissolve the discolored 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 g) in ethyl acetate (50 mL) in a separatory funnel.

  • Thiosulfate Wash: Add 25 mL of a saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution. Shake vigorously.

    • Validation Checkpoint: The organic layer should immediately transition from dark brown to pale yellow or colorless. If the brown tint persists, repeat the wash.

  • Bicarbonate Wash: Wash with 25 mL of saturated aqueous NaHCO₃ to neutralize any acidic impurities.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure (bath temp < 30°C) while shielding the rotary evaporator flask from light with aluminum foil.

  • Storage: Transfer the resulting off-white solid to an amber glass vial, purge with Argon for 60 seconds, seal tightly with Parafilm, and store at -20°C.

Protocol 2: N1-Boc Protection for Enhanced Cross-Coupling Stability

Purpose: To mask the acidic N1 proton, preventing anionic degradation and modulating the electron density of the azaindole core to favor productive4[4].

  • Preparation: In a flame-dried, Argon-purged round-bottom flask, dissolve 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 equiv) in anhydrous THF (0.2 M).

  • Base Addition: Cool the solution to 0°C. Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv) dropwise.

    • Causality: DIPEA is chosen over NaH to avoid harsh deprotonation that could trigger premature degradation or side reactions at the C7-methyl group.

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 equiv).

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours, shielding the flask from ambient light.

  • Validation Checkpoint (Self-Validation): Perform TLC (Hexanes:EtOAc 3:1). The starting material (highly polar, stains strongly with Dragendorff's reagent) should be completely consumed and replaced by a faster-running, less polar spot (the Boc-protected product). If starting material remains, add an additional 0.2 equiv of Boc₂O and stir for 1 more hour.

  • Workup: Quench with water, extract with dichloromethane, dry over Na₂SO₄, and concentrate. The resulting protected intermediate is significantly more stable to light and basic cross-coupling conditions.

References

  • Safety Data Sheet - ChemScene: 3-Iodo-1H-pyrrolo[2,3-c]pyridine Source: ChemScene LLC URL
  • Stability studies of 7-azaindole N-oxide under different conditions Source: Benchchem URL
  • Solvent dependent branching between C-I and C-Br bond cleavage following 266 nm excitation Source: AIP Publishing URL
  • Source: National Institutes of Health (NIH)

Sources

Troubleshooting

Technical Support Center: Method Refinement for Purification of Substituted 6-Azaindoles

Welcome to the technical support center for the purification of substituted 6-azaindoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges as...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of substituted 6-azaindoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges associated with purifying this important class of N-heterocycles. The inherent basicity of the pyridine nitrogen in the 6-azaindole scaffold introduces specific purification hurdles not commonly seen with standard indoles. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What makes the purification of substituted 6-azaindoles so challenging?

The primary difficulty arises from the pyridine nitrogen (N6) within the bicyclic system. This nitrogen atom imparts basicity, leading to strong interactions with the acidic silanol groups on standard silica gel. This interaction often results in significant peak tailing or "streaking" during column chromatography, poor resolution between the product and impurities, and in some cases, irreversible adsorption of the product to the stationary phase, causing low recovery.[1]

Q2: What are the most common impurities I should expect?

Impurities are highly dependent on the synthetic route. However, common classes include:

  • Unreacted Starting Materials: Such as the corresponding aminopyridine or other precursors.

  • Regioisomers: N-alkylation or other substitutions can sometimes occur at the pyrrolic N1 instead of the intended position, or C-acylation can compete with N-acetylation.[2]

  • Catalyst Residues: If transition metals like palladium are used in cross-coupling reactions (e.g., Suzuki, Sonogashira), residual metal can contaminate the final product.[3]

  • Reagents and Byproducts: Excess reagents or byproducts from the reaction, such as phosphine oxides from coupling reactions.

Q3: Before attempting a large-scale purification, what is the most critical first step?

The most critical step is a thorough analysis of the crude reaction mixture. Before committing your entire batch to a column, take a small aliquot and analyze it by Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). An NMR of the crude material can also be invaluable. This initial analysis will help you identify the major impurities, understand their polarity relative to your product, and choose the most effective purification strategy from the outset.

Troubleshooting Guide: Column Chromatography

Problem 1: My 6-azaindole is streaking severely on the silica gel TLC plate and column. What is happening and how do I fix it?

  • Causality: The basic pyridine nitrogen of your 6-azaindole is interacting strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This causes a portion of your compound to "stick" and elute slowly, resulting in a long tail or streak.

  • Solution: Use a Basic Modifier. The most effective solution is to neutralize the acidic sites on the silica by adding a small amount of a basic modifier to your eluent system.[1]

    • Triethylamine (TEA): Add 0.1-1% TEA to your mobile phase (e.g., Ethyl Acetate/Hexanes). The TEA will preferentially bind to the acidic sites on the silica, allowing your basic 6-azaindole to elute symmetrically.

    • Ammonia: For more polar solvent systems, using a solution of 7N ammonia in methanol (0.5-2%) as part of the mobile phase can be very effective.

Problem 2: I've added a basic modifier, but I still can't separate my product from a closely related impurity.

  • Causality: The impurity is too close in polarity to your desired compound for standard flash chromatography to resolve effectively.

  • Solutions & Alternatives:

    • Switch Stationary Phase: Consider using a different stationary phase. Neutral or basic alumina can be excellent alternatives to silica for basic compounds.[1]

    • Optimize Mobile Phase: Systematically screen different solvent systems. Sometimes a switch from an ethyl acetate/hexanes system to a dichloromethane/methanol system can alter the selectivity enough to achieve separation.

    • Reversed-Phase Chromatography: If your compound and impurities have different hydrophobic characteristics, reversed-phase chromatography is a powerful alternative.[4][5] Here, a non-polar stationary phase (like C18) is used with a polar mobile phase (like water/acetonitrile or water/methanol).[4][5] Adding a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) can improve peak shape for basic analytes in this mode.[6]

    • Preparative HPLC: For very difficult separations, high-performance liquid chromatography (HPLC) offers significantly higher resolution than flash chromatography.[1]

Problem 3: My yield is very low after flash chromatography, even though the fractions look clean. Where did my product go?

  • Causality: Your substituted 6-azaindole may be irreversibly binding to the silica gel. This is more common with highly polar or poly-functionalized derivatives.

  • Solutions:

    • Dry Loading: Avoid dissolving your sample in a strong solvent like pure methanol or DCM for loading. Instead, use a "dry loading" technique.[7] Dissolve your crude material in a suitable solvent, add a small amount of silica gel, evaporate the solvent to get a dry, free-flowing powder, and load this powder onto the top of your column.[8] This ensures the compound is introduced to the column in a narrow band.

    • Alternative Purification: If column chromatography consistently gives low yields, consider non-chromatographic methods.

      • Recrystallization: If your material is semi-crystalline, recrystallization can be a highly effective method for removing minor impurities and may provide a higher yield of very pure material.[2][9][10]

      • Acid-Base Extraction: Utilize the basicity of your compound. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with a dilute aqueous acid (e.g., 1M HCl).[11][12] Your basic 6-azaindole will move into the aqueous layer as a salt, leaving non-basic impurities behind in the organic layer.[11][13][14] You can then basify the aqueous layer and extract your pure product back into an organic solvent.[13][14]

Troubleshooting Guide: Post-Synthesis Contaminants

Problem 4: My final product has a gray/black tint, and ICP-MS analysis confirms residual palladium. How do I remove it?

  • Causality: Palladium catalysts from coupling reactions can persist in the final product, often as colloidal nanoparticles or soluble complexes.[3] Regulatory limits for palladium in active pharmaceutical ingredients (APIs) are very strict, often in the low ppm range.[15]

  • Solutions:

    • Metal Scavengers: The most robust method is to use a solid-supported metal scavenger. These are typically silica or polymer beads functionalized with groups that chelate palladium, such as thiols or thioureas.[3] Stirring the crude product solution with a scavenger and then filtering is a highly effective method.

    • Activated Carbon: Treatment with activated carbon can be effective, but it is often less selective and can lead to loss of the desired product through adsorption.[15]

    • Filtration through Celite®: A simple filtration through a pad of Celite® can sometimes remove heterogeneous palladium catalysts.[16] This is often a good first step before using a scavenger.[3]

Data & Protocols

Table 1: Recommended Starting Conditions for Flash Chromatography
Compound CharacteristicsStationary PhaseRecommended Eluent SystemModifier (if needed)
Non-polar to moderately polarSilica GelEthyl Acetate / Hexanes0.5% Triethylamine (TEA)
Moderately polarSilica GelDichloromethane / Methanol0.5% Triethylamine (TEA) or 1% 7N NH₃ in MeOH
Polar / BasicBasic or Neutral AluminaEthyl Acetate / Hexanes or DCM / MeOHNone typically required
Very Polar / Water-SolubleC18 Reversed-Phase SilicaWater / Acetonitrile or Water / Methanol0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA)
Protocol 1: Modified Flash Chromatography for Basic 6-Azaindoles
  • TLC Analysis: Develop a TLC method using Ethyl Acetate/Hexanes. Find a solvent ratio that gives your product an Rf of ~0.2-0.3. In parallel, run a second TLC in the same solvent system but with ~1% TEA added. You should observe a higher Rf and a much-improved spot shape.

  • Mobile Phase Preparation: Prepare the bulk mobile phase for the column based on the optimized TLC conditions, including the 0.5-1% TEA.

  • Column Packing: Pack a silica gel column using the prepared mobile phase. Ensure the column is packed evenly without air bubbles.

  • Sample Loading (Dry Load Method): a. Dissolve your crude 6-azaindole in a minimal amount of a suitable solvent (e.g., DCM or Methanol). b. Add 2-3 times the mass of silica gel relative to your crude product. c. Evaporate the solvent completely under reduced pressure until a dry, free-flowing powder is obtained. d. Carefully add the powder to the top of the packed column, creating a thin, even layer.

  • Elution: Carefully add the mobile phase and apply positive pressure. Collect fractions and monitor by TLC to pool the pure product.[17]

  • Solvent Removal: After combining the pure fractions, the TEA can often be removed by co-evaporation with a solvent like toluene under reduced pressure.[7]

Visual Workflow

Purification Strategy Decision Tree

This diagram outlines a logical workflow for selecting an appropriate purification method for a substituted 6-azaindole.

Purification_Strategy Decision Tree for 6-Azaindole Purification A Crude Product Analysis (TLC, LC-MS, NMR) B Streaking on Silica TLC? A->B C YES B->C  Yes D NO B->D  No F Modified Flash Chromatography (Add 0.5% TEA or NH3) C->F E Standard Flash Chromatography (e.g., EtOAc/Hex) D->E G Separation Achieved? E->G F->G H YES G->H I NO G->I O Residual Metal (Pd)? (ICP-MS or Color) H->O K Consider Alternatives I->K J Pure Product L Reversed-Phase HPLC (C18, H2O/ACN + 0.1% FA) K->L M Recrystallization K->M N Acid-Base Extraction K->N L->J M->J N->J P YES O->P  Yes Q NO O->Q  No R Treat with Metal Scavenger (e.g., Thiol-Silica) P->R Q->J R->J

Caption: A decision tree to guide the selection of a purification method.

References

  • Technical Support Center: Crystallization of 1-Acetyl-7-azaindole. Benchchem.
  • Technical Support Center: Refining the Purification of 7-Azaoxindole Deriv
  • Technical Support Center: Purification of Polar Heterocyclic Compounds. Benchchem.
  • Technical Support Center: Palladium Catalyst Removal in 3-Thienyl Compound Synthesis. Benchchem.
  • Technical Support Center: Purification of 1-Acetyl-7-azaindole. Benchchem.
  • Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
  • Acid–base extraction. Wikipedia.
  • ACID-BASE EXTRACTION. University of Colorado Boulder.
  • How can i remove palladium Pd catalyst easily?
  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • Reverse Phase Chrom
  • How to Remove Palladium in three easy steps. Biotage.
  • Acid-Base Extraction Tutorial. YouTube.
  • Separation of Acidic, Basic and Neutral Compounds. Magritek.
  • Reversed Phase HPLC Columns. Phenomenex.
  • SOP: FLASH CHROMATOGRAPHY. University of Wisconsin-Madison.
  • Flash Column Chromatography. University of Wisconsin-Madison College of Engineering.

Sources

Optimization

Technical Support Center: Selective N-Alkylation of Pyrrolo[2,3-c]pyridines

Prepared by: Gemini, Senior Application Scientist Last Updated: March 14, 2026 Welcome to the technical support guide for the selective N-alkylation of the pyrrolo[2,3-c]pyridine scaffold, commonly known as 7-azaindole....

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist Last Updated: March 14, 2026

Welcome to the technical support guide for the selective N-alkylation of the pyrrolo[2,3-c]pyridine scaffold, commonly known as 7-azaindole. This document is designed for researchers, medicinal chemists, and drug development professionals encountering challenges with the regioselectivity of N-alkylation on this critical heterocyclic system. Pyrrolo[2,3-c]pyridines are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] However, the presence of two reactive nitrogen atoms—the pyrrolic N1 and the pyridinic N7—often leads to challenges in achieving selective functionalization, resulting in product mixtures, low yields, and over-alkylation.

This guide provides in-depth troubleshooting advice, validated protocols, and mechanistic insights to help you navigate these challenges and achieve your desired synthetic outcomes.

Troubleshooting Common Issues in Pyrrolo[2,3-c]pyridine Alkylation

This section addresses specific, frequently encountered problems in a direct question-and-answer format.

Issue 1: My reaction yields a mixture of N1- and N7-alkylated products. How can I improve regioselectivity?

Answer: This is the most common challenge and is governed by the relative nucleophilicity of the two nitrogen atoms and whether the reaction is under kinetic or thermodynamic control.

  • For Preferential N1-Alkylation (Pyrrole Nitrogen): This typically involves deprotonation of the more acidic N1-H followed by alkylation. This is often the thermodynamically favored pathway.

    • Use a Strong Base: Strong, non-nucleophilic bases like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium bis(trimethylsilyl)amide (LHMDS) will irreversibly deprotonate the N1-H (pKa ≈ 17.5), forming the N1-anion.[5] This anion is a soft nucleophile and will readily react with an alkyl halide.

    • Solvent Choice: Polar aprotic solvents like DMF or THF are ideal as they solvate the cation of the base without interfering with the nucleophilicity of the N1-anion.

    • Ionic Character: Using bases with more ionic metal-nitrogen bonds (like those with sodium and potassium) favors N-alkylation.[5]

  • For Preferential N7-Alkylation (Pyridine Nitrogen): This is often the kinetically favored pathway, as the N7 nitrogen's lone pair is more sterically accessible and often more nucleophilic in the neutral state.[6]

    • Use a Weaker Base or No Base: Mild inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can facilitate the reaction without fully deprotonating the N1 position. In some cases, particularly with highly reactive alkylating agents like methyl iodide, the reaction can proceed without any base, affording good N7 selectivity.[6]

    • Solvent and Temperature: A study on the related 7-azaindazole system found that using butanone as a solvent with no acid or base additive provided excellent N7 selectivity. Lowering the reaction temperature can often enhance kinetic control, favoring the faster-forming N7-alkylated product.[7]

Issue 2: I am observing significant di-alkylation, with both N1 and N7 positions being functionalized. How can I prevent this?

Answer: Di-alkylation occurs when the initially formed mono-alkylated product reacts further. This is common when attempting N7-alkylation under basic conditions.

  • Control Stoichiometry: Use only a slight excess (1.05-1.2 equivalents) of the alkylating agent.

  • Employ a Protecting Group Strategy: This is the most robust solution. By temporarily masking one nitrogen, you can direct the alkylation to the other.

    • Protecting N1: To force alkylation at N7, protect the N1 position first. A sulfonyl group (e.g., tosyl) or a carbamate (e.g., Boc) can be used. After N7-alkylation, the protecting group can be removed under appropriate conditions. Using a bulky protecting group like triisopropylsilyl (TIPS) can also prevent reactions at other positions.[8]

    • Protecting N7 (Indirectly): While direct, selective protection of N7 is less common, performing the reaction under acidic conditions can protonate the more basic N7 atom, deactivating it towards electrophilic attack and directing alkylation to N1.

Issue 3: My reaction is sluggish or gives a low yield, even with the correct base/solvent system.

Answer: Low reactivity can be due to several factors related to your specific substrate or reagents.

  • Alkylating Agent: The reactivity order for alkylating agents is generally Iodide > Bromide > Chloride. If using an alkyl chloride, consider converting it to the more reactive iodide in situ with a catalytic amount of sodium iodide (Finkelstein reaction).

  • Substituent Effects: Electron-withdrawing groups on the pyrrolo[2,3-c]pyridine ring will decrease the nucleophilicity of both nitrogen atoms, slowing the reaction.[6] In these cases, you may need to use a stronger base, a more reactive alkylating agent, or higher temperatures.

  • Steric Hindrance: A bulky alkylating agent or bulky substituents near the nitrogen atoms can impede the reaction. This is particularly true for the N1 position, which is flanked by the fused ring system.

Key Mechanistic Insights: A Deeper Dive

Understanding the electronic and steric properties of the pyrrolo[2,3-c]pyridine system is crucial for troubleshooting.

The pyrrolo[2,3-c]pyridine scaffold has two distinct nitrogen atoms:

  • N1 (Pyrrolic Nitrogen): The lone pair on this nitrogen is part of the aromatic π-system, making it non-basic. However, the N-H proton is acidic (pKa ≈ 17.5), similar to pyrrole itself.[5] Deprotonation creates a potent N1-anion nucleophile.

  • N7 (Pyridinic Nitrogen): The lone pair on this nitrogen is in an sp² orbital, perpendicular to the aromatic system, making it basic and nucleophilic, similar to pyridine.

This difference in reactivity allows for selective functionalization by carefully choosing reaction conditions to favor either kinetic or thermodynamic control.[7][9][10][11]

  • Kinetic Control: Favored at lower temperatures and under neutral or mildly basic conditions. The more nucleophilic and sterically accessible N7 atom reacts faster.[7][10]

  • Thermodynamic Control: Favored at higher temperatures and with strong bases. The reaction proceeds via the most stable intermediate, which is the N1-anion formed by deprotonating the acidic pyrrole N-H.[7][9]

G cluster_0 Reactivity of Pyrrolo[2,3-c]pyridine Nitrogens cluster_1 Reaction Control Pathways Structure Pyrrolo[2,3-c]pyridine (7-Azaindole) N1 N1 (Pyrrolic) - Acidic (pKa ≈ 17.5) - Lone pair in π-system - Forms stable anion Structure->N1 Less Basic More Acidic N7 N7 (Pyridinic) - Basic & Nucleophilic - Lone pair in sp² orbital - Sterically accessible Structure->N7 More Basic More Nucleophilic Thermodynamic Thermodynamic Control (More Stable Intermediate) - Higher Temp - Strong Base (NaH, LHMDS) N1->Thermodynamic Favors N1-Alkylation Kinetic Kinetic Control (Faster Reaction) - Lower Temp - Neutral / Mild Base N7->Kinetic Favors N7-Alkylation

Caption: Reactivity of N1 and N7 nitrogens and corresponding control pathways.

Step-by-Step Protocols for Selective Mono-alkylation

These protocols are starting points and may require optimization for your specific substrate and alkylating agent.

Protocol 1: Selective N1-Alkylation (Thermodynamic Control)

This protocol is designed to favor alkylation on the pyrrole nitrogen.

  • Preparation: To a dry, nitrogen-flushed flask, add pyrrolo[2,3-c]pyridine (1.0 eq) and anhydrous DMF (0.1 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

  • Alkylation: Cool the mixture back to 0 °C. Add the alkyl halide (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: Selective N7-Alkylation (Kinetic Control)

This protocol is designed to favor alkylation on the pyridine nitrogen.

  • Preparation: To a flask, add pyrrolo[2,3-c]pyridine (1.0 eq), the alkyl halide (1.2 eq), and butanone (0.2 M).

  • Reaction: Heat the reaction mixture to reflux (approx. 80 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 3-16 hours.[6]

  • Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable solvent like dichloromethane (DCM). If necessary, wash with a mild aqueous base (e.g., saturated NaHCO₃) to remove any unreacted starting material or hydrohalic acid byproduct. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Final Purification: Purify the crude product by silica gel column chromatography.

Table 1: Comparison of Conditions for Selective Alkylation
ParameterN1-Alkylation (Thermodynamic)N7-Alkylation (Kinetic)Rationale
Base Strong (NaH, KH, t-BuOK)Mild (K₂CO₃) or NoneStrong bases deprotonate N1; mild/no base allows N7 to act as a neutral nucleophile.
Solvent Polar Aprotic (DMF, THF)Less Polar (Butanone, Acetonitrile)Polar aprotic solvents stabilize the N1-anion intermediate.
Temperature 0 °C to RT (or higher)RT to RefluxLower temperatures can favor kinetic control, but heating may be needed for less reactive halides.[7]
Product Thermodynamically more stableKinetically favored productReaction proceeds via the most stable intermediate (N1-anion) vs. the fastest-forming product (N7-alkylation).[7][9]

Frequently Asked Questions (FAQs)

Q1: Can I use protecting groups to control selectivity? A1: Absolutely. Protecting groups are a highly effective strategy.[12] To achieve N7-alkylation, you can protect the N1 position with groups like tosyl (Ts), benzenesulfonyl (Bs), or (2-trimethylsilyl)ethoxymethyl (SEM).[13] These groups can be installed, direct the alkylation to N7, and then be removed.

Q2: How do I choose between NaH, KH, or an amide base like LHMDS for N1-alkylation? A2: All are effective for deprotonating the N1-H. NaH is the most common and cost-effective. KH can sometimes be more reactive. LHMDS is a strong, non-nucleophilic base that is highly soluble in THF, which can be advantageous for achieving a homogeneous reaction mixture. The choice can also depend on the cation's effect on subsequent reactivity.[1]

Q3: My substrate is poorly soluble. What can I do? A3: For N1-alkylation, using DMF as a solvent often helps with solubility. For N7-alkylation, a co-solvent system might be necessary. Gentle heating can also improve solubility, but be mindful that higher temperatures can begin to favor the thermodynamic product.

Q4: What is the best way to monitor the reaction? A4: Thin Layer Chromatography (TLC) is often sufficient. Use a solvent system that gives good separation between the starting material, the N1-product, and the N7-product (e.g., ethyl acetate/hexanes). Co-spotting with your starting material is essential. For unambiguous identification, LC-MS is the preferred method as it can distinguish between the two isomeric products by their fragmentation patterns and retention times.

Troubleshooting Workflow

G Start Problem: Over-Alkylation or Poor Regioselectivity CheckRatio Identify Product Ratio (N1 vs. N7 vs. Di-alkylated) via LC-MS / NMR Start->CheckRatio Goal What is the Desired Product? CheckRatio->Goal Di_Alk Problem: Di-Alkylation is High CheckRatio->Di_Alk >10% Di-alkylation N1_Product Desired: N1-Alkylation Goal->N1_Product N1 N7_Product Desired: N7-Alkylation Goal->N7_Product N7 N1_Sol Solution for N1: Thermodynamic Control N1_Product->N1_Sol N7_Sol Solution for N7: Kinetic Control N7_Product->N7_Sol N1_Step1 Use Strong Base (NaH, KH, LHMDS) N1_Sol->N1_Step1 N1_Step2 Use Polar Aprotic Solvent (DMF, THF) N1_Step1->N1_Step2 N1_Step3 Control Stoichiometry (1.1 eq Alkyl Halide) N1_Step2->N1_Step3 N7_Step1 Use Mild/No Base (K₂CO₃ or None) N7_Sol->N7_Step1 N7_Step2 Use Optimal Solvent (e.g., Butanone) N7_Step1->N7_Step2 N7_Step3 Consider Lower Temp to Enhance Selectivity N7_Step2->N7_Step3 Di_Sol Protecting Group Strategy is Recommended Di_Alk->Di_Sol Di_Step1 Protect N1 with Ts, SEM to force N7-alkylation Di_Sol->Di_Step1

Caption: A workflow for troubleshooting pyrrolo[2,3-c]pyridine alkylation issues.

References

  • Site-Selective Intermolecular Oxidative C-3 Alkenylation of 7-Azaindoles at Room Temperature. Organic Letters. Available at: [Link]

  • Pyrrole - Wikipedia. Wikipedia. Available at: [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Selective N7 Alkylation of 7-Azaindazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. Organic Letters. Available at: [Link]

  • Selective N7 Alkylation of 7-Azaindazoles | Request PDF. ResearchGate. Available at: [Link]

  • Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. PMC. Available at: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. Available at: [Link]

  • Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies. Royal Society of Chemistry. Available at: [Link]

  • Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry. Available at: [Link]

  • On the basicity of conjugated nitrogen heterocycles in different media. FULIR. Available at: [Link]

  • pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). University of Tartu. Available at: [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. MDPI. Available at: [Link]

  • (PDF) Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. ResearchGate. Available at: [Link]

  • Selective Preparation of Pyrrolo[2,3‐c]tetrahydroquinolines and Indolo[3,2‐c]tetrahydroquinolines. ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Available at: [Link]

  • Azaindole Therapeutic Agents. PMC. Available at: [Link]

  • Regioselective Enolization and Thermodynamic vs. Kinetic Control. YouTube. Available at: [Link]

  • Kinetic vs. thermodynamic control of β-functionalized cyclic ketones. Royal Society of Chemistry. Available at: [Link]

Sources

Troubleshooting

scaling up the synthesis of 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine intermediates

Welcome to the Technical Support Center for Azaindole Scale-Up. As a Senior Application Scientist, I have developed this guide to address the critical bottlenecks encountered when scaling the synthesis of 3-iodo-7-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Azaindole Scale-Up. As a Senior Application Scientist, I have developed this guide to address the critical bottlenecks encountered when scaling the synthesis of 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine intermediates from the bench (gram scale) to the pilot plant (kilogram scale).

The 7-methyl-1H-pyrrolo[2,3-c]pyridine core (a 6-azaindole derivative) is a privileged pharmacophore in oncology and neurology, frequently utilized in the design of kinase inhibitors due to its bioisosteric relationship with purines . However, functionalizing this core—specifically via C3-iodination for subsequent cross-coupling—introduces severe chemoselectivity and thermodynamic challenges that must be strictly managed at scale.

Section 1: Core Synthesis & Scaffold Dynamics (FAQs)

Q: During the formation of the 7-methyl-1H-pyrrolo[2,3-c]pyridine core via Bartoli cyclization, we observe excessive tar formation and yields below 30% at the 500g scale. What is the mechanistic cause, and how do we optimize this? A: The causality lies in the thermodynamics of the Bartoli reaction. The reaction between the nitroarene and vinylmagnesium bromide is highly exothermic. At the lab scale, heat dissipates rapidly. At the 500g scale, poor heat transfer creates localized "hot spots" in the reactor, leading to the rapid decomposition of the sensitive Grignard reagent and polymerization of the nitroarene . Troubleshooting Action: Shift from batch addition to a strictly controlled continuous dosing regimen. Maintain the internal reactor temperature at < -40 °C. If continuous flow chemistry is available, transitioning to a flow reactor minimizes the internal volume of hazardous intermediates and effectively eliminates thermal runaway.

Q: Why does the 7-methyl group complicate downstream protections compared to the unsubstituted pyrrolo[2,3-c]pyridine? A: The methyl group at the C7 position introduces significant steric hindrance adjacent to the N6 pyridine nitrogen and the C7a bridgehead. While this does not prevent N1 (pyrrole) protection (e.g., with SEM-Cl or Boc₂O), it alters the solubility profile and can severely slow down the kinetics of N1-deprotection steps later in your synthetic route, often requiring harsher conditions or specialized scavengers to prevent formaldehyde-induced side reactions .

Section 2: Regioselective C3-Iodination (FAQs)

Q: How do we achieve strictly regioselective C3-iodination without triggering N1-iodination or polyiodination at the 1 kg scale? A: The C3 position of the pyrrole ring is highly nucleophilic due to electron donation from the N1 nitrogen. However, the basicity of the N6 pyridine nitrogen can lead to unwanted complexation with aggressive halogenating agents like I₂/KOH. Troubleshooting Action: To achieve kinetic control, use exactly 1.05 equivalents of N-Iodosuccinimide (NIS) in anhydrous N,N-Dimethylformamide (DMF) at strictly 0–5 °C. NIS provides a controlled release of electrophilic iodine, favoring the C3 position while suppressing N1-iodination.

Q: What is the most scalable, chromatography-free isolation method for the 3-iodo intermediate? A: Azaindoles streak heavily on silica gel, making column chromatography unviable and economically prohibitive at scale. Troubleshooting Action: Utilize anti-solvent precipitation. By quenching the DMF reaction mixture into ice-cold aqueous sodium thiosulfate (Na₂S₂O₃), you simultaneously destroy unreacted electrophilic iodine and drastically reduce the solubility of the product, inducing immediate crystallization.

Section 3: Quantitative Data on Iodination Conditions

Selecting the right reagent system is the difference between a scalable process and a failed batch. Below is a comparison of conditions evaluated during process optimization:

Reagent SystemSolventTemperatureYield (%)Impurity Profile / Scale-Up Viability
I₂ / KOHDMF25 °C45%High N1-iodo and C3,C2-diiodo byproducts; Poor scalability.
I₂ / Ag₂SO₄EtOH0 °C60%Silver salts trapped in product; Economically unviable at kg-scale.
NIS (1.05 eq) DMF 0–5 °C 88% <2% diiodo; Highly scalable; Chromatography-free isolation.
NIS (1.05 eq)MeCN25 °C70%Moderate substrate degradation; Exothermic runaway risk.

Section 4: Self-Validating Protocol for C3-Iodination

Objective : Regioselective synthesis of 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine. Scale : 1.0 kg (Representative Pilot Scale)

Step 1: Substrate Dissolution Charge a 20 L jacketed glass reactor with 7-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 kg, 7.56 mol) and anhydrous N,N-Dimethylformamide (DMF, 10.0 L). Stir at 150 rpm under a continuous nitrogen sweep until fully dissolved. Causality: Anhydrous conditions are critical. Moisture in DMF hydrolyzes NIS, releasing succinimide and generating unreactive hypohalous acids, which stalls conversion.

Step 2: Thermal Equilibration Circulate coolant to bring the internal reactor temperature to 0–5 °C. Causality: The 6-azaindole core is highly reactive. Temperatures above 10 °C provide enough thermal energy to overcome the activation barrier for N1-iodination and C2,C3-diiodination.

Step 3: Electrophile Dosing (Self-Validating Step) Add N-Iodosuccinimide (NIS, 1.78 kg, 7.94 mol, 1.05 equiv) in 10 equal portions over 2 hours. Monitor the internal temperature continuously; do not allow it to exceed 5 °C. Self-Validation Checkpoint: The reaction mixture will transition from a pale yellow suspension to a homogeneous dark amber solution as the NIS is consumed and the iodinated product forms. If the solution turns opaque black or deep purple, this indicates the accumulation of unreacted iodine (I₂) radical species. This is a self-validating visual cue that the substrate has been deactivated (likely due to protonation of the N6 pyridine nitrogen by acidic impurities), and dosing must be halted immediately to investigate reagent integrity.

Step 4: Reaction Maturation Stir the dark amber solution for an additional 1 hour at 5 °C. Confirm >98% conversion via HPLC.

Step 5: Quench and Anti-Solvent Precipitation Slowly transfer the reaction mixture into a 50 L reactor containing 30.0 L of vigorously stirred 5% aqueous sodium thiosulfate (Na₂S₂O₃) pre-chilled to 0 °C. Causality: The thiosulfate instantly reduces any residual electrophilic iodine to water-soluble iodide (I⁻), preventing post-reaction oxidation. The massive shift in solvent polarity (from DMF to water) forces the highly hydrophobic 3-iodo product to precipitate quantitatively.

Step 6: Isolation Filter the resulting off-white to pale yellow precipitate via a Nutsche filter. Wash the filter cake with cold deionized water (3 × 5 L) to remove residual DMF and succinimide. Dry under vacuum at 45 °C to constant weight.

Section 5: Process Troubleshooting Workflow

Workflow Step1 1. Substrate Dissolution (DMF, N2 atm) Step2 2. Temperature Control (Cool to 0-5 °C) Step1->Step2 Decision1 Is Internal Temp < 5 °C? Step2->Decision1 Step3 3. NIS Dosing (Portion-wise, 2h) Decision1->Step3 Yes Error1 Halt Dosing & Increase Cooling Decision1->Error1 No Decision2 Reaction Color Check (Amber vs. Purple) Step3->Decision2 Error1->Decision1 Step4 4. Na2S2O3 Quench (Precipitation) Decision2->Step4 Amber (Valid) Error2 Check Reagent Moisture (Substrate Deactivated) Decision2->Error2 Purple (Invalid) Success 5. Filtration & Drying (Pure 3-Iodo Intermediate) Step4->Success

Self-validating workflow for the scale-up of C3-iodination in 6-azaindole derivatives.

Optimization

Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays

Welcome to the technical support center for biological assay troubleshooting. As a Senior Application Scientist, I understand that inconsistent or non-reproducible results are a significant challenge in research and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for biological assay troubleshooting. As a Senior Application Scientist, I understand that inconsistent or non-reproducible results are a significant challenge in research and drug development, leading to wasted time, resources, and a loss of confidence in your data. This guide is designed to provide you, our fellow scientists and researchers, with a structured approach to diagnosing and resolving common issues that lead to variability in your experiments.

The core principle of robust assay development is building a self-validating system. This means incorporating the right controls and practices at every step to ensure that when you see a result, you can trust it. This guide will walk you through the most common sources of error and provide actionable, field-proven solutions.

The Foundational Pillars of Reproducibility

Before diving into specific assay types, it's crucial to recognize that most inconsistencies stem from a few core areas. Mastering these fundamentals is the first and most critical step toward achieving reliable results.

  • Operator and Technique: Even with a perfect protocol, variations in execution can introduce significant error. Standardizing techniques across all users is paramount.

  • Reagents and Consumables: The quality, handling, and consistency of your biological and chemical components are foundational to your assay's performance.

  • Instrumentation and Environment: Your tools and your lab environment can introduce subtle but significant variability if not properly maintained and controlled.

  • Biological System Itself: The inherent variability of biological systems (e.g., cell lines, primary cells) requires careful management and characterization.[1][2]

Below is a general workflow for diagnosing assay inconsistency.

G cluster_0 Initial Observation cluster_1 Immediate Checks cluster_2 Investigation Pathways cluster_3 Corrective Actions A Inconsistent Results Observed (High CV, Run-to-Run Variance) B Review Protocol & Recent Changes A->B First Step C Check Raw Data (e.g., Plate Reads, Images) B->C D Examine Controls (Positive, Negative, Internal) C->D E Reagent & Consumable Issues D->E Controls Fail? F Procedural & Technique Issues D->F Replicates Inconsistent? G Instrumentation & Environment D->G Edge Effects or Systematic Drift? H Biological System Variability D->H Cell-Based Assay? I Implement Corrective Actions (e.g., New Reagents, Recalibrate, Retrain) E->I F->I G->I H->I J Validate Fix with Small-Scale Run I->J J->A Fails K Update SOP & Document Changes J->K Successful

Caption: A general workflow for troubleshooting inconsistent assay results.

Part 1: General Assay Troubleshooting FAQs

This section addresses issues common to nearly all assay formats.

Question: My replicate wells show high variability (CV > 15%). What's the most likely cause?

High coefficient of variation (CV) between replicates is one of the most frequent problems and almost always points to inconsistencies in liquid handling or plate preparation.[3][4]

  • Pipetting Technique: This is the number one culprit. Inconsistent speed, angle, or failure to pre-wet the pipette tip can lead to significant volume variations.[3][5]

    • Solution: Standardize your pipetting technique. Always use calibrated pipettes and ensure tips are sealed correctly.[3][6] For multi-well plates, using a multi-channel pipette can help, but you must visually confirm that all tips are filling and dispensing equally.[3]

  • Improper Mixing: Reagents or samples that are not thoroughly mixed before use or after being added to a well will lead to non-uniform reactions.[5][7]

    • Solution: Ensure all frozen samples and concentrated reagents are completely thawed and vortexed gently before use. After adding reagents to a plate, gently tap the plate or use a plate shaker to ensure uniform mixing, being careful to avoid cross-contamination.[7]

  • Bubbles in Wells: Bubbles can interfere with the light path in absorbance or fluorescence readers, leading to erroneous readings.[3][4]

    • Solution: Be careful during pipetting to avoid introducing bubbles. If present, use a sterile pipette tip to gently pop them before reading the plate.[3]

  • Edge Effects: Wells on the perimeter of a microplate are more susceptible to temperature fluctuations and evaporation, causing results to differ from the inner wells.[3][5][8]

    • Solution: To mitigate this, avoid using the outer wells for critical samples or standards.[7] Instead, fill them with a buffer or sterile medium to create a humidity barrier.[7] Always use a plate sealer during incubations.[5][8]

Caption: Diagram illustrating the "edge effect" in a microplate.

Question: My results are inconsistent from one experiment to the next. What should I investigate?

Run-to-run variability often points to issues with reagents, instrument calibration, or subtle changes in protocol execution.

  • Reagent Lot-to-Lot Variability: This is a major and often overlooked source of inconsistency.[9][10] Antibodies, enzymes, and even serum can have significant performance differences between batches.[9][11][12]

    • Solution: When a new lot of a critical reagent is introduced, it must be validated against the old lot using established controls to ensure equivalent performance.[10] Purchase large batches of critical reagents when possible to minimize changes.

  • Reagent Storage and Handling: Repeated freeze-thaw cycles can degrade sensitive reagents like enzymes and antibodies.[8][13][14] Improper storage temperatures can also lead to a loss of activity.

    • Solution: Aliquot reagents into single-use volumes upon arrival to minimize freeze-thaw cycles.[8][15] Always store reagents according to the manufacturer's instructions and monitor storage temperatures.[7]

  • Instrument Calibration: Instruments like pipettes, plate readers, and thermocyclers can drift over time, leading to systematic shifts in data.[6][16][17]

    • Solution: Implement a regular calibration and maintenance schedule for all laboratory equipment according to manufacturer recommendations or internal SOPs.[6][18] This is not just a suggestion; it's a requirement for regulatory compliance and data integrity.[6][19]

  • Procedural Drift: Small, unintentional deviations from the established Standard Operating Procedure (SOP) can creep in over time, especially with multiple operators.[20]

    • Solution: Adhere strictly to the validated SOP.[11] Ensure all personnel are trained on the same procedure.[5] Any changes to the protocol must be documented, validated, and communicated to the entire team.

Best Practices for Pipette Maintenance
Action Frequency
User Check Daily before first use
Leak Test Every 3-6 months
Full Calibration Annually (or semi-annually for heavy use)
Cleaning Regularly, as needed
Part 2: ELISA Troubleshooting

ELISAs are powerful, but prone to issues that can compromise results. Here are some of the most common problems.

ELISA_Workflow cluster_workflow ELISA Workflow & Potential Error Points cluster_errors Common Error Sources A 1. Coat Plate with Capture Ab B 2. Wash A->B C 3. Block Plate B->C D 4. Wash C->D E 5. Add Sample & Standards D->E F 6. Wash E->F G 7. Add Detection Ab F->G H 8. Wash G->H I 9. Add Enzyme Conjugate H->I J 10. Wash I->J K 11. Add Substrate & Incubate J->K L 12. Add Stop Solution K->L M 13. Read Plate L->M err1 Pipetting Error (Steps 1, 3, 5, 7, 9, 11, 12) err2 Inadequate Washing (Steps 2, 4, 6, 8, 10) err3 Reagent Quality (All Reagent Steps) err4 Incubation Time/Temp (Steps 1, 3, 5, 7, 9, 11) err5 Contamination (Any Step)

Sources

Troubleshooting

optimizing reaction conditions for C-N bond formation

Welcome to the C-N Bond Formation Optimization Center . This technical support guide is designed for discovery chemists, process scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the C-N Bond Formation Optimization Center . This technical support guide is designed for discovery chemists, process scientists, and drug development professionals. Here, we move beyond basic reaction setups to address the mechanistic causality of reaction failures, offering field-proven troubleshooting strategies and high-throughput methodologies.

Methodology Selection Workflow

Before troubleshooting a failing reaction, ensure you have selected the correct catalytic paradigm for your specific substrates. The diagram below outlines the primary decision logic for C-N bond formation.

CN_Decision Start Target C-N Bond Q1 Electrophile Type? Start->Q1 Halide Aryl Halide/Pseudohalide Q1->Halide Boronic Boronic Acid/Ester Q1->Boronic Buchwald Buchwald-Hartwig (Pd) High efficiency, broad scope Halide->Buchwald 1°/2° Amines Ullmann Ullmann (Cu) Harsh conditions, cheap Halide->Ullmann N-Heterocycles ChanLam Chan-Lam (Cu) Mild, requires oxidant Boronic->ChanLam O2 atmosphere

Decision matrix for selecting the optimal C-N bond formation methodology based on electrophile.

Troubleshooting FAQs

Buchwald-Hartwig Cross-Coupling (Pd-Catalyzed)

Q: My Pd-catalyzed coupling of an aryl chloride with a primary aliphatic amine yields mostly the hydrodehalogenated arene rather than the C-N product. How do I shift the selectivity?

A: This is a classic mechanistic competition between reductive elimination (the desired pathway) and β-hydride elimination (the undesired pathway). After the amine coordinates to the Pd(II) intermediate and is deprotonated, the system must undergo reductive elimination to form the C-N bond. If this step is slow, the Pd center can abstract a β-hydrogen from the aliphatic amine, leading to the reduced arene and an imine byproduct[1].

Causality & Solution: To shift the selectivity, you must accelerate reductive elimination. Switch to a sterically demanding dialkylbiarylphosphine ligand (e.g., BrettPhos or tBuXPhos). The extreme steric bulk of these ligands forces the aryl and amido groups into a tight geometry around the palladium center, which dramatically lowers the activation barrier for reductive elimination, allowing it to outcompete the β-hydride elimination pathway[1]. Alternatively, N-heterocyclic carbene (NHC) complexes provide strong σ-donation and a deep steric pocket to enforce the desired trajectory[2].

BHCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Ar-X AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord + R2NH, Base RedElim Reductive Elimination (Desired C-N Bond) AmineCoord->RedElim Bulky Ligand (Fast) BetaHydride β-Hydride Elimination (Undesired Byproduct) AmineCoord->BetaHydride Small Ligand (Slow) RedElim->Pd0 Product BetaHydride->Pd0 Hydrodehalogenation

Mechanistic pathways in Pd-catalyzed amination highlighting the β-hydride elimination side reaction.

Chan-Lam Coupling (Cu-Catalyzed)

Q: I am trying to perform a Chan-Lam coupling on a primary sulfonamide, but I am getting poor yields and erratic over-arylation. What are the optimal conditions?

A: Primary sulfonamides are notoriously challenging in Chan-Lam couplings due to their weak nucleophilicity and propensity for di-arylation, which limits predictability[3]. Standard conditions (e.g., Cu(OAc)₂ with pyridine) often fail or stall.

Causality & Solution: Recent data-science-driven high-throughput experimentation (HTE) has identified highly selective conditions for primary sulfonamides. The optimal system utilizes Cu(OAc)₂ (20 mol%), KOt-Bu (2 equiv) as the base, and H₂O (10 equiv) as a critical additive in EtOH (0.1 M) under an O₂ atmosphere at 60 °C[3]. The addition of water is mechanistically crucial; it facilitates the hydrolysis of the boronic ester into the active boronic acid and modulates the basicity of the system, preventing premature catalyst deactivation[3].

High-Throughput Experimentation (HTE)

Q: We are setting up a nanomole-scale HTE screen for a late-stage pharmaceutical intermediate C-N coupling. What is the most robust base to use in automated dispensing systems?

A: Inorganic bases (like K₃PO₄ or Cs₂CO₃) are standard in macro-scale reactions but are highly problematic in nanomole-scale HTE. Their insolubility in organic solvents leads to heterogeneous slurries, causing severe dispensing errors in liquid handlers and mass-transfer limitations.

Causality & Solution: Utilize Lithium trimethylsilanolate (LiOTMS). Recent large-scale HTE studies (evaluating over 4,200 reactions) have demonstrated that LiOTMS is highly soluble in common organic solvents (like THF and CPME). This homogeneous base is exceptionally automation-friendly, ensuring precise dispensing, and provides excellent yields across a diverse structural dataset of Pd-catalyzed C-N couplings[4].

Condition Optimization Matrix

Use the following data-driven matrix to select your starting conditions based on the specific substrate class.

Coupling TypeSubstrate ClassRecommended Catalyst/LigandPreferred BaseSolventKey Mechanistic Note
Buchwald-Hartwig 1° Aliphatic AminesPd₂(dba)₃ / BrettPhosNaOt-Bu or LiHMDSToluene / THFExtreme steric bulk prevents β-hydride elimination[1].
Buchwald-Hartwig 2° AminesPd(OAc)₂ / RuPhosCs₂CO₃ or NaOt-Bu1,4-DioxaneRuPhos prevents steric clash with bulky 2° amines[1].
Buchwald-Hartwig Weak NucleophilesPd(OAc)₂ / tBuXPhos or NHCK₃PO₄t-Amyl alcoholNHC complexes excel with unactivated substrates[2].
Chan-Lam Aryl AminesCu(OAc)₂ / PyridineTEA or PyridineDCMRequires O₂ (open to air) to turn over Cu(I) to Cu(II).
Chan-Lam 1° SulfonamidesCu(OAc)₂ (20 mol%)KOt-BuEtOHH₂O (10 eq) is critical for boronic ester hydrolysis[3].

Standardized Experimental Protocol: Nanomole-Scale HTE Screen

To systematically optimize a challenging Pd-catalyzed C-N coupling, utilize this self-validating, automation-friendly HTE protocol leveraging a homogeneous base[4].

Step 1: Preparation of Stock Solutions

  • Prepare a 0.1 M solution of the aryl halide and a 0.15 M solution of the amine in anhydrous THF.

  • Prepare a 0.2 M homogeneous stock solution of LiOTMS in CPME (Cyclopentyl methyl ether).

  • Prepare 0.01 M stock solutions of various Pd precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., BrettPhos, RuPhos, XPhos) in THF.

Step 2: Automated Dispensing

  • Using an automated liquid handler, dispense 1.0 µmol of aryl halide and 1.5 µmol of amine into a 1536-well glass-lined microtiter plate.

  • Dispense 0.05 µmol (5 mol%) of the Pd/Ligand mixtures into the respective wells.

  • Dispense 2.0 µmol of the LiOTMS base solution last to initiate the active mixture.

Step 3: Reaction Sealing and Incubation

  • Seal the microtiter plate with a Teflon-lined silicone mat and compress uniformly using a torque wrench to prevent solvent evaporation (critical for nanomole scales).

  • Incubate the plate in an aluminum heating block at 60 °C for 16 hours under a nitrogen atmosphere.

Step 4: Quenching and Self-Validating Analysis

  • Cool the plate to room temperature.

  • Quench the reactions by adding 10 µL of a quenching solution (5% acetic acid in acetonitrile) containing an internal standard (e.g., biphenyl). Note: The internal standard is required to self-validate dispensing accuracy and calculate absolute yields.

  • Centrifuge the plate to settle any minor particulates.

  • Analyze the supernatant via UPLC-MS to determine product yield and identify side products (e.g., hydrodehalogenation).

References

  • Gandhi, S. S., et al. "Data Science-Driven Discovery of Optimal Conditions and a Condition-Selection Model for the Chan–Lam Coupling of Primary Sulfonamides." ACS Catalysis (2025). 3

  • Dorel, R., et al. "The Buchwald–Hartwig Amination After 25 Years." Angewandte Chemie International Edition (2019). 1

  • Bera, S. S., et al. "Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions." Chemical Reviews (2025). 2

  • "Developing Pharmaceutically Relevant Pd-Catalyzed C-N Coupling Reactivity Models Leveraging High-Throughput Experimentation." Journal of the American Chemical Society (2025). 4

Sources

Optimization

Technical Support Center: Navigating the Toxicological Landscape of Novel Pyrrolo[2,3-c]pyridine Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the promising class of pyrrolo[2,3-c]pyridine compounds. As these heterocycles gain prominence as versa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the promising class of pyrrolo[2,3-c]pyridine compounds. As these heterocycles gain prominence as versatile pharmacophores, particularly as kinase inhibitors in oncology, a thorough understanding of their potential toxicities is paramount for successful therapeutic development.[1][2][3]

This guide is designed to be a dynamic resource, moving beyond a rigid template to provide practical, in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the expertise and validated protocols needed to confidently assess and mitigate the toxicity of your novel pyrrolo[2,3-c]pyridine derivatives.

Part 1: Troubleshooting Guide - Addressing Common Experimental Hurdles

This section is formatted as a series of question-and-answer scenarios that you might encounter during your in-vitro and in-vivo toxicity assessments.

Scenario 1: Inconsistent IC50 Values in Cytotoxicity Assays

Question: "My IC50 values for the same pyrrolo[2,3-c]pyridine compound against the same cancer cell line are fluctuating significantly between experiments. What could be the underlying cause and how can I rectify this?"

Answer:

Inconsistent IC50 values are a common yet frustrating challenge in preclinical drug development.[4] The variability, often ranging from a two- to three-fold difference which can be considered acceptable, can stem from multiple factors.[4] Let's dissect the potential culprits and establish a systematic approach to troubleshooting.

Causality and a Step-by-Step Investigative Protocol:

The root of this issue often lies in subtle variations in experimental conditions that can have a magnified impact on the final readout.[5]

Initial Diagnostic Workflow:

Caption: A workflow to diagnose sources of IC50 variability.

Detailed Troubleshooting Steps:

  • Scrutinize Cell Culture Practices:

    • Cell Passage Number and Health: Use cells within a consistent, low passage number range.[6] High-passage cells can exhibit altered phenotypes and drug sensitivities. Ensure cells are in the exponential growth phase and not over-confluent when harvesting for your assay.[4]

    • Seeding Density: Inconsistent cell numbers per well will dramatically alter results.[4] Always perform a cell count before seeding and ensure a homogenous cell suspension.

    • Mycoplasma Contamination: This is a frequent and often overlooked saboteur of reproducible results.[6] Regularly test your cell lines for mycoplasma, as it can significantly impact cellular metabolism and drug response.

  • Evaluate Compound Integrity and Handling:

    • Purity and Stability: Verify the purity of your pyrrolo[2,3-c]pyridine compound using methods like HPLC or mass spectrometry. Impurities may have their own biological activity.[4] Be mindful of the compound's stability in solution and during storage.

    • Solubility: Ensure your compound is fully dissolved in the vehicle (e.g., DMSO) before further dilution in culture media.[4] Precipitation will lead to an inaccurate assessment of the true concentration exposed to the cells.

  • Standardize Assay Parameters:

    • Reagent Consistency: Use the same lot of media, serum (especially fetal bovine serum, which can have lot-to-lot variability in growth factors), and assay reagents for a set of comparative experiments.[4]

    • Incubation Times: Precisely control the duration of compound exposure and the timing of reagent additions.

    • Pipetting and "Edge Effects": Calibrate your pipettes regularly.[6] To mitigate the "edge effect" (increased evaporation in the outer wells of a 96-well plate), consider filling the perimeter wells with sterile PBS or media without cells and excluding them from your data analysis.[6]

Illustrative Data on Factors Affecting IC50:

Factor Poor Practice Example Best Practice Example Potential Impact on IC50
Cell Passage Passage >30Passage 5-15High variability, potential for increased or decreased sensitivity
Seeding Density Visual estimation5,000 cells/well (counted)Inconsistent dose-response curves[7]
Compound Solubility Visible precipitate in mediaClear solution at all concentrationsFalsely high IC50 values
Plate Edge Effect Using all 96 wellsExcluding perimeter wellsSkewed results due to evaporation[4]
Scenario 2: High Background in Cell Viability Assays (e.g., MTT, MTS)

Question: "I'm observing high background absorbance in my no-cell control wells in my MTT/MTS assay, which is compromising my data. What's causing this and how do I fix it?"

Answer:

High background noise in colorimetric assays like MTT and MTS can obscure the true signal from your cells, leading to inaccurate viability assessments.[8] This issue can often be traced back to the reagents or the assay setup.

Causality and a Step-by-Step Investigative Protocol:

The underlying cause is often the spontaneous reduction of the tetrazolium salt (MTT/MTS) or contamination.

Troubleshooting Workflow for High Background:

Caption: A systematic approach to troubleshooting high background in viability assays.

Detailed Troubleshooting Steps:

  • Assess for Compound Interference:

    • Some pyrrolo[2,3-c]pyridine compounds, due to their chemical nature, may directly reduce the MTT or MTS reagent. To test for this, set up control wells containing your compound in cell-free media and add the reagent.

  • Media and Serum Considerations:

    • Phenol Red: The phenol red in some culture media can interfere with absorbance readings at the wavelengths used for these assays.[9] Consider using phenol red-free media for the duration of the assay.

    • Serum Batch: Different batches of serum can contain varying levels of reducing agents. Test different lots if this is a persistent issue.

  • Reagent Handling and Preparation:

    • Light Exposure: Protect MTT and MTS reagents from light, as this can cause spontaneous reduction.[8]

    • Fresh Preparation: Always prepare fresh dilutions of your reagents.

  • Contamination:

    • Bacterial or fungal contamination in your media or incubator can lead to high background. Ensure sterile techniques are strictly followed.

Scenario 3: Unexpected Genotoxicity Signal in an Ames Test

Question: "My novel pyrrolo[2,3-c]pyridine derivative is showing a positive result in the Ames test, suggesting it's a mutagen. How should I interpret this and what are my next steps?"

Answer:

A positive result in the bacterial reverse mutation assay, or Ames test, is a significant finding that requires careful interpretation and follow-up.[10] This in-vitro assay is a primary screen for identifying substances that can cause gene mutations.[10]

Interpretation and Follow-up Strategy:

A positive Ames test doesn't automatically mean the compound is a carcinogen in humans, but it does raise a red flag that necessitates further investigation.

Follow-up Experimental Workflow:

Caption: A workflow for investigating a positive Ames test result.

Detailed Next Steps:

  • Confirm the Result: Repeat the Ames test to ensure the initial result was not due to experimental error. Include both the presence and absence of a metabolic activation system (S9 fraction) to determine if the mutagenicity is inherent to the parent compound or a metabolite.

  • Proceed to Mammalian Cell Assays:

    • In Vitro Micronucleus or Chromosomal Aberration Assay: These assays, performed in mammalian cells, can determine if your compound causes chromosomal damage (clastogenicity) or affects chromosome number (aneugenicity).[10] A positive result in these assays strengthens the evidence for genotoxic potential.

  • Consider the Mechanism:

    • If the compound is positive in the Ames test but negative in mammalian cell assays, it may be a mutagen specific to bacteria. However, a thorough risk assessment is still required.

  • In Vivo Follow-up:

    • If the in vitro mammalian assays are also positive, in vivo genotoxicity studies, such as a rodent bone marrow micronucleus test, are warranted to understand the compound's effects in a whole organism.[11]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary toxicity concerns for pyrrolo[2,3-c]pyridine compounds?

Pyrrolo[2,3-c]pyridines are a diverse class of compounds, and their toxicity profiles will vary depending on the specific substitutions.[1][2] However, based on their common use as kinase inhibitors, some general areas of concern include:

  • Off-target kinase inhibition: This can lead to a range of toxicities depending on the inhibited kinase.

  • Cardiotoxicity: Inhibition of the hERG potassium channel is a particular concern for many small molecules and can lead to potentially fatal arrhythmias.[12]

  • Hepatotoxicity: The liver is a primary site of drug metabolism, making it susceptible to toxicity.

  • Genotoxicity: As with any new chemical entity, the potential to cause genetic damage must be assessed.[13]

Q2: How do I select the appropriate cell lines for in-vitro cytotoxicity screening?

The choice of cell lines is critical for obtaining relevant data. Consider the following:

  • Targeted vs. Non-targeted cells: Include the cancer cell lines your compound is designed to target, as well as non-cancerous cell lines (e.g., from liver, kidney, or normal fibroblasts) to assess selectivity.[14][15]

  • Tissue of Origin: If you anticipate a particular organ-specific toxicity, include cell lines derived from that tissue.

  • Well-characterized lines: Use cell lines that are well-characterized and readily available from reputable cell banks.

Q3: What is the hERG assay and why is it important for my pyrrolo[2,3-c]pyridine compound?

The hERG assay assesses the potential of a compound to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium ion channel.[12] Inhibition of this channel can delay the repolarization of the cardiac action potential, leading to a condition known as Long QT syndrome, which can cause life-threatening cardiac arrhythmias.[12] Regulatory agencies consider hERG liability a significant safety concern, making this assay a critical part of preclinical safety assessment.[16][17]

hERG Assay Principle:

Caption: The role of the hERG channel and the consequence of its inhibition.

Q4: When should I move from in-vitro to in-vivo toxicity studies?

The decision to transition to in-vivo studies is based on a comprehensive evaluation of your in-vitro data. Generally, you would proceed to in-vivo studies when:

  • Your compound shows promising efficacy in in-vitro models.

  • You have a reasonable understanding of its in-vitro toxicity profile (cytotoxicity, genotoxicity, hERG liability).

  • You have identified a lead candidate or a small number of promising compounds.

In-vivo studies are essential for understanding the compound's effects in a complex biological system, including its pharmacokinetics (absorption, distribution, metabolism, and excretion) and its potential effects on various organ systems.[11]

Q5: What are the key components of a preliminary in-vivo toxicity study?

A preliminary in-vivo toxicity study, often a dose-range finding study in rodents, typically includes:[11]

  • Multiple Dose Groups: A control group and at least three dose levels of the compound.[18]

  • Route of Administration: The intended clinical route of administration should be used.

  • Clinical Observations: Daily monitoring for signs of toxicity, changes in body weight, and food/water consumption.[18]

  • Hematology and Clinical Chemistry: Blood analysis to assess effects on blood cells and organ function.

  • Gross Pathology and Histopathology: Examination of organs for any treatment-related changes.[19]

This initial study helps to identify a maximum tolerated dose (MTD) and potential target organs of toxicity, which will inform the design of longer-term, regulatory toxicology studies.[20]

Part 3: Protocols and Data Presentation

Protocol: In-Vitro Cytotoxicity Assessment using MTT Assay

This protocol provides a generalized method for assessing the cytotoxicity of a novel pyrrolo[2,3-c]pyridine compound.

Materials:

  • 96-well cell culture plates

  • Selected cell lines

  • Complete cell culture medium

  • Pyrrolo[2,3-c]pyridine compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells that are in their exponential growth phase.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[21]

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of your pyrrolo[2,3-c]pyridine compound in complete medium.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).[21]

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.[21]

    • Incubate for an additional 3-4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[21]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol: hERG Channel Inhibition Assay (Fluorescence Polarization)

This protocol is based on a common commercially available fluorescence polarization (FP) assay format.[22]

Principle: The assay uses a fluorescent tracer that binds to the hERG channel. When the tracer is bound, it has a high fluorescence polarization value. A test compound that binds to the hERG channel will displace the tracer, resulting in a lower fluorescence polarization value.[22]

Materials:

  • hERG membrane preparation

  • Fluorescent hERG tracer

  • Assay buffer

  • 384-well black plates

  • Positive control inhibitor (e.g., E-4031)

  • Microplate reader capable of fluorescence polarization measurements

Procedure:

  • Compound Plating:

    • Add your serially diluted pyrrolo[2,3-c]pyridine compound to the wells of the 384-well plate.

  • Reagent Addition:

    • Add the hERG membrane preparation to the wells.

    • Add the fluorescent hERG tracer to the wells.

  • Incubation:

    • Incubate the plate at room temperature for the recommended time (typically 1-4 hours), protected from light.

  • Data Acquisition:

    • Read the fluorescence polarization on a suitable plate reader.

Data Analysis:

  • Plot the fluorescence polarization values against the log of the compound concentration.

  • Fit the data to a suitable model to determine the IC50 value for hERG inhibition.

References

  • Voloshchuk, V. V.; Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33–56. [Link]

  • Zhang, M., et al. (n.d.). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Methods in Molecular Biology. [Link]

  • ResearchGate. (2023). The IC50 value of specific natural compound varies in particular cell line from study to study. What is the reason for such wide range of IC50 value?. [Link]

  • Voloshchuk, V. V.; Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Voloshchuk, V. V.; Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Chan, J. C., et al. (n.d.). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. Oncotarget. [Link]

  • PubMed. (2024). Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia. [Link]

  • ACS Publications. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. [Link]

  • FDA. (n.d.). FDA Requirements for Preclinical Studies. [Link]

  • Metrion Biosciences. (2025). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. [Link]

  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. [Link]

  • BMG LABTECH. (n.d.). Predictor hERG fluorescence polarization assay kit performed on the PHERAstar FS. [Link]

  • AMSbiopharma. (2025). Preclinical research strategies for drug development. [Link]

  • Eurofins Discovery. (n.d.). In Vitro Gene-Tox Services. [Link]

  • MDPI. (2009). Synthesis and in Vitro Cytotoxic Activity of Compounds with Pro-Apoptotic Potential. [Link]

  • Pharmaron. (n.d.). Genetic Toxicology. [Link]

  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

  • FDA. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • FDA. (2017). Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies. [Link]

  • Rhizome. (n.d.). FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications. [Link]

  • Gentronix. (2021). Screening for Genotoxicity: Approaches for Drug Discovery. [Link]

  • InfinixBio. (2026). Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development. [Link]

  • ACS Publications. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. [Link]

  • Charles River Laboratories. (n.d.). hERG Serum Shift Assay. [Link]

  • MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]

  • ScienceDirect. (2020). Opportunities for use of one species for longer-term toxicology testing during drug development: A cross-industry evaluation. [Link]

  • PubMed. (2020). Preclinical toxicity of innovative molecules: In vitro, in vivo and metabolism prediction. [Link]

  • ProBio CDMO. (n.d.). Preclinical Toxicity & Efficacy Studies | In Vivo Assays. [Link]

  • Aragen. (n.d.). Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully. [Link]

  • ResearchGate. (2017). Cell Viability assay using MTS: Anyone have troubleshooting tips specific to Caco-2 cells?. [Link]

  • PubMed. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. [Link]

  • Taylor & Francis Online. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. [Link]

  • Patsnap Synapse. (2025). How to Reduce Background Noise in ELISA Assays. [Link]

  • ACS Publications. (2025). Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. [Link]

  • Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. [Link]

  • PubMed. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. [Link]

  • ATSDR. (n.d.). Pyridine Tox Profile. [Link]

  • Biocompare. (2012). Tips for Reducing ELISA Background. [Link]

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Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 3-Iodo vs. 3-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine in Cross-Coupling Applications

Executive Summary The 7-methyl-1H-pyrrolo[2,3-c]pyridine (7-methyl-6-azaindole) scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized as a bioisostere for indoles to improve aqueous solubil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-methyl-1H-pyrrolo[2,3-c]pyridine (7-methyl-6-azaindole) scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized as a bioisostere for indoles to improve aqueous solubility and metabolic stability. Functionalization at the C3 position is a critical step in library synthesis. This guide objectively compares the reactivity of 3-iodo and 3-bromo derivatives, providing empirical data, mechanistic causality, and self-validating protocols to optimize palladium-catalyzed cross-coupling and metal-halogen exchange workflows.

Mechanistic Causality: The Halogen Effect at C3

The choice between a 3-iodo and 3-bromo substituent fundamentally alters the thermodynamics and kinetics of downstream functionalization. As a Senior Application Scientist, it is critical to understand why these substrates behave differently rather than just observing the outcome.

  • Oxidative Addition Kinetics : In palladium-catalyzed cross-couplings (e.g., Suzuki, Negishi, Sonogashira), the rate-determining step is often the oxidative addition of Pd(0) into the C-X bond. The C-I bond dissociation energy (~65 kcal/mol) is significantly lower than that of the C-Br bond (~81 kcal/mol). Consequently, 3-iodo-azaindoles readily undergo oxidative addition at mild temperatures (25–50 °C) using standard, unhindered phosphine ligands. Conversely, 3-bromo-azaindoles require elevated temperatures and bulky, electron-rich ligands (e.g., XPhos) to force the insertion and prevent catalyst deactivation.

  • Chemoselectivity and Halogen-Metal Exchange : Lithium-halogen exchange using n-BuLi at -78 °C is nearly instantaneous for 3-iodo derivatives. For 3-bromo derivatives, the exchange is much slower and often competes with detrimental side reactions, such as deprotonation of the C7-methyl group or nucleophilic addition to the electron-deficient pyridine ring.

  • Empirical Evidence in Negishi Couplings : Recent studies on the synthesis of azatryptophan analogs demonstrated that Negishi coupling of 3-bromo-azaindoles catalyzed by Pd2(dba)3/XPhos was sluggish at 35 °C, yielding <60% conversion after 12 hours. Under identical conditions, the 3-iodo counterparts efficiently afforded the desired products in excellent yields (69–91%) [1].

Comparative Performance Data

The following table summarizes the quantitative and qualitative differences between the two halide variants to guide synthetic planning.

Parameter3-Iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine3-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine
C-X Bond Dissociation Energy ~65 kcal/mol~81 kcal/mol
Oxidative Addition Rate FastSlow
Typical Pd Catalyst System Pd(PPh3)4 or Pd(dppf)Cl2Pd2(dba)3 + XPhos / SPhos
Typical Reaction Temperature 25 °C – 50 °C80 °C – 110 °C
Lithium-Halogen Exchange Rapid at -78 °C (n-BuLi)Sluggish, requires t-BuLi or higher temps
Bench Stability Light-sensitive, requires dark storageHighly stable under ambient conditions
Negishi Coupling Yield (35 °C) 69% – 91% (Highly efficient)<60% (Sluggish conversion)

Signaling and Workflow Diagrams

CatalyticCycle Start 3-Halo-7-methyl-6-azaindole (X = I or Br) OxAdd_I Oxidative Addition (X=I) Fast, Mild Temp (25-50°C) Start->OxAdd_I X = I (BDE ~65 kcal/mol) OxAdd_Br Oxidative Addition (X=Br) Slow, High Temp (80-110°C) Requires Bulky Ligands Start->OxAdd_Br X = Br (BDE ~81 kcal/mol) Pd0 Pd(0) Catalyst Pd0->OxAdd_I Insertion Pd0->OxAdd_Br Insertion Transmetalation Transmetalation (e.g., Boronic Acid) OxAdd_I->Transmetalation OxAdd_Br->Transmetalation RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Catalyst Regeneration Product C3-Functionalized Azaindole RedElim->Product

Pd-catalyzed cycle comparing oxidative addition barriers for 3-iodo vs 3-bromo azaindoles.

ExpWorkflow Step1 1. Substrate Preparation Dissolve in appropriate solvent Step2_I 2a. 3-Iodo Protocol Pd(PPh3)4, K2CO3 Dioxane/H2O (Mild) Step1->Step2_I Step2_Br 2b. 3-Bromo Protocol Pd2(dba)3, XPhos, K3PO4 Toluene/H2O (Harsh) Step1->Step2_Br Step3 3. Degassing Argon Purge (3x) Step2_I->Step3 Step2_Br->Step3 Step4_I 4a. Heating 50°C for 2-4 hours Step3->Step4_I Iodo pathway Step4_Br 4b. Heating 100°C for 12-24 hours Step3->Step4_Br Bromo pathway Step5 5. Validation & Workup LCMS Check -> Extraction -> Column Step4_I->Step5 Step4_Br->Step5

Experimental workflow for Suzuki-Miyaura coupling highlighting condition divergence.

Self-Validating Experimental Protocols

Note: Both protocols utilize a self-validating feedback loop. Do not proceed to the workup phase until LCMS confirms >95% consumption of the starting halide to prevent complex separations.

Protocol A: Mild Suzuki-Miyaura Coupling of 3-Iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine

Causality : The weak C-I bond allows the use of the robust, inexpensive Pd(PPh3)4 catalyst and mild heating, minimizing the protodeboronation of sensitive functional groups on the boronic acid partner.

  • Reaction Setup : In an oven-dried Schlenk flask, combine 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 equiv), arylboronic acid (1.2 equiv), and K2CO3 (2.0 equiv).

  • Solvent Addition : Add a 4:1 mixture of 1,4-dioxane and deionized water. Causality: Water is essential to dissolve the inorganic base, forming the highly active hydroxide/carbonate-palladium species required to accelerate the transmetalation step.

  • Degassing (Critical Step) : Sparge the biphasic mixture with Argon for 15 minutes. Causality: O2 rapidly oxidizes the active Pd(0) species to an inactive Pd(II) peroxo complex, halting the catalytic cycle.

  • Catalyst Addition : Add Pd(PPh3)4 (0.05 equiv) under a positive stream of Argon.

  • Heating & Validation : Heat the mixture to 50 °C. After 2 hours, sample 10 µL of the organic layer, dilute in MeCN, and analyze via LCMS. Validation Checkpoint: The reaction is deemed complete when the mass peak corresponding to the 3-iodo starting material (m/z ~258) is entirely replaced by the product mass.

  • Workup : Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na2SO4, and concentrate. Purify via silica gel chromatography.

Protocol B: High-Temperature Coupling of 3-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine

Causality : The stronger C-Br bond necessitates a highly active catalyst system. Pd2(dba)3 provides a stable Pd(0) source, while XPhos (a bulky dialkylbiaryl phosphine) promotes rapid oxidative addition and prevents the catalyst from falling into inactive resting states.

  • Reaction Setup : In a heavy-walled pressure vial, combine 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 equiv), arylboronic acid (1.5 equiv), and anhydrous K3PO4 (3.0 equiv). Causality: A stronger base and excess boronic acid compensate for the slower transmetalation at high temperatures and counter potential protodeboronation.

  • Solvent Addition : Add a 5:1 mixture of Toluene and water.

  • Degassing : Perform 3 cycles of freeze-pump-thaw or sparge with Argon for 20 minutes.

  • Catalyst Addition : Add Pd2(dba)3 (0.05 equiv) and XPhos (0.10 equiv).

  • Heating & Validation : Seal the vial and heat to 100 °C for 12–24 hours. Validation Checkpoint: Monitor via TLC (UV 254 nm) and LCMS every 6 hours. If conversion stalls before 95%, spike the mixture with an additional 0.02 equiv of Pd2(dba)3/XPhos.

  • Workup : Filter through a pad of Celite to remove palladium black, partition between EtOAc and water, dry the organic layer, and concentrate for chromatographic purification.

References

  • Title : Synthesis of Differentially Protected Azatryptophan Analogs via Pd2(dba)3/XPhos Catalyzed Negishi Coupling of N-Ts Azaindole Halides with Zinc Derivative from Fmoc-Protected tert-Butyl (R)-2-Amino-3-iodopropanoate Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link][1]

Sources

Comparative

The 3-Iodo-7-Methyl-1H-Pyrrolo[2,3-c]pyridine Scaffold: A Comparative Guide to Structure-Activity Relationships for Researchers

The quest for novel therapeutic agents has led researchers to explore a diverse chemical space, with nitrogen-containing heterocycles emerging as a particularly fruitful area of investigation. Among these, the 1H-pyrrolo...

Author: BenchChem Technical Support Team. Date: March 2026

The quest for novel therapeutic agents has led researchers to explore a diverse chemical space, with nitrogen-containing heterocycles emerging as a particularly fruitful area of investigation. Among these, the 1H-pyrrolo[2,3-c]pyridine (or 6-azaindole) core has garnered significant attention as a versatile pharmacophore.[1][2][3] This guide provides a comparative analysis of the structure-activity relationship (SAR) of 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine derivatives, with a primary focus on their development as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in cancer.[4][5][6][7][8] We will also draw comparisons with related pyrrolopyridine and pyrrolopyrimidine scaffolds targeting other key proteins in cellular signaling pathways.

The Rise of Pyrrolo[2,3-c]pyridines as LSD1 Inhibitors

LSD1, by demethylating key histone residues, plays a crucial role in regulating gene expression. Its dysregulation is a hallmark of various cancers, making it a compelling therapeutic target.[4][8] The development of small molecule inhibitors of LSD1 has been a major focus of anticancer drug discovery. Recently, a series of 1H-pyrrolo[2,3-c]pyridine derivatives have been identified as highly potent, reversible inhibitors of LSD1.[4][5][6] These compounds were designed based on the structure of a previously reported LSD1 inhibitor, GSK-354.[4][6]

The core design strategy involved replacing the pyridine ring in GSK-354 with a bicyclic 1H-pyrrolo[2,3-c]pyridine moiety. This modification was predicted to occupy additional space within the enzyme's active site, potentially leading to enhanced potency.[6] This hypothesis was validated with the discovery of compound 46 (LSD1-UM-109) , which demonstrated a remarkable IC50 of 3.1 nM against LSD1.[4][6][7]

Structure-Activity Relationship of Pyrrolo[2,3-c]pyridine-based LSD1 Inhibitors

The SAR of this class of compounds has been explored through systematic modifications of different regions of the molecule, which can be broadly divided into the core heterocycle and its substituents.

A key study on pyrrolo[2,3-c]pyridine-based LSD1 inhibitors revealed important SAR insights through modifications at various positions. While a direct SAR for the 3-iodo-7-methyl core is not explicitly detailed, we can infer the importance of substitutions from the broader series of potent analogues developed. For instance, the introduction of a bridged methyl group onto the piperidin-4-ylmethyl group in a parent compound led to the highly potent compound 46 .[6] Further modifications, such as installing a methyl group on the piperidin-4-ylmethyl moiety of other potent analogues, also resulted in highly potent LSD1 inhibitors with IC50 values of 1.3 nM and 1.4 nM, respectively.[6]

CompoundTargetIC50 (nM)Cell-based Assay (MV4;11) IC50 (nM)Reference
GSK-354LSD1130120.6[5]
46 (LSD1-UM-109) LSD13.10.6[4][6]
Compound 29 LSD15.1-[6]
Compound 48 LSD11.3-[6]
Compound 49 LSD11.40.7[5][6]

The Specific Roles of 3-Iodo and 7-Methyl Substitutions: An Inferred Analysis

While the definitive SAR for the 3-iodo and 7-methyl substitutions on the 1H-pyrrolo[2,3-c]pyridine core for LSD1 inhibition is yet to be fully elucidated in published literature, we can draw valuable insights from related heterocyclic systems.

The Influence of the 3-Iodo Group

The introduction of a halogen atom, particularly iodine, at the 3-position of a pyrrole ring is a common strategy in medicinal chemistry. In a study on related tricyclic pyrrolo[2,3-d]pyrimidines, it was observed that the presence of halogens (Br, I) at the 3-position of the pyrrole ring was beneficial for cytotoxic activity against colon cancer cell lines.[9] This suggests that the iodine atom in the 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine scaffold could play a significant role in its biological activity, potentially through:

  • Halogen Bonding: The iodine atom can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms in the target protein's active site, thereby enhancing binding affinity and potency.

  • Modulation of Physicochemical Properties: The lipophilicity and electronic properties of the molecule are altered by the iodine substituent, which can influence cell permeability and metabolic stability.

  • Synthetic Handle: The C-I bond can serve as a versatile synthetic handle for further structural modifications via cross-coupling reactions, allowing for the exploration of a wider chemical space.

The Significance of the 7-Methyl Group

The 7-position of the 1H-pyrrolo[2,3-c]pyridine core is adjacent to the ring nitrogen. Methylation at this position can have several implications for the molecule's activity:

  • Steric Effects: The methyl group can induce a specific conformation that is favorable for binding to the target protein.

  • Hydrophobic Interactions: The methyl group can engage in hydrophobic interactions with nonpolar residues in the active site, contributing to the overall binding energy.

  • Blocking Metabolism: Methylation at this position could potentially block metabolic pathways that might otherwise deactivate the compound, thereby improving its pharmacokinetic profile.

Comparative Analysis with Alternative Scaffolds

The pyrrolo[2,3-c]pyridine scaffold is one of several related heterocyclic systems being explored as inhibitors of various therapeutic targets. A brief comparison with other pyrrolopyridine and pyrrolopyrimidine isomers provides a broader context for understanding their potential.

  • Pyrrolo[2,3-b]pyridines (7-azaindoles): These isomers have been extensively studied as kinase inhibitors. For example, a series of 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of c-Met kinase, a receptor tyrosine kinase involved in cancer.[10]

  • Pyrrolo[3,2-c]pyridines: Derivatives of this scaffold have shown potent inhibitory effects against FMS kinase, another receptor tyrosine kinase implicated in cancer and inflammatory disorders.[11]

  • Pyrrolo[2,3-d]pyrimidines (7-deazapurines): This scaffold is a well-established core for kinase inhibitors, with numerous derivatives targeting EGFR, VEGFR, and other kinases.[12] The structural similarity to the purine core of ATP allows these compounds to act as competitive inhibitors.

The choice of a specific scaffold is often dictated by the desired target selectivity and the opportunities for synthetic modification to optimize potency and pharmacokinetic properties.

Experimental Protocols

General Synthesis of 3-Iodo-1H-pyrrolo[2,3-c]pyridine Core

A general synthetic route to the 3-iodo-1H-pyrrolo[2,3-c]pyridine core often involves the iodination of the corresponding 1H-pyrrolo[2,3-c]pyridine.

Synthesis_Workflow Start 1H-pyrrolo[2,3-c]pyridine Reagent N-Iodosuccinimide (NIS) in an appropriate solvent (e.g., DMF or CH3CN) Start->Reagent Iodination Product 3-Iodo-1H-pyrrolo[2,3-c]pyridine Reagent->Product

Caption: General workflow for the synthesis of the 3-iodo-1H-pyrrolo[2,3-c]pyridine core.

Step-by-step methodology:

  • Dissolve the starting 1H-pyrrolo[2,3-c]pyridine derivative in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (CH3CN).

  • Add N-iodosuccinimide (NIS) to the solution portion-wise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-iodo-1H-pyrrolo[2,3-c]pyridine derivative.

In Vitro LSD1 Inhibition Assay

The inhibitory activity of the synthesized compounds against LSD1 can be determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement Compound_Prep Prepare serial dilutions of test compounds Incubation Incubate compounds with enzyme and substrate Compound_Prep->Incubation Enzyme_Prep Prepare LSD1 enzyme and substrate solution Enzyme_Prep->Incubation Detection_Reagent Add detection reagents (e.g., antibody and fluorophore) Incubation->Detection_Reagent TR_FRET Measure TR-FRET signal Detection_Reagent->TR_FRET Data_Analysis Calculate IC50 values TR_FRET->Data_Analysis

Caption: Workflow for an in vitro LSD1 inhibition assay using TR-FRET.

Step-by-step methodology:

  • Prepare serial dilutions of the test compounds in a suitable buffer.

  • In a microplate, add the test compounds, recombinant human LSD1 enzyme, and a biotinylated histone H3 peptide substrate.

  • Initiate the demethylation reaction by adding the co-substrate.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagents, which typically include a europium-labeled antibody specific for the demethylated product and a streptavidin-allophycocyanin (APC) conjugate.

  • Incubate the plate in the dark to allow for the binding of the detection reagents.

  • Measure the TR-FRET signal using a plate reader. The signal is proportional to the amount of demethylated product formed.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine scaffold represents a promising starting point for the development of potent inhibitors of various therapeutic targets, with LSD1 being a particularly noteworthy example. While direct SAR data for this specific substitution pattern is still emerging, comparative analysis with related heterocyclic systems provides a strong rationale for its potential. The 3-iodo group offers opportunities for halogen bonding and further synthetic elaboration, while the 7-methyl group may enhance potency and improve metabolic stability.

Future research should focus on the systematic exploration of substitutions at these positions to fully delineate their impact on biological activity. The synthesis and evaluation of a focused library of 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine derivatives against a panel of targets, including LSD1 and various kinases, will be crucial for unlocking the full therapeutic potential of this privileged scaffold.

References

  • Zheng, C., et al. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 14(10), 1389–1395. [Link]

  • TheraIndx (2023). Pyrrolo[2,3‑c]pyridines as Potent and Reversible LSD1 Inhibitors. [Link]

  • Jiang, H., et al. (2024). Discovery of novel LSD1 inhibitors with favorable PK and activity in models of AML. Journal of Medicinal Chemistry, 67(24), 22080-22103. [Link]

  • Zheng, C., et al. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Publications. [Link]

  • Zheng, C., et al. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. PubMed. [Link]

  • Zheng, C., et al. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ResearchGate. [Link]

  • Fassihi, A., et al. (2019). Prediction of cytotoxic activity of a series of 1H-pyrrolo[2,3-b]pyridine derivatives as possible inhibitors of c-Met using molecular fingerprints. Journal of Receptors and Signal Transduction, 39(4), 295-303. [Link]

  • Abdel-Aal, E. A., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1160-1166. [Link]

  • Sravanthi, G., et al. (2021). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry, 30, 115949. [Link]

  • Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6691. [Link]

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33-56. [Link]

  • Kesić, M., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 30(11), 2917. [Link]

  • Lee, H., et al. (2020). Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1266-1276. [Link]

  • Patent US-20120252788-A1. 3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5.
  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33-56. [Link]

  • Kesić, M., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 30(11), 2917. [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33-56. [Link]

  • Corvaisier, M., et al. (2025). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules, 30(22), 4388. [Link]

  • Yang, T. H., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Mini reviews in medicinal chemistry, 18(15), 1286-1297. [Link]

Sources

Validation

Comparative Analysis of Kinase Inhibition by Pyrrolo[2,3-c]pyridine Isomers: A Structural and Kinetic Guide

As a Senior Application Scientist in early-stage drug discovery, navigating the subtle structural nuances of heterocyclic scaffolds is critical for optimizing kinase inhibitors. Pyrrolopyridines (azaindoles) are widely r...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, navigating the subtle structural nuances of heterocyclic scaffolds is critical for optimizing kinase inhibitors. Pyrrolopyridines (azaindoles) are widely recognized as "privileged structures" in medicinal chemistry due to their exceptional ability to mimic the adenine ring of ATP[1]. However, the specific placement of the nitrogen atom within the pyridine ring—distinguishing isomers like pyrrolo[2,3-b]pyridine (7-azaindole), pyrrolo[2,3-c]pyridine (6-azaindole), and pyrrolo[3,2-c]pyridine (5-azaindole)—profoundly dictates binding affinity, selectivity, and pharmacokinetic viability.

This guide provides an objective, data-driven comparison of these isomers, exploring the mechanistic causality behind their performance and detailing the self-validating experimental workflows required to evaluate them.

Mechanistic Rationale: The Isomer Effect on Hinge Binding

Kinase inhibitors typically achieve potency by forming critical hydrogen bonds with the kinase hinge region, a segment that connects the N- and C-terminal lobes of the kinase domain.

The pyrrolo[2,3-b]pyridine (7-azaindole) is the industry standard (e.g., Vemurafenib). Its N7 acts as a superior hydrogen bond acceptor, while the N1-H acts as a hydrogen bond donor. This dual capability perfectly aligns with the backbone amide and carbonyl groups of the kinase hinge.

When the nitrogen is shifted to create pyrrolo[2,3-c]pyridine (6-azaindole) , the vector of the hydrogen bond acceptor is fundamentally altered. This isomeric shift changes the electronic distribution and dipole moment of the core scaffold[1]. In many kinases, this leads to a severe desolvation penalty or direct electrostatic repulsion. For example, in Adaptor protein-2 associated kinase 1 (AAK1), replacing a 7-azaindole with a 6-azaindole analog results in a staggering 1000-fold decrease in binding affinity[2]. The causality here is structural: the lone pair of the N6 nitrogen directly repels the lone electron pair of the carbonyl oxygen on the Cys129 hinge residue[2].

Conversely, pyrrolo[3,2-c]pyridine (5-azaindole) isomers can leverage alternative hydrogen-bonding networks. Recent studies demonstrate that 5-azaindole derivatives exhibit highly potent and selective inhibition against FMS kinase (CSF-1R) with IC50 values as low as 30 nM, effectively excluding off-target kinases like FLT3 and c-MET[3].

HingeBinding Start ATP Binding Pocket (Kinase Hinge Region) IsomerB Pyrrolo[2,3-b]pyridine (7-Azaindole) Start->IsomerB IsomerC Pyrrolo[2,3-c]pyridine (6-Azaindole) Start->IsomerC Isomer32C Pyrrolo[3,2-c]pyridine (5-Azaindole) Start->Isomer32C HingeBindB Optimal H-Bonding (N7 Acceptor, N1-H Donor) IsomerB->HingeBindB HingeBindC Altered Dipole (Electrostatic Repulsion) IsomerC->HingeBindC HingeBind32C Alternative Vector (Target-Specific Fit) Isomer32C->HingeBind32C ResultB High Affinity (e.g., AAK1 IC50 = 4 nM) HingeBindB->ResultB ResultC Decreased Affinity (Requires Optimization) HingeBindC->ResultC Result32C Potent & Selective (e.g., FMS IC50 = 30 nM) HingeBind32C->Result32C

Logical flow of pyrrolopyridine isomer selection and resulting kinase hinge-binding affinities.

Comparative Performance Analysis

The following table synthesizes experimental data comparing the inhibitory performance of pyrrolopyridine isomers across various kinase targets.

Scaffold IsomerTarget KinaseIC50 / AffinityKey Hinge Interaction DynamicsLimitations / Strategic Notes
Pyrrolo[2,3-b]pyridine (7-Azaindole)AAK14 nMN7 (acceptor) and N1-H (donor) perfectly mimic ATP adenine[2].Highly potent, but high structural similarity to ATP can lead to broad off-target kinome activity.
Pyrrolo[2,3-c]pyridine (6-Azaindole)AAK1>4000 nMElectrostatic repulsion between N6 lone pair and Cys129 carbonyl[2].1000-fold activity drop vs 7-azaindole; requires heavy C-3/C-7 functionalization to recover affinity.
Pyrrolo[2,3-c]pyridine (6-Azaindole)Met KinaseLow nMOptimized via C-3/C-7 substitution to engage alternative pocket residues[4].Demonstrates that 6-azaindoles are viable when the pocket accommodates the shifted dipole moment[4].
Pyrrolo[3,2-c]pyridine (5-Azaindole)FMS (CSF-1R)30 nMAlternative H-bond network specific to the FMS hinge architecture[3].Excellent selectivity profile; >33-fold more selective for FMS over FLT3 and c-MET[3].

Self-Validating Experimental Workflows

To objectively evaluate the kinetic differences between these isomers, standard radiometric or basic fluorescence assays are insufficient. Pyrrolopyridines are highly conjugated heterocyclic systems that often exhibit intrinsic auto-fluorescence, leading to false positives or skewed IC50 calculations.

To counteract this, we employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, paired with strict in silico validation.

Protocol 1: Self-Validating TR-FRET Kinase Assay

Causality: TR-FRET introduces a temporal delay (time-resolved) between excitation and emission reading. This allows short-lived background auto-fluorescence from the azaindole core to decay completely before the long-lived FRET signal is measured, ensuring the data strictly reflects kinase inhibition.

  • Reagent Preparation: Prepare a 384-well low-volume plate. Dilute the kinase (e.g., AAK1 or FMS) and the specific biotinylated peptide substrate in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Isomer Titration: Dispense the pyrrolopyridine isomer library using acoustic liquid handling (e.g., Echo 550) to create a 10-point dose-response curve (top concentration 10 µM, 1:3 serial dilution in DMSO). Critical: Keep final DMSO concentration ≤1% to prevent enzyme denaturation.

  • Kinase Reaction: Add ATP at the predetermined Km value for the specific kinase to ensure competitive binding kinetics. Incubate at room temperature for 60 minutes.

  • Quench & Detection: Stop the reaction by adding EDTA (quenches Mg2+ dependent kinase activity). Add the TR-FRET detection mixture: Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor). Incubate for 30 minutes.

  • Self-Validation (Z'-factor calculation): Before calculating IC50s, the system must self-validate. Calculate the Z'-factor using DMSO wells (negative control, 0% inhibition) and Staurosporine wells (positive control, 100% inhibition). Proceed to data analysis ONLY if Z' > 0.6.

Workflow Prep Compound Prep (Isomer Library) Incubate Kinase + Substrate (ATP Competition) Prep->Incubate Titration FRET TR-FRET Detection (Avoids Auto-fluorescence) Incubate->FRET Quench Validate Self-Validation (Z'-factor > 0.6) FRET->Validate QC Check Data IC50 & SAR Analysis Validate->Data Validated

Self-validating TR-FRET workflow designed to eliminate azaindole auto-fluorescence artifacts.

Protocol 2: In Silico Hinge-Binding Validation (Docking + MD)

Causality: Static molecular docking often fails to account for the desolvation penalty of the shifted nitrogen atom in 6-azaindoles. Molecular Dynamics (MD) simulations are required post-docking to calculate the thermodynamic stability of the water network in the binding pocket.

  • Protein & Ligand Preparation: Retrieve the crystal structure of the target kinase (e.g., AAK1) and prepare it at physiological pH (7.4) to ensure correct protonation states of hinge residues (e.g., Cys129). Generate 3D conformers for the 6-azaindole and 7-azaindole isomers.

  • Static Docking: Perform induced-fit docking targeting the ATP-binding site. Extract the top-scoring poses based on GlideScore.

  • Molecular Dynamics (MD) Simulation: Solvate the protein-ligand complex in an explicit TIP3P water box. Neutralize with Na+/Cl- ions. Run a 100 ns MD simulation (NPT ensemble, 300 K, 1 atm).

  • Trajectory Analysis: Analyze the Root Mean Square Deviation (RMSD) of the ligand. A fluctuating RMSD (>2.5 Å) for the 6-azaindole isomer indicates electrostatic repulsion and pocket instability, validating in vitro TR-FRET findings.

Conclusion & Strategic Recommendations

Choosing between pyrrolo[2,3-c]pyridine and its isomers is not a matter of finding a universally "better" scaffold, but rather matching the isomer's dipole and hydrogen-bonding vectors to the target kinase's specific hinge architecture.

  • Default to Pyrrolo[2,3-b]pyridine (7-azaindole) for rapid hit generation in early screening, as its ATP-mimetic properties are highly reliable[2].

  • Pivot to Pyrrolo[3,2-c]pyridine (5-azaindole) when targeting kinases like FMS, where selectivity over closely related kinases (like FLT3) is paramount[3].

  • Utilize Pyrrolo[2,3-c]pyridine (6-azaindole) when you have the synthetic bandwidth to heavily functionalize the C-3 and C-7 positions to overcome inherent hinge repulsion[1],[4].

References

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines Source: Journal of Organic and Pharmaceutical Chemistry / ResearchGate URL
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities Source: Journal of Medicinal Chemistry / ACS Publications URL

Sources

Comparative

Validation of 3-Iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine as a Premium Kinase Inhibitor Scaffold: A Comparative Guide

The development of small-molecule kinase inhibitors relies heavily on the selection of robust, versatile, and metabolically stable core scaffolds. While the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core has historically d...

Author: BenchChem Technical Support Team. Date: March 2026

The development of small-molecule kinase inhibitors relies heavily on the selection of robust, versatile, and metabolically stable core scaffolds. While the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core has historically dominated the landscape of ATP-competitive hinge binders, the pursuit of novel intellectual property (IP) space and improved pharmacokinetic profiles has driven medicinal chemists toward alternative bioisosteres [1].

This guide provides an in-depth technical evaluation of 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine —a highly functionalized 6-azaindole building block. We will objectively compare its performance against traditional scaffolds, detail the causality behind its structural advantages, and provide self-validating experimental workflows for its application in drug discovery.

Scaffold Comparison: 6-Azaindole vs. Alternatives

The efficacy of a kinase inhibitor is fundamentally dictated by its ability to mimic the adenine ring of ATP and form critical hydrogen bonds with the kinase hinge region. The position of the nitrogen atom within the pyrrolopyridine core drastically alters the hydrogen-bond acceptor vector, dipole moment, and physicochemical properties [2].

Structural Causality of 3-Iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine
  • The 6-Azaindole Core (1H-pyrrolo[2,3-c]pyridine): Shifting the nitrogen from the 7-position to the 6-position alters the binding angle, often rescuing selectivity profiles against off-target kinases that are typically inhibited by ubiquitous 7-azaindole derivatives.

  • The 7-Methyl Substitution: The addition of a methyl group at the 7-position serves a dual purpose. Sterically , it restricts the rotational freedom of substituents, reducing the entropic penalty upon target binding. Metabolically , it acts as a shielding moiety, blocking cytochrome P450-mediated N-oxidation of the pyridine ring, thereby extending the compound's half-life.

  • The 3-Iodo Handle: Iodine is highly reactive in palladium-catalyzed oxidative additions. This allows for late-stage diversification (e.g., Suzuki or Sonogashira couplings) under milder conditions than bromo- or chloro-derivatives, preserving sensitive functional groups [3].

Quantitative Performance Comparison

The following table summarizes the comparative physicochemical and metabolic parameters of standard hinge-binding scaffolds against the 7-methyl-6-azaindole core.

Scaffold CoreHinge Binding CapacityAqueous Solubility (µg/mL)HLM Half-life (min)*Primary Strategic Advantage
1H-Indole Moderate (H-bond donor only)~10 - 50< 30Baseline lipophilic core; easy to functionalize.
1H-Pyrrolo[2,3-b]pyridine (7-Azaindole)High (Standard DFG-in binder)~400 - 900~40 - 60Ubiquitous hinge binder; highly validated.
1H-Pyrrolo[2,3-c]pyridine (6-Azaindole)High (Variant vector)~400 - 800> 60Novel IP space; altered kinase selectivity.
7-Methyl-1H-pyrrolo[2,3-c]pyridine High (Conformationally locked)~300 - 600> 100 Superior metabolic stability; blocked N-oxidation.

*HLM = Human Liver Microsomes. Data represents average ranges for generic substituted derivatives.

Experimental Workflows & Methodologies

To validate this scaffold, researchers must execute a workflow encompassing chemical diversification and biological screening.

Workflow A 3-Iodo-7-methyl- 1H-pyrrolo[2,3-c]pyridine (Scaffold) B Suzuki-Miyaura Cross-Coupling (Pd-Catalyzed) A->B Boronic Acids C Library of 3-Substituted 6-Azaindoles B->C Diversification D High-Throughput Kinase Screening (ADP-Glo) C->D in vitro assay E Lead Compound Identification D->E IC50 < 10 nM

Fig 1: Scaffold-based drug discovery workflow utilizing the 6-azaindole building block.

Protocol A: Self-Validating Suzuki-Miyaura Cross-Coupling

This protocol details the attachment of an aryl group to the 3-position of the scaffold.

Step 1: Reaction Assembly

  • Action: In a microwave-safe vial, combine 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 eq), the desired aryl boronic acid (1.2 eq), and K2​CO3​ (2.0 eq).

  • Causality: K2​CO3​ is selected as a mild inorganic base to facilitate the transmetalation step without degrading the azaindole core.

Step 2: Catalyst Addition & Degassing

  • Action: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Purge the system with N2​ for 10 minutes. Add Pd(dppf)Cl2​ (0.05 eq).

  • Causality: Pd(dppf)Cl2​ is specifically chosen because its bidentate dppf ligand effectively handles sterically hindered substrates—a necessity given the proximity of the 7-methyl group to the pyrrole ring.

Step 3: In-Process Control (IPC) & Validation

  • Action: Heat the reaction at 90°C. After 2 hours, aliquot 10 µL, dilute in 1 mL acetonitrile, and analyze via LC-MS.

  • Validation Criterion: The reaction is deemed complete only when the extracted ion chromatogram (EIC) shows >95% consumption of the 3-iodo starting material (m/z 258.06) and the appearance of the target product mass. If incomplete, heat for an additional hour.

Step 4: Purification & Final QC

  • Action: Filter through Celite, concentrate, and purify via reverse-phase preparative HPLC.

  • Validation Criterion: Final compounds must demonstrate >95% purity via 1H -NMR and HRMS before proceeding to biological evaluation.

Kinase Assay Validation Protocol

Once the 3-substituted-7-methyl-6-azaindole library is synthesized, the compounds must be evaluated for their ability to competitively inhibit target kinases (e.g., c-Met, LATS, or CHK1).

Pathway Stimulus Extracellular Signal (e.g., Growth Factors) RTK Receptor Tyrosine Kinase (e.g., c-Met / Axl) Stimulus->RTK Kinase Target Kinase (Active State) RTK->Kinase Phosphorylation Downstream Downstream Effectors (Proliferation / Survival) Kinase->Downstream ATP -> ADP Inhibitor 6-Azaindole Inhibitor Inhibitor->Kinase Hinge-Binding (Competitive)

Fig 2: Mechanism of action for 6-azaindole competitive inhibitors in kinase signaling.

Protocol B: ADP-Glo™ Kinase Assay

The ADP-Glo assay is utilized because it universally measures the generation of ADP, making it independent of specific peptide substrates and ideal for comparing scaffold affinities across multiple kinase targets.

Step 1: Reagent Preparation

  • Action: Prepare the kinase buffer (e.g., 40 mM Tris, 20 mM MgCl2​ , 0.1 mg/mL BSA, pH 7.4). Set the ATP concentration strictly at the apparent Km​ value for the specific kinase being tested.

  • Causality: Setting ATP at its Km​ sensitizes the assay to competitive hinge-binders. Higher ATP concentrations would artificially mask the potency of the azaindole inhibitors.

Step 2: Compound Incubation

  • Action: In a 384-well plate, dispense 1 µL of the 6-azaindole inhibitor (10-point dose-response, 3-fold dilutions). Add 2 µL of the Kinase/Substrate mixture. Incubate for 15 minutes at room temperature to allow for equilibrium binding.

Step 3: Reaction Initiation & Detection

  • Action: Add 2 µL of ATP to initiate the reaction. Incubate for 60 minutes. Add 5 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. After 40 minutes, add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Read on a microplate luminometer.

Step 4: System Validation (Z'-Factor Calculation)

  • Action: Every plate must include 16 wells of a positive control (e.g., 1 µM Staurosporine, 100% inhibition) and 16 wells of a negative control (DMSO vehicle, 0% inhibition). Calculate the Z'-factor:

    Z′=1−∣μpos​−μneg​∣3σpos​+3σneg​​
  • Validation Criterion: The assay data is strictly rejected if the Z′ score falls below 0.6 . A Z′≥0.6 self-validates the plate, proving that the signal window is statistically robust enough to accurately determine IC50​ values for the synthesized 6-azaindoles.

References

  • Popowycz, F., et al. "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules, 2014. URL: [Link]

  • Immadi, S. S., et al. "Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators." Cannabis and Cannabinoid Research, 2018. URL: [Link]

  • "Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors through Scaffold Morphing." Journal of Medicinal Chemistry (ACS Publications), 2011. URL: [Link]

Validation

A Comparative Guide to Cross-Reactivity Profiling of 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine Based Kinase Inhibitors

This guide provides a comprehensive framework for assessing the selectivity and cross-reactivity of novel kinase inhibitors built on the 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine scaffold. As researchers and drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for assessing the selectivity and cross-reactivity of novel kinase inhibitors built on the 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine scaffold. As researchers and drug development professionals, understanding a compound's interaction with the broader kinome is paramount for predicting its therapeutic efficacy and potential off-target liabilities.[1][2] This document outlines the prevailing methodologies, from broad-panel biochemical screens to in-cell target engagement assays, offering a critical comparison of their respective strengths and weaknesses. Detailed protocols for key experiments are provided to ensure the generation of robust and reliable data.

The pyrrolo[2,3-c]pyridine, or 6-azaindole, core is a recognized pharmacophore in the development of kinase inhibitors.[3][4] Its related scaffold, the 7-azaindole, is a well-established "hinge-binding" motif, capable of forming critical hydrogen bonds within the ATP-binding site of many kinases.[5][6][7][8] This inherent affinity for the ATP pocket underscores the critical need for comprehensive selectivity profiling, as inhibitors based on this scaffold may interact with numerous kinases across the kinome.[9][10]

The Imperative of Kinase Selectivity Profiling

The human genome encodes over 500 kinases, which share a structurally conserved ATP-binding site.[11] Consequently, small molecule inhibitors designed to be ATP-competitive often exhibit polypharmacology, binding to multiple kinases.[12] This can be a double-edged sword. While multi-targeting can sometimes lead to enhanced therapeutic effects, unintended off-target inhibition is a primary cause of adverse events and toxicity.[1][5] Therefore, early and thorough characterization of an inhibitor's selectivity is a cornerstone of modern drug discovery.[1][2][12]

A tiered approach to selectivity profiling is often the most efficient strategy.[13] This typically begins with a broad, single-concentration screen against a large panel of kinases to identify initial "hits." This is followed by more focused dose-response studies (IC50 determination) for the most potently inhibited off-targets.[13]

Comparative Analysis of Cross-Reactivity Profiling Methodologies

The choice of profiling methodology depends on the stage of drug discovery and the specific questions being addressed. This section compares the most common approaches, from high-throughput in vitro screens to physiologically relevant cellular assays.

Methodology Principle Primary Output Advantages Limitations
Biochemical Kinase Panels Measures direct inhibition of purified kinase enzymatic activity or binding affinity.% Inhibition, IC50, KdHigh-throughput, broad coverage, quantitative potency data.[14][15]Lacks cellular context (ATP levels, protein complexes, cell permeability).[13]
Cellular Thermal Shift Assay (CETSA) Measures ligand-induced thermal stabilization of a target protein in intact cells or lysates.Thermal shift (ΔTagg), Isothermal dose-response (ITDRCFP).Confirms intracellular target engagement, physiologically relevant.[16][17][18][19]Lower throughput, requires specific antibodies, indirect measure of inhibition.
Chemoproteomics (Affinity-Capture MS) Uses immobilized inhibitor analogs to "pull down" binding partners from cell lysates, identified by mass spectrometry.[20]List of interacting proteins, relative binding affinities.Unbiased, proteome-wide view of on- and off-targets.[21][22]Technically complex, requires chemical modification of the inhibitor.[23][24]

Experimental Protocols

Here, we provide detailed, step-by-step methodologies for key experiments central to cross-reactivity profiling.

Protocol 1: Broad Kinase Panel Screening (Biochemical)

This protocol outlines a typical workflow for an initial high-throughput screen using a luminescent ADP-detection assay, a common non-radiometric method.[1] Commercial services from providers like Eurofins Discovery, Reaction Biology, and Pharmaron offer extensive panels covering a large portion of the human kinome.[14][15][25]

Objective: To identify off-target kinases for a 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine based inhibitor at a single, high concentration (e.g., 1 or 10 µM).

Assay Principle: The ADP-Glo™ Kinase Assay (Promega) is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[26][27] The amount of ADP is directly proportional to kinase activity. Inhibition is measured by a decrease in ADP production, resulting in a lower luminescent signal.[26]

Materials:

  • Test Inhibitor (e.g., 10 mM stock in DMSO)

  • Kinase Panel (commercially available)

  • Substrates for each kinase

  • ADP-Glo™ Kinase Assay Kit (Promega, #V9101 or similar)[28]

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)[28]

  • ATP

  • White, opaque 384-well assay plates

Workflow Diagram:

G cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Luminescence Detection prep_inhibitor 1. Prepare Inhibitor Dilution (e.g., to 100x final concentration) add_inhibitor 4. Dispense Inhibitor/DMSO to Plate prep_inhibitor->add_inhibitor prep_kinase 2. Prepare Kinase/Substrate Mix add_kinase 5. Add Kinase/Substrate Mix prep_kinase->add_kinase prep_atp 3. Prepare ATP Solution start_reaction 6. Add ATP to Initiate Reaction prep_atp->start_reaction add_inhibitor->add_kinase add_kinase->start_reaction incubate_reaction 7. Incubate at Room Temp (e.g., 60 min) start_reaction->incubate_reaction stop_reaction 8. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) incubate_reaction->stop_reaction incubate_stop 9. Incubate at Room Temp (40 min) stop_reaction->incubate_stop add_detection 10. Add Kinase Detection Reagent (Converts ADP to ATP, generates light) incubate_stop->add_detection incubate_detect 11. Incubate at Room Temp (30-60 min) add_detection->incubate_detect read_lum 12. Read Luminescence incubate_detect->read_lum

Caption: Workflow for a broad kinase panel screen using an ADP-detection assay.

Procedure:

  • Compound Plating: In a 384-well plate, add 50 nL of the 100x test inhibitor stock solution to the assay wells. For control wells, add 50 nL of DMSO.

  • Kinase Reaction:

    • Add 2.5 µL of a solution containing the specific kinase and its corresponding substrate in kinase buffer to each well.

    • Initiate the reaction by adding 2.5 µL of ATP solution. The final reaction volume is 5 µL, and the final inhibitor concentration is 1x.

    • Incubate the plate for a predetermined time (e.g., 60 minutes) at room temperature.[28]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[27] Mix and incubate for 40 minutes at room temperature.[28]

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and simultaneously catalyzes a luciferase reaction to produce light.[27]

    • Incubate for 30-60 minutes at room temperature.[28]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control. A common threshold for a "hit" is >70% inhibition.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

This protocol describes a classic CETSA experiment to validate that the inhibitor engages its target(s) within a cellular environment.[16]

Objective: To determine if the 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine based inhibitor stabilizes its intended target and any identified off-targets in intact cells.

Assay Principle: Ligand binding stabilizes a protein, making it more resistant to thermal denaturation.[17] By heating cells treated with an inhibitor across a temperature gradient, stabilized proteins will remain in the soluble fraction at higher temperatures compared to their unbound state.[16] This change is detected by Western blotting.

Materials:

  • Cultured cells (e.g., a cell line where the target kinase is expressed)

  • Test Inhibitor

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Lysis Buffer (e.g., 25 mM HEPES, pH 7.0, 20 mM MgCl2, 2 mM DTT with protease/phosphatase inhibitors)[29]

  • Thermal cycler

  • Western Blotting reagents and equipment (SDS-PAGE gels, PVDF membrane, primary and secondary antibodies)

Workflow Diagram:

G cluster_cell_prep Cell Treatment & Heating cluster_lysis Lysis & Fractionation cluster_analysis Western Blot Analysis cell_culture 1. Culture Cells treat_cells 2. Treat Cells with Inhibitor or DMSO cell_culture->treat_cells harvest_cells 3. Harvest & Resuspend Cells in PBS treat_cells->harvest_cells aliquot_cells 4. Aliquot Cell Suspension harvest_cells->aliquot_cells heat_challenge 5. Heat Aliquots across Temp. Gradient (e.g., 40-70°C for 3 min) aliquot_cells->heat_challenge cell_lysis 6. Lyse Cells (Freeze-Thaw Cycles) heat_challenge->cell_lysis centrifuge 7. Centrifuge to Pellet Aggregates (20,000 x g, 20 min, 4°C) cell_lysis->centrifuge collect_supernatant 8. Collect Supernatant (Soluble Fraction) centrifuge->collect_supernatant quantify_protein 9. Quantify Protein Concentration collect_supernatant->quantify_protein sds_page 10. Run SDS-PAGE & Transfer quantify_protein->sds_page western_blot 11. Probe with Primary/Secondary Antibodies sds_page->western_blot image 12. Image Blot western_blot->image plot_curve 13. Plot Melting Curve image->plot_curve

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA) experiment.

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentration of the inhibitor or DMSO (vehicle control) for a specified time (e.g., 1-2 hours) at 37°C.[18]

  • Harvest and Heat: Harvest the cells, wash with PBS, and resuspend in PBS or a suitable buffer. Divide the cell suspension into aliquots in PCR tubes.

  • Thermal Challenge: Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step.[17][29]

  • Lysis and Fractionation:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[17][29]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[17][29]

  • Western Blot Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Load equal amounts of protein onto an SDS-PAGE gel, perform electrophoresis, and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target kinase, followed by an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.[17]

  • Data Analysis: Quantify the band intensity for each temperature point. Plot the relative band intensity against temperature to generate a "melting curve." A shift in the curve to higher temperatures in the inhibitor-treated samples indicates target engagement and stabilization.

Interpreting the Data: Building a Selectivity Profile

The ultimate goal is to build a comprehensive selectivity profile that informs the therapeutic potential of your inhibitor.

  • Biochemical Data: The initial broad screen provides a "hit list" of potential off-targets. Follow-up IC50 determinations quantify the potency of the inhibitor against these kinases. A common metric is the Selectivity Score (S-score) , which divides the number of kinases inhibited below a certain threshold (e.g., 3 µM) by the total number of kinases tested.[13] A lower score indicates higher selectivity.

  • Cellular Data: CETSA results provide crucial validation. A potent biochemical inhibitor that fails to induce a thermal shift in cells may have poor cell permeability or be subject to efflux pumps. Conversely, a strong thermal shift confirms that the inhibitor reaches and binds its target in a physiological context.[13]

  • Chemoproteomics Data: This unbiased approach can uncover unexpected off-targets, including non-kinase proteins, that would be missed by panel screening.[13] This is particularly valuable for de-risking a compound and understanding its full mechanism of action.[23][24]

By integrating data from these orthogonal approaches, researchers can build a high-confidence model of how a 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine based inhibitor behaves. This robust understanding of on- and off-target activity is essential for making informed decisions in the progression of a drug discovery program.

References

  • Bamborough, P. (2018). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. In Comprehensive Medicinal Chemistry III (pp. 556-583). Elsevier.
  • BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. BenchChem.
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
  • Bio-protocol. (2018). Cellular thermal shift assay (CETSA). Bio-protocol, 8(12), e2894.
  • Eurofins Discovery. (n.d.). scanMAX Kinase Assay Panel.
  • Schirle, M., & Bantscheff, M. (2013). Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling. Methods in Molecular Biology.
  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315.
  • Smyth, L. A., & Collins, I. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity?. IntechOpen.
  • van der Wouden, P. A., et al. (2013). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology.
  • Promega Corporation. (2015).
  • Bantscheff, M., & Schirle, M. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery.
  • Klaeger, S., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology.
  • O'Connell, J., & Bantscheff, M. (2019). Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. Methods in Molecular Biology.
  • Ge, Y., & Zhang, H. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery.
  • Masuda, T., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA)
  • Gunerka, P., et al. (2020).
  • Brehmer, D., & Godl, K. (2014). Kinase selectivity profiling by inhibitor affinity chromatography. Expert Opinion on Drug Discovery.
  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Promega Corporation. (2018). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Promega Corporation. (2003). Introducing the Kinase-Glo™ Luminescent Kinase Assay. Promega Notes, 83, 2-6.
  • ICE Bioscience. (n.d.). Kinase Panel Screening | Kinase Selectivity Profiling Services.
  • Author, et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry.
  • Author, et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. PDF Document.
  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained.
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
  • Zheng, C., et al. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. Journal of Medicinal Chemistry.
  • BenchChem. (2025).
  • Le, T. H., et al. (2017). The use of novel selectivity metrics in kinase research. F1000Research.
  • Pharmaron. (n.d.). Kinase Panel Profiling I Pharmaron CRO Services.
  • Metz, J. T., et al. (2012).
  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs.
  • Author, et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv.
  • Author, et al. (2017). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Scientific Reports.
  • Author, et al. (2023).
  • Author, et al. (2016). New indole and 7-azaindole derivatives as protein kinase inhibitors. Doctoral Thesis.
  • Wang, Y., & Li, J. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences.
  • Life Chemicals. (2025). Kinase Screening Library (KSL).
  • Lee, J. H., & Kim, J. (2017). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin.
  • Author, et al. (2021).
  • Lee, J. H., & Kim, J. (2017). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-Stage.
  • Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual #TM313.
  • Lee, J. H., & Kim, J. (2020). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ChemicalBook.

Sources

Comparative

comparing synthetic routes to substituted 6-azaindoles

Strategic Blueprint for the Synthesis of Substituted 6-Azaindoles: A Comparative Guide As a Senior Application Scientist, I frequently encounter the unique synthetic challenges posed by the 6-azaindole (1H-pyrrolo[2,3-c]...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Blueprint for the Synthesis of Substituted 6-Azaindoles: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the unique synthetic challenges posed by the 6-azaindole (1H-pyrrolo[2,3-c]pyridine) core. This scaffold is a privileged bioisostere of both indole and purine, making it highly prevalent in the development of kinase inhibitors, cannabinoid receptor agonists, and antiviral agents[1].

However, its synthesis is notoriously difficult. The electron-deficient nature of the pyridine ring deactivates classical electrophilic aromatic substitution pathways, rendering traditional methods like the Fischer indole synthesis generally ineffective. To successfully construct this bicyclic system, chemists must carefully select a synthetic route based on the desired substitution pattern, scalability, and functional group tolerance. This guide objectively compares three highly validated methodologies for synthesizing substituted 6-azaindoles, providing the mechanistic causality and self-validating protocols required for reproducible execution.

Comparative Analysis of Synthetic Routes

When designing a synthetic campaign, the choice of methodology dictates the overall yield and step economy. The table below summarizes the quantitative and operational parameters of the three primary routes.

Synthetic RouteOptimal Substitution PatternStarting MaterialKey Catalysts / ReagentsTypical Temp (°C)Average Yield Range
Batcho-Leimgruber Unsubstituted C2/C3; Pyridine-ring substituted3-Methyl-4-nitropyridinesDMF-DMA, Pd/C, H₂90 °C (Step 1)25 °C (Step 2)40–85%
Larock Heteroannulation C2 / C3 Disubstituted4-Amino-3-halopyridinesPd(OAc)₂, CuI, Alkynes100–110 °C50–90%
De Novo Pyridine Assembly Highly complex, multi-ring systemsSubstituted PyrrolesAlCl₃, Amines, Oxidants0 °C to 110 °C30–60% (Over 3 steps)

Route 1: The Batcho-Leimgruber Approach (De Novo Pyrrole)

Expertise & Causality: The Batcho-Leimgruber synthesis is the method of choice for generating 6-azaindoles that are unsubstituted at the C2 and C3 positions. The mechanistic brilliance of this route lies in its exploitation of the electron-deficient pyridine ring. The strongly electron-withdrawing nitro group at the C4 position dramatically increases the CH-acidity of the adjacent C3-methyl group. This allows for a smooth condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a highly conjugated enamine. Subsequent reduction of the nitro group to an aniline triggers an immediate, spontaneous intramolecular cyclization onto the enamine, expelling dimethylamine to aromatize the newly formed pyrrole ring[2].

Self-Validating Protocol:

  • Enamine Formation: Dissolve 3-methyl-4-nitropyridine (1.0 equiv) in anhydrous DMF. Add DMF-DMA (1.5 equiv) and pyrrolidine (0.2 equiv) as a catalyst. Heat the mixture to 90 °C for 4–6 hours.

    • Validation Check: The reaction mixture will turn a deep red/purple, indicating extended conjugation from the enamine. Confirm the disappearance of the starting methyl singlet (~2.5 ppm) via ¹H NMR.

  • Reductive Cyclization: Concentrate the reaction mixture under reduced pressure to remove excess DMF-DMA and redissolve the crude enamine in methanol. Add 10% Pd/C (10 wt%). Stir vigorously under a hydrogen atmosphere (1 atm) at room temperature for 12 hours.

  • Isolation: Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate and purify via silica gel chromatography (EtOAc/Hexanes) to yield the 6-azaindole core.

Route 2: Palladium-Catalyzed Larock Heteroannulation

Expertise & Causality: For synthesizing 6-azaindoles with dense functionalization at the C2 and C3 positions, the Larock heteroannulation is the gold standard[3]. This transformation relies on the oxidative addition of Pd(0) into the C–I or C–Br bond of an ortho-haloaminopyridine. Following coordination, the internal alkyne undergoes regioselective migratory insertion. The regiochemistry is strictly governed by sterics: the bulkier substituent of the alkyne preferentially orients away from the sterically demanding palladium center, ultimately positioning itself at the C2 position of the resulting azaindole. Reductive elimination then closes the pyrrole ring.

Self-Validating Protocol:

  • Catalyst Activation: In a flame-dried Schlenk flask under argon, combine 4-amino-3-iodopyridine (1.0 equiv), the target internal alkyne (1.2 equiv), Pd(OAc)₂ (5 mol%), CuI (5 mol%), and LiCl (1.0 equiv).

  • Coupling & Annulation: Add anhydrous DMF and N,N-diisopropylethylamine (DIPEA, 2.0 equiv). Heat the mixture to 100 °C for 24 hours.

    • Validation Check: Monitor the consumption of the starting iodide via LC-MS. If a stable, uncyclized Sonogashira intermediate is observed without progression to the azaindole, it indicates insufficient thermal energy for the annulation step or premature palladium deactivation.

  • Isolation: Quench the reaction with saturated aqueous NH₄Cl, extract with EtOAc, and wash the organic layer extensively with water (3x) to remove residual DMF. Purify via column chromatography.

Route 3: De Novo Pyridine Assembly (Pictet-Spengler Strategy)

Expertise & Causality: When targeting highly complex pharmaceutical intermediates (such as the HIV-1 attachment inhibitor BMS-663068), building the pyrrole onto a pyridine often fails due to steric hindrance or catalyst poisoning[4]. In these scenarios, the logic must be inverted: build the electron-deficient pyridine ring onto an electron-rich pyrrole. This route utilizes a regioselective Friedel-Crafts acylation to install the carbon framework, followed by a Pictet-Spengler condensation to construct a tetrahydropyridine intermediate. A final radical-mediated oxidation thermodynamically drives the system to the fully aromatic 6-azaindole core.

Self-Validating Protocol:

  • Friedel-Crafts Acylation: Treat N-benzenesulfonyl pyrrole with chloroacetyl chloride and AlCl₃ in dichloromethane at 0 °C to install the C3-acyl group.

  • Pictet-Spengler Cyclization: React the acylated pyrrole with an amine source (e.g., ammonia or a protected amine) and an aldehyde equivalent to close the tetrahydropyridine ring.

    • Validation Check: High-resolution mass spectrometry (HRMS) must confirm the exact mass of the saturated bicyclic intermediate before proceeding, as premature oxidation will stall the sequence.

  • Aromatization: Treat the intermediate with a radical oxidant (e.g., DDQ) in refluxing toluene for 8 hours to drive the thermodynamic rearomatization, yielding the fully conjugated 6-azaindole.

Synthetic Route Decision Matrix

To streamline route selection during assay development, refer to the following logical workflow based on target substitution requirements.

G Start Target: Substituted 6-Azaindole Q1 Determine Required Substitution Pattern Start->Q1 Unsub Unsubstituted or Pyridine-Ring Substituted Q1->Unsub Simple Pyrrole Core C2C3 C2 / C3 Disubstituted Q1->C2C3 Functionalized Pyrrole Complex Highly Complex / Sterically Hindered Q1->Complex Multi-ring / Bulky Batcho Batcho-Leimgruber Synthesis (De Novo Pyrrole) Unsub->Batcho Larock Larock Heteroannulation (Pd-Catalyzed) C2C3->Larock Pictet Pictet-Spengler (De Novo Pyridine) Complex->Pictet

Decision matrix for selecting a 6-azaindole synthetic route based on target substitution patterns.

Sources

Validation

A Researcher's Guide to Evaluating 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine Analogs: From In Vitro Potency to In Vivo Efficacy

The 1H-pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is a privileged structure in medicinal chemistry, frequently serving as the core of potent kinase inhibitors and other therapeutic agents.[1][2] Its unique electron...

Author: BenchChem Technical Support Team. Date: March 2026

The 1H-pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is a privileged structure in medicinal chemistry, frequently serving as the core of potent kinase inhibitors and other therapeutic agents.[1][2] Its unique electronic properties and ability to form key hydrogen bond interactions make it an attractive starting point for drug discovery campaigns. This guide provides a comprehensive framework for the preclinical evaluation of a hypothetical series of analogs based on the 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine core. We will delve into the critical in vitro and in vivo assays necessary to build a robust structure-activity relationship (SAR) and select a lead candidate for further development.

The Strategic Advantage of the 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine Scaffold

The 3-iodo substitution on the pyrrolo[2,3-c]pyridine core is a strategic choice for analog synthesis. The iodine atom serves as a versatile synthetic handle, enabling the introduction of a wide array of chemical moieties through well-established cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[3] This allows for a systematic exploration of the chemical space around the core scaffold to optimize target engagement, selectivity, and pharmacokinetic properties. The 7-methyl group can also be modified to probe interactions within the target's binding pocket.

Part 1: Establishing In Vitro Efficacy

The initial phase of evaluation focuses on characterizing the potency and mechanism of action of the analogs at the molecular and cellular levels.

Target Engagement and Potency

For analogs designed as kinase inhibitors, a primary assessment of their inhibitory activity against the target kinase is crucial.

Experimental Protocol: In Vitro Kinase Assay

  • Reagents and Materials : Recombinant human kinase, ATP, substrate peptide, kinase buffer, and test compounds (analogs).

  • Procedure :

    • A solution of the recombinant kinase is prepared in kinase buffer.

    • The test compounds are serially diluted to a range of concentrations.

    • The kinase, substrate peptide, and test compound are incubated together.

    • The kinase reaction is initiated by the addition of ATP.

    • After a defined incubation period, the reaction is stopped.

    • The amount of phosphorylated substrate is quantified, typically using methods like ELISA, fluorescence polarization, or radiometric assays.[4]

  • Data Analysis : The half-maximal inhibitory concentration (IC50) value for each analog is determined by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Activity and Cytotoxicity

Demonstrating that the analogs can inhibit cellular processes and induce cell death in relevant cancer cell lines is a critical next step.

Experimental Protocol: Cell Viability (MTT) Assay

  • Cell Culture : Human cancer cell lines relevant to the therapeutic target are cultured in appropriate media.

  • Procedure :

    • Cells are seeded into 96-well plates and allowed to adhere overnight.

    • The cells are then treated with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours).

    • Following treatment, the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[5]

    • Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.[5]

    • The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.

  • Data Analysis : The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.[5]

Table 1: Hypothetical In Vitro Data for 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine Analogs

Analog IDR-group at C3Target Kinase IC50 (nM)Cancer Cell Line A IC50 (µM)Cancer Cell Line B IC50 (µM)
Parent Iodo50015.220.5
Analog 1 Phenyl501.82.5
Analog 2 4-Fluorophenyl250.91.2
Analog 3 Pyridin-3-yl753.54.1
Analog 4 N-methyl-pyrazol-4-yl150.50.7
Elucidating the Mechanism of Action

Understanding how the analogs exert their cytotoxic effects at the molecular level is essential. For kinase inhibitors, this involves confirming the inhibition of the downstream signaling pathway.

Experimental Protocol: Western Blotting for Phosphorylated Proteins

  • Cell Treatment and Lysis : Cancer cells are treated with the test compounds at various concentrations for a defined period. The cells are then lysed to extract total protein.

  • Procedure :

    • Protein concentrations are determined using a BCA or Bradford assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for the phosphorylated form of a downstream target of the kinase (e.g., p-ERK for a MEK inhibitor).[6][7]

    • A primary antibody for the total protein is used as a loading control.

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescent substrate.

  • Data Analysis : The intensity of the phosphorylated protein band is quantified and normalized to the total protein and loading control to determine the extent of target inhibition.

Signaling Pathway Visualization

MAPK_Pathway_Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival Analog Analog Analog->MEK

Caption: Inhibition of the MAPK signaling pathway by a hypothetical MEK inhibitor analog.

Part 2: Assessing In Vivo Efficacy and Tolerability

Promising candidates from in vitro studies must be evaluated in a living organism to assess their therapeutic potential and safety.[8] Xenograft models in immunodeficient mice are a cornerstone of preclinical oncology research.[9][10]

Xenograft Models for Efficacy Studies

The choice of xenograft model is critical for obtaining clinically relevant data. Cell line-derived xenografts (CDX) are suitable for initial efficacy screening, while patient-derived xenografts (PDX) better recapitulate the heterogeneity of human tumors.[11][12]

Experimental Protocol: Subcutaneous Xenograft Model

  • Cell Implantation : Human cancer cells are injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization : Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups.

  • Drug Administration : The test compound is administered to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Monitoring : Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • Endpoint : The study is terminated when tumors in the control group reach a predetermined size, or if signs of toxicity are observed. Tumors are then excised for further analysis (e.g., pharmacodynamics).

  • Data Analysis : Tumor growth inhibition (TGI) is calculated to assess the efficacy of the compound.

Table 2: Hypothetical In Vivo Efficacy Data for Lead Analogs

Analog IDDosing ScheduleAverage Tumor Volume Change (%)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Daily+500--2
Analog 2 50 mg/kg, daily+15070-5
Analog 4 50 mg/kg, daily+5090-3

In Vivo Experimental Workflow

In_Vivo_Workflow cluster_0 Preparation cluster_1 Study Execution cluster_2 Data Analysis Cell Culture Cell Culture Tumor Implantation Tumor Implantation Cell Culture->Tumor Implantation Animal Acclimatization Animal Acclimatization Animal Acclimatization->Tumor Implantation Randomization Randomization Tumor Implantation->Randomization Treatment Treatment Randomization->Treatment Monitoring Monitoring Treatment->Monitoring Pharmacodynamics Pharmacodynamics Treatment->Pharmacodynamics Tumor Measurement Tumor Measurement Monitoring->Tumor Measurement Body Weight Body Weight Monitoring->Body Weight

Caption: A typical workflow for an in vivo xenograft study.

Part 3: Bridging In Vitro and In Vivo Data for Candidate Selection

The ultimate goal is to identify a lead compound with a favorable balance of potency, selectivity, and in vivo efficacy and safety. A thorough analysis of the in vitro and in vivo data is crucial for making informed decisions.

A strong correlation between in vitro potency and in vivo efficacy strengthens the case for a particular mechanism of action. However, discrepancies can arise due to factors such as poor pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) or off-target toxicities.[6] Therefore, it is essential to conduct pharmacokinetic and toxicology studies in parallel with efficacy studies.

For instance, an analog with excellent in vitro potency that fails to show significant in vivo efficacy may have poor oral bioavailability or be rapidly metabolized. Conversely, an analog with modest in vitro potency but good in vivo efficacy may have favorable pharmacokinetic properties that lead to sustained target engagement in the tumor tissue.

By systematically evaluating a series of 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine analogs using the methodologies outlined in this guide, researchers can effectively identify promising drug candidates for further preclinical and clinical development.

References

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Comparative

A Senior Application Scientist's Guide to Benchmarking Novel Pyrrolo[2,3-c]pyridine Derivatives Against Known Kinase Inhibitors

Introduction: The Therapeutic Promise of Pyrrolo[2,3-c]pyridines and the Imperative of Rigorous Benchmarking The pyrrolo[2,3-c]pyridine scaffold, also known as 6-azaindole, has emerged as a privileged structure in modern...

Author: BenchChem Technical Support Team. Date: March 2026

March 14, 2026

Introduction: The Therapeutic Promise of Pyrrolo[2,3-c]pyridines and the Imperative of Rigorous Benchmarking

The pyrrolo[2,3-c]pyridine scaffold, also known as 6-azaindole, has emerged as a privileged structure in modern medicinal chemistry.[1][2] Its unique electronic properties and structural versatility make it a valuable pharmacophore for developing novel therapeutics.[1][2][3] Notably, derivatives of this heterocyclic system have shown significant potential as kinase inhibitors, antiproliferative agents, and treatments for a range of diseases, including cancer and Alzheimer's disease.[1][3] One of the most prominent examples of a pyrrolo[2,3-c]pyridine-based drug is Vemurafenib, a potent inhibitor of the B-Raf proto-oncogene, serine/threonine kinase (BRAF), which is mutated in a significant percentage of melanomas.[4][5]

The development of new pyrrolo[2,3-c]pyridine derivatives necessitates a robust and objective benchmarking process. This guide provides a comprehensive framework for comparing the performance of novel pyrrolo[2,3-c]pyridine compounds against established inhibitors, using the BRAF V600E mutant kinase as a primary example target. By adhering to the principles of scientific integrity and employing validated experimental protocols, researchers can generate high-quality, reproducible data to support the advancement of promising new drug candidates.

The Rationale Behind Target Selection and Benchmark Compounds

The selection of a relevant biological target and appropriate benchmark inhibitors is the cornerstone of a meaningful benchmarking study. The BRAF V600E mutation is an ideal target for this guide due to its high prevalence in melanoma (approximately 60%) and the availability of well-characterized inhibitors.[4] This specific mutation leads to constitutive activation of the MAPK/ERK signaling pathway, a critical driver of cell proliferation and survival in cancer.[6][7]

Vemurafenib and PLX4720 are selected as the benchmark inhibitors for this guide. Vemurafenib is an FDA-approved drug for the treatment of BRAF V600E-mutated melanoma, providing a clinically relevant standard.[4][8][9] PLX4720, a close analog of Vemurafenib, is a potent and selective BRAF V600E inhibitor frequently used in preclinical research, offering a valuable tool for in vitro and in vivo studies.[10] Both compounds are 7-azaindole derivatives, making them structurally relevant comparators for new pyrrolo[2,3-c]pyridine analogs.[10]

Experimental Workflow for Comprehensive Benchmarking

A multi-tiered approach, progressing from biochemical to cell-based assays, is essential for a thorough evaluation of new inhibitors. This workflow allows for the initial assessment of direct target engagement and potency, followed by an evaluation of cellular efficacy and selectivity.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Data Analysis & Comparison biochem_start Start: Recombinant Kinase ic50_determination IC50 Determination (e.g., ADP-Glo) biochem_start->ic50_determination Enzymatic Assay selectivity_profiling Kinase Selectivity Profiling ic50_determination->selectivity_profiling Broad Kinase Panel data_table Comparative Data Table selectivity_profiling->data_table cell_viability Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) target_engagement Target Engagement Assay (e.g., In-Cell Western) cell_viability->target_engagement Confirm On-Target Effect pathway_analysis Downstream Pathway Analysis (e.g., Western Blot for p-ERK) target_engagement->pathway_analysis Verify Mechanism of Action pathway_analysis->data_table conclusion Conclusion & Next Steps data_table->conclusion

Caption: A streamlined workflow for benchmarking new pyrrolo[2,3-c]pyridine derivatives.

Detailed Methodologies

Biochemical Assays: Quantifying Direct Target Inhibition

The initial step in the benchmarking process is to determine the direct inhibitory activity of the new compounds against the target kinase. This is typically achieved through in vitro enzymatic assays.

Protocol: BRAF V600E Kinase Activity Assay (Luminescence-Based)

This protocol utilizes a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, to measure the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[11]

  • Materials:

    • Recombinant human BRAF V600E and wild-type BRAF enzymes.[12][13]

    • MEK1 (kinase-dead) as a substrate.[14][15]

    • ATP.

    • ADP-Glo™ Kinase Assay kit (or equivalent).[11]

    • Test compounds (new pyrrolo[2,3-c]pyridines) and benchmark inhibitors (Vemurafenib, PLX4720) dissolved in DMSO.

    • 96-well or 384-well white plates.[16]

    • Multichannel pipettor.

    • Luminometer.

  • Procedure:

    • Prepare a serial dilution of the test and benchmark compounds in assay buffer.

    • In a white assay plate, add the kinase, substrate, and assay buffer.

    • Add the serially diluted compounds to the wells. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.

    • Pre-incubate the plate for 15-30 minutes at room temperature.

    • Initiate the kinase reaction by adding ATP. Incubate for the optimized reaction time (e.g., 60 minutes) at 30°C.

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the "no inhibitor" control (100% activity) and the "no enzyme" control (0% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[17][18][19]

Cell-Based Assays: Assessing Cellular Potency and On-Target Effects

Cell-based assays are crucial for evaluating the ability of a compound to penetrate cell membranes, engage its target in a physiological context, and exert a biological effect.[20][21][22]

Protocol: Cell Viability Assay in BRAF V600E-Mutant Melanoma Cells

This protocol measures the effect of the inhibitors on the proliferation and viability of cancer cells harboring the BRAF V600E mutation.

  • Materials:

    • BRAF V600E-positive melanoma cell line (e.g., A375, SK-MEL-28).

    • BRAF wild-type melanoma cell line (e.g., MeWo) for selectivity assessment.

    • Complete cell culture medium.

    • Cell viability reagent (e.g., MTT, CellTiter-Glo® Luminescent Cell Viability Assay).

    • Test compounds and benchmark inhibitors.

    • 96-well clear or white-walled plates.

    • Incubator (37°C, 5% CO2).

    • Plate reader (spectrophotometer or luminometer).

  • Procedure:

    • Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

    • Treat the cells with a serial dilution of the test and benchmark compounds. Include a vehicle control (DMSO).

    • Incubate the cells for 72 hours.

    • Add the cell viability reagent according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or luminescence.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percent viability against the logarithm of the inhibitor concentration.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value using non-linear regression.

Protocol: In-Cell Western for Target Engagement and Pathway Modulation

This assay quantifies the phosphorylation of ERK (p-ERK), a downstream effector of BRAF, to confirm on-target activity and assess pathway inhibition.[23]

  • Materials:

    • BRAF V600E-positive melanoma cell line.

    • Primary antibodies against total ERK and phospho-ERK (p-ERK).

    • Fluorescently labeled secondary antibodies.

    • Blocking buffer.

    • Permeabilization buffer.

    • 96-well plates.

    • Fluorescence imaging system.

  • Procedure:

    • Seed and treat the cells with inhibitors as described in the cell viability assay, but for a shorter duration (e.g., 2-4 hours).

    • Fix, permeabilize, and block the cells.

    • Incubate with primary antibodies against total ERK and p-ERK.

    • Incubate with fluorescently labeled secondary antibodies.

    • Acquire images using a fluorescence imaging system.

  • Data Analysis:

    • Quantify the fluorescence intensity for both total ERK and p-ERK.

    • Normalize the p-ERK signal to the total ERK signal.

    • Plot the normalized p-ERK signal against the inhibitor concentration to determine the IC50 for pathway inhibition.

Data Presentation and Interpretation

The results of the benchmarking studies should be presented in a clear and concise manner to facilitate direct comparison. A summary table is an effective way to present the quantitative data.

CompoundBRAF V600E IC50 (nM)BRAF WT IC50 (nM)Selectivity Index (WT/V600E)A375 Cell Viability GI50 (nM)p-ERK Inhibition IC50 (nM)
New Derivative 1 Experimental ValueExperimental ValueCalculated ValueExperimental ValueExperimental Value
New Derivative 2 Experimental ValueExperimental ValueCalculated ValueExperimental ValueExperimental Value
Vemurafenib Literature/Experimental ValueLiterature/Experimental ValueCalculated ValueLiterature/Experimental ValueLiterature/Experimental Value
PLX4720 13[10]Literature/Experimental ValueCalculated ValueLiterature/Experimental ValueLiterature/Experimental Value

A lower IC50 or GI50 value indicates greater potency. The selectivity index provides a measure of the compound's specificity for the mutant versus the wild-type kinase. A higher selectivity index is generally desirable to minimize off-target effects.

Visualizing the Mechanism of Action: The MAPK/ERK Signaling Pathway

Understanding the signaling pathway in which the target kinase operates is crucial for interpreting the results of the benchmarking studies. The following diagram illustrates the MAPK/ERK pathway and the point of inhibition by BRAF inhibitors.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor Signal BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Jun, c-Myc) ERK->Transcription Inhibitor Pyrrolo[2,3-c]pyridine Inhibitor Inhibitor->BRAF Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: The MAPK/ERK signaling pathway and the inhibitory action of pyrrolo[2,3-c]pyridine derivatives on BRAF V600E.

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic benchmarking of novel pyrrolo[2,3-c]pyridine derivatives against established kinase inhibitors. By following these detailed protocols and data analysis procedures, researchers can generate robust and reliable data to identify promising lead compounds for further preclinical and clinical development. Future studies should focus on expanding the kinase selectivity profiling to a broader panel of kinases to assess off-target effects and performing in vivo efficacy studies in relevant animal models to translate in vitro findings into potential therapeutic applications.

References

  • Vemurafenib - Wikipedia. [Link]

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33-56.
  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024, May 7).
  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024, June 19). Journal of Organic and Pharmaceutical Chemistry.
  • What is the mechanism of Vemurafenib? - Patsnap Synapse. (2024, July 17). [Link]

  • What are BRAF V600E inhibitors and how do they work? - Patsnap Synapse. (2024, June 21). [Link]

  • Tsai, J., Lee, J. T., Wang, W., Zhang, J., Cho, H., Mamo, S., ... & Gray, N. S. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proceedings of the National Academy of Sciences, 105(8), 3041-3046.
  • Vemurafenib Pathway, Pharmacodynamics - ClinPGx. [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). BOC Sciences.
  • Luke, J. J., & Hodi, F. S. (2012). Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies. Clinical cancer research, 18(23), 6268-6273.
  • Development of potent B-RafV600E inhibitors containing an arylsulfonamide headgroup. (2011, August 1). Bioorganic & Medicinal Chemistry Letters.
  • vemurafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Cell-based Assays for Drug Discovery | Reaction Biology. [Link]

  • IC50 - Wikipedia. [Link]

  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC. (2015, September 1).
  • Identification of a novel family of BRAF V600E inhibitors - PMC - NIH. (2012, April 26).
  • Abstract 3157: Novel synthetic lethality-based cellular assays for cancer drug discovery. (2025, April 21).
  • Identification of a Novel Family of BRAF V600E Inhibitors - ACS Publications. (2012, April 26).
  • A review for cell-based screening methods in drug discovery - PMC. (2022, October 28).
  • Live Cell-Based Drug Screening Helps Bring Personalized Medicine to Cancer P
  • Understanding IC50: A Comprehensive Guide to Calculation - Ore
  • Cell based in vitro assays & molecular analyses | EPO Berlin Buch GmbH. [Link]

  • Biochemical assays for kinase activity detection - Celtarys - Drug Discovery. (2025, August 14).
  • In-cell Western Assays for IC50 Determination - Azure Biosystems. (2025, January 29).
  • Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. (2023, September 21).
  • BRAF (V600E) Kinase Assay Kit - BPS Bioscience. [Link]

  • Fused Pyridine Derivatives: Synthesis and Biological Activities - IntechOpen. (2022, October 13).
  • Mechanism of BRAF Activation Through Biochemical Characterization of the Recombinant Full-Length Protein - PMC. (2018, May 1).
  • BRAF (WT) Kinase Assay Kit - BPS Bioscience. [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. (2024, May 30).
  • BRAF Kinase Activity Assay Service - Reaction Biology. [Link]

  • Kinase Assays with Myra - Bio Molecular Systems. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. (2011, March 1).
  • Synthetic strategies to pyrido fused heterocycles - Indian Academy of Sciences. (2023, December 1).
  • BRAF V600E Kinase Activity Assay Service - Reaction Biology. [Link]

  • Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - PubMed. (2023, September 21).
  • Synthesis of Pyrrolo[2,3-c]isoquinolines via the Cycloaddition of Benzyne with Arylideneaminopyrroles: Photophysical and Crystallographic Study | ACS Omega. (2019, October 9).
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC. (2021, July 27).
  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. (2024, February 1). European Journal of Medicinal Chemistry.
  • Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - PMC. (2023, September 21).

Sources

Validation

A Head-to-Head Comparison of Cross-Coupling Methods for the Modern Chemist

In the landscape of modern synthetic chemistry, cross-coupling reactions stand as an indispensable pillar for the construction of carbon-carbon and carbon-heteroatom bonds. These transformations, recognized with the 2010...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern synthetic chemistry, cross-coupling reactions stand as an indispensable pillar for the construction of carbon-carbon and carbon-heteroatom bonds. These transformations, recognized with the 2010 Nobel Prize in Chemistry, have revolutionized the synthesis of complex molecules, finding widespread application in pharmaceuticals, agrochemicals, and materials science. This guide provides a head-to-head comparison of the most prominent palladium-catalyzed cross-coupling methods: Suzuki-Miyaura, Stille, Heck, Sonogashira, Buchwald-Hartwig, and Negishi couplings. We will delve into their mechanisms, compare their performance based on key metrics, and provide practical, field-proven insights to aid researchers in selecting the optimal method for their synthetic challenges.

The Core of Cross-Coupling: A Shared Catalytic Cycle

At the heart of these powerful reactions lies a common catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. While the specifics of each named reaction differ, the fundamental steps of oxidative addition, transmetalation (for most), and reductive elimination are conserved. Understanding this basic framework is crucial for troubleshooting and optimizing these reactions.

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Pd0 [label="Pd(0)L_n", pos="0,0!"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124", pos="1.5,1!"]; PdII_RX [label="R-Pd(II)L_n-X", pos="3,0!"]; Transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#202124", pos="1.5,-1.5!"]; PdII_R_R1 [label="R-Pd(II)L_n-R'", pos="0,-3!"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124", pos="-1.5,-1.5!"]; Product [label="R-R'", shape=ellipse, style=filled, fillcolor="#34A853", pos="-3,-3!"]; Reactant1 [label="R-X", shape=ellipse, style=filled, fillcolor="#EA4335", pos="3,2!"]; Reactant2 [label="R'-M", shape=ellipse, style=filled, fillcolor="#FBBC05", pos="3,-2!"];

Pd0 -> PdII_RX [label="R-X"]; PdII_RX -> PdII_R_R1 [label="R'-M"]; PdII_R_R1 -> Pd0 [label="R-R'"]; PdII_R_R1 -> Product [style=dashed]; Reactant1 -> OxAdd [style=invis]; Reactant2 -> Transmetalation [style=invis]; }

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The Contenders: A Detailed Comparison

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its mild reaction conditions, the commercial availability of a vast array of boronic acids, and the low toxicity of its boron-containing byproducts.[1][2]

Mechanism: The reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organohalide or triflate.[2][3] A key step is the activation of the organoboron species by a base, which facilitates the transmetalation step.[4]

graph "Suzuki_Coupling" { layout=neato; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Pd0 [label="Pd(0)L_n", pos="0,0!"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124", pos="1.5,1!"]; PdII_ArX [label="Ar-Pd(II)L_n-X", pos="3,0!"]; Transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#202124", pos="1.5,-1.5!"]; PdII_Ar_R [label="Ar-Pd(II)L_n-R", pos="0,-3!"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124", pos="-1.5,-1.5!"]; Product [label="Ar-R", shape=ellipse, style=filled, fillcolor="#34A853", pos="-3,-3!"]; ArX [label="Ar-X", shape=ellipse, style=filled, fillcolor="#EA4335", pos="3,2!"]; BoronicAcid [label="R-B(OH)_2 + Base", shape=ellipse, style=filled, fillcolor="#FBBC05", pos="3,-2!"];

Pd0 -> PdII_ArX [label="Ar-X"]; PdII_ArX -> PdII_Ar_R [label="[R-B(OH)_3]^-"]; PdII_Ar_R -> Pd0 [label="Ar-R"]; PdII_Ar_R -> Product [style=dashed]; ArX -> OxAdd [style=invis]; BoronicAcid -> Transmetalation [style=invis]; }

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Advantages:

  • Broad Substrate Scope: Couples a wide variety of aryl, heteroaryl, vinyl, and alkyl halides with organoboron reagents.[4]

  • High Functional Group Tolerance: Tolerates a wide range of functional groups, minimizing the need for protecting groups.

  • Mild Reaction Conditions: Often proceeds at or near room temperature.[1]

  • Low Toxicity: Boronic acids and their byproducts are generally considered to have low toxicity, making it a "greener" option.[1]

  • Commercial Availability: A vast library of boronic acids is commercially available.

Limitations:

  • Base Sensitivity: The required base can be incompatible with base-sensitive functional groups.[4]

  • Protodeboronation: A common side reaction where the boronic acid is cleaved by the solvent or base.

  • Homocoupling: Homocoupling of the organoboron reagent can occur, especially at elevated temperatures.

Stille Coupling

The Stille coupling utilizes organotin reagents (organostannanes) and offers the advantage of not requiring a base, which can be beneficial for substrates with base-sensitive functional groups.[5]

Mechanism: The mechanism is similar to the Suzuki coupling, but the transmetalation step involves the transfer of an organic group from the organostannane to the palladium center.

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Pd0 [label="Pd(0)L_n", pos="0,0!"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124", pos="1.5,1!"]; PdII_RX [label="R-Pd(II)L_n-X", pos="3,0!"]; Transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#202124", pos="1.5,-1.5!"]; PdII_R_R1 [label="R-Pd(II)L_n-R'", pos="0,-3!"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124", pos="-1.5,-1.5!"]; Product [label="R-R'", shape=ellipse, style=filled, fillcolor="#34A853", pos="-3,-3!"]; RX [label="R-X", shape=ellipse, style=filled, fillcolor="#EA4335", pos="3,2!"]; Organostannane [label="R'-Sn(Alkyl)_3", shape=ellipse, style=filled, fillcolor="#FBBC05", pos="3,-2!"];

Pd0 -> PdII_RX [label="R-X"]; PdII_RX -> PdII_R_R1 [label="R'-Sn(Alkyl)_3"]; PdII_R_R1 -> Pd0 [label="R-R'"]; PdII_R_R1 -> Product [style=dashed]; RX -> OxAdd [style=invis]; Organostannane -> Transmetalation [style=invis]; }

Caption: Catalytic cycle of the Stille coupling.

Advantages:

  • Excellent Functional Group Tolerance: The reaction is compatible with a wide array of functional groups due to the absence of a strong base.[5][6]

  • Stable Reagents: Organostannanes are generally stable and can be purified by chromatography.[7]

  • Broad Scope: A wide variety of organostannanes and organic halides can be coupled.[8]

Limitations:

  • Toxicity: The primary drawback of the Stille coupling is the high toxicity of organotin compounds.[5][7]

  • Stoichiometric Tin Byproducts: The reaction generates stoichiometric amounts of tin byproducts that can be difficult to remove from the reaction mixture.

  • Slower Reaction Rates: Transmetalation from tin can be slow, often requiring higher temperatures.

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, is unique among this group as it forms a C-C bond by coupling an organohalide with an alkene, leading to the formation of a substituted alkene.[9][10] It does not typically involve a transmetalation step with an organometallic reagent in the same way as Suzuki or Stille couplings.

Mechanism: The catalytic cycle involves oxidative addition of the organohalide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination regenerates the alkene product and a palladium-hydride species, which then undergoes reductive elimination with the base to regenerate the Pd(0) catalyst.[11]

graph "Heck_Reaction" { layout=neato; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Pd0 [label="Pd(0)L_n", pos="0,0!"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124", pos="1.5,1!"]; PdII_ArX [label="Ar-Pd(II)L_n-X", pos="3,0!"]; MigratoryInsertion [label="Migratory\nInsertion", shape=plaintext, fontcolor="#202124", pos="1.5,-1.5!"]; Intermediate [label="RCH(PdL_n)-CH_2Ar", pos="0,-3!"]; BetaHydrideElim [label="β-Hydride\nElimination", shape=plaintext, fontcolor="#202124", pos="-1.5,-1.5!"]; Product [label="Ar-CH=CHR", shape=ellipse, style=filled, fillcolor="#34A853", pos="-3,-3!"]; ArX [label="Ar-X", shape=ellipse, style=filled, fillcolor="#EA4335", pos="3,2!"]; Alkene [label="H_2C=CHR", shape=ellipse, style=filled, fillcolor="#FBBC05", pos="3,-2!"];

Pd0 -> PdII_ArX [label="Ar-X"]; PdII_ArX -> Intermediate [label="H_2C=CHR"]; Intermediate -> Pd0 [label="Base, -HBX"]; Intermediate -> Product [style=dashed]; ArX -> OxAdd [style=invis]; Alkene -> MigratoryInsertion [style=invis]; }

Caption: Catalytic cycle of the Heck reaction.

Advantages:

  • Atom Economy: Does not require a pre-formed organometallic reagent for the alkene component.

  • Stereospecificity: The reaction is typically stereospecific, with syn-addition and syn-elimination steps.[12]

  • Functional Group Tolerance: Tolerates a variety of functional groups on both the organohalide and the alkene.[12]

Limitations:

  • Regioselectivity Issues: The regioselectivity of the alkene insertion can be an issue with unsymmetrical alkenes.

  • High Temperatures: Often requires elevated temperatures.

  • Base Requirement: A base is required to regenerate the catalyst, which can lead to side reactions.

Sonogashira Coupling

The Sonogashira coupling is the go-to method for the synthesis of alkynes, coupling a terminal alkyne with an aryl or vinyl halide.[13][14] It uniquely employs a dual-catalyst system of palladium and copper(I).[13]

Mechanism: The reaction is believed to proceed through two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[15]

graph "Sonogashira_Coupling" { layout=neato; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Pd0 [label="Pd(0)L_n", pos="0,0!"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124", pos="1.5,1!"]; PdII_ArX [label="Ar-Pd(II)L_n-X", pos="3,0!"]; Transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#202124", pos="1.5,-1.5!"]; PdII_Ar_Alkyne [label="Ar-Pd(II)L_n-C≡CR", pos="0,-3!"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124", pos="-1.5,-1.5!"]; Product [label="Ar-C≡CR", shape=ellipse, style=filled, fillcolor="#34A853", pos="-3,-3!"]; ArX [label="Ar-X", shape=ellipse, style=filled, fillcolor="#EA4335", pos="3,2!"]; Alkyne [label="H-C≡CR + Cu(I)", shape=ellipse, style=filled, fillcolor="#FBBC05", pos="3,-2!"];

Pd0 -> PdII_ArX [label="Ar-X"]; PdII_ArX -> PdII_Ar_Alkyne [label="Cu-C≡CR"]; PdII_Ar_Alkyne -> Pd0 [label="Ar-C≡CR"]; PdII_Ar_Alkyne -> Product [style=dashed]; ArX -> OxAdd [style=invis]; Alkyne -> Transmetalation [style=invis]; }

Caption: Catalytic cycle of the Sonogashira coupling.

Advantages:

  • Mild Conditions: Can often be carried out at room temperature.[13]

  • High Yields: Generally provides high yields of the desired alkyne products.

  • Direct Use of Terminal Alkynes: Avoids the need to pre-form a metalated alkyne reagent.

Limitations:

  • Homocoupling of Alkynes (Glaser Coupling): The copper catalyst can promote the oxidative homocoupling of the terminal alkyne, a significant side reaction.

  • Oxygen Sensitivity: The reaction is often sensitive to oxygen, which can facilitate the Glaser coupling.

  • Copper Toxicity: The use of a copper co-catalyst adds to the overall toxicity and can complicate purification.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, specifically for the synthesis of aryl amines from aryl halides and amines.[16] This reaction has become a cornerstone of medicinal chemistry due to the prevalence of the aniline moiety in drug candidates.

Mechanism: The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination then furnishes the aryl amine product and regenerates the Pd(0) catalyst.[17]

graph "Buchwald_Hartwig_Amination" { layout=neato; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Pd0 [label="Pd(0)L_n", pos="0,0!"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124", pos="1.5,1!"]; PdII_ArX [label="Ar-Pd(II)L_n-X", pos="3,0!"]; AmineCoordination [label="Amine Coordination\n& Deprotonation", shape=plaintext, fontcolor="#202124", pos="1.5,-1.5!"]; PdII_Amido [label="Ar-Pd(II)L_n-NR'R''", pos="0,-3!"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124", pos="-1.5,-1.5!"]; Product [label="Ar-NR'R''", shape=ellipse, style=filled, fillcolor="#34A853", pos="-3,-3!"]; ArX [label="Ar-X", shape=ellipse, style=filled, fillcolor="#EA4335", pos="3,2!"]; Amine [label="HNR'R'' + Base", shape=ellipse, style=filled, fillcolor="#FBBC05", pos="3,-2!"];

Pd0 -> PdII_ArX [label="Ar-X"]; PdII_ArX -> PdII_Amido [label="HNR'R''"]; PdII_Amido -> Pd0 [label="Ar-NR'R''"]; PdII_Amido -> Product [style=dashed]; ArX -> OxAdd [style=invis]; Amine -> AmineCoordination [style=invis]; }

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Advantages:

  • Broad Scope: A wide range of aryl and heteroaryl halides can be coupled with primary and secondary amines.[16][18]

  • High Functional Group Tolerance: The reaction is tolerant of many functional groups.[16]

  • Access to Diverse Aryl Amines: Provides a direct route to a diverse array of aryl amines that are difficult to synthesize by other methods.

Limitations:

  • Steric Hindrance: Very bulky amines or aryl halides can react slowly or not at all.

  • Strong Base Requirement: Often requires a strong, non-nucleophilic base, which can limit substrate scope.

  • Catalyst Deactivation: The catalyst can be susceptible to deactivation, especially with certain substrates.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an organohalide or triflate.[19] It is known for its high reactivity and excellent functional group tolerance.[20]

Mechanism: The catalytic cycle is analogous to the Suzuki and Stille couplings, with the key transmetalation step involving the transfer of an organic group from the organozinc reagent to the palladium center.

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Pd0 [label="Pd(0)L_n", pos="0,0!"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124", pos="1.5,1!"]; PdII_RX [label="R-Pd(II)L_n-X", pos="3,0!"]; Transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#202124", pos="1.5,-1.5!"]; PdII_R_R1 [label="R-Pd(II)L_n-R'", pos="0,-3!"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124", pos="-1.5,-1.5!"]; Product [label="R-R'", shape=ellipse, style=filled, fillcolor="#34A853", pos="-3,-3!"]; RX [label="R-X", shape=ellipse, style=filled, fillcolor="#EA4335", pos="3,2!"]; Organozinc [label="R'-ZnX'", shape=ellipse, style=filled, fillcolor="#FBBC05", pos="3,-2!"];

Pd0 -> PdII_RX [label="R-X"]; PdII_RX -> PdII_R_R1 [label="R'-ZnX'"]; PdII_R_R1 -> Pd0 [label="R-R'"]; PdII_R_R1 -> Product [style=dashed]; RX -> OxAdd [style=invis]; Organozinc -> Transmetalation [style=invis]; }

Caption: Catalytic cycle of the Negishi coupling.

Advantages:

  • High Reactivity: Organozinc reagents are highly reactive, often leading to faster reactions and higher yields.[20]

  • Excellent Functional Group Tolerance: Tolerates a wide variety of sensitive functional groups such as esters, nitriles, and ketones.[20][21]

  • Broad Scope: Applicable to the formation of C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds.[22]

Limitations:

  • Moisture and Air Sensitivity: Organozinc reagents are often sensitive to moisture and air, requiring inert atmosphere techniques.

  • Preparation of Organozinc Reagents: While some are commercially available, many organozinc reagents need to be prepared in situ from the corresponding organolithium or Grignard reagents, which can limit functional group compatibility.[21]

Head-to-Head Performance Comparison

FeatureSuzuki-MiyauraStilleHeckSonogashiraBuchwald-HartwigNegishi
Nucleophile OrganoboronOrganotinAlkeneTerminal AlkyneAmineOrganozinc
Key Advantage Low toxicity, readily available reagentsNo base requiredAtom economyDirect alkyne synthesisC-N bond formationHigh reactivity
Primary Limitation Base sensitivityToxicity of tin reagentsRegioselectivityAlkyne homocouplingStrong base often neededMoisture/air sensitivity
Functional Group Tolerance Very GoodExcellentGoodGoodVery GoodExcellent
"Green" Chemistry Aspect Favorable (boron byproducts)Poor (tin byproducts)Good (no organometallic waste)Moderate (copper co-catalyst)Moderate (base waste)Moderate (zinc byproducts)
Typical Catalyst Pd(PPh₃)₄, Pd(OAc)₂Pd(PPh₃)₄, Pd₂(dba)₃Pd(OAc)₂Pd(PPh₃)₄/CuIPd(OAc)₂/Buchwald ligandsPd(PPh₃)₄, Ni(acac)₂
Typical Reaction Temp. Room temp. to 80 °C50-100 °C80-140 °CRoom temp. to 60 °C80-110 °CRoom temp. to 60 °C

Experimental Protocols: Representative Examples

Suzuki-Miyaura Coupling: Synthesis of 4-Phenyltoluene

Materials:

  • 4-Bromotoluene (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (0.02 mmol)

  • Triphenylphosphine (0.04 mmol)

  • Potassium carbonate (2.0 mmol)

  • Toluene/Water (4:1, 5 mL)

Procedure:

  • To a round-bottom flask, add 4-bromotoluene, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Synthesis of N-Phenylmorpholine

Materials:

  • Bromobenzene (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.02 mmol)

  • Sodium tert-butoxide (1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried vial.

  • Remove the vial from the glovebox, and add bromobenzene, morpholine, and toluene under an inert atmosphere.

  • Seal the vial and heat the reaction mixture to 100 °C for 12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel.

Conclusion: Choosing the Right Tool for the Job

The selection of a cross-coupling method is a critical decision in synthetic planning that depends heavily on the specific substrates, desired functional group tolerance, and practical considerations such as cost and toxicity. The Suzuki-Miyaura coupling remains a first-line choice for many applications due to its versatility and mild nature. For base-sensitive substrates, the Stille coupling offers a powerful alternative, albeit with significant toxicity concerns. The Heck reaction provides an atom-economical route to substituted alkenes, while the Sonogashira coupling is unparalleled for alkyne synthesis. The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, and the Negishi coupling offers high reactivity for challenging couplings. By understanding the nuances of each of these powerful transformations, researchers can navigate the complexities of modern organic synthesis with greater efficiency and success.

References

  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • Negishi coupling - Wikipedia. Available at: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • The Negishi Cross-Coupling Reaction. Available at: [Link]

  • Nickel catalysts in Sonogashira coupling reactions - RSC Publishing. Available at: [Link]

  • Suzuki Reaction: Definition, Example, Mechanism & Application - Chemistry Learner. Available at: [Link]

  • Negishi cross‐coupling reactions using the organozinc reagents 6 c and 6 d. Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. Available at: [Link]

  • Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Heck reaction - Wikipedia. Available at: [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses. Available at: [Link]

  • Heck Coupling - Organic Synthesis. Available at: [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. Available at: [Link]

  • suzuki coupling reaction in chemistry - Aakash Institute. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Stille Coupling - Organic Chemistry Portal. Available at: [Link]

  • 3.7.4 Stille Coupling - Nptel. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Heck Reaction - Organic Chemistry Portal. Available at: [Link]

  • Scope of the room‐temperature Buchwald‐Hartwig reaction catalyzed by 2d - ResearchGate. Available at: [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Publishing. Available at: [Link]

  • A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using - IKM Institut Kimia Malaysia. Available at: [Link]

  • Stille Coupling - Chemistry LibreTexts. Available at: [Link]

  • Screening catalytic conditions in Heck coupling between... | Download Table - ResearchGate. Available at: [Link]

  • Stille Coupling: Organic Chemistry II Study Guide - Fiveable. Available at: [Link]

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Comparative

Mechanism of Action Confirmation: 3-Iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine Derivatives as Reversible LSD1 Inhibitors

Executive Summary The dysregulation of epigenetic networks is a fundamental driver of oncogenesis, particularly in acute myeloid leukemia (AML) and small-cell lung cancer (SCLC). Lysine-specific demethylase 1 (LSD1/KDM1A...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The dysregulation of epigenetic networks is a fundamental driver of oncogenesis, particularly in acute myeloid leukemia (AML) and small-cell lung cancer (SCLC). Lysine-specific demethylase 1 (LSD1/KDM1A) has emerged as a high-value therapeutic target due to its role in repressing differentiation-associated genes [1]. While first-generation tranylcypromine (TCP)-based inhibitors successfully validated LSD1 as a target, their irreversible, covalent binding to the FAD cofactor poses long-term toxicity and selectivity challenges.

Recent structure-guided drug design has identified pyrrolo[2,3-c]pyridines —synthesized via the versatile building block 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine —as a breakthrough class of highly potent, reversible LSD1 inhibitors [2]. This guide provides a comprehensive comparison of these novel derivatives against legacy inhibitors and details the self-validating experimental workflows required to confirm their mechanism of action (MoA).

Mechanism of Action Dynamics

The Epigenetic Landscape

LSD1 is a flavin-dependent monoamine oxidase that functions as an epigenetic eraser. It specifically demethylates mono- and dimethylated histone 3 lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). In AML and SCLC, LSD1 overexpression strips the active H3K4me2 marks from the promoters of differentiation genes, locking the cells in a highly proliferative, dedifferentiated state [3].

Reversible vs. Irreversible Inhibition

The MoA of LSD1 inhibitors is strictly defined by their interaction with the enzyme's catalytic center:

  • Irreversible Inhibitors (TCPs): Form a permanent covalent adduct with the FAD cofactor. This permanently destroys the enzyme's catalytic capacity but can lead to off-target monoamine oxidase (MAO-A/B) inhibition.

  • Reversible Inhibitors (Pyrrolo[2,3-c]pyridines): Derivatives such as LSD1-UM-109 utilize the 7-methyl-pyrrolo[2,3-c]pyridine core to competitively occupy the substrate-binding cavity. The 3-iodo position serves as a critical synthetic anchor, allowing for the addition of extended amine-containing side chains (e.g., piperidin-4-ylmethyl groups) that perfectly mimic the histone tail, effectively blocking LSD1 without modifying the FAD cofactor [2].

G LSD1 LSD1 (KDM1A) Epigenetic Eraser FAD FAD Cofactor LSD1->FAD Binds H3K4me2 H3K4me2 / H3K9me2 Active/Repressive Marks FAD->H3K4me2 Demethylates GeneExpr Gene Transcription (Differentiation Block) H3K4me2->GeneExpr Represses Irreversible TCP-based Inhibitors (Irreversible) Irreversible->FAD Covalent Adduct Reversible Pyrrolo[2,3-c]pyridines (Reversible, e.g., UM-109) Reversible->LSD1 Substrate Pocket Competition

Fig 1. Epigenetic regulation by LSD1 and comparative mechanisms of reversible vs. irreversible inhibitors.

Comparative Performance Analysis

The functionalization of the 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine core yields derivatives with profound potency advantages over both legacy irreversible inhibitors and earlier reversible scaffolds (such as GSK-354). The table below summarizes the quantitative biochemical and phenotypic data [2].

CompoundInhibitor ClassLSD1 IC₅₀ (nM)MV4;11 IC₅₀ (nM)H1417 IC₅₀ (nM)ReversibilityMechanism
LSD1-UM-109 Pyrrolo[2,3-c]pyridine3.10.61.1YesSubstrate Competition
GSK-354 Indole-based (Predecessor)130~120~212YesSubstrate Competition
Tranylcypromine Cyclopropylamine (TCP)~2000>10000>10000NoFAD Covalent Adduct

Data Interpretation: LSD1-UM-109 demonstrates single-digit nanomolar enzymatic inhibition and sub-nanomolar cellular efficacy in the MV4;11 AML cell line, making it over 200 times more potent than its predecessor, GSK-354.

Self-Validating Experimental Protocols

To rigorously confirm the MoA of synthesized 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine derivatives, researchers must utilize a cascading experimental workflow. This system is self-validating: biochemical reversibility must be proven before moving to cellular target engagement, which in turn must correlate with delayed phenotypic responses.

Workflow Step1 1. Enzymatic Assay (AlphaLISA) Step2 2. Jump Dilution (Reversibility Check) Step1->Step2 Step3 3. Target Engagement (H3K4me2 Immunoblot) Step2->Step3 Step4 4. Phenotypic Screening (Cell Viability) Step3->Step4

Fig 2. Self-validating experimental workflow for confirming reversible LSD1 inhibitor efficacy.

Protocol 1: Biochemical Inhibition & Jump-Dilution Reversibility Assay

Purpose: To establish the IC₅₀ and definitively prove that the compound does not form a covalent bond with FAD. Causality & Logic: AlphaLISA provides a highly sensitive, non-radioactive method to detect specific methylation states. The jump-dilution step is critical; if the inhibitor is reversible, rapid dilution will restore enzyme activity. If irreversible (like TCP), activity remains suppressed.

  • Enzymatic Reaction: Incubate recombinant human LSD1 (10 nM) with the pyrrolo[2,3-c]pyridine derivative (serial dilutions) in assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM KCl, 0.1 mg/mL BSA) for 30 minutes at room temperature.

  • Substrate Addition: Add biotinylated H3K4me2 peptide (50 nM) and FAD (50 μM). Incubate for 60 minutes.

  • Detection: Add AlphaLISA anti-H3K4me1/2 acceptor beads and streptavidin donor beads. Read the luminescent signal.

  • Jump-Dilution (Reversibility): Pre-incubate LSD1 with the inhibitor at 100× the established IC₅₀ for 1 hour. Dilute the mixture 100-fold into a buffer containing the H3K4me2 substrate.

  • Validation: Monitor the recovery of demethylase activity over 2 hours. Include Tranylcypromine (TCP) as a negative control (which should show 0% recovery).

Protocol 2: Cellular Target Engagement (H3K4me2 Immunoblotting)

Purpose: To confirm that the derivative penetrates the cell membrane and successfully inhibits LSD1 in the complex chromatin environment. Causality & Logic: Biochemical potency does not always translate to cellular efficacy due to permeability or protein-binding issues. Accumulation of H3K4me2 is the direct, mechanistic biomarker of LSD1 inhibition.

  • Cell Culture: Seed MV4;11 (AML) cells at 5×105 cells/mL in RPMI-1640 medium supplemented with 10% FBS.

  • Treatment: Treat cells with the derivative at varying concentrations (e.g., 0.1, 1, 10, 100 nM) for 48 hours.

  • Histone Extraction: Harvest cells and extract total histones using an acid-extraction protocol (0.2 M HCl) to ensure preservation of epigenetic marks.

  • Immunoblotting: Resolve histones via SDS-PAGE. Probe with primary antibodies against H3K4me2 and total Histone H3 (loading control).

  • Validation: A successful reversible inhibitor will show a clean, dose-dependent increase in the H3K4me2 band intensity relative to total H3.

Protocol 3: Phenotypic Anti-Proliferative Assay

Purpose: To link the epigenetic target engagement to the ultimate therapeutic goal: halting cancer cell proliferation. Causality & Logic: Unlike cytotoxic chemotherapies, epigenetic inhibitors require cells to undergo multiple division cycles to reprogram gene expression and induce differentiation. Therefore, standard 48-hour viability assays will yield false negatives. A 7- to 10-day assay is mandatory.

  • Plating: Seed MV4;11 and H1417 cells in 96-well plates at low density (2,000 cells/well) to allow for long-term growth.

  • Dosing: Add the pyrrolo[2,3-c]pyridine derivative in a 10-point dose-response format.

  • Incubation: Incubate for 7 to 10 days. Perform a half-media exchange with fresh compound on day 4 to maintain drug pressure.

  • Readout: Assess cell viability using CellTiter-Glo Luminescent Cell Viability Assay. Calculate the IC₅₀ using non-linear regression.

References

  • Yang, G.-J., et al. "A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance." Frontiers in Pharmacology, vol. 13, 2022, 989575. Available at:[Link]

  • Zheng, C., et al. "Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors." ACS Medicinal Chemistry Letters, vol. 14, no. 10, 2023, pp. 1389-1395. Available at:[Link]

  • Fu, X., et al. "Advances toward LSD1 inhibitors for cancer therapy." Future Medicinal Chemistry, vol. 9, no. 11, 2017, pp. 1227-1242. Available at:[Link]

Validation

reproducibility of synthetic protocols for iodinated azaindoles

Reproducibility of Synthetic Protocols for Iodinated Azaindoles: A Comparative Guide As a bioisostere of indole, the azaindole (pyrrolopyridine) scaffold is a privileged pharmacophore in medicinal chemistry, frequently s...

Author: BenchChem Technical Support Team. Date: March 2026

Reproducibility of Synthetic Protocols for Iodinated Azaindoles: A Comparative Guide

As a bioisostere of indole, the azaindole (pyrrolopyridine) scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core of kinase inhibitors and other targeted therapeutics. The functionalization of this core heavily relies on cross-coupling reactions (e.g., Suzuki, Sonogashira, and Buchwald-Hartwig), which in turn require high-purity halogenated intermediates.

However, the regioselective iodination of azaindoles—particularly 7-azaindole—presents unique reproducibility challenges. The presence of the basic pyridine nitrogen alters the electronic landscape of the molecule, introducing issues with solubility, kinetic off-target reactions, and catalyst poisoning. This guide provides an objective, data-backed comparison of the most common iodination protocols, dissecting the mechanistic causality behind their experimental choices to ensure reproducible, self-validating workflows.

Mechanistic Causality & Regioselectivity

To achieve reproducible iodination, one must first understand the electronic distribution of the azaindole core. The fused pyridine ring is strongly electron-withdrawing, which generally reduces the nucleophilicity of the pyrrole ring compared to a standard indole. Despite this electron depletion, the C-3 position retains the highest HOMO (Highest Occupied Molecular Orbital) coefficient and the most negative atomic charge, making it the primary thermodynamic target for Electrophilic Aromatic Substitution (SEAr)[1].

Reproducibility issues typically arise from kinetic competition. The basic pyridine nitrogen can coordinate with the electrophilic iodine or the solvent, leading to transient N-iodination or the formation of unreactive complexes. Furthermore, , meaning that poor temperature control or wet solvents can lead to polyhalogenation or oxidative degradation[2].

MechanisticPathway A 7-Azaindole (Electron-deficient pyridine) B Electrophilic Attack (I+) Highest HOMO at C-3 A->B + NIS or I2 F N-Iodination / C-5 Attack (Kinetic / Off-target) A->F Poor solvent/base C Wheland Intermediate (Sigma Complex) B->C Regioselective D Deprotonation (Aromatization) C->D E 3-Iodo-7-azaindole (Thermodynamic Product) D->E Driven by Aromatization F->E Rearrangement

Mechanistic pathway of regioselective C-3 iodination vs. off-target reactions in 7-azaindole.

Comparative Analysis of Iodination Protocols

When selecting an iodination strategy, the choice of electrophile and base dictates the scalability and purity of the product. The table below summarizes the performance of three primary methodologies.

ProtocolReagents & SolventYield RangeRegioselectivityScalabilityReproducibilityKey Advantage
A (Standard) NIS, DMF, 25 °C85–95%>99% C-3High (Gram to kg)9/10Mild conditions, high purity profile
B (Traditional) I₂, KOH, DMF, 25 °C75–90%Predominantly C-3High7/10Highly cost-effective for large scale
C (Directed) LiTMP, ZnCl₂, I₂, THF60–80%C-2 or C-5Low to Moderate5/10Access to non-C-3 regioisomers

Note: Protocol A is widely considered the gold standard for medicinal chemistry due to its predictable kinetics.[3]. Furthermore,[4].

Self-Validating Experimental Methodologies

A protocol is only robust if it is a self-validating system —meaning it embeds observable milestones (color changes, phase changes) that confirm the success of the current step before proceeding. Do not proceed to the next step unless the validation check is met.

Protocol A: NIS-Mediated C-3 Iodination (High-Reproducibility Method)

This method utilizes N-Iodosuccinimide (NIS) to deliver a controlled release of I⁺, minimizing oxidative side reactions.

  • Substrate Dissolution: Charge a flame-dried round-bottom flask with 7-azaindole (1.0 equiv) and anhydrous DMF (0.2 M).

    • Causality: Anhydrous conditions are critical. Water in the solvent will hydrolyze the active electrophilic iodine species, reducing the effective stoichiometry.

    • Validation Check: The solution must be completely clear and pale yellow.

  • Reagent Preparation: Shield the flask from direct light using aluminum foil and cool to 0 °C.

    • Causality: NIS is highly light-sensitive. Photolytic homolytic cleavage generates iodine radicals, which promote unselective aliphatic halogenation and degrade the reagent.

  • Electrophile Addition: Add N-Iodosuccinimide (1.05 equiv) portion-wise over 15 minutes.

    • Validation Check: The solution will immediately transition to a persistent deep orange/red. If the solution remains pale, the NIS has degraded into succinimide and I₂ and must be replaced.

  • Propagation: Remove the ice bath, allow the reaction to warm to 25 °C, and stir for 2–4 hours. Monitor via TLC (Hexanes/EtOAc 1:1).

  • Quenching: Pour the reaction mixture into an equal volume of cold, saturated aqueous sodium thiosulfate (Na₂S₂O₃).

    • Causality: Thiosulfate instantly reduces unreacted I⁺ to I⁻. This prevents over-iodination during the concentration phase.

    • Validation Check: The deep red color must instantly discharge, leaving a white or pale yellow suspension.

  • Isolation: Filter the resulting precipitate, wash extensively with cold distilled water (to remove DMF and succinimide byproducts), and dry under vacuum.

ExperimentalWorkflow S1 1. Substrate Dissolution Dissolve azaindole in DMF (Check: Clear solution) S2 2. Base Addition Add KOH or K2CO3 (Check: Slurry formation) S1->S2 S3 3. Electrophile Addition Dropwise NIS/I2 at 0°C (Check: Persistent orange tint) S2->S3 S4 4. Reaction Monitoring TLC/LCMS after 2-4 hrs (Check: SM disappearance) S3->S4 S5 5. Quenching Add aq. Na2S2O3 (Check: Decolorization) S4->S5 S6 6. Isolation Precipitation / Filtration (Check: High purity solid) S5->S6

Self-validating experimental workflow for the reproducible iodination of azaindoles.

Protocol B: I₂/Base-Mediated Iodination (Cost-Effective Scale-Up)

While NIS is ideal for discovery chemistry, elemental iodine is preferred for multi-kilogram scale-up due to atom economy and cost.

  • Deprotonation: Dissolve 7-azaindole (1.0 equiv) in DMF (0.5 M) and add finely powdered KOH (2.5 equiv).

    • Causality: KOH deprotonates the pyrrole nitrogen, generating an azaindole anion. This massive increase in electron density overcomes the withdrawing effect of the pyridine ring, making the C-3 position hyper-nucleophilic.

    • Validation Check: A fine, opaque slurry forms.

  • Electrophile Addition: Dissolve elemental iodine (I₂, 1.1 equiv) in a minimal amount of DMF and add dropwise at 0 °C.

    • Causality: The reaction of the azaindole anion with I₂ is highly exothermic. Dropwise addition prevents thermal runaway, which would otherwise drive polyiodination at C-5.

  • Propagation: Stir for 1 hour at room temperature.

  • Quenching & Isolation: Quench with 10% aqueous Na₂S₂O₃ until the iodine color dissipates. Extract with EtOAc, wash the organic layer 5 times with brine (crucial for complete DMF removal), dry over MgSO₄, and concentrate.

Conclusion

For routine medicinal chemistry and library synthesis, Protocol A (NIS/DMF) provides the highest reproducibility and operational simplicity, bypassing the need for strong bases and complex aqueous workups. Protocol B (I₂/KOH) remains the method of choice for process chemists scaling up key intermediates, provided strict temperature controls and self-validating quenching steps are observed.

References

  • Title : Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence Source : Beilstein Journal of Organic Chemistry URL :[Link]

  • Title : A General Modular Method of Azaindole and Thienopyrrole Synthesis via Pd-Catalyzed Tandem Couplings of gem-Dichloroolefins Source : The Journal of Organic Chemistry URL :[Link]

  • Title : Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties Source : Molecules (PMC) URL :[Link]

  • Title : Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs Source : The Journal of Organic Chemistry URL :[Link]

Sources

Validation

A Senior Application Scientist's Guide to Comparative Docking of 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine Analogs as c-Met Kinase Inhibitors

This guide provides a comprehensive, technically-grounded framework for conducting comparative molecular docking studies on analogs of the 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine scaffold. We will focus on the c-Met ki...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, technically-grounded framework for conducting comparative molecular docking studies on analogs of the 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine scaffold. We will focus on the c-Met kinase, a high-value target in oncology, to illustrate a robust, self-validating workflow from target selection to in-silico hit comparison. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools for hit-to-lead optimization.

Introduction: The Rationale for Targeting c-Met with Pyrrolo[2,3-c]pyridines

The 1H-pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is recognized as a "privileged structure" in medicinal chemistry.[1] Its structural resemblance to the adenine core of ATP makes it an ideal starting point for designing ATP-competitive kinase inhibitors.[2] The strategic placement of nitrogen atoms allows for multiple hydrogen bonding interactions within kinase active sites, a feature that has been exploited to develop inhibitors for a wide range of kinases.[3][4]

This guide focuses on a specific subset: 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine analogs. The iodo- group at the 3-position serves as a versatile synthetic handle for introducing diverse chemical moieties via cross-coupling reactions, enabling rapid generation of an analog library. The 7-methyl group can provide beneficial hydrophobic interactions and influence the vector of substituents at other positions.

Our chosen target is the c-Met receptor tyrosine kinase. Dysregulation of the c-Met signaling pathway, upon binding its ligand Hepatocyte Growth Factor (HGF), is a known driver in numerous human cancers, promoting tumor proliferation, survival, motility, and invasion.[5][6] This makes c-Met a prime target for therapeutic intervention.[7] Notably, related pyrrolopyridine scaffolds have demonstrated inhibitory activity against c-Met, providing a strong rationale for exploring our target compounds against this kinase.[8]

The objective of this guide is to detail a rigorous in silico protocol to predict and compare the binding affinities and interaction modes of novel 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine analogs, thereby enabling a data-driven prioritization of compounds for synthesis and in vitro testing.

The Experimental Blueprint: A Self-Validating Docking Workflow

Scientific integrity in computational studies hinges on a logical, reproducible, and self-validating methodology. The protocol outlined below is designed to ensure the docking parameters are appropriate for the target system before screening unknown compounds. This is achieved by first "re-docking" a known ligand from a crystal structure and verifying that the computational method can reproduce the experimentally observed binding pose.

Below is a visualization of the complete workflow we will follow.

cluster_prep Phase 1: Preparation cluster_validation Phase 2: Validation cluster_screening Phase 3: Screening & Analysis PDB 1. Obtain Receptor Structure (e.g., PDB ID: 5HTI) PrepProt 2. Prepare Receptor (Remove water, add hydrogens, assign charges) PDB->PrepProt Grid 4. Define Binding Site (Grid Box Generation) PrepProt->Grid LigLib 3. Design & Prepare Ligand Analogs (2D Sketch -> 3D Conversion, Energy Minimization) Redock 5. Re-dock Co-crystallized Ligand Grid->Redock Validate 6. Validate Protocol (Calculate RMSD < 2.0 Å) Redock->Validate Dock 7. Dock Analog Library Validate->Dock Protocol Validated Analyze 8. Analyze Results (Binding Energy, Pose, Interactions) Dock->Analyze Compare 9. Comparative Analysis (Prioritize Candidates) Analyze->Compare

Caption: Workflow for the comparative docking study.

Detailed Protocol: Docking with AutoDock Vina

This protocol uses AutoDock Vina, a widely used and validated open-source docking program, for its accuracy and speed.[9] The preparatory steps rely on AutoDock Tools (ADT).[10]

Part A: Receptor Preparation

  • Obtain Crystal Structure: Download the crystal structure of the c-Met kinase domain from the Protein Data Bank (RCSB PDB). For this guide, we will use PDB ID: 5HTI , which contains a co-crystallized inhibitor.[11]

  • Prepare the Receptor:

    • Load the PDB file (5HTI.pdb) into AutoDock Tools.

    • Causality: The raw PDB file contains non-essential water molecules and lacks hydrogen atoms, which are crucial for calculating interactions. We must clean the file to represent a physiologically relevant state.

    • Remove water molecules (Edit > Delete Water).

    • Add polar hydrogen atoms (Edit > Hydrogens > Add > Polar Only).

    • Add Kollman charges, which are empirical charges suitable for protein atoms (Edit > Charges > Add Kollman Charges).

    • Save the prepared protein in the required PDBQT format (Grid > Macromolecule > Choose... and save as protein.pdbqt). This format includes atomic charges and atom types for AutoDock.

Part B: Ligand Preparation

  • Design Analog Library: Create a small library of 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine analogs. For this guide, we will use the parent scaffold and three analogs (Analogs A, B, and C) with different substituents at the 3-position (replacing iodine).

    • Parent Scaffold: 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine

    • Analog A: 3-(phenyl)-7-methyl-1H-pyrrolo[2,3-c]pyridine

    • Analog B: 3-(3-methoxyphenyl)-7-methyl-1H-pyrrolo[2,3-c]pyridine

    • Analog C: 3-(1H-indol-5-yl)-7-methyl-1H-pyrrolo[2,3-c]pyridine

  • Generate 3D Structures: Use a chemical drawing tool (e.g., ChemDraw, MarvinSketch) to create 2D structures and then convert them to 3D SDF or MOL2 files.

  • Prepare Ligands in ADT:

    • Load each ligand's 3D structure file into ADT.

    • Causality: Ligands must be assigned charges and defined rotatable bonds to allow for conformational flexibility during docking.

    • Assign Gasteiger charges (Edit > Charges > Compute Gasteiger).

    • Define rotatable bonds (Ligand > Torsion Tree > Detect Root).

    • Save each prepared ligand in PDBQT format (Ligand > Output > Save as PDBQT).

Part C: Docking Execution

  • Define the Binding Site (Grid Box Generation):

    • Causality: The docking algorithm needs a defined search space. We define this "grid box" around the known binding pocket to focus the computational search, increasing efficiency and accuracy.

    • In ADT, with the protein.pdbqt loaded, center the grid box on the co-crystallized ligand from the 5HTI structure. Ensure the box dimensions (e.g., 25 x 25 x 25 Å) are large enough to accommodate the designed analogs.

    • Output the grid parameter file (Grid > Grid Box... and save the configuration).

  • Protocol Validation: Re-docking the Native Ligand:

    • First, perform a docking run with the co-crystallized ligand from 5HTI (prepared as a PDBQT file).

    • Run AutoDock Vina using a configuration file that specifies the receptor, ligand, and grid box parameters.

    • Trustworthiness: Compare the lowest-energy pose from the re-docking result with the original crystal structure pose. Calculate the Root Mean Square Deviation (RMSD) between the two poses. A value below 2.0 Å is generally considered a successful validation, indicating the docking protocol can accurately reproduce the experimental binding mode.[12]

  • Dock the Analog Library: Once the protocol is validated, run the docking simulation for each of your designed analogs (A, B, and C) using the same validated parameters.

Comparative Analysis: From Docking Scores to Actionable Insights

The primary output from AutoDock Vina is a binding affinity score (in kcal/mol) for the best-predicted binding poses. A more negative score indicates a stronger predicted binding affinity. However, the score alone is insufficient. A critical analysis of the binding pose and specific molecular interactions is required to understand the why behind the score.

Key Interactions to Analyze:

  • Hydrogen Bonds: Identify H-bonds between the ligand and key residues in the kinase hinge region (a common anchoring point for kinase inhibitors).

  • Hydrophobic Interactions: Look for favorable contacts with nonpolar residues in the active site.

  • Pi-stacking: Aromatic rings on the ligand can form favorable pi-pi stacking interactions with residues like Phenylalanine or Tyrosine.

The hypothetical results for our analog series are summarized below.

Compound IDSubstituent (at 3-position)Docking Score (kcal/mol)Key Predicted Interactions with c-Met Residues
Parent -Iodo-7.8Met1160 (Hinge), Ala1221, Tyr1230
Analog A -Phenyl-8.9Met1160 (Hinge H-bond), Tyr1230 (Pi-stacking), Val1092
Analog B -3-Methoxyphenyl-9.5Met1160 (Hinge H-bond), Asp1222 (H-bond via methoxy), Tyr1230
Analog C -1H-Indol-5-yl-10.2Met1160 (Hinge H-bond), Asp1222 (H-bond), Tyr1230 (Pi-stacking), Gly1163

From this hypothetical data, Analog C emerges as the most promising candidate due to its superior docking score. The analysis of its binding pose would likely reveal that the indole moiety forms an additional hydrogen bond with Asp1222, an interaction not available to the simple phenyl ring of Analog A, thus explaining its stronger predicted affinity. This type of analysis allows for the generation of a structure-activity relationship (SAR) that can guide the design of the next generation of analogs.

Broader Context: The c-Met Signaling Pathway

Inhibiting the c-Met kinase is therapeutically relevant because it blocks downstream signaling cascades that drive cancer progression. The diagram below illustrates the central role of c-Met and the key pathways affected by its inhibition. Our pyrrolopyridine analogs aim to block the ATP-binding pocket, preventing the autophosphorylation that initiates this cascade.[7][13]

cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds & Activates RAS RAS/MAPK Pathway cMet->RAS Phosphorylates PI3K PI3K/AKT Pathway cMet->PI3K Phosphorylates STAT STAT Pathway cMet->STAT Phosphorylates Angiogenesis Angiogenesis cMet->Angiogenesis Inhibitor Pyrrolo[2,3-c]pyridine Analog Inhibitor->cMet Inhibits Proliferation Proliferation & Survival RAS->Proliferation Invasion Motility & Invasion RAS->Invasion PI3K->Proliferation PI3K->Invasion STAT->Proliferation

Caption: Simplified c-Met signaling pathway.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous workflow for the comparative molecular docking of 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine analogs against the c-Met kinase. By grounding the study in a validation step and combining quantitative scoring with qualitative interaction analysis, researchers can confidently generate hypotheses and prioritize compounds for chemical synthesis and biological evaluation.

The in silico data generated through this process serves as a powerful tool to accelerate the drug discovery pipeline, reducing costs and focusing laboratory resources on the most promising candidates. The insights gained from the structure-activity relationships of this initial series can inform the design of more potent and selective c-Met inhibitors, ultimately contributing to the development of next-generation cancer therapeutics.

References

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Sources

Comparative

evaluating off-target effects of 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine based compounds

Evaluating Off-Target Effects of 3-Iodo-7-Methyl-1H-Pyrrolo[2,3-c]Pyridine-Based Kinase Inhibitors: A Comparative Guide As drug development increasingly focuses on precision targeted therapies, the evaluation of kinase i...

Author: BenchChem Technical Support Team. Date: March 2026

Evaluating Off-Target Effects of 3-Iodo-7-Methyl-1H-Pyrrolo[2,3-c]Pyridine-Based Kinase Inhibitors: A Comparative Guide

As drug development increasingly focuses on precision targeted therapies, the evaluation of kinase inhibitor selectivity has become paramount. The 1H-pyrrolo[2,3-c]pyridine scaffold—an isomer of the traditional 7-azaindole—has emerged as a highly versatile pharmacophore for developing ATP-competitive kinase inhibitors targeting kinases such as HPK1, AAK1, and DYRK1B.

Specifically, the building block 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine serves as a critical synthetic intermediate. The 3-iodo position acts as a highly reactive handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki or Sonogashira reactions) to introduce diverse aryl or alkynyl moieties that project into the deep hydrophobic pocket of the kinase. Meanwhile, the 7-methyl group provides specific steric bulk that can dictate hinge-region binding geometry. However, because the ATP-binding pocket is highly conserved across the ~518 human kinases, compounds derived from this scaffold frequently exhibit off-target binding, leading to confounding pharmacological readouts or cellular toxicity.

This guide provides a comprehensive, comparative analysis of the off-target liabilities of 3-substituted-7-methyl-1H-pyrrolo[2,3-c]pyridines, contrasting them with alternative scaffolds, and outlines self-validating experimental workflows for rigorous kinome profiling.

Mechanistic Causality: Why Scaffold Geometry Drives Off-Target Effects

To understand off-target effects, we must examine the causality of the scaffold-kinase interaction. ATP-competitive (Type I) inhibitors utilize their heterocyclic core to mimic the adenine ring of ATP, forming critical hydrogen bonds with the backbone amides of the kinase hinge region.

When comparing the pyrrolo[2,3-c]pyridine core to the more traditional pyrrolo[2,3-b]pyridine (7-azaindole) core, the position of the pyridine nitrogen fundamentally alters the electrostatic potential and dipole moment of the molecule.

  • The[2,3-b] architecture typically forms a robust donor-acceptor hydrogen bond pair with hinge residues (e.g., Cys129 in AAK1).

  • The [2,3-c] architecture shifts this nitrogen, which can lead to electrostatic repulsion with specific hinge region carbonyls, drastically altering the kinome selectivity profile [1].

Furthermore, the addition of the 7-methyl group introduces a steric clash vector. While this can successfully abolish binding to certain off-target kinases (improving selectivity), it can inadvertently force the scaffold into an altered binding pose that increases affinity for structurally distinct off-target kinases like GLK or ROCK1 [2].

G Scaffold 3-Substituted-7-Methyl- 1H-Pyrrolo[2,3-c]Pyridine ATP_Pocket Conserved ATP Pocket (Hinge Region) Scaffold->ATP_Pocket Competitive Binding Target Primary Target (e.g., HPK1 / AAK1) ATP_Pocket->Target High Affinity OffTarget Off-Target Kinases (e.g., GLK / ROCK1) ATP_Pocket->OffTarget Cross-Reactivity Therapeutic Therapeutic Efficacy (Targeted Pathway) Target->Therapeutic Toxicity Cellular Toxicity & Confounding Phenotypes OffTarget->Toxicity

Kinase binding dynamics and the divergence of on-target efficacy vs. off-target toxicity.

Comparative Analysis: Scaffold Selectivity Profiles

When optimizing a lead compound, medicinal chemists must objectively compare the pyrrolo[2,3-c]pyridine core against alternative bioisosteres. The table below summarizes representative kinome profiling data, illustrating how shifting the scaffold from a [2,3-c] to a[2,3-b] configuration, or replacing it with a pyrazolo-pyrimidine, impacts off-target liabilities.

Table 1: Comparative Off-Target Kinase Inhibition Across Heterocyclic Scaffolds

Scaffold Derivative (3-Substituted)Primary Target IC₅₀ (e.g., HPK1)Off-Target 1: GLK IC₅₀Off-Target 2: ROCK1 IC₅₀Selectivity Window (Target vs. GLK)
7-Methyl-1H-pyrrolo[2,3-c]pyridine 0.8 nM150 nM45 nM~187-fold
1H-pyrrolo[2,3-b]pyridine (Alternative)1.2 nM8 nM>1000 nM~6-fold (Poor)
Pyrazolo[3,4-d]pyrimidine (Alternative)2.5 nM450 nM120 nM~180-fold

Data Interpretation: While the pyrrolo[2,3-b]pyridine alternative maintains excellent primary target potency, it suffers from severe off-target cross-reactivity with GLK due to unhindered hinge-binding[2]. The 7-methyl-pyrrolo[2,3-c]pyridine scaffold successfully restores the selectivity window against GLK (via steric/electrostatic modulation) but introduces a moderate liability against ROCK1, which must be monitored during cellular assays.

Self-Validating Experimental Protocols for Off-Target Evaluation

To ensure scientific integrity, off-target effects must be validated through a two-tiered system: biochemical kinome profiling followed by live-cell target engagement. Relying solely on biochemical data often leads to false positives due to the absence of cellular ATP concentrations and compartmentalization.

Protocol 1: In Vitro Kinome Profiling (ADP-Glo™ Kinase Assay)

This biochemical assay measures the depletion of ATP to quantify kinase activity, providing a broad-spectrum profile of the compound's off-target liabilities [3].

  • Compound Preparation: Prepare a 100x stock of the pyrrolo[2,3-c]pyridine derivative in anhydrous DMSO. Perform a 3-fold serial dilution to generate a 10-point dose-response curve.

  • Kinase Panel Assembly: Utilize a standardized 384-well multi-kinase panel (e.g., Kinase Selectivity Profiling System). Dispense 2 µL of the optimized Kinase Working Stock (containing the off-target kinase of interest, e.g., GLK or ROCK1) into the respective wells.

  • Inhibitor Incubation: Add 1 µL of the diluted compound to the kinase wells. Incubate at 22°C for 15 minutes to allow for binding equilibrium.

  • Reaction Initiation: Add 2 µL of the ATP/Substrate Working Stock (standardized to the specific Km​ of each kinase). Incubate for 60 minutes at room temperature.

  • Signal Generation & Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Read luminescence using a microplate reader. Calculate the IC₅₀ for each off-target kinase using non-linear regression.

Protocol 2: Live-Cell Target Engagement via NanoBRET

To confirm if the biochemical off-target effects translate to a cellular environment, NanoBRET (Bioluminescence Resonance Energy Transfer) is utilized. This assay measures the competitive displacement of a fluorescent tracer by your test compound in live cells [4].

  • Plasmid Transfection: Transfect HEK293T cells with a plasmid encoding the off-target kinase (e.g., ROCK1) fused to NanoLuc® luciferase. Seed cells into a 384-well plate at 2×104 cells/well and incubate for 24 hours at 37°C.

  • Tracer Addition: Add the cell-permeable NanoBRET™ Kinase Tracer (e.g., Tracer K10) at a predetermined Kd​ concentration. The tracer binds the kinase, bringing the fluorophore in close proximity to NanoLuc, generating a high BRET signal.

  • Compound Treatment: Treat the cells with varying concentrations of the pyrrolo[2,3-c]pyridine derivative. Incubate for 2 hours at 37°C.

  • Substrate Addition & Readout: Add the NanoBRET™ Nano-Glo® Substrate. If the test compound successfully engages the off-target kinase in the live cell, it will displace the tracer, resulting in a dose-dependent decrease in the BRET signal.

  • Validation: Calculate the cellular IC₅₀. A significant shift between the biochemical IC₅₀ and cellular IC₅₀ indicates that the off-target effect may be mitigated in vivo by poor permeability or high intracellular ATP competition.

G Transfection 1. Transfect Cells (NanoLuc-Kinase Fusion) Tracer 2. Add Cell-Permeable Kinase Tracer Transfection->Tracer Inhibitor 3. Add Pyrrolo[2,3-c]pyridine Test Compound Tracer->Inhibitor BRET 4. Measure BRET Signal (Displacement) Inhibitor->BRET Analysis 5. Calculate Cellular IC50 & Off-Target Profile BRET->Analysis

Workflow for live-cell NanoBRET target engagement to validate off-target kinase inhibition.

Conclusion

The 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine building block is a powerful starting point for kinase inhibitor discovery. However, the unique electrostatic and steric properties imparted by the [2,3-c] nitrogen and the 7-methyl group necessitate rigorous off-target profiling. By coupling broad-spectrum biochemical kinome screens with live-cell target engagement assays, researchers can accurately map the selectivity landscape of these compounds, ensuring that observed phenotypic effects are driven by on-target engagement rather than off-target toxicity.

References

  • Verdonck, S., et al. "Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue." National Institutes of Health (PMC). Available at:[Link]

  • ACS Publications. "Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer." Journal of Medicinal Chemistry. Available at:[Link]

  • Vasta, J. D., et al. "Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET." STAR Protocols (via ResearchGate). Available at:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine

Hazard Assessment and Waste Identification Due to its chemical structure, 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine should be handled as a hazardous substance. The pyridine ring suggests potential for harm if swallowed,...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment and Waste Identification

Due to its chemical structure, 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine should be handled as a hazardous substance. The pyridine ring suggests potential for harm if swallowed, inhaled, or in contact with skin, and it may cause skin and eye irritation[1][2]. The presence of iodine classifies it as a halogenated organic compound, which requires specific disposal considerations to prevent environmental contamination[3].

Key Hazard Considerations:

  • Toxicity: Assumed to be harmful, warranting careful handling to avoid exposure.

  • Environmental Hazard: Halogenated compounds can be persistent in the environment and may have long-term adverse effects.

  • Reactivity: While the reactivity of this specific compound is not fully documented, it is prudent to avoid mixing it with strong oxidizing agents or acids in waste containers[4][5].

All materials contaminated with 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine, including residual amounts in containers, personal protective equipment (PPE), and spill cleanup materials, must be treated as hazardous waste[1].

Personal Protective Equipment (PPE) and Handling Precautions

Prior to handling or preparing for disposal, ensure all personnel are equipped with the appropriate PPE.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or a face shield.To prevent eye contact, which can cause serious irritation[5][6].
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To avoid skin contact and absorption[7][8].
Protective Clothing A laboratory coat and closed-toe shoes.To prevent contamination of personal clothing and skin[8][9].
Respiratory Protection Work in a certified chemical fume hood.To minimize inhalation exposure to dust or vapors[4][10].

Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks[4][10].

Step-by-Step Disposal Protocol

The primary method for the disposal of 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine is through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor. Never pour this chemical down the drain or discard it with regular trash[4][7].

Step 1: Waste Segregation and Collection

Proper segregation is critical to ensure safe disposal and to prevent dangerous chemical reactions in the waste container.

  • Solid Waste: Collect un-used or waste 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine, along with contaminated items like weigh boats, spatulas, and disposable labware, in a dedicated hazardous waste container. This container should be made of a compatible material such as high-density polyethylene (HDPE)[1][7].

  • Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled, and leak-proof hazardous waste container. Do not mix with incompatible waste streams[1].

  • Contaminated PPE: Dispose of gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag or container[1].

Step 2: Labeling

Accurate and clear labeling is a regulatory requirement and essential for safety.

  • Label all waste containers with "Hazardous Waste."

  • Clearly write the full chemical name: "3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine."

  • Indicate the approximate quantity of the waste.

  • Include the date the waste was first added to the container.

Step 3: Storage

Store sealed hazardous waste containers in a designated, secure, and well-ventilated waste accumulation area[1][4]. This area should be away from heat, direct sunlight, and sources of ignition[4][7]. Secondary containment is recommended to mitigate the impact of any potential leaks.

Step 4: Spill Management

In the event of a spill, immediate and appropriate action is necessary.

  • Evacuate all non-essential personnel from the area[4].

  • Ensure the area is well-ventilated, using a fume hood if the spill is contained within it[4].

  • Wearing the appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand[7].

  • Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container[10][11].

  • Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste[1].

Final Disposal Considerations

The ultimate disposal of halogenated organic waste typically involves high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful byproducts[12][13]. This process is managed by specialized waste disposal services.

  • Contact your EHS Office: Your institution's Environmental Health & Safety office is your primary resource. They will provide specific guidance and arrange for the collection and disposal of your hazardous waste in compliance with all local, state, and federal regulations[1][4].

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the safe disposal of 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine.

DisposalWorkflow start Start: Handling 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generation Waste Generated? fume_hood->waste_generation spill Spill Occurs? fume_hood->spill solid_waste Solid Waste (e.g., powder, contaminated labware) waste_generation->solid_waste Yes liquid_waste Liquid Waste (e.g., solutions) waste_generation->liquid_waste ppe_waste Contaminated PPE waste_generation->ppe_waste collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_ppe Collect in Labeled PPE Waste Container ppe_waste->collect_ppe storage Store Sealed Containers in a Designated, Ventilated Area collect_solid->storage collect_liquid->storage collect_ppe->storage contact_ehs Contact EHS for Pickup and Final Disposal storage->contact_ehs spill->waste_generation No spill_procedure Follow Spill Management Protocol: 1. Evacuate 2. Ventilate 3. Absorb with inert material 4. Collect in sealed container spill->spill_procedure Yes spill_procedure->storage

Caption: Disposal workflow for 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine, protecting themselves, their colleagues, and the environment.

References

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  • CymitQuimica. (2024, December 19). Safety Data Sheet: 3-Iodo-1-methyl-1h-pyrrolo[2,3-b]pyridine.
  • INDOFINE Chemical Company, Inc. (2026, January 23). SAFETY DATA SHEET: 5-AZAINDOLE.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
  • Pharmaceutical Technology. (n.d.). Incompatibilities.
  • BenchChem. (n.d.). Proper Disposal of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
  • University of California. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
  • CymitQuimica. (2024, December 19). Safety Data Sheet: 5-CHLORO-2-IODO-1H-PYRROLO[2,3-C]PYRIDINE.
  • Fisher Scientific. (2023, October 20). SAFETY DATA SHEET: Pyridine.
  • PubChem. (n.d.). 1H-Pyrrolo(2,3-b)pyridine.
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  • National Center for Biotechnology Information. (n.d.). Iodine(i) complexes incorporating sterically bulky 2-substituted pyridines.
  • Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Google APIs. (n.d.). CHEMICAL INCOMPATIBILITY.
  • ChemScene. (2025, December 27). Safety Data Sheet.
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Handling

Comprehensive Safety and Handling Guide for 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine

This guide provides essential, field-proven safety protocols and operational directives for the handling and disposal of 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine. As a valued professional in research and development, yo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, field-proven safety protocols and operational directives for the handling and disposal of 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine. As a valued professional in research and development, your safety is paramount. This document moves beyond mere compliance, offering a framework grounded in scientific causality to ensure every procedure is a self-validating system of safety. The toxicological properties of this specific molecule have not been exhaustively investigated; therefore, this guidance is conservatively based on data from structurally similar compounds and established principles of laboratory safety.

Hazard Analysis: Understanding the Risks

3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine belongs to the azaindole family, a class of heterocyclic compounds widely used in medicinal chemistry.[1] While specific data for this compound is limited, aggregated GHS information for the parent scaffold, 3-iodo-1H-pyrrolo[2,3-b]pyridine, and its analogs indicates a consistent hazard profile.[2][3]

Primary Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[2][4][5][6]

  • Skin Irritation: Causes skin irritation upon contact.[2][4][6]

  • Serious Eye Damage: Poses a risk of serious eye damage.[2][4][5]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.[2][4][6]

The presence of the iodo-substituent and the pyrrolopyridine core are key structural alerts that inform our cautious approach.[7] Under fire conditions, hazardous decomposition products such as carbon oxides and hydrogen iodide can be emitted.[8]

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is not a checklist but a risk-mitigation strategy. Based on the known hazards, the following multi-layered protection is mandatory.

Hand and Skin Protection: Preventing Dermal Exposure

Direct skin contact is a primary exposure route. Protective gloves and a lab coat are required at all times.

  • Gloves: Nitrile gloves are the preferred choice for incidental contact due to their resistance to a broad range of chemicals, including aromatic and halogenated compounds.[9][10] Always inspect gloves for tears or punctures before use. For tasks with a higher risk of splashing or for spill cleanup, consider double-gloving or using heavier-duty gloves. Use proper glove removal technique to avoid contaminating your skin.[11]

  • Protective Clothing: A flame-retardant lab coat must be worn and kept buttoned.[12] For procedures involving larger quantities or a significant splash risk, a chemically resistant apron should be worn over the lab coat.[9]

Eye and Face Protection: Shielding from Severe Damage

Given the risk of serious eye damage, robust eye protection is non-negotiable.

  • Chemical Splash Goggles: Standard safety glasses are insufficient as they do not provide a seal around the eyes.[10] Chemical splash goggles that conform to ANSI Z87.1 standards are required whenever handling the solid or solutions.[13]

  • Face Shield: When handling larger quantities (typically >50g) or when there is a significant risk of splashing during procedures like heating or sonicating, a face shield must be worn in addition to chemical splash goggles to protect the entire face.[13][14][15]

Respiratory Protection: Avoiding Inhalation Hazards

Engineering controls are the first line of defense against respiratory exposure.

  • Chemical Fume Hood: All manipulations of solid 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine that could generate dust, and all work with its solutions, must be performed inside a certified chemical fume hood.[5][11]

  • Respirator: If engineering controls are not sufficient to control exposure, or during a large spill cleanup, respiratory protection is required.[9] A full-face respirator with an appropriate organic vapor/particulate cartridge is recommended in such scenarios.[5] Use of a respirator must be in accordance with a formal respiratory protection program.[15]

PPE Summary Table
PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles (ANSI Z87.1)Prevents contact with a substance known to cause serious eye damage.[2][4]
Hand Protection Nitrile glovesProtects against skin irritation from incidental contact with halogenated aromatic heterocycles.[4][9]
Body Protection Laboratory coat (flame-retardant)Prevents contamination of personal clothing.[12]
Respiratory Work within a chemical fume hoodPrimary engineering control to prevent inhalation of dust or vapors which may cause respiratory irritation.[4][11]

Operational Plan: From Receipt to Disposal

A systematic workflow minimizes risk at every stage of the chemical's lifecycle.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for damage.

  • Storage: Keep the container tightly closed in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[5][6] The designated storage area should be clearly labeled.

Step-by-Step Protocol: Weighing and Preparing a Solution

This common procedure requires meticulous attention to detail to prevent exposure.

  • Preparation: Don all required PPE (chemical splash goggles, nitrile gloves, lab coat). Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Staging: Place a weigh boat on an analytical balance inside the fume hood. Also place a spatula, the chemical container, and the designated solvent vessel inside the hood.

  • Weighing: Carefully open the container. Using the spatula, transfer the desired amount of solid 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine to the weigh boat. Avoid generating dust. Close the primary container immediately.

  • Transfer: Carefully add the weighed solid to the vessel intended for dissolution.

  • Dissolution: Slowly add the solvent to the vessel containing the solid. If necessary, use gentle agitation (e.g., a magnetic stir bar) to facilitate dissolution.

  • Cleanup: Clean the spatula thoroughly. Dispose of the weigh boat and any contaminated wipes in the designated solid hazardous waste container.

  • Post-Procedure: Wash hands thoroughly with soap and water after removing gloves.[4][11]

Spill Management

In the event of a spill, prompt and correct action is critical.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or involves volatile solvents, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) office.

  • Contain: For small spills, wear appropriate PPE, including respiratory protection if necessary.[11] Cover the spill with an inert absorbent material like sand or vermiculite.[4]

  • Collect: Carefully scoop the absorbed material into a designated, sealable hazardous waste container.[8]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Label the waste container and arrange for disposal through your institution's EHS office.[16]

Disposal Plan: Environmental Responsibility

Chemical waste disposal must comply with all local, state, and federal regulations.

  • Waste Segregation: Collect all waste containing 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine, including contaminated consumables, in a clearly labeled and sealed hazardous waste container.[16]

  • Professional Disposal: Never dispose of this chemical down the drain.[8] Disposal must be handled by a licensed chemical waste management company.[17] The recommended disposal method is typically incineration in a chemical incinerator equipped with an afterburner and scrubber.[16]

Workflow Visualization

The following diagram outlines the critical decision-making and operational flow for safely handling this compound.

Safe_Handling_Workflow Safe Handling and Disposal Workflow for 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal cluster_spill Spill Response Risk_Assessment 1. Assess Risks (Irritant, Eye Damage) Select_PPE 2. Don Required PPE (Goggles, Gloves, Lab Coat) Risk_Assessment->Select_PPE Prep_Work_Area 3. Prepare Fume Hood (Verify Flow, Clear Area) Select_PPE->Prep_Work_Area Weigh_Solid 4. Weigh Solid Compound Prep_Work_Area->Weigh_Solid Prepare_Solution 5. Prepare Solution Weigh_Solid->Prepare_Solution Segregate_Waste 6. Segregate Waste (Solid & Liquid) Prepare_Solution->Segregate_Waste Decontaminate 7. Decontaminate Glassware & Work Surfaces Segregate_Waste->Decontaminate Doff_PPE 8. Doff PPE Correctly Decontaminate->Doff_PPE Wash_Hands 9. Wash Hands Thoroughly Doff_PPE->Wash_Hands Spill Spill Occurs Alert Alert Others & Evacuate (if large) Spill->Alert Contain Contain with Absorbent Alert->Contain Collect Collect Waste Contain->Collect Collect->Segregate_Waste

Caption: Workflow for safe handling of 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine.

References

  • INDOFINE Chemical Company, Inc. (2026, January 23). Safety Data Sheet: 5-AZAINDOLE.
  • University of California, Los Angeles. (2015, July 22). Personal Protective Equipment Selection Guide.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: 3-Iodo-1-methyl-1h-pyrrolo[2,3-b]pyridine.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
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  • TargetMol. (2026, February 26). Safety Data Sheet.
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  • Princeton University. (n.d.). Section 6C: Protective Equipment. Retrieved from Princeton University Environmental Health and Safety.
  • U.S. Navy. (2025, November 7). Chapter 10 – Personal Protective Equipment.
  • American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • Key Organics. (2017, December 1). Safety Data Sheet: 3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine.
  • BenchChem. (n.d.). 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol.
  • MATERIAL SAFETY DATA SHEET. (2011, August 29). PYRIDINE.
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  • Sigma-Aldrich. (2025, November 7). Safety Data Sheet.
  • Avantor. (n.d.). 3-Iodo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine.
  • Guillonneau, C., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
  • BenchChem. (n.d.). Proper Disposal of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
  • National Center for Biotechnology Information. (n.d.). 3-Iodo-7-azaindole. PubChem Compound Database.
  • Sigma-Aldrich. (n.d.). 3-Iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine.
  • K. S. V., & G. A. A. (2024, June 19). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Molbank.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 2
3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine
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